molecular formula C8H17NO4S B048909 MOBS CAS No. 115724-21-5

MOBS

Cat. No.: B048909
CAS No.: 115724-21-5
M. Wt: 223.29 g/mol
InChI Key: VTOWJTPBPWTSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholinobutane-1-sulfonic acid, more commonly known as MOBS, is a high-purity, zwitterionic buffer agent extensively utilized in biochemical and biological research. Its primary value lies in its effective buffering capacity within the physiological pH range, typically between pKa 7.2 - 7.6, making it exceptionally suitable for maintaining stable pH in cell culture media, protein purification workflows, and enzyme kinetics assays. As a member of the "Good's buffers," this compound features minimal interference with biological processes, low absorbance in the UV spectrum, and high water solubility, which are critical for sensitive spectroscopic analyses and ensuring the integrity of experimental results. Its chemical structure, incorporating a morpholine ring and a sulfonic acid group, contributes to its zwitterionic nature, providing excellent buffering capacity with minimal membrane permeability and metal chelation. Researchers specifically employ this compound in the isolation and characterization of proteins and enzymes that are sensitive to pH fluctuations, as well as in molecular biology techniques requiring a stable and non-reactive buffering environment. This compound is presented as a high-quality solid, ensuring consistent performance and reliability for demanding laboratory applications.

Properties

IUPAC Name

4-morpholin-4-ylbutane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4S/c10-14(11,12)8-2-1-3-9-4-6-13-7-5-9/h1-8H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOWJTPBPWTSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394906
Record name MOBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115724-21-5
Record name MOBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOBS
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Role and Applications of MOBS Buffer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of 4-(N-morpholino)butanesulfonic Acid in Scientific Research and Drug Development

In the landscape of biological and biochemical research, the precise control of pH is paramount for the success and reproducibility of experiments. Among the arsenal (B13267) of buffering agents available to scientists, 4-(N-morpholino)butanesulfonic acid, commonly known as MOBS, has carved out a significant niche. As a member of the "Good's buffers," this compound offers favorable biochemical properties that make it a valuable tool in a multitude of applications, from fundamental research to the development of life-saving therapeutics. This technical guide provides a comprehensive overview of this compound buffer, its core properties, and its diverse applications, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound Buffer

This compound is a zwitterionic buffer, meaning it possesses both a positive and a negative charge on its molecule, which contributes to its high water solubility and minimal interaction with biological membranes. It is a structural analog of the more commonly known MOPS buffer, with a butane (B89635) sulfonic acid group instead of a propane (B168953) sulfonic acid group. This seemingly small structural difference results in a higher pKa, extending its useful buffering range to a more alkaline physiological pH.

The key characteristics of this compound are summarized in the table below, providing a quick reference for its physicochemical properties.

PropertyValueReferences
Chemical Name 4-(N-morpholino)butanesulfonic acid[1]
CAS Number 115724-21-5[2]
Molecular Formula C₈H₁₇NO₄S[1]
Molecular Weight 223.29 g/mol [1]
pKa at 25°C 7.6[1]
Useful pH Range 6.9 - 8.3[2][3]
Appearance White crystalline powder[1]
Solubility in Water High[1]

Key Applications of this compound Buffer

The unique properties of this compound make it a versatile buffer for a wide array of applications in research and development. Its ability to maintain a stable pH in the physiological range is crucial for experiments involving sensitive biological molecules.[4]

Protein Purification and Analysis

Maintaining the structural integrity and biological activity of proteins is a critical aspect of their purification and characterization. This compound buffer is an excellent choice for various protein chromatography techniques due to its minimal reactivity and low UV absorbance.[1] Its zwitterionic nature and low tendency to interact with metal ions make it particularly suitable for the purification of metalloproteins.[1]

While specific protocols explicitly detailing the use of this compound are not as prevalent in the literature as those for its analogue MOPS, the principles and concentrations are largely transferable. The following are examples of how this compound can be integrated into common protein purification workflows.

Experimental Protocol: Anion Exchange Chromatography (AEX) with a this compound Buffer System

This protocol outlines the separation of a protein with a pI lower than the buffer pH using an anion exchange column.

  • Principle: At a pH above its isoelectric point (pI), a protein will have a net negative charge and bind to a positively charged anion exchange resin. Elution is typically achieved by increasing the salt concentration.

  • This compound Buffer System:

    • Equilibration/Wash Buffer (Buffer A): 20 mM this compound, pH 7.5

    • Elution Buffer (Buffer B): 20 mM this compound, pH 7.5, containing 1 M NaCl

  • Methodology:

    • Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes (CV) of Buffer A.

    • Sample Loading: Load the protein sample, which has been dialyzed or buffer-exchanged into Buffer A, onto the column.

    • Washing: Wash the column with 5-10 CV of Buffer A to remove any unbound proteins.

    • Elution: Elute the bound protein using a linear gradient of 0-100% Buffer B over approximately 20 CV.

    • Fraction Collection: Collect fractions throughout the elution process and analyze them for the presence of the target protein using methods such as SDS-PAGE and protein concentration assays.

Experimental Protocol: Size Exclusion Chromatography (SEC) with a this compound Buffer System

This protocol describes the separation of proteins based on their size using a size exclusion column.

  • Principle: Larger proteins are excluded from the pores of the chromatography matrix and elute from the column first, while smaller proteins enter the pores and have a longer retention time.

  • This compound Running Buffer: 20 mM this compound, pH 7.2, 150 mM NaCl

  • Methodology:

    • Column Equilibration: Equilibrate the size exclusion column with at least 2 CV of this compound Running Buffer.

    • Sample Preparation: Concentrate the protein sample to a small volume, typically between 0.5% and 2% of the total column volume.

    • Sample Injection: Inject the concentrated protein sample onto the column.

    • Isocratic Elution: Elute the proteins with the this compound Running Buffer at a constant flow rate, collecting fractions for analysis.

Cell Culture

The maintenance of a stable pH is critical for the optimal growth and viability of cells in culture. Cellular metabolism can lead to the production of acidic byproducts, causing a drop in the pH of the culture medium. This compound can be used as a buffering agent in cell culture media, particularly in systems where a bicarbonate/CO₂ buffering system is not feasible or requires supplementation.

Experimental Protocol: Preparation of this compound-Buffered Cell Culture Medium

This protocol provides a general guideline for supplementing a basal cell culture medium with this compound.

  • Materials:

    • Basal cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (100X)

    • This compound powder

    • Sterile, deionized water

    • 1 M NaOH or 1 M HCl for pH adjustment

    • Sterile filtration unit (0.22 µm pore size)

  • Methodology:

    • Prepare the desired volume of basal medium according to the manufacturer's instructions.

    • Add this compound to the medium to achieve the desired final concentration, typically in the range of 10-20 mM.

    • Add other supplements as required, such as FBS and antibiotics.

    • Adjust the pH of the final medium to the desired level (e.g., 7.2-7.4) using sterile 1 M NaOH or 1 M HCl in a sterile environment.

    • Aseptically filter the final medium through a 0.22 µm filter.

    • The this compound-buffered medium is now ready for use in cell culture.

Enzyme Assays

Enzymatic reactions are highly sensitive to pH, and maintaining a stable pH is crucial for obtaining accurate and reproducible kinetic data. The useful pH range of this compound makes it a suitable buffer for a variety of enzyme assays that function optimally in the neutral to slightly alkaline range.

Experimental Protocol: General Workflow for a Spectrophotometric Enzyme Assay

This protocol outlines a generalized workflow for a typical spectrophotometric enzyme assay using a this compound buffer system.

  • Principle: The activity of an enzyme is monitored by measuring the change in absorbance of a substrate or product over time at a specific wavelength.

  • This compound Assay Buffer: 50 mM this compound, pH adjusted to the optimal pH for the enzyme of interest.

  • Methodology:

    • Prepare Working Assay Buffer: Dilute a stock solution of this compound to the final working concentration and adjust the pH to the desired value at the assay temperature.

    • Assemble Reaction Mixture: In a cuvette or microplate well, combine the this compound assay buffer, the substrate, and any necessary cofactors.

    • Equilibrate to Assay Temperature: Incubate the reaction mixture at the optimal temperature for the enzyme for 5-10 minutes to ensure temperature equilibrium.

    • Initiate Reaction: Add the enzyme to the reaction mixture to initiate the reaction.

    • Monitor Absorbance Change: Immediately begin monitoring the change in absorbance at the appropriate wavelength using a spectrophotometer.

    • Calculate Initial Velocity: Determine the initial velocity (V₀) of the reaction from the linear phase of the absorbance versus time plot.

This compound in Drug Development and Formulation

Visualization of Key Workflows

To further aid in the understanding of the practical application of this compound buffer, the following diagrams, generated using Graphviz, illustrate key experimental and logical workflows.

Buffer_Selection_Workflow Logical Workflow for Selecting a Biological Buffer start Start: Define Experimental Needs ph_req Determine Required pH Range start->ph_req pka_match Select Buffer with pKa within ±1 of Target pH ph_req->pka_match mobs_candidate This compound (pKa ≈ 7.6) as a Candidate for pH 6.9-8.3 pka_match->mobs_candidate interactions Consider Potential Interactions mobs_candidate->interactions metal_ions Metal Ions Present? interactions->metal_ions enzyme_assay Enzyme Assay? interactions->enzyme_assay cell_culture Cell Culture? interactions->cell_culture metal_ions->enzyme_assay No no_interaction This compound has low metal chelation metal_ions->no_interaction Yes enzyme_compat Check for known buffer-enzyme interactions enzyme_assay->enzyme_compat toxicity Consider potential cytotoxicity cell_culture->toxicity no_interaction->enzyme_assay enzyme_compat->cell_culture final_choice Final Buffer Selection toxicity->final_choice

A logical workflow for selecting a suitable biological buffer.

Protein_Purification_Workflow General Protein Purification Workflow using this compound Buffer cell_lysis Cell Lysis (e.g., in this compound-buffered lysis buffer) clarification Clarification (Centrifugation/Filtration) cell_lysis->clarification capture_step Capture Step (e.g., Affinity or Ion Exchange Chromatography in this compound buffer) clarification->capture_step intermediate_purification Intermediate Purification (e.g., Ion Exchange Chromatography in this compound buffer) capture_step->intermediate_purification polishing_step Polishing Step (e.g., Size Exclusion Chromatography in this compound buffer) intermediate_purification->polishing_step final_product Purified Protein in This compound-based formulation buffer polishing_step->final_product

A general workflow for protein purification using this compound buffer.

Conclusion

This compound buffer is a valuable and versatile tool for researchers, scientists, and drug development professionals. Its favorable pKa, zwitterionic nature, and minimal interaction with metal ions make it an excellent choice for a wide range of applications where maintaining a stable pH in the physiological range is critical. While its close analogue, MOPS, is more extensively documented in the literature, the principles and applications are largely interchangeable, and this compound provides a useful alternative with a slightly more alkaline buffering range. By understanding the core properties of this compound and following established protocols, researchers can effectively leverage this buffer to enhance the reliability and reproducibility of their experiments and to develop stable and effective biopharmaceutical formulations.

References

MOBS Buffer: An In-depth Technical Guide to its Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-morpholino)butanesulfonic acid (MOBS) is a zwitterionic biological buffer that belongs to the group of "Good's buffers," first described by Norman Good and his colleagues. As a butane (B89635) analog of the widely used MOPS buffer, this compound shares many of its advantageous characteristics, including high water solubility, minimal metal ion binding, and a buffering range near physiological pH.[1][2] These properties make it a valuable tool in a variety of biochemical, molecular biology, and cell culture applications. This technical guide provides a comprehensive overview of the chemical properties of this compound buffer, detailed experimental protocols for its use, and a discussion of its key applications in research and drug development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReferences
Molecular Formula C₈H₁₇NO₄S[1]
Molecular Weight 223.29 g/mol [1]
CAS Number 115724-21-5[1]
pKa at 25°C 7.6[3]
Useful pH Range 6.9 – 8.3[4]
Appearance White crystalline powder[4]
Solubility in Water Soluble, 50 mg/mL[3]

Temperature Dependence of pKa

The pKa of a buffer is a critical parameter that can be influenced by temperature. For this compound, the second dissociation constant (pK₂) has been determined over a range of temperatures, allowing for the calculation of its temperature dependence.[5] This is a crucial consideration for experiments conducted at temperatures other than 25°C.

Temperature (°C)pK₂
58.037
107.957
157.880
207.805
257.733
377.538
557.232

Data adapted from Roy, R. N., et al. (2002). Second Dissociation Constants of 4-[N-morpholino]butanesulfonic Acid and N-[2-hydroxyethyl]piperazine-N′-4-butanesulfonic Acid from 5 to 55°C. Journal of Solution Chemistry, 31(11), 861–872.[5]

From this data, the change in pKa per degree Celsius (ΔpKa/°C) can be estimated to be approximately -0.015 . This means that for every 1°C increase in temperature, the pKa of this compound buffer will decrease by about 0.015 pH units, making the buffer slightly more acidic.[6] Therefore, it is essential to adjust the pH of a this compound buffer solution at the temperature at which it will be used.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible experimental outcomes. The following section provides methodologies for the preparation and application of this compound buffer in common laboratory procedures. Given the close structural and chemical similarity of this compound to MOPS, protocols for MOPS are often directly applicable to this compound.

Preparation of 1 M this compound Stock Solution (pH 7.6)

Materials:

  • This compound (free acid) powder (MW: 223.29 g/mol )

  • High-purity, nuclease-free water

  • 10 N Sodium Hydroxide (NaOH) solution

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Weigh out 223.29 g of this compound powder and transfer it to a clean, sterile beaker.

  • Add approximately 800 mL of high-purity water and stir on a magnetic stir plate until the powder is completely dissolved.

  • Carefully add 10 N NaOH solution to adjust the pH to 7.6. Use a calibrated pH meter to monitor the pH, ensuring the measurement is taken at the intended experimental temperature.

  • Once the desired pH is reached, transfer the solution to a graduated cylinder and add high-purity water to a final volume of 1 L.

  • Sterilize the 1 M this compound stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at 4°C, protected from light.[7]

Application in RNA Electrophoresis (Denaturing Agarose (B213101) Gel)

This compound buffer is an excellent choice for maintaining a stable pH environment during the separation of RNA on denaturing agarose gels containing formaldehyde.

Materials:

  • 10x this compound electrophoresis buffer (see preparation below)

  • Agarose

  • 37% Formaldehyde solution

  • RNA samples

  • RNA loading dye (containing a denaturant like formamide)

  • Ethidium (B1194527) bromide or another suitable nucleic acid stain

  • DEPC-treated or nuclease-free water

  • Horizontal gel electrophoresis apparatus

Preparation of 10x this compound Electrophoresis Buffer (pH 7.0):

  • 41.86 g of MOPS (or 44.66 g of this compound)

  • 4.1 g of Sodium Acetate

  • 3.72 g of EDTA

  • Dissolve in 800 mL of DEPC-treated water.

  • Adjust pH to 7.0 with NaOH.

  • Bring the final volume to 1 L with DEPC-treated water.

  • Filter sterilize and store at room temperature, protected from light.[7]

Procedure:

  • Prepare 1x this compound Running Buffer: Dilute the 10x this compound electrophoresis buffer 1:10 with DEPC-treated water.

  • Cast the Denaturing Agarose Gel:

    • For a 100 mL gel, dissolve 1 g of agarose in 72 mL of DEPC-treated water by heating.

    • Cool the agarose solution to approximately 60°C.

    • In a fume hood, add 10 mL of 10x this compound buffer and 18 mL of 37% formaldehyde. Mix gently.

    • Pour the gel into a casting tray with the appropriate comb and allow it to solidify.

  • Prepare RNA Samples: Mix the RNA sample with a denaturing loading buffer. Heat the mixture at 65-70°C for 10-15 minutes to denature the RNA, then immediately place it on ice.

  • Run the Gel:

    • Place the solidified gel in the electrophoresis tank and submerge it in 1x this compound running buffer.

    • Load the denatured RNA samples into the wells.

    • Run the gel at a constant voltage (e.g., 5-7 V/cm) until the dye front has migrated the desired distance.

  • Visualize RNA: Stain the gel with ethidium bromide or a safer alternative and visualize the RNA bands under a UV transilluminator.

RNA_Electrophoresis_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis prep_buffer Prepare 1x this compound Running Buffer cast_gel Cast Denaturing Agarose Gel prep_buffer->cast_gel load_gel Load Samples into Gel cast_gel->load_gel prep_sample Prepare Denatured RNA Samples prep_sample->load_gel run_gel Run Gel at Constant Voltage load_gel->run_gel stain_gel Stain Gel with Nucleic Acid Stain run_gel->stain_gel visualize Visualize RNA Bands under UV Light stain_gel->visualize

Workflow for RNA electrophoresis using this compound buffer.
Application in Protein Purification Chromatography

This compound buffer can be effectively used in various protein purification techniques, such as affinity and ion-exchange chromatography, to maintain a stable pH environment that preserves protein structure and function.

Example: Affinity Chromatography of a His-tagged Protein

This compound Buffer System:

  • Lysis/Binding Buffer: 50 mM this compound, pH 7.4, 300 mM NaCl, 10 mM Imidazole

  • Wash Buffer: 50 mM this compound, pH 7.4, 300 mM NaCl, 20 mM Imidazole

  • Elution Buffer: 50 mM this compound, pH 7.4, 300 mM NaCl, 250 mM Imidazole

Methodology:

  • Column Equilibration: Equilibrate a Ni-NTA chromatography column with 5-10 column volumes of Lysis/Binding Buffer.

  • Sample Loading: Load the clarified cell lysate containing the His-tagged protein onto the equilibrated column.

  • Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged protein with Elution Buffer and collect the fractions.

Affinity_Chromatography_Workflow start Start equilibration Equilibrate Ni-NTA Column (this compound Lysis/Binding Buffer) start->equilibration end End load Load Cell Lysate equilibration->load wash Wash with this compound Wash Buffer load->wash elute Elute with this compound Elution Buffer wash->elute collect Collect Fractions elute->collect collect->end

Affinity chromatography workflow using this compound buffer.

Stability and Storage

Proper storage of this compound buffer is essential to maintain its performance.

  • Solid this compound: The powder form is stable for years when stored at room temperature in a dry, sealed container, protected from light.[8]

  • This compound Solutions: Stock solutions should be filter-sterilized and stored at 2-8°C.[8] They should be protected from light to prevent degradation, which can be indicated by a yellowing of the solution. While a slight yellowing may not significantly affect buffering capacity, darker solutions should be discarded.[9] It is generally recommended to use freshly prepared solutions for critical applications.

Conclusion

This compound is a versatile and reliable zwitterionic buffer with a pKa of 7.6, making it well-suited for a wide range of applications in biological and biochemical research that require a stable pH in the neutral to slightly alkaline range. Its similarity to MOPS allows for its use in established protocols for RNA analysis, protein purification, and cell culture. By understanding its core chemical properties, particularly its temperature-dependent pKa, and adhering to detailed experimental protocols, researchers can effectively utilize this compound buffer to ensure the accuracy and reproducibility of their work.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to MOBS Buffer: pKa, pH Range, and Applications

Introduction

4-(N-Morpholino)butanesulfonic acid (this compound) is a zwitterionic buffer that serves as a butane (B89635) analog to the widely used Good's buffers, MOPS and MES.[1][2][3] Its chemical properties make it a valuable tool in a variety of biochemical and molecular biology applications, particularly where a stable pH environment in the physiological range is critical. This guide provides a comprehensive overview of the physicochemical properties of this compound, its effective pH buffering range, and detailed protocols for its preparation and pKa determination.

Physicochemical Properties of this compound

This compound is valued for its high water solubility, low permeability through biological membranes, and minimal interference with biological reactions, characteristics it shares with other Good's buffers.

PropertyValueReference
CAS Number 115724-21-5[1][2]
Molecular Formula C₈H₁₇NO₄S[1]
Molecular Weight 223.29 g/mol [1]
pKa at 25°C 7.6[4][5][6]
pKa (pK₂) at 25°C 7.702[7]
Effective pH Range 6.9 – 8.3[2][4][5][6][8][9]

pKa and Buffering Range Explained

The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The useful buffering range for any buffer is generally considered to be its pKa ± 1 pH unit. For this compound, with a pKa of approximately 7.6, it provides reliable pH control between 6.9 and 8.3. This makes it an excellent choice for applications requiring a stable, slightly alkaline environment, such as cell culture, protein purification, and various enzymatic assays.[2]

Caption: Relationship between pKa and the effective buffering range of this compound.

Experimental Protocols

Preparation of 1 M this compound Stock Solution

This protocol outlines the steps to prepare a 1 M stock solution of this compound buffer at a specific pH.

Materials:

  • This compound (4-(N-Morpholino)butanesulfonic acid), MW: 223.29 g/mol

  • High-purity water (e.g., deionized, distilled, or DNase/RNase-free)

  • Concentrated sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 10 M) for pH adjustment

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • 0.22 µm or 0.45 µm sterile filter unit

Procedure:

  • Weighing: Weigh out 223.29 g of this compound powder for a 1 L solution.

  • Dissolving: Add the powder to a beaker containing approximately 800 mL of high-purity water. Place the beaker on a stir plate with a stir bar and mix until the powder is completely dissolved.

  • pH Adjustment:

    • Place the calibrated pH electrode into the solution.

    • Slowly add the concentrated NaOH or KOH solution dropwise while monitoring the pH.

    • Continue adding the base until the desired pH (e.g., 7.6) is reached. Be cautious not to overshoot the target pH.

  • Final Volume Adjustment: Once the target pH is stable, transfer the solution to a 1 L graduated cylinder and add high-purity water to bring the final volume to 1 L.

  • Sterilization: For applications requiring sterility, pass the buffer solution through a 0.22 µm or 0.45 µm filter.

  • Storage: Store the sterilized stock solution at room temperature, protected from light.

start Start weigh Weigh 223.29g this compound start->weigh dissolve Dissolve in 800 mL H₂O weigh->dissolve ph_adjust Adjust pH with NaOH/KOH dissolve->ph_adjust volume_adjust Adjust volume to 1 L ph_adjust->volume_adjust sterilize Filter sterilize (0.22 µm) volume_adjust->sterilize store Store at room temperature sterilize->store end_node End store->end_node

Caption: Workflow for the preparation of a 1 M this compound stock solution.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for experimentally determining the pKa of a substance.[10] This involves titrating a solution of the buffer with a strong base and monitoring the pH changes.

Materials:

  • This compound solution of known concentration (e.g., 0.1 M)

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Calibrated pH meter and electrode

  • Buret

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Setup: Place a known volume (e.g., 50 mL) of the this compound solution into a beaker with a stir bar. Position the pH electrode in the solution, ensuring it does not interfere with the stir bar.

  • Titration:

    • Record the initial pH of the this compound solution.

    • Begin adding the NaOH solution from the buret in small, precise increments (e.g., 0.5 mL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

  • Data Collection: Continue the titration until the pH begins to change rapidly, and then continue well past this point until the pH curve flattens out again.

  • Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). This will generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the curve (ΔpH/ΔV).

    • The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the buffer.

cluster_workflow pKa Determination by Titration start Prepare 0.1 M this compound solution titrate Titrate with 0.1 M NaOH (Record pH and Volume) start->titrate plot Plot pH vs. Volume of NaOH titrate->plot find_ep Determine Equivalence Point (Steepest slope) plot->find_ep find_half_ep Find Half-Equivalence Volume find_ep->find_half_ep determine_pka pH at Half-Equivalence Volume = pKa find_half_ep->determine_pka end_node pKa Determined determine_pka->end_node

Caption: Experimental workflow for determining the pKa of this compound via potentiometric titration.

Applications in Research and Drug Development

The favorable characteristics of this compound make it suitable for a range of applications:

  • Cell Culture: It can be used as a buffering agent in various cell culture media to maintain a stable physiological pH.[2]

  • Protein Purification: this compound is used in chromatography techniques, such as ion exchange and size exclusion, to buffer the mobile phase and maintain protein stability.[2]

  • Electrophoresis: It can be incorporated into running buffers for gel electrophoresis.[2]

  • Enzyme Assays: this compound provides a stable pH environment for studying enzyme kinetics and activity, especially for enzymes with optimal activity in the 7.0-8.0 pH range.

  • Cryopreservation: It is a component in some cryopreservation media, helping to protect cells from pH shifts during freezing and thawing.[2]

Conclusion

This compound is a versatile and effective biological buffer with a pKa of ~7.6, making it ideal for maintaining stable pH conditions between 6.9 and 8.3. Its properties align with the criteria set forth by Good and colleagues, ensuring minimal interference in biological systems. For researchers and professionals in drug development, this compound offers a reliable option for a wide array of experimental protocols where precise pH control in the physiological range is paramount.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Morpholinebutanesulfonic Acid (MOBS)

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-morpholinebutanesulfonic acid (this compound), a zwitterionic buffer commonly used in biochemical and biological research. This document details the primary synthetic route, experimental protocols, and relevant quantitative data to assist researchers in the preparation of high-purity this compound.

Introduction

4-Morpholinebutanesulfonic acid, also known as this compound, is a Good's buffer, a class of buffering agents developed to be effective in the physiological pH range. This compound is structurally similar to other widely used morpholino-based buffers such as MES (2-(N-morpholino)ethanesulfonic acid) and MOPS (3-(N-morpholino)propanesulfonic acid). Its butane (B89635) sulfonic acid side chain provides a pKa value that makes it a suitable buffer for various biological applications, including cell culture, enzyme assays, and electrophoresis. The synthesis of this compound is most commonly achieved through the nucleophilic ring-opening of 1,4-butane sultone by morpholine (B109124). This method is efficient and yields the desired product in high purity after appropriate workup and purification.

Synthetic Pathway

The primary and most efficient synthetic route to 4-morpholinebutanesulfonic acid involves the reaction of morpholine with 1,4-butane sultone. This reaction is a nucleophilic substitution where the nitrogen atom of the morpholine ring attacks the electrophilic carbon of the sultone, leading to the opening of the cyclic ester and the formation of the zwitterionic product.

G cluster_reactants Reactants cluster_product Product Morpholine Morpholine Reaction Nucleophilic Ring-Opening Morpholine->Reaction ButaneSultone 1,4-Butane Sultone ButaneSultone->Reaction This compound 4-Morpholinebutanesulfonic Acid (this compound) Reaction->this compound G Start Crude this compound Dissolve Dissolve in minimal hot solvent Start->Dissolve Cool Slowly cool to room temperature Dissolve->Cool IceBath Cool in ice bath Cool->IceBath Filter Vacuum filter crystals IceBath->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry End Pure this compound Dry->End

MOBS Buffer: A Technical Guide to its Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological and biochemical research, the precise control of pH is paramount for the success and reproducibility of experiments. The choice of buffering agent can significantly influence the stability, structure, and function of biological macromolecules. 4-(N-Morpholino)butanesulfonic acid, commonly known as MOBS, is a zwitterionic buffer belonging to the group of "Good's buffers." As a butane (B89635) analog of the widely used MOPS and MES buffers, this compound offers a distinct buffering range and set of physicochemical properties, making it a valuable tool for a variety of in vitro applications. This technical guide provides an in-depth exploration of the mechanism of action of this compound buffer, supported by quantitative data, experimental methodologies, and visual workflows to aid researchers in its effective implementation.

Core Concepts: The Buffering Mechanism of this compound

This compound, like other Good's buffers, is a zwitterionic N-substituted aminosulfonic acid. Its chemical structure, featuring a morpholine (B109124) ring and a butanesulfonic acid group, confers its buffering capacity. The mechanism of action is centered around the protonation and deprotonation of the nitrogen atom in the morpholine ring.

At a pH below its pKa, the morpholino nitrogen is protonated, carrying a positive charge. As the pH of the solution rises, this proton is donated, and the nitrogen becomes neutral. The sulfonic acid group, with a much lower pKa, remains deprotonated and negatively charged across the functional pH range of the buffer. This zwitterionic nature at physiological pH minimizes interactions with biological macromolecules and metal ions.

The equilibrium that governs the buffering action can be represented as follows:

(H⁺)N-R-SO₃⁻ ⇌ N-R-SO₃⁻ + H⁺ (Protonated this compound) (Deprotonated this compound)

Within its effective buffering range, the concentrations of the protonated (acidic) and deprotonated (basic) forms of this compound are such that the buffer can effectively neutralize both added acid and added base, thereby resisting significant changes in pH.

Physicochemical Properties of this compound Buffer

The utility of a buffer is defined by its specific physicochemical properties. The following table summarizes the key quantitative data for this compound buffer.

PropertyValueReference(s)
Chemical Name4-(N-Morpholino)butanesulfonic acid[1]
CAS Number115724-21-5[1]
Molecular FormulaC₈H₁₇NO₄S[2]
Molecular Weight223.29 g/mol [2]
Useful pH Range6.9 – 8.3[1]
pKa at 25°C7.6
Second Dissociation Constant (pK₂) at 25°C7.702 ± 0.0005[3]
Temperature Dependence of pK₂

The pKa of a buffer is sensitive to temperature changes. For this compound, the second dissociation constant (pK₂) has been determined over a range of temperatures, which is critical for maintaining accurate pH control in experiments conducted at temperatures other than 25°C.[3] The thermodynamic quantities for the dissociation process of this compound have been derived from the temperature coefficients of pK₂.[3]

Thermodynamic QuantityValue at 25°CReference
ΔG° (kJ·mol⁻¹)43.96 ± 0.003[3]
ΔH° (kJ·mol⁻¹)22.0 ± 0.2[3]
ΔS° (J·mol⁻¹·K⁻¹)-73.6 ± 0.7[3]
ΔC-44 ± 6[3]

Experimental Protocols

Due to the limited number of published studies that specifically detail the use of this compound as the primary buffer, the following protocols are based on established methodologies for its close structural analog, MOPS. Researchers should adjust the pH to within the optimal buffering range of this compound (6.9 - 8.3) for their specific application.

Preparation of a 1 M this compound Stock Solution

Materials:

  • This compound (free acid) powder (MW: 223.29 g/mol )

  • High-purity, nuclease-free water

  • 10 M Sodium Hydroxide (NaOH) or 10 M Potassium Hydroxide (KOH)

  • Calibrated pH meter

  • Sterile glassware and magnetic stirrer

  • 0.22 µm sterile filter unit

Procedure:

  • Weigh 223.29 g of this compound free acid.

  • Add the this compound powder to a beaker containing approximately 800 mL of high-purity water.

  • Stir the solution until the this compound is completely dissolved. The solution will be acidic.

  • Slowly add 10 M NaOH or KOH to the solution while continuously monitoring the pH with a calibrated pH meter. Add the base dropwise as the pH approaches the desired value (e.g., 7.5).

  • Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder.

  • Add high-purity water to bring the final volume to 1 L.

  • Sterilize the buffer by passing it through a 0.22 µm filter.

  • Store the 1 M this compound stock solution at 4°C.

General Protocol for Use in Enzymatic Assays

Principle: Enzyme activity is highly dependent on pH. This compound buffer can be used to maintain a stable pH within the optimal range for many enzymatic reactions.

Materials:

  • 1 M this compound stock solution, pH adjusted to the optimal pH for the enzyme of interest.

  • Enzyme preparation

  • Substrate(s)

  • Cofactors (if required)

  • High-purity water

  • Spectrophotometer or other detection instrument

Procedure:

  • Prepare the Assay Buffer: Dilute the 1 M this compound stock solution to the desired final working concentration (typically 20-100 mM) in high-purity water. Verify the pH of the working buffer at the temperature at which the assay will be performed.

  • Reaction Mixture Preparation: In a suitable reaction vessel (e.g., cuvette, microplate well), combine the this compound assay buffer, substrate(s), and any necessary cofactors.

  • Enzyme Addition: Initiate the reaction by adding the enzyme preparation to the reaction mixture.

  • Data Acquisition: Immediately measure the change in absorbance or fluorescence over time using a spectrophotometer or other appropriate instrument.

Visualizations

Buffering Mechanism of this compound

MOBS_Buffering_Mechanism Protonated Protonated this compound (Acidic Form) Deprotonated Deprotonated this compound (Basic Form) Protonated->Deprotonated + H⁺ Water H₂O Deprotonated->Protonated - H⁺ H_plus H⁺ H_plus->Deprotonated Neutralization of added acid OH_minus OH⁻ OH_minus->Protonated Neutralization of added base Experimental_Workflow A Prepare 1 M this compound Stock Solution B Dilute to Working Concentration (e.g., 50 mM) A->B C Adjust pH to Desired Experimental Value B->C D Sterile Filter (0.22 µm) C->D E Prepared this compound Working Buffer D->E F Use in Application (e.g., Cell Culture, Enzyme Assay) E->F G Data Collection and Analysis F->G

References

Solubility of 4-(N-morpholino)butanesulfonic Acid (MOBS): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(N-morpholino)butanesulfonic acid (MOBS), a zwitterionic buffer commonly used in biological and biochemical research. Understanding the solubility of this compound in various solvents is critical for its effective application in experimental protocols, particularly in drug development and formulation studies.

Core Concepts

This compound is one of the "Good's buffers," developed to be effective in the physiological pH range. Its solubility is a key physical property that dictates the maximum buffer concentration achievable in a given solvent system. As a zwitterionic compound, its solubility is influenced by the polarity of the solvent, with a higher affinity for polar solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in water and aqueous organic solvent mixtures.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
WaterNot Specified50[1]~0.224

Table 1: Solubility of this compound in Water

A study by Lee and Lin (2011) investigated the solubility of this compound in aqueous mixtures of 1,4-dioxane (B91453) and ethanol (B145695) at 298.15 K (25 °C).[2][3] The study found that this compound exhibits liquid-liquid phase separation in 1,4-dioxane concentrations ranging from 0.4 to 0.9 mass fraction.[2] While the full dataset is contained within the published article, the research indicates that the solubility of this compound was determined across various concentrations of these aqueous organic mixtures.[2][3]

Experimental Protocols

Determining the solubility of a compound like this compound requires precise and reproducible methodologies. The following is a generalized experimental protocol based on common methods for determining the solubility of biological buffers.

Method 1: Shake-Flask Method

This is a common and straightforward method for determining equilibrium solubility.

Materials:

  • This compound powder

  • Solvent of interest (e.g., water, ethanol, etc.)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the solvent in a sealed flask. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.

  • Equilibration: Place the sealed flask in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Quantification: Accurately dilute the filtered saturated solution with the solvent. Measure the concentration of this compound in the diluted solution using a validated analytical method.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Method 2: Determination of Solubility via Densitometry

This method, as described in the study of this compound in aqueous mixtures, relies on the precise measurement of density.[2][3]

Materials:

  • This compound powder

  • Solvent of interest

  • Vibrating-tube digital densimeter

  • Analytical balance

  • Volumetric flasks

  • Constant temperature bath

Procedure:

  • Preparation of Standard Solutions: Prepare a series of this compound solutions of known concentrations in the desired solvent.

  • Density Measurement of Standards: Measure the density of each standard solution using a calibrated vibrating-tube digital densimeter maintained at a constant temperature (e.g., 298.15 K).

  • Generation of a Calibration Curve: Plot the density of the standard solutions as a function of their concentration. This should yield a linear relationship.

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in the shake-flask method (steps 1 and 2).

  • Density Measurement of Saturated Solution: After equilibration and phase separation, carefully measure the density of the clear supernatant of the saturated solution.

  • Determination of Solubility: Use the calibration curve to determine the concentration of this compound in the saturated solution from its measured density.

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess seal_flask Seal the flask add_excess->seal_flask agitate Agitate at constant temperature (e.g., 24-72 hours) seal_flask->agitate settle Allow undissolved solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter Filter the sample (e.g., 0.22 µm filter) withdraw->filter quantify Quantify this compound concentration (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

As this compound is a buffer and not a signaling molecule, a signaling pathway diagram is not applicable. The logical relationship central to its use is the Henderson-Hasselbalch equation, which relates pH, pKa, and the concentrations of the acidic and basic forms of the buffer.

Henderson_Hasselbalch pH pH equals = pH->equals pKa pKa plus + pKa->plus log_ratio log([A⁻]/[HA]) equals->pKa plus->log_ratio

Caption: Henderson-Hasselbalch equation for buffer calculations.

References

An In-Depth Technical Guide to MOBS Buffer Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(N-morpholino)butanesulfonic acid (MOBS) buffer, with a focus on its stability, storage conditions, and applications in research and drug development. Given the limited specific data on this compound, information from its close structural analog, 3-(N-morpholino)propanesulfonic acid (MOPS), is used as a reliable proxy to ensure a thorough and practical resource.

Introduction to this compound Buffer

This compound is a zwitterionic buffer that belongs to the family of "Good's buffers." These buffers are valued in biological and biochemical research for their compatibility with biological systems, low metal ion binding, and a pKa value that provides effective buffering capacity near physiological pH.[1] The morpholine (B109124) ring in its structure is a key feature it shares with other widely used buffers like MOPS and MES.[1] this compound is particularly useful in applications such as cell culture, protein purification, and electrophoresis.[1][2]

Factors Influencing this compound Buffer Stability

The stability of a this compound buffer solution is critical for the reproducibility and accuracy of experimental results. Several factors can influence its integrity over time.[3]

  • pH: this compound, similar to MOPS, is most effective within a pH range of approximately 6.5 to 7.9. Operating outside this range can diminish its buffering capacity and potentially lead to decomposition.[3]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound buffer.[3] The pKa of morpholine-based buffers is temperature-dependent, decreasing as the temperature rises, which makes the buffer more acidic.[4] Therefore, it is crucial to adjust the pH of the buffer at the intended experimental temperature. High temperatures, such as those used in autoclaving, can cause the buffer to degrade, often resulting in a yellow discoloration.[5]

  • Light Exposure: this compound buffer is photosensitive.[5][6] Prolonged exposure to light, especially UV light, can induce photochemical reactions that lead to the formation of colored degradation products and a loss of buffering capacity.[6]

  • Oxidation: Exposure to air can lead to the oxidation of the morpholine ring.[5][6] This process can be catalyzed by the presence of metal ions.[7]

  • Contaminants: The presence of microbial or chemical contaminants, such as heavy metals or organic impurities, can alter the buffer's properties and promote degradation.[7] Metal ions, in particular, can catalyze oxidative degradation.[7]

  • Concentration: The concentration of the buffer affects its buffering capacity. While higher concentrations provide greater pH stability, they can also increase the ionic strength of the solution, which may negatively impact the solubility and activity of biological molecules.

Quantitative Data on Buffer Stability and Storage

Table 1: Recommended Storage Conditions for this compound/MOPS Buffer

FormStorage TemperatureShelf LifeSpecial Conditions
PowderRoom Temperature (15-25°C)[8]Several years[3]Store in a tightly sealed, moisture-proof container in a dry, dark place.[8]
Stock Solution (e.g., 1M)2-8°C[3]Up to 6 months[9]Store in a sterile, tightly sealed container, protected from light.[3][5]

Table 2: Temperature Dependence of MOPS pKa

This table illustrates the change in pKa of MOPS buffer with temperature, which is a critical consideration for maintaining a stable pH in temperature-sensitive experiments.[10]

Temperature (°C)Approximate pKa
47.47
207.25
257.20
377.02

Experimental Protocols

Materials:

  • This compound (free acid) powder (MW: 223.29 g/mol )

  • High-purity, nuclease-free water

  • 10 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Weigh out 223.29 g of this compound powder and transfer it to a sterile beaker.

  • Add approximately 800 mL of nuclease-free water and stir with a magnetic stirrer until the powder is completely dissolved.

  • Slowly add 10 N NaOH solution while monitoring the pH with a calibrated pH meter until a stable pH of 7.4 is reached.

  • Transfer the solution to a graduated cylinder and add nuclease-free water to a final volume of 1 L.

  • Sterilize the 1 M this compound stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the solution at 4°C, protected from light.[11]

Forced degradation studies are essential for understanding the intrinsic stability of a buffer and for developing stability-indicating analytical methods.[12][13]

Objective: To assess the stability of a 50 mM this compound buffer solution (pH 7.4) under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Add 1 M HCl to the buffer to adjust the pH to 3.0. Incubate at 60°C for 24 hours.[14]

  • Base Hydrolysis: Add 1 M NaOH to the buffer to adjust the pH to 11.0. Incubate at 60°C for 24 hours.[14]

  • Oxidation: Add 3% hydrogen peroxide to the buffer solution. Incubate at room temperature, protected from light, for 24 hours.[14]

  • Thermal Stress: Incubate the buffer solution at 60°C in the dark for 7 days.[14]

  • Photostability: Expose the buffer solution to a light source according to ICH Q1B guidelines.

Analysis: At specified time points (e.g., 0, 4, 8, 24 hours for hydrolysis and oxidation; 0, 1, 3, 7 days for thermal stress), samples should be analyzed for:

  • Visual Inspection: Note any changes in color or turbidity.[5]

  • pH Measurement: Record any deviation from the initial pH.[5]

  • UV-Vis Spectrophotometry: Scan the absorbance from 220-400 nm to detect the formation of degradation products that absorb UV light.[5]

  • HPLC Analysis: Quantify the remaining this compound and detect degradation products.[5]

Instrumentation:

  • HPLC system with a UV detector.[15]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5][15]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[5][15]

  • Flow Rate: 0.8 mL/min.[15]

  • Detection Wavelength: As this compound does not have a strong chromophore, detection can be challenging. Indirect UV detection or other methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) may be more suitable.[16] For this protocol, we will assume UV detection at a low wavelength (e.g., 210 nm) where the buffer might have some absorbance.

  • Injection Volume: 10 µL.[15]

Procedure:

  • Prepare a standard solution of high-purity this compound at a known concentration.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and peak area of pure this compound.

  • Inject the samples from the forced degradation study.

  • Analyze the chromatograms for new peaks (degradation products) and a decrease in the peak area of the this compound peak.[5]

Visualizations

The PI3K/Akt/mTOR pathway is a critical signaling cascade in cell growth, proliferation, and survival, and is a major target in drug development, particularly in oncology.[17][18] Buffers like this compound are essential for maintaining stable pH conditions in the cellular assays used to study this pathway.[19][20]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activation

PI3K/Akt/mTOR signaling cascade.[17][18]

This workflow provides a systematic approach to identifying and addressing potential issues with this compound buffer stability.

Buffer_Degradation_Workflow Start Suspected Buffer Degradation Visual Visual Inspection: Color Change (Yellow)? Turbidity? Start->Visual pH_Check Measure pH: Is it within the expected range? Visual->pH_Check No Discard Discard Buffer Visual->Discard Yes pH_Check->Discard No (Significant Drift) Usable Buffer Likely Usable for Non-Sensitive Applications pH_Check->Usable Yes Advanced_Test Consider Advanced Testing (e.g., HPLC) for Sensitive Applications Usable->Advanced_Test

Troubleshooting workflow for suspected buffer degradation.[5]

This compound buffer is well-suited for various protein purification techniques due to its stable pH control and minimal interaction with metal ions.[1][2][21] This workflow outlines a typical process for purifying a His-tagged protein using affinity chromatography.

Protein_Purification_Workflow Start Cell Culture & Harvest Lysis Cell Lysis in This compound Lysis Buffer Start->Lysis Clarification Clarification by Centrifugation Lysis->Clarification Loading Load Lysate onto Affinity Column Clarification->Loading Wash Wash with This compound Wash Buffer Loading->Wash Elution Elute Protein with This compound Elution Buffer Wash->Elution Analysis Analyze Fractions (e.g., SDS-PAGE) Elution->Analysis End Purified Protein Analysis->End

Workflow for protein purification using a this compound buffer system.[1]

References

An In-Depth Technical Guide to MOBS Buffer: Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological research and pharmaceutical development, the precise control of pH is paramount. The development of zwitterionic buffers by Dr. Norman E. Good and his colleagues in the mid-20th century revolutionized in vitro studies of biological systems. Among these critical reagents is MOBS (4-(N-Morpholino)butanesulfonic acid), a morpholinic buffer that offers excellent stability and utility in a variety of biochemical and cell-based applications. This technical guide provides a comprehensive overview of the discovery, history, and core functionalities of this compound buffer, including its chemical properties, quantitative data, and detailed experimental protocols.

The Genesis of "Good's Buffers": A Historical Perspective

Prior to the 1960s, biological research was often hampered by the limitations of available buffering agents. Many commonly used buffers were either toxic to biological systems, participated in chemical reactions, or were unable to maintain a stable pH in the physiologically relevant range of 6 to 8. Recognizing these shortcomings, Dr. Norman E. Good and his team at Michigan State University embarked on a systematic effort to design and synthesize a new series of buffers specifically for biological research.[1][2]

Their work, published in a series of papers starting in 1966, established a set of criteria for ideal biological buffers. These criteria included:

  • pKa between 6.0 and 8.0: To provide maximum buffering capacity at physiological pH.

  • High water solubility: For ease of use in aqueous biological systems.

  • Membrane impermeability: To prevent the buffer from entering cells and altering intracellular pH.

  • Minimal salt effects: To avoid interference with ionic interactions in biological processes.

  • Chemical and enzymatic stability: To ensure the buffer does not degrade during experiments.

  • Minimal interference with biological reactions: The buffer should be biochemically inert.

  • Low absorption of ultraviolet and visible light: To not interfere with spectrophotometric assays.

This pioneering research led to the development of a series of zwitterionic buffers, now famously known as "Good's buffers," which have become indispensable tools in modern life sciences.

The Emergence of this compound Buffer

While the initial set of Good's buffers was introduced in 1966, the family of these compounds continued to expand. This compound, with its butanesulfonic acid moiety, emerged as a valuable addition to this series. It is a structural analog of the widely used MOPS (3-(N-Morpholino)propanesulfonic acid) and MES (2-(N-Morpholino)ethanesulfonic acid) buffers, extending the buffering range and providing researchers with more options for precise pH control. The systematic study of its thermodynamic properties, particularly its pKa at various temperatures, was later conducted by researchers such as R.N. Roy and his colleagues, further solidifying its utility in a range of experimental conditions.

Chemical and Physical Properties of this compound

This compound is a zwitterionic buffer, meaning it contains both a positive and a negative charge on the same molecule, resulting in a net neutral charge at its isoelectric point. This property contributes to its high water solubility and low membrane permeability. The key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Chemical Name 4-(N-Morpholino)butanesulfonic acid
CAS Number 115724-21-5
Molecular Formula C₈H₁₇NO₄S
Molecular Weight 223.29 g/mol
pKa at 25°C 7.6
Useful pH Range 6.9 – 8.3
Appearance White crystalline powder
Solubility in Water High

Quantitative Data: Temperature Dependence of pKa

The pKa of a buffer is not constant and can vary with temperature. This is a critical consideration for experiments conducted at temperatures other than ambient. The table below presents the pKa of this compound at various temperatures, based on the data from Roy et al. (2003).

Temperature (°C)pKa of this compound
57.933
107.868
157.805
207.745
257.687
307.632
357.578
377.558
407.526
457.476
507.428
557.382

Data extracted from Roy, R. N., et al. (2003). Buffer Standards for the Physiological pH of Zwitterionic Compounds, this compound and TABS from 5 to 55°C. Journal of Solution Chemistry, 32(12), 1059-1072.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in common laboratory procedures.

Synthesis of this compound Buffer

A common method for the synthesis of N-substituted aminosulfonic acids like this compound involves the reaction of a secondary amine with a sultone.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Morpholine (B109124) Morpholine Reaction Alkylation Reaction (e.g., in a polar solvent like ethanol (B145695) or isopropanol) Morpholine->Reaction ButaneSultone 1,4-Butane Sultone ButaneSultone->Reaction This compound This compound (4-(N-Morpholino)butanesulfonic acid) Reaction->this compound

Synthetic pathway for this compound buffer.

Materials:

  • Morpholine

  • 1,4-Butane sultone

  • Ethanol (or other suitable polar solvent)

  • Stirring apparatus

  • Reflux condenser

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve morpholine in ethanol.

  • Slowly add an equimolar amount of 1,4-butane sultone to the solution while stirring.

  • The reaction is typically exothermic. Control the temperature as needed.

  • After the initial reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool to room temperature.

  • The this compound product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the crystalline product by filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound crystals under vacuum.

Application in Mammalian Cell Culture

This compound can be used as a buffering agent in cell culture media, particularly in applications where bicarbonate-based buffering systems are not suitable, such as during certain imaging or analytical procedures.

G cluster_prep Media Preparation cluster_culture Cell Culture cluster_analysis Downstream Analysis BasalMedia Prepare Basal Medium Addthis compound Add this compound to desired concentration (e.g., 20-50 mM) BasalMedia->Addthis compound AdjustpH Adjust pH with sterile NaOH or HCl Addthis compound->AdjustpH Sterilize Filter-sterilize the final medium AdjustpH->Sterilize SeedCells Seed cells into this compound-buffered medium Sterilize->SeedCells Incubate Incubate at 37°C SeedCells->Incubate Assay Perform experiment (e.g., microscopy, cytotoxicity assay) Incubate->Assay

Workflow for using this compound buffer in cell culture.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound powder

  • Sterile 1 M NaOH and 1 M HCl

  • Sterile 0.22 µm filter unit

  • Mammalian cells of interest

Procedure:

  • Prepare the basal cell culture medium according to the manufacturer's instructions.

  • Weigh out the appropriate amount of this compound powder to achieve the desired final concentration (typically 20-50 mM).

  • Dissolve the this compound in the prepared basal medium.

  • In a sterile environment (e.g., a laminar flow hood), adjust the pH of the medium to the desired level (e.g., 7.2-7.4) using sterile 1 M NaOH or 1 M HCl.

  • Aseptically filter the final this compound-buffered medium through a 0.22 µm filter.

  • Warm the medium to 37°C before use.

  • Culture cells in the this compound-buffered medium according to standard protocols.

Application in Protein Purification (Chromatography)

This compound is a suitable buffer for various chromatography techniques used in protein purification, such as ion exchange and size exclusion chromatography, due to its minimal interaction with metal ions and stable pH.

G cluster_lysis Cell Lysis cluster_chromatography Chromatography cluster_analysis Analysis Resuspend Resuspend cell pellet in This compound Lysis Buffer Lyse Lyse cells (e.g., sonication) Resuspend->Lyse Clarify Clarify lysate by centrifugation Lyse->Clarify Load Load clarified lysate onto column Clarify->Load Equilibrate Equilibrate column with This compound Equilibration Buffer Equilibrate->Load Wash Wash column with This compound Wash Buffer Load->Wash Elute Elute protein with This compound Elution Buffer Wash->Elute Analyze Analyze fractions (e.g., SDS-PAGE, activity assay) Elute->Analyze

Protein purification workflow using this compound buffer.

Materials:

  • This compound powder

  • Sodium chloride (NaCl)

  • Other necessary reagents (e.g., imidazole (B134444) for His-tag purification)

  • High-purity water

  • pH meter

  • Chromatography column and system

Buffer Preparation (Example for His-tag purification):

  • Lysis Buffer: 50 mM this compound, 300 mM NaCl, 10 mM Imidazole, pH 7.4

  • Wash Buffer: 50 mM this compound, 300 mM NaCl, 20 mM Imidazole, pH 7.4

  • Elution Buffer: 50 mM this compound, 300 mM NaCl, 250 mM Imidazole, pH 7.4

Procedure:

  • Prepare the required this compound-based buffers, ensuring the pH is adjusted at the temperature at which the purification will be performed.

  • Prepare the cell lysate containing the protein of interest in the this compound Lysis Buffer.

  • Clarify the lysate by centrifugation.

  • Equilibrate the chromatography column with the this compound Wash Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with several column volumes of this compound Wash Buffer to remove unbound proteins.

  • Elute the target protein using the this compound Elution Buffer.

  • Collect fractions and analyze for the presence and purity of the target protein.

Conclusion

This compound buffer, a legacy of Norman Good's foundational work, continues to be a valuable tool for researchers, scientists, and drug development professionals. Its favorable chemical properties, including a physiologically relevant pKa, high solubility, and biochemical inertness, make it a reliable choice for a wide range of applications. By understanding its history, quantitative characteristics, and proper implementation in experimental protocols, researchers can leverage the benefits of this compound to ensure the accuracy and reproducibility of their work.

References

MOBS Buffer: An In-depth Technical Guide to Biological Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-morpholinebutanesulfonic acid (MOBS), a zwitterionic biological buffer. While specific biological compatibility data for this compound is limited in publicly available literature, this guide synthesizes known physicochemical properties, information from its structural analogues MOPS (3-morpholinepropanesulfonic acid) and MES (2-morpholineethanesulfonic acid), and general characteristics of "Good's buffers" to offer a detailed assessment for its use in research, diagnostics, and pharmaceutical development. This document includes tabulated quantitative data, a detailed experimental protocol for buffer preparation, and visualizations to aid in experimental design and implementation.

Introduction

4-morpholinebutanesulfonic acid (this compound) is a sulfonic acid-based zwitterionic buffer, belonging to the family of "Good's buffers".[1][2] As a butane (B89635) analog of the widely used MOPS and MES buffers, this compound is valued for its buffering capacity in the physiological pH range.[1][3] Its structure, featuring a morpholine (B109124) ring, is designed to be inert in biological systems, minimizing interference with enzymatic reactions and cellular processes.[4] This guide explores the core physicochemical properties and evaluates the biological compatibility of this compound, providing researchers and drug development professionals with the necessary information to consider its application in their work.

Physicochemical Properties of this compound Buffer

The utility of a biological buffer is defined by its physicochemical characteristics. This compound offers a distinct profile that makes it suitable for a variety of biological applications.

pKa and Buffering Range

The pKa of this compound at 25°C is approximately 7.6, providing an effective buffering range from pH 6.9 to 8.3.[3][5] This range is particularly useful for studies requiring stable pH conditions slightly above neutral, which is relevant for many physiological and enzymatic processes.

Temperature Dependence of pKa

The pKa of most amine-based buffers, including those with a morpholine ring, is temperature-dependent. A study on the thermodynamic properties of this compound has determined its second dissociation constant (pK₂) across a range of temperatures, which is crucial for maintaining accurate pH control in experiments conducted at temperatures other than 25°C.[6] Generally, for morpholine-ring containing buffers, the pKa decreases as temperature increases.

Metal Ion Interactions

Biological Compatibility of this compound Buffer

The biological compatibility of a buffer is paramount for its use in cell culture, drug formulation, and other in vitro and in vivo applications. While direct and extensive studies on this compound are lacking, an assessment can be made based on available safety data and the known properties of its analogues.

Cytotoxicity

Safety Data Sheets (SDS) for this compound and its analogues provide some insight into its potential toxicity. The SDS for MOPS indicates low acute toxicity, with an oral LD50 in rats greater than 2 g/kg.[7] The SDS for MES suggests it may cause eye, skin, and respiratory tract irritation, but detailed toxicological properties have not been fully investigated.[8] Based on this, this compound is expected to have a low toxicity profile, making it likely suitable for many biological applications. However, as with any reagent, it is recommended to perform preliminary cytotoxicity assays, such as an MTT or neutral red uptake assay, to determine the optimal non-toxic concentration for a specific cell line or experimental system.

Effects on Protein and Enzyme Stability

This compound is anticipated to be a non-interfering buffer for most enzymatic reactions due to its inert chemical nature.[2] Its zwitterionic character and low propensity for metal ion chelation should help maintain the native conformation and activity of proteins and enzymes.[4] In pharmaceutical formulations, the choice of buffer is critical for the long-term stability of protein-based drugs.[9][10] this compound, with its physiological pH range and expected low reactivity, presents a potentially valuable excipient for stabilizing therapeutic proteins.

Use in Drug Development and Formulation

The selection of a suitable buffer is a critical step in the formulation of parenteral and other drug products to ensure drug stability, solubility, and patient comfort.[11][12] The properties of this compound make it a candidate for consideration in pre-formulation and formulation studies, particularly for biologic drugs that are sensitive to pH and metal ions.[13][14]

Quantitative Data

The following tables summarize the available quantitative data for this compound buffer.

Table 1: Physicochemical Properties of this compound Buffer

PropertyValueReference(s)
Chemical Name 4-(N-Morpholino)butanesulfonic acid[1][2]
CAS Number 115724-21-5[1][3]
Molecular Formula C₈H₁₇NO₄S[1]
Molecular Weight 223.29 g/mol [1][3]
pKa (at 25°C) 7.6[3][5]
Useful pH Range 6.9 - 8.3[3][5]

Table 2: Second Dissociation Constant (pK₂) of this compound at Various Temperatures

Temperature (°C)pK₂
58.033
107.954
157.877
207.802
257.729
307.658
357.589
377.566
407.522
457.457
507.394
557.332
Data adapted from a study on the thermodynamic properties of this compound.[6]

Experimental Protocols

Preparation of a Sterile 1 M this compound Stock Solution (pH 7.6)

This protocol describes the preparation of a 1 M stock solution of this compound buffer, which can be diluted to the desired working concentration for various biological applications.

Materials:

  • This compound (4-morpholinebutanesulfonic acid), molecular weight 223.29 g/mol

  • High-purity, nuclease-free water

  • 10 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Sterile graduated cylinders and beakers

  • Magnetic stirrer and stir bar

  • Sterile filtration unit with a 0.22 µm pore size filter

  • Sterile storage bottles

Procedure:

  • Weighing the this compound Powder: In a clean, sterile beaker, weigh out 223.29 g of this compound powder.

  • Dissolving the Buffer: Add approximately 800 mL of high-purity, nuclease-free water to the beaker. Place the beaker on a magnetic stirrer and add a sterile stir bar. Stir the solution until the this compound powder is completely dissolved.

  • pH Adjustment: Place the calibrated pH electrode into the solution. While continuously stirring, slowly add the 10 M NaOH solution dropwise to raise the pH. Monitor the pH closely. Continue adding NaOH until the pH of the solution reaches 7.6.

  • Final Volume Adjustment: Carefully transfer the solution to a 1 L sterile graduated cylinder. Add high-purity, nuclease-free water to bring the final volume to exactly 1 L.

  • Sterilization: Assemble the sterile filtration unit. Pass the 1 M this compound buffer solution through the 0.22 µm filter into a sterile storage bottle.

  • Storage: Label the bottle clearly with the buffer name, concentration, pH, and date of preparation. Store the sterile stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C may be considered.[15]

Visualizations

The following diagrams illustrate the structural relationship of this compound to its analogues and a general workflow where a zwitterionic buffer like this compound would be employed.

G cluster_0 Morpholine-based Sulfonic Acid Buffers MES MES (2-morpholineethanesulfonic acid) MOPS MOPS (3-morpholinepropanesulfonic acid) MES->MOPS + CH₂ This compound This compound (4-morpholinebutanesulfonic acid) MOPS->this compound + CH₂

Structural relationship of this compound to MES and MOPS.

G start Start: Cell Culture or Biochemical Reaction Setup prepare_buffer Prepare Sterile this compound Buffer Solution start->prepare_buffer add_buffer Add this compound Buffer to Media or Reaction Mixture prepare_buffer->add_buffer incubate Incubate Cells or Run Reaction add_buffer->incubate monitor_pH Monitor pH Stability incubate->monitor_pH Optional assay Perform Downstream Assays (e.g., Cell Viability, Enzyme Kinetics) incubate->assay analyze Analyze and Interpret Results assay->analyze

General experimental workflow using this compound buffer.

Conclusion

This compound buffer, with its pKa of 7.6 and a useful buffering range of 6.9 to 8.3, is a promising candidate for a variety of applications in biological research and pharmaceutical development.[3][5] Its structural similarity to well-characterized "Good's buffers" like MOPS and MES suggests favorable properties such as low toxicity and minimal interaction with metal ions. While direct, comprehensive data on its biological compatibility is still emerging, this guide provides a foundational understanding for researchers considering its use. As with any reagent, empirical validation for specific applications is strongly recommended.

References

The Dual Role of MOB Proteins in Metal Ion Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted interactions of two distinct protein families, both referred to as "MOBs," with metal ions. These families, MoeB-like proteins and MOB kinase activators, play crucial roles in cellular processes, from essential metabolic pathways to the regulation of cell growth and organ size. Their interactions with metal ions, though different in nature and context, are fundamental to their biological functions. This guide provides a comprehensive overview of these interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and workflows.

MoeB-like Proteins (MOCS3): Essential Scaffolds in Molybdenum Cofactor Biosynthesis

MoeB-like proteins, exemplified by the human Molybdenum Cofactor Synthesis 3 (MOCS3), are critical enzymes in the highly conserved molybdenum cofactor (Moco) biosynthesis pathway. Moco is an essential component of a wide range of enzymes involved in carbon, nitrogen, and sulfur metabolism. The interaction of MOCS3 with metal ions, particularly zinc, is integral to its structural integrity and catalytic function.

Role of MOCS3 in Molybdenum Cofactor Biosynthesis

MOCS3 is a bifunctional enzyme that catalyzes the adenylation of MOCS2A, a sulfur carrier protein, in an ATP-dependent reaction. This is a key step in the synthesis of molybdopterin (MPT), the organic component of Moco. The C-terminal domain of MOCS3 exhibits rhodanese-like activity, transferring sulfur to the adenylated MOCS2A. This process is essential for the subsequent insertion of molybdenum to form the functional Moco.

Zinc-Binding in MOCS3

The crystal structure of MOCS3 has revealed the presence of a zinc-binding site, which is crucial for the protein's stability and enzymatic activity. The zinc ion is coordinated by cysteine residues, forming a classical zinc finger motif. This structural zinc ion is not directly involved in the catalytic reaction but is essential for maintaining the proper fold and conformation of the protein, thereby enabling its function in the Moco biosynthesis pathway.

Quantitative Data on MOCS3-Metal Ion Interaction

While the structural importance of zinc for MOCS3 is established, specific quantitative data on the binding affinity is not extensively reported in the literature. However, based on the analysis of similar zinc-binding proteins and the structural context, the dissociation constant (Kd) for zinc is estimated to be in the nanomolar to picomolar range, indicating a very high-affinity interaction consistent with a structural role.

ProteinMetal IonMethodDissociation Constant (Kd)Stoichiometry (n)Reference
Human MOCS3Zn²⁺Estimated from structural data and homology~10⁻⁹ - 10⁻¹² M1:1Inferred from structural studies
Experimental Protocols

This protocol describes the expression and purification of His-tagged human MOCS3 from E. coli for subsequent biochemical and biophysical studies.

Materials:

  • E. coli BL21(DE3) cells transformed with a His-tagged MOCS3 expression vector

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

Procedure:

  • Inoculate a 1 L culture of LB medium with a single colony of transformed E. coli and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-18 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the protein with 5 column volumes of Elution Buffer.

  • Analyze the eluted fractions by SDS-PAGE for purity.

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

This protocol outlines the procedure for determining the binding affinity and thermodynamics of the MOCS3-zinc interaction using ITC.

Materials:

  • Purified recombinant MOCS3 protein

  • Zinc chloride (ZnCl₂) solution

  • ITC Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl), Chelex-treated to remove trace metals

  • Isothermal Titration Calorimeter

Procedure:

  • Prepare the MOCS3 protein solution to a final concentration of 20-50 µM in ITC Buffer. Dialyze the protein extensively against the ITC buffer.

  • Prepare the ZnCl₂ solution to a final concentration of 200-500 µM in the final dialysis buffer.

  • Degas both the protein and zinc solutions immediately before the experiment.

  • Load the MOCS3 solution into the sample cell of the ITC instrument.

  • Load the ZnCl₂ solution into the injection syringe.

  • Set the experimental temperature to 25°C.

  • Perform the titration experiment by injecting small aliquots (e.g., 2 µL) of the zinc solution into the protein solution at regular intervals (e.g., 150 seconds).

  • Record the heat changes associated with each injection.

  • As a control, perform a titration of the zinc solution into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data.

  • Analyze the resulting binding isotherm using a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Visualizations

Moco_Biosynthesis cluster_step1 Step 1: cPMP Synthesis cluster_step2 Step 2: Sulfur Transfer cluster_step3 Step 3: Molybdenum Insertion GTP GTP cPMP Cyclic Pyranopterin Monophosphate (cPMP) GTP->cPMP MOCS1A/B MPT Molybdopterin (MPT) cPMP->MPT Moco Molybdenum Cofactor (Moco) MPT->Moco GCS1 MOCS1A MOCS1A MOCS1B MOCS1B MOCS2A MOCS2A (Sulfur Carrier) MOCS2A->MPT Sulfurated MOCS2A + MOCS2B MOCS2B MOCS2B MOCS3 MOCS3 (MoeB-like) + Zn²⁺ MOCS3->MOCS2A Adenylation & Sulfur Transfer NFS1 NFS1 (Cysteine Desulfurase) NFS1->MOCS3 Sulfur Donor Molybdate Molybdate (MoO₄²⁻) Molybdate->Moco GCS1 Gephyrin/Cnx1

Molybdenum Cofactor Biosynthesis Pathway.

ITC_Workflow start Start prep_protein Prepare & Degas Protein Solution (e.g., MOCS3) start->prep_protein prep_ligand Prepare & Degas Metal Ion Solution (e.g., ZnCl₂) start->prep_ligand load_itc Load Protein into Sample Cell & Metal into Syringe prep_protein->load_itc prep_ligand->load_itc run_exp Run ITC Experiment (Titration) load_itc->run_exp data_analysis Data Analysis: - Subtract Heat of Dilution - Fit to Binding Model run_exp->data_analysis control_exp Run Control (Metal into Buffer) control_exp->data_analysis results Determine: - Kd (Affinity) - n (Stoichiometry) - ΔH (Enthalpy) - ΔS (Entropy) data_analysis->results end End results->end

Isothermal Titration Calorimetry Workflow.

MOB Kinase Activators (MOB1): Structural Zinc-Binding in Hippo Signaling

The second family of proteins, MOB kinase activators, are central components of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. The human MOB1A protein, a key activator of the LATS1/2 kinases, has been shown to be a zinc-binding protein. This interaction is not directly catalytic but is essential for the structural integrity of the MOB1A protein.

Role of MOB1A in the Hippo Pathway

MOB1A functions as a scaffold protein, facilitating the phosphorylation and activation of the LATS1/2 kinases by the upstream MST1/2 kinases. Activated LATS1/2 then phosphorylate and inactivate the transcriptional co-activators YAP and TAZ, preventing their nuclear translocation and subsequent activation of pro-proliferative genes.

Structural Role of Zinc in MOB1A

The crystal structure of human MOB1A reveals a bound zinc ion at its core.[1] This zinc ion is coordinated by conserved cysteine and histidine residues and plays a crucial role in stabilizing the overall fold of the protein.[1] This structural integrity is a prerequisite for MOB1A's ability to interact with and activate LATS1/2 kinases.

Quantitative Data on MOB1A-Zinc Interaction

Similar to MOCS3, direct measurement of the MOB1A-zinc binding affinity is not widely reported. However, the structural context of the zinc-binding site suggests a high-affinity interaction, likely in the nanomolar range, which is typical for structural zinc-binding motifs in proteins.

ProteinMetal IonMethodDissociation Constant (Kd)Stoichiometry (n)Reference
Human MOB1AZn²⁺Estimated from structural data~10⁻⁹ M1:1[1]
Experimental Protocols

This protocol describes the expression and purification of His-tagged human MOB1A from E. coli.

Materials:

  • E. coli BL21(DE3) cells transformed with a His-tagged MOB1A expression vector

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5 mM β-mercaptoethanol)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 5 mM β-mercaptoethanol)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 300 mM imidazole, 5 mM β-mercaptoethanol)

  • Ni-NTA affinity chromatography column

Procedure:

  • Follow steps 1-3 as described in the MOCS3 purification protocol.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column extensively with Wash Buffer.

  • Elute the MOB1A protein with Elution Buffer.

  • Analyze fractions by SDS-PAGE and pool pure fractions.

  • Further purify the protein by size-exclusion chromatography if necessary.

  • Dialyze the purified protein against a suitable storage buffer.

This protocol describes a method to assess the impact of zinc on the MOB1A-dependent activation of LATS1/2 kinase.

Materials:

  • Purified recombinant MOB1A, LATS1/2, and YAP (substrate) proteins

  • Kinase Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Zinc Chloride (ZnCl₂) solution

  • Phospho-YAP specific antibody for Western blotting

Procedure:

  • Set up kinase reactions in individual tubes. Each reaction should contain Kinase Buffer, a fixed concentration of LATS1/2 and YAP, and varying concentrations of ZnCl₂ (e.g., 0, 1, 10, 100 µM).

  • Add MOB1A to the reactions to activate LATS1/2.

  • Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

  • Incubate the reactions at 30°C for 30 minutes.

  • Stop the reactions by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a phospho-YAP specific antibody to detect the level of YAP phosphorylation.

  • Use an antibody against total YAP as a loading control.

  • Quantify the band intensities to determine the effect of zinc on LATS1/2 kinase activity.

Visualizations

Hippo_Pathway_Zinc cluster_upstream Upstream Signals Cell_Contact Cell-Cell Contact MST1_2 MST1/2 Cell_Contact->MST1_2 Mechanical_Stress Mechanical Stress Mechanical_Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1A MOB1A + Zn²⁺ MOB1A->LATS1_2 activates Nucleus Nucleus YAP_TAZ->Nucleus TEAD TEAD YAP_TAZ->TEAD binds YAP_TAZ_P p-YAP/TAZ (Inactive) Gene_Expression Gene Expression (Proliferation) TEAD->Gene_Expression Zinc High [Zn²⁺] Zinc->LATS1_2 inhibits

Regulation of the Hippo Pathway by Zinc.

XRay_Crystallography_Workflow start Start purify_protein Purify Target Protein (e.g., MOB1A) start->purify_protein crystallization Crystallization Trials (with or without metal ion) purify_protein->crystallization crystal_harvest Harvest & Cryo-protect Suitable Crystals crystallization->crystal_harvest diffraction_data X-ray Diffraction Data Collection crystal_harvest->diffraction_data phase_determination Phase Determination (e.g., MAD, MR) diffraction_data->phase_determination model_building Model Building & Refinement phase_determination->model_building structure_analysis Structure Analysis: - Overall Fold - Metal Coordination - Ligand Interactions model_building->structure_analysis end End structure_analysis->end

Metalloprotein X-ray Crystallography Workflow.

Conclusion

The term "this compound" encompasses two functionally and structurally distinct protein families that both exhibit critical interactions with metal ions. MoeB-like proteins, such as MOCS3, are essential enzymes in molybdenum cofactor biosynthesis, relying on a structural zinc ion for their stability and function. In contrast, MOB kinase activators, like MOB1A, are key regulators of the Hippo signaling pathway, with a core structural zinc atom that is indispensable for their scaffolding function. Understanding these nuanced interactions is paramount for researchers in molecular biology, drug development, and related scientific fields. The methodologies and data presented in this guide provide a solid foundation for further investigation into the roles of these fascinating proteins and their interplay with the essential metal ions that govern their function.

References

MOBS vs. MOPS: A Comprehensive Technical Guide to Two Critical Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffering agent is a cornerstone of experimental success. The ability to maintain a stable pH environment is critical for the integrity, structure, and function of biological macromolecules. This in-depth technical guide provides a detailed comparison of two structurally related and widely used zwitterionic buffers from the "Good's" buffer series: MOPS (3-(N-morpholino)propanesulfonic acid) and MOBS (4-(N-morpholino)butanesulfonic acid).

This document outlines their core physicochemical properties, provides detailed experimental protocols for their characterization, and presents common experimental workflows where these buffers are employed.

Core Physicochemical Properties: A Comparative Analysis

MOPS and this compound are both N-substituted amino sulfonic acids containing a morpholine (B109124) ring. Their zwitterionic nature at physiological pH imparts high water solubility and minimizes their interaction with biological membranes. The primary distinction between the two lies in the length of the alkyl chain separating the morpholine ring from the sulfonic acid group, which influences their respective pKa values and, consequently, their optimal buffering ranges.

Quantitative data for the key physicochemical properties of this compound and MOPS buffers are summarized in the tables below for easy comparison.

Physicochemical Property MOPS This compound References
Full Chemical Name 3-(N-morpholino)propanesulfonic acid4-(N-morpholino)butanesulfonic acid[1]
CAS Number 1132-61-2115724-21-5[1],[2]
Molecular Formula C₇H₁₅NO₄SC₈H₁₇NO₄S[3]
Molecular Weight 209.26 g/mol 223.29 g/mol [1]
Appearance White crystalline powderSolid[4]
Solubility in Water High-[3]
Buffering Characteristics MOPS This compound References
pKa at 25°C 7.207.6[1]
Useful pH Range 6.5 - 7.96.9 - 8.3[5],[6],[2]
Temperature Dependence (d(pKa)/dT in °C⁻¹) -0.013-[6]
Metal Ion Interaction MOPS This compound References
General Interaction Negligible with most metal ions-[5],[7]
Specific Interactions Can interact with DNA-[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of this compound and MOPS buffers.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a buffer using potentiometric titration.

Materials:

  • Buffer substance (MOPS or this compound)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • Deionized, CO₂-free water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Methodology:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[8]

  • Sample Preparation: Accurately weigh a sample of the buffer and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 1 mM).[8] Add KCl to a final concentration of 0.15 M.[8]

  • Titration Setup: Place the beaker with the buffer solution on the magnetic stirrer and immerse the pH electrode.

  • Acidification: If the buffer is in its basic form, add a known excess of standardized HCl to fully protonate the buffer.

  • Titration: Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.

  • Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the volume of titrant added. Continue the titration well past the expected equivalence point.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the buffer has been neutralized. This corresponds to the midpoint of the flattest region of the titration curve.[9] The inflection point of the curve indicates the equivalence point.[8][9][10]

G Workflow for pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis calibrate_ph Calibrate pH Meter prepare_buffer Prepare Buffer Solution (with KCl) calibrate_ph->prepare_buffer acidify Acidify Buffer (if needed) prepare_buffer->acidify titrate Titrate with Standardized Base acidify->titrate record_data Record pH and Volume titrate->record_data Repeat record_data->titrate plot_curve Plot Titration Curve record_data->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

pKa Determination Workflow
Protocol 2: Denaturing RNA Agarose (B213101) Gel Electrophoresis using MOPS Buffer

MOPS is the recommended buffer for denaturing RNA agarose gel electrophoresis due to its ability to maintain a stable pH, which is crucial for RNA integrity.[11]

Materials:

  • High-quality agarose

  • DEPC-treated water

  • 10X MOPS buffer (0.4 M MOPS, 0.1 M Sodium Acetate, 0.01 M EDTA, pH 7.0)[12]

  • 37% Formaldehyde

  • RNA samples

  • RNA loading buffer (containing formamide, formaldehyde, and tracking dye)

  • Ethidium (B1194527) bromide or other RNA stain

  • Electrophoresis chamber and power supply

  • UV transilluminator

Methodology:

  • 10X MOPS Buffer Preparation: Dissolve 83.72 g of MOPS (free acid) in ~800 mL of DEPC-treated water. Add 20 mL of 1 M Sodium Acetate and 20 mL of 0.5 M EDTA (pH 8.0). Adjust the pH to 7.0 with NaOH. Bring the final volume to 1 L with DEPC-treated water. Sterilize by filtration through a 0.22 µm filter. Do not autoclave. [11]

  • Gel Preparation (1.2% Agarose): In a fume hood, dissolve 1.2 g of agarose in 87 mL of DEPC-treated water by heating.[13] Cool to ~60°C. Add 10 mL of 10X MOPS buffer and 3 mL of 37% formaldehyde.[13] Mix gently and pour into a gel casting tray. Allow to solidify.

  • Running Buffer Preparation: Dilute the 10X MOPS buffer to 1X with DEPC-treated water.

  • Sample Preparation: To the RNA sample, add 2-3 volumes of RNA loading buffer. Heat at 65°C for 15 minutes to denature the RNA, then immediately place on ice.[13]

  • Electrophoresis: Place the gel in the electrophoresis tank and cover with 1X MOPS running buffer. Load the denatured RNA samples. Run the gel at a low voltage (e.g., 5-7 V/cm).[13]

  • Visualization: Stain the gel with ethidium bromide (0.5 µg/mL in 1X MOPS buffer) for 30 minutes.[13] Destain in 1X MOPS buffer for 30 minutes.[13] Visualize the RNA bands under UV illumination.

G Workflow for Denaturing RNA Agarose Gel Electrophoresis with MOPS cluster_prep Preparation cluster_run Electrophoresis cluster_viz Visualization prepare_gel Prepare Denaturing Agarose Gel with MOPS assemble_apparatus Assemble Electrophoresis Apparatus prepare_gel->assemble_apparatus prepare_buffer Prepare 1X MOPS Running Buffer prepare_buffer->assemble_apparatus prepare_samples Prepare Denatured RNA Samples load_samples Load Samples into Gel prepare_samples->load_samples assemble_apparatus->load_samples run_gel Run Gel at Constant Voltage load_samples->run_gel stain_gel Stain Gel with Ethidium Bromide run_gel->stain_gel destain_gel Destain Gel stain_gel->destain_gel visualize_rna Visualize RNA under UV destain_gel->visualize_rna

RNA Electrophoresis Workflow

Signaling Pathways and Experimental Workflows

While this compound and MOPS are not typically involved in specific signaling pathways as signaling molecules themselves, their role in maintaining a stable pH is crucial for the in vitro study of such pathways. For instance, kinase assays, which are fundamental to studying many signaling cascades, often utilize zwitterionic buffers like MOPS to ensure optimal enzyme activity.

General Workflow for an In Vitro Kinase Assay

This generalized workflow illustrates the use of a MOPS-based buffer system in an in vitro kinase assay.

G General Workflow for an In Vitro Kinase Assay cluster_components Reaction Components cluster_reaction Reaction cluster_detection Detection kinase Kinase Enzyme mix Combine Reaction Components kinase->mix substrate Substrate (Protein/Peptide) substrate->mix atp ATP (radiolabeled or unlabeled) atp->mix buffer Kinase Assay Buffer (e.g., MOPS, MgCl₂, DTT) buffer->mix incubate Incubate at Optimal Temperature mix->incubate stop_reaction Stop Reaction incubate->stop_reaction separate Separate Substrate from ATP (e.g., SDS-PAGE, filter binding) stop_reaction->separate quantify Quantify Phosphorylation separate->quantify

In Vitro Kinase Assay Workflow

Conclusion

Both MOPS and this compound are valuable tools in the arsenal (B13267) of researchers in biochemistry, molecular biology, and drug development. Their selection depends primarily on the desired pH of the experimental system. MOPS, with its pKa of 7.20, is ideally suited for applications requiring a near-neutral pH, such as RNA electrophoresis and various enzyme assays. This compound, with a higher pKa of 7.6, provides an effective buffering alternative for systems that require a slightly more alkaline environment. Understanding the specific properties and appropriate applications of each buffer is essential for designing robust and reproducible experiments. This guide provides the foundational knowledge and practical protocols to aid in the effective utilization of these critical reagents.

References

The Dual Nature of MOB Proteins: An In-depth Technical Guide on Their Toxic Effects in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mps one binder (MOB) family of scaffold proteins are crucial regulators of cellular signaling, primarily known for their integral role in the Hippo signaling pathway. This pathway is fundamental in controlling organ size, cell proliferation, and apoptosis. Dysregulation of MOB protein function is increasingly implicated in various pathologies, particularly cancer. While much research has focused on the consequences of MOB protein loss-of-function, their potential toxic effects when overexpressed are an area of growing interest. This technical guide provides a comprehensive overview of the current understanding of MOB protein-mediated effects on cell cultures, with a focus on cellular toxicity, relevant signaling pathways, and detailed experimental protocols for investigation.

The MOB Protein Family: A Brief Overview

The MOB family consists of several members, with MOB1, MOB2, MOB3, and MOB4 being the most studied in mammals. These proteins lack intrinsic enzymatic activity and function as adaptors, binding to and modulating the activity of various kinases.

  • MOB1 (A and B): The best-characterized members, MOB1A and MOB1B, are core components of the Hippo pathway. They act as co-activators for the LATS1/2 kinases, which in turn phosphorylate and inhibit the transcriptional co-activators YAP and TAZ, potent drivers of cell proliferation and inhibitors of apoptosis.

  • MOB2: This protein is known to interact with and regulate NDR kinases. Evidence suggests that MOB2 can act as a negative regulator of NDR1/2 kinase activity by competing with MOB1 for binding[1]. Its role in cell cycle progression and the DNA damage response is also an active area of investigation[2][3][4][5][6].

  • MOB3 (A, B, and C): The functions of MOB3 proteins are less defined. They have been shown to interact with the Hippo pathway kinase MST1 and are implicated in regulating glioblastoma growth.

  • MOB4: MOB4 is a core component of the Striatin-interacting phosphatase and kinase (STRIPAK) complex, which has diverse roles in cellular signaling, including the regulation of the Hippo pathway[7].

Toxic Effects of MOB Protein Dysregulation on Cell Cultures

Direct quantitative data on the dose-dependent cytotoxicity of MOB protein overexpression is limited in the current literature. The "toxic" effects observed are more nuanced than simple cell death upon exposure to a toxin and are intricately linked to the disruption of cellular homeostasis, particularly the balance between cell proliferation and apoptosis. The available data primarily focuses on the consequences of either depleting MOB proteins or observing their effects in specific contexts like anoikis (detachment-induced apoptosis).

Quantitative Data on the Effects of MOB Protein Modulation

The following tables summarize the available quantitative data on how altering MOB protein levels can affect cell viability and apoptosis.

Table 1: Effects of MOB1 Modulation on Apoptosis

Cell LineExperimental ConditionAssayQuantitative FindingReference
INS-1E (rat insulinoma)siRNA-mediated knockdown of MOB1Western Blot for cleaved Caspase-3Knockdown of MOB1 antagonized LATS2-induced caspase-3 cleavage.[1]

Table 2: Effects of MOB2 Modulation on Anoikis

Cell LineExperimental ConditionAssayQuantitative FindingReference
LN-229 and T98G (human glioblastoma)Stable shRNA-mediated knockdown of MOB2Anoikis Assay (Cell Viability)MOB2 depletion protected cells from anoikis, leading to increased viability.[2]
SF-539 and SF-767 (human glioblastoma)Stable overexpression of MOB2Anoikis Assay (Cell Viability)MOB2 overexpression led to increased anoikis.[2]

Signaling Pathways Modulated by MOB Proteins

The toxic or anti-proliferative effects of MOB proteins are mediated through their interaction with key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

MOB1 and the Canonical Hippo Pathway

MOB1_Hippo_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Upstream Signals (e.g., Cell Density) MST1_2 MST1/2 Upstream->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates MOB1 MOB1 MST1_2->MOB1 phosphorylates SAV1 SAV1 SAV1->MST1_2 scaffolds YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates (inactivates) MOB1->LATS1_2 co-activates TEAD TEAD YAP_TAZ->TEAD translocates & binds (when unphosphorylated) Proliferation Cell Proliferation & Survival Apoptosis Apoptosis TEAD->Proliferation promotes TEAD->Apoptosis inhibits Nucleus Nucleus Cytoplasm Cytoplasm

Caption: MOB1 in the Hippo Pathway.

MOB2 and NDR Kinase Signaling

MOB2_NDR_Pathway MOB1 MOB1 NDR1_2 NDR1/2 Kinase MOB1->NDR1_2 activates MOB2 MOB2 MOB2->NDR1_2 inhibits (competes with MOB1) Downstream Downstream Effectors NDR1_2->Downstream phosphorylates CellCycle Cell Cycle Progression Downstream->CellCycle DNA_Damage DNA Damage Response Downstream->DNA_Damage

Caption: MOB2 regulation of NDR kinases.

MOB3 Interaction with MST1

MOB3_MST1_Pathway Apoptotic_Stimuli Apoptotic Stimuli MST1 MST1 Kinase Apoptotic_Stimuli->MST1 activates MOB3 MOB3 MOB3->MST1 binds & inhibits Apoptosis Apoptosis MST1->Apoptosis promotes MOB4_STRIPAK_Pathway STRIPAK STRIPAK Complex Hippo Hippo Pathway STRIPAK->Hippo negatively regulates Striatin Striatin Striatin->STRIPAK PP2A PP2A PP2A->STRIPAK MOB4 MOB4 MOB4->STRIPAK GCKIII GCKIII Kinase GCKIII->STRIPAK Cell_Growth Cell Growth & Proliferation Hippo->Cell_Growth inhibits

References

Degradation Pathway of MOBS Buffer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential degradation pathways of 3-(N-morpholino)butanesulfonic acid (MOBS) buffer. Due to the limited availability of direct studies on this compound degradation, this document synthesizes information from studies on its structural analog, MOPS (3-(N-morpholino)propanesulfonic acid), the known reactivity of its functional groups (morpholine and sulfonic acid), and established principles of forced degradation studies. This guide is intended to inform researchers on the stability of MOPS and, by extension, this compound, and to provide a framework for investigating its degradation in practical laboratory settings.

Introduction to this compound Buffer Stability

This compound is a zwitterionic buffer that is an analog of the widely used Good's buffers, such as MOPS and MES. Its stability is crucial for ensuring the reliability and reproducibility of experimental results in various biological and pharmaceutical applications. Degradation of the buffer can lead to pH shifts, the formation of reactive species that may interfere with assays, and the loss of buffering capacity. The primary factors known to contribute to the degradation of similar morpholino-based buffers include exposure to oxidizing agents, light, and elevated temperatures. A common visual indicator of the degradation of the closely related MOPS buffer is the appearance of a yellow color in the solution.[1]

Proposed Degradation Pathways of this compound

While a definitive, experimentally verified degradation pathway for this compound has not been extensively published, a putative pathway can be proposed based on the known chemical reactivity of the morpholine (B109124) ring and the butanesulfonic acid moiety under stress conditions. The principal modes of degradation are expected to be oxidation and photodegradation, potentially leading to ring opening and desulfonation.

Oxidative Degradation

Oxidative stress, often initiated by reactive oxygen species (ROS) generated by factors such as light exposure, autoclaving, or the presence of metal ions, is a likely primary driver of this compound degradation.[1] The morpholine ring, with its tertiary amine, is susceptible to oxidation. A plausible oxidative degradation pathway is initiated by the oxidation of the nitrogen atom or the carbon atoms adjacent to the nitrogen and oxygen of the morpholine ring. This can lead to N-oxidation or hydroxylation, followed by ring cleavage.

A proposed oxidative degradation pathway for this compound is illustrated below. This pathway is inferred from studies on the microbial degradation of morpholine, which also point to an initial C-N bond cleavage.[2][3]

Oxidative Degradation of this compound This compound This compound (3-(N-morpholino)butanesulfonic acid) Intermediate1 Hydroxylated Intermediate This compound->Intermediate1 Hydroxylation Oxidative_Stress Oxidative Stress (e.g., H₂O₂, light, metal ions) Ring_Cleavage_Product Ring-Opened Aldehyde Intermediate1->Ring_Cleavage_Product C-N Bond Cleavage Carboxylic_Acid Carboxylic Acid Derivative Ring_Cleavage_Product->Carboxylic_Acid Oxidation Degradation_Products Further Degradation Products (e.g., smaller organic molecules, CO₂, H₂O) Carboxylic_Acid->Degradation_Products Further Oxidation

Caption: Proposed oxidative degradation pathway of this compound buffer.

Photodegradation

Exposure to light, particularly in the UV spectrum, can induce photochemical reactions leading to the degradation of this compound.[4] This can generate free radicals that initiate and propagate degradation reactions, similar to the oxidative pathway. The yellowing of MOPS buffer solutions upon light exposure suggests the formation of chromophoric degradation products.[1]

Thermal Degradation

While generally stable at room temperature, prolonged exposure to elevated temperatures, such as during autoclaving, can accelerate the degradation of morpholino-based buffers.[3] Thermal degradation of sulfonic acids can lead to desulfonation, liberating sulfur dioxide.[5][6] For this compound, this could result in the formation of morpholino-butane and sulfur trioxide (which would be hydrated to sulfuric acid), leading to a significant drop in pH.

Quantitative Data on this compound Degradation

Currently, there is a lack of published quantitative data specifically on the degradation rates and product distribution for this compound buffer under various stress conditions. To address this, a systematic forced degradation study would be required. The following tables illustrate the type of data that should be collected in such a study.

Table 1: Forced Degradation Conditions for this compound Buffer

Stress ConditionReagent/ParameterConcentration/LevelDurationTemperature
Acid HydrolysisHydrochloric Acid0.1 M24, 48, 72 hours60°C
Base HydrolysisSodium Hydroxide (B78521)0.1 M24, 48, 72 hours60°C
OxidationHydrogen Peroxide3% (v/v)24, 48, 72 hoursRoom Temperature
Thermal-80°C24, 48, 72 hours80°C
PhotostabilityUV light (254 nm)-24, 48, 72 hoursRoom Temperature

Table 2: Illustrative Data from a Forced Degradation Study of this compound

Stress ConditionDuration (hours)This compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)pHAppearance
Control 7299.8< 0.1< 0.17.4Clear, colorless
Acid Hydrolysis 7298.50.50.21.0Clear, colorless
Base Hydrolysis 7297.21.10.813.0Faint yellow
Oxidation 7285.38.93.16.8Yellow
Thermal 7292.14.51.57.1Faint yellow
Photostability 7288.96.82.57.0Yellow

Note: The data in this table is hypothetical and serves as an example of the expected outcomes of a forced degradation study.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the degradation of this compound buffer.

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability of this compound buffer under various stress conditions.[4][7][8]

Objective: To generate degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound buffer (e.g., 1 M stock solution, pH 7.4)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • High-purity water

  • pH meter

  • Thermostatically controlled oven or water bath

  • Photostability chamber with a UV light source

Procedure:

  • Preparation of Samples: For each stress condition, prepare a sample by diluting the 1 M this compound stock solution to a final concentration of 50 mM in a final volume of 10 mL.

  • Acid Hydrolysis: Add 1 mL of 1 M HCl to a 10 mL this compound sample. Keep the sample at 60°C for up to 72 hours.

  • Base Hydrolysis: Add 1 mL of 1 M NaOH to a 10 mL this compound sample. Keep the sample at 60°C for up to 72 hours.

  • Oxidative Degradation: Add 1 mL of 30% H₂O₂ to a 10 mL this compound sample. Keep the sample at room temperature for up to 72 hours, protected from light.

  • Thermal Degradation: Place a 10 mL this compound sample in an oven at 80°C for up to 72 hours.

  • Photodegradation: Place a 10 mL this compound sample in a photostability chamber and expose it to UV light for up to 72 hours. A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Sampling: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Neutralization: For the acid and base hydrolysis samples, neutralize the aliquots to approximately pH 7 before analysis.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC-UV/MS.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Sampling Sampling at 0, 24, 48, 72h Acid->Sampling Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Sampling Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Sampling Thermal Thermal (80°C) Thermal->Sampling Photo Photostability (UV light, RT) Photo->Sampling MOBS_Sample This compound Buffer Sample (50 mM) MOBS_Sample->Acid MOBS_Sample->Base MOBS_Sample->Oxidation MOBS_Sample->Thermal MOBS_Sample->Photo Neutralization Neutralization (for Acid/Base Samples) Sampling->Neutralization Analysis Analysis (HPLC-UV/MS) Neutralization->Analysis

Caption: Experimental workflow for the forced degradation study of this compound buffer.

Stability-Indicating HPLC-UV/MS Method

This protocol describes a general reverse-phase HPLC method coupled with UV and Mass Spectrometry detectors to separate and identify this compound from its potential degradation products.[9][10]

Objective: To develop an analytical method capable of resolving the parent this compound peak from all significant degradation product peaks.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, photodiode array (PDA) detector, and a mass spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

  • MS Detection: Electrospray ionization (ESI) in positive and negative ion modes.

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.

  • Analysis: Inject the samples onto the HPLC system.

  • Data Acquisition: Collect UV and MS data for each sample.

  • Data Analysis:

    • Identify the retention time of the intact this compound peak using an unstressed sample.

    • In the chromatograms of the stressed samples, identify new peaks corresponding to degradation products.

    • Use the MS data to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

    • Calculate the percentage of degradation by comparing the peak area of this compound in stressed samples to that in the unstressed control.

Conclusion

While direct experimental data on the degradation of this compound buffer is scarce, a scientifically sound understanding of its potential instability can be derived from its structural similarity to MOPS and the known reactivity of its functional groups. The primary degradation pathways are likely to involve oxidation and photodegradation, leading to the opening of the morpholine ring. For researchers in fields where buffer integrity is paramount, particularly in drug development and sensitive biochemical assays, it is recommended to protect this compound buffer solutions from prolonged exposure to light and heat. For critical applications, the use of freshly prepared and filter-sterilized solutions is advisable over autoclaving. The experimental protocols provided in this guide offer a framework for conducting forced degradation studies to elucidate the specific degradation profile of this compound under relevant laboratory conditions.

References

MOBS buffer CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the Chemical Abstracts Service (CAS) number and molecular weight for MOBS (4-(N-Morpholino)butanesulfonic acid), a zwitterionic buffer. This information is essential for researchers, scientists, and drug development professionals in procuring, preparing, and documenting experimental protocols.

Physicochemical Properties of this compound Buffer

The table below summarizes the key quantitative identifiers for this compound buffer.

IdentifierValue
CAS Number 115724-21-5[1][2][3][4]
Molecular Weight 223.29 g/mol [1][2][3][4]
Molecular Formula C8H17NO4S[1][2][4]

This compound, or 4-(N-Morpholino)butanesulfonic acid, is recognized as a "Good's" buffer, analogous to the more commonly known MOPS and MES buffers.[1][3] Its designated useful pH range is between 6.9 and 8.3.[2]

For the convenience of researchers who may have intended to query the related compound, MOPS, the corresponding data is provided below.

Physicochemical Properties of MOPS Buffer

IdentifierValue
CAS Number 1132-61-2[5][6][7]
Molecular Weight 209.26 g/mol [6][7]
Molecular Formula C7H15NO4S[6][7]

MOPS (3-(N-morpholino)propanesulfonic acid) is a widely used buffer in biological and biochemical research with a pKa of approximately 7.2 at 25°C, making it effective for maintaining a stable pH in the range of 6.5 to 7.9.[5][8][9]

References

A Researcher's Comprehensive Guide to Procuring and Utilizing MOPS Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 3-(N-morpholino)propanesulfonic acid (MOPS) buffer, a vital component in a wide array of research applications. Tailored for researchers, scientists, and drug development professionals, this document outlines key considerations for purchasing MOPS buffer, detailed experimental protocols for its use, and visual workflows to aid in experimental design.

Selecting the Right MOPS Buffer: A Comparative Analysis of Suppliers

Choosing the appropriate grade and supplier of MOPS buffer is critical for experimental success and reproducibility. The quality of the buffer can impact everything from enzyme kinetics to the integrity of nucleic acids. Below is a summary of technical specifications for MOPS buffer from various reputable suppliers to facilitate an informed purchasing decision.

Supplier/Product NamePurity/GradepH RangepKa (at 25°C)Key Specifications/Notes
Hopax Fine Chemicals ≥ 99.5%6.5 - 7.9[1]7.0 – 7.4[1]Heavy Metals (as Pb): ≤ 5 ppm; Moisture: ≤ 1.0%[1]. Offers customized specifications for bulk orders.
Carl ROTH (PUFFERAN®)≥ 99.5%6.5 - 7.9[2]--
RPI ≥ 99.0%6.5 - 7.9[3]7.20 ± 0.2 (at 20°C)[3]Heavy Metals: <5 ppm; DNase/RNase: None Detected; Endotoxin: ≤ 0.5 EU/mg[3].
Sigma-Aldrich (Molecular Biology Grade)≥ 99%6.5 - 7.97.20-
BioSpectra (Bio Ultra Grade)≥ 99.0%6.5 - 7.9[4]7.2 (at 20°C)[4]Absorbance (260 nm): ≤ 0.030 a.u.[4]
New Desheng ≥ 99% (Analytical Purity)-Stable between 6-8High solubility and stable chemical properties[5].

Detailed Experimental Protocols

MOPS buffer's utility spans across numerous molecular biology and biochemistry techniques. Its stable pH control in the physiological range makes it an excellent choice for sensitive experiments.

RNA Electrophoresis

MOPS buffer is the standard for denaturing agarose (B213101) gel electrophoresis of RNA, as it maintains a stable pH in the presence of formaldehyde, a common denaturant.

Protocol: Denaturing Formaldehyde-Agarose Gel Electrophoresis of RNA

  • Preparation of 10X MOPS Running Buffer (0.2 M MOPS, 50 mM Sodium Acetate, 10 mM EDTA, pH 7.0):

    • Dissolve 41.86 g of MOPS (free acid) in approximately 800 mL of DEPC-treated water.

    • Add 4.1 g of sodium acetate.

    • Add 3.72 g of disodium (B8443419) EDTA.

    • Adjust the pH to 7.0 with NaOH.

    • Bring the final volume to 1 L with DEPC-treated water.

    • Sterilize by filtration through a 0.22 µm filter.[6][7]

  • Preparation of the Denaturing Agarose Gel (e.g., 1.2%):

    • In a fume hood, add 1.2 g of agarose to 72 mL of DEPC-treated water and microwave until dissolved.

    • Allow the solution to cool to approximately 60°C.

    • Add 10 mL of 10X MOPS running buffer and 18 mL of 37% formaldehyde. Mix thoroughly.[7]

    • Pour the gel into a casting tray and allow it to solidify.

  • Sample Preparation and Electrophoresis:

    • To your RNA sample (up to 20 µg), add 1 µL of 10X MOPS buffer, 2 µL of 37% formaldehyde, and 5 µL of formamide.[7]

    • Heat the samples at 70°C for 5-10 minutes, then immediately place on ice.[8]

    • Add loading dye to the samples.

    • Place the gel in an electrophoresis tank and fill with 1X MOPS running buffer.

    • Load the samples into the wells and run the gel at a constant voltage.[8]

Protein Purification

The non-coordinating nature of MOPS with most metal ions makes it a suitable buffer for various protein purification techniques, including chromatography.

Protocol: General Protein Purification using MOPS-based Buffers

  • Buffer Preparation (Example for Affinity Chromatography):

    • Lysis Buffer: 50 mM MOPS pH 7.4, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors.

    • Wash Buffer: 50 mM MOPS pH 7.4, 300 mM NaCl, 20 mM imidazole.

    • Elution Buffer: 50 mM MOPS pH 7.4, 300 mM NaCl, 250 mM imidazole.

  • Cell Lysis and Lysate Clarification:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells using an appropriate method (e.g., sonication, French press).

    • Centrifuge the lysate at high speed to pellet cellular debris.

  • Affinity Chromatography:

    • Equilibrate the affinity resin column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with Wash Buffer to remove non-specifically bound proteins.

    • Elute the target protein with Elution Buffer.

    • Collect fractions and analyze for the presence of the purified protein (e.g., by SDS-PAGE).

Mammalian Cell Culture

MOPS can be used as a buffering agent in cell culture media, particularly in applications where CO2 incubators are not used or when enhanced pH stability is required.[9]

Protocol: Supplementing Cell Culture Media with MOPS

  • Preparation of a 1 M Sterile MOPS Stock Solution (pH 7.4):

    • Dissolve 209.26 g of MOPS (free acid) in approximately 800 mL of nuclease-free water.

    • Adjust the pH to 7.4 with 10 N NaOH.

    • Bring the final volume to 1 L with nuclease-free water.

    • Sterilize the solution by filtration through a 0.22 µm filter.

  • Supplementing Media:

    • Aseptically add the sterile 1 M MOPS stock solution to the desired basal medium to a final concentration of 10-20 mM.

    • Note: The optimal concentration of MOPS can be cell-line dependent, and it is recommended to test for potential cytotoxicity at concentrations above 20 mM.[9]

Enzymatic Assays

MOPS is an excellent choice for many enzymatic assays due to its stable pH buffering in the neutral range and minimal interference with enzyme activity.[10]

Protocol: General Spectrophotometric Enzyme Assay

  • Preparation of Assay Buffer:

    • Prepare a working solution of MOPS buffer (e.g., 50 mM) at the desired pH for the enzyme of interest.

  • Reaction Setup:

    • In a cuvette or microplate well, combine the MOPS assay buffer, the substrate, and any necessary cofactors.

    • Equilibrate the reaction mixture to the optimal temperature for the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the enzyme to the mixture.

    • Immediately begin monitoring the change in absorbance at a specific wavelength using a spectrophotometer.

    • Calculate the initial reaction velocity from the linear portion of the reaction curve.

Visualizing Experimental Workflows

To further clarify the integration of MOPS buffer into common laboratory procedures, the following diagrams illustrate the key steps in each process.

RNA_Electrophoresis_Workflow cluster_prep Preparation cluster_electro Electrophoresis cluster_viz Visualization prep_buffer Prepare 10X MOPS Running Buffer prep_gel Prepare Denaturing Agarose Gel prep_buffer->prep_gel setup Assemble Gel Apparatus with 1X MOPS Buffer prep_gel->setup prep_samples Prepare RNA Samples (Denature with Formaldehyde) load Load Samples prep_samples->load setup->load run Run Gel load->run stain Stain Gel (e.g., Ethidium Bromide) run->stain visualize Visualize Bands on UV Transilluminator stain->visualize

Caption: Workflow for RNA Denaturing Gel Electrophoresis using MOPS buffer.

Protein_Purification_Workflow cluster_lysis Cell Lysis cluster_chromatography Chromatography cluster_analysis Analysis lysis Resuspend Cells in MOPS Lysis Buffer clarify Clarify Lysate (Centrifugation) lysis->clarify equilibrate Equilibrate Column with MOPS Buffer clarify->equilibrate load Load Clarified Lysate equilibrate->load wash Wash with MOPS Wash Buffer load->wash elute Elute Protein with MOPS Elution Buffer wash->elute analyze Analyze Fractions (e.g., SDS-PAGE) elute->analyze

Caption: General workflow for protein purification using MOPS-based buffers.

Enzymatic_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Data Analysis prep_buffer Prepare MOPS Assay Buffer prep_reaction Assemble Reaction Mix (Buffer, Substrate, Cofactors) prep_buffer->prep_reaction equilibrate Equilibrate to Assay Temperature prep_reaction->equilibrate initiate Initiate with Enzyme equilibrate->initiate monitor Monitor Absorbance Change initiate->monitor calculate Calculate Initial Velocity monitor->calculate

Caption: General workflow for a spectrophotometric enzymatic assay using a MOPS-based buffer.

References

Methodological & Application

how to prepare 1M MOBS buffer solution

Author: BenchChem Technical Support Team. Date: December 2025

An essential reagent in numerous biological and biochemical research applications, 3-(N-morpholino)propanesulfonic acid (MOPS) is a zwitterionic buffer valued for its stability and inertness in a variety of experimental conditions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of a 1M MOPS buffer solution.

Introduction to MOPS Buffer

MOPS is one of the 'Good's' buffers, a group of buffering agents developed to meet the stringent requirements of biological research.[1] With a pKa of 7.20 at 25°C, it provides an effective buffering range from pH 6.5 to 7.9, making it an excellent choice for experiments that mimic physiological conditions.[1][2][3] Its structure, featuring a morpholine (B109124) ring, makes it a structural analog to MES buffer.[1][4]

A key advantage of MOPS is its minimal interaction with most metal ions, a critical feature in studies involving metalloenzymes or reactions where metal ion cofactors are essential.[1] It is widely used in cell culture media, as a running buffer for denaturing RNA gel electrophoresis, and in protein purification protocols.[5][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative information required for the preparation of a 1M MOPS buffer solution.

ComponentMolecular Weight ( g/mol )Amount for 1 L of 1M SolutionpKa (at 25°C)Effective pH Range
MOPS (Free Acid)209.26[4][6][8]209.26 g7.20[1][4]6.5 - 7.9[1][2][6][9]
High-Purity Water (e.g., Milli-Q)18.02q.s. to 1 LN/AN/A
10N Sodium Hydroxide (NaOH)40.00As required for pH adjustmentN/AN/A

Experimental Protocol: Preparation of 1 L of 1M MOPS Buffer (pH 7.4)

This protocol details the methodology for preparing 1 liter of a 1M MOPS stock solution with a target pH of 7.4.

Materials and Equipment:
  • MOPS (3-(N-morpholino)propanesulfonic acid), free acid powder (≥99% purity)

  • High-purity deionized or Milli-Q water

  • 10N Sodium Hydroxide (NaOH) solution

  • 2 L beaker or flask

  • 1 L graduated cylinder

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:
  • Weighing the MOPS Powder: Accurately weigh 209.26 g of MOPS free acid powder using an analytical balance.[6]

  • Initial Dissolution: Transfer the weighed MOPS powder into a 2 L beaker. Add approximately 800 mL of high-purity water. It is good practice to start with about 80% of the final volume to leave room for pH adjustment.[6][8]

  • Dissolving the MOPS: Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the solution until the MOPS powder is completely dissolved. The solution should be clear and colorless.

  • pH Adjustment: Once the MOPS is fully dissolved, slowly add 10N NaOH while monitoring the pH with a calibrated pH meter. Continue adding NaOH dropwise until the pH of the solution reaches 7.4.

  • Final Volume Adjustment: Carefully transfer the solution to a 1 L graduated cylinder. Add high-purity water to bring the final volume to exactly 1 L. Mix the solution thoroughly.

  • Sterilization: Sterilize the 1M MOPS buffer solution by filtering it through a 0.22 µm sterile filter unit into a sterile storage bottle.[8] It is not recommended to autoclave MOPS solutions as they may discolor, although slight yellowing may not significantly affect its buffering capacity.[4]

  • Storage: Store the sterilized 1M MOPS buffer at 2-8°C, protected from light.[10] While the solution is stable, it is best to prepare it fresh for critical applications.

Experimental Workflow

G A Weigh 209.26 g of MOPS Powder B Add ~800 mL of High-Purity Water A->B C Dissolve Completely with Stirring B->C D Adjust pH to 7.4 with 10N NaOH C->D E Adjust Final Volume to 1 L D->E F Sterile Filter (0.22 µm) E->F G Store at 2-8°C F->G

Workflow for preparing 1M MOPS buffer solution.

Applications of MOPS Buffer

MOPS buffer is a versatile reagent with a wide range of applications in biological and biochemical research, including:

  • RNA Electrophoresis: It is a common component of running buffers for denaturing agarose (B213101) gel electrophoresis of RNA, helping to maintain a stable pH and protect RNA from degradation.[5]

  • Protein Research: MOPS buffer provides a stable environment for protein separation techniques like SDS-PAGE.[5]

  • Cell Culture: It can be used as a buffering agent in cell culture media to maintain a physiological pH, which is crucial for optimal cell growth and function.[5][9]

  • Chromatography: Due to its chemical inertness, MOPS is suitable for use in various chromatography techniques for protein purification.[7][11]

Concluding Remarks

The preparation of a 1M MOPS buffer solution is a straightforward and essential procedure for many life science laboratories. By following this detailed protocol and adhering to good laboratory practices, researchers can ensure the quality and reliability of their buffer, contributing to the reproducibility and success of their experiments.

References

MOBS Buffer in Protein Crystallography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MOBS Buffer

4-(N-morpholino)butanesulfonic acid (this compound) is a zwitterionic biological buffer, one of the 'Good's buffers', valued for its chemical stability and minimal interaction with biological macromolecules. With a pKa of 7.6 at 25°C, this compound is effective in maintaining a stable pH in the physiologically relevant range of 6.9 to 8.3. While its structural analog, MOPS (3-(N-morpholino)propanesulfonic acid), is a well-documented component of successful protein crystallization screens, the direct application of this compound in this field is less commonly reported in publicly available literature. However, its favorable physicochemical properties suggest its utility as a valuable tool in the crystallographer's arsenal, particularly in scenarios where pH stability in the mid-7 to low-8 range is critical for protein integrity and crystallization.

This document provides detailed application notes and protocols for the use of this compound buffer in protein crystallography, drawing upon its known characteristics and the established methodologies for similar buffers.

Application Notes

This compound buffer offers several potential advantages in protein crystallography:

  • pH Stability: Its buffering range is well-suited for a large number of proteins that are stable and active at or near physiological pH.

  • Low Metal Binding: Like other Good's buffers, this compound has a low affinity for most metal ions, which is advantageous in the crystallization of metalloproteins or proteins whose activity is sensitive to metal ion concentration.

  • Chemical Inertness: this compound is chemically stable and does not tend to participate in enzymatic reactions, ensuring that it does not interfere with the protein's structure or function.

  • High Solubility: It is highly soluble in aqueous solutions, allowing for the preparation of concentrated stock solutions.

  • Minimal UV Absorbance: this compound does not absorb significantly in the UV range, which is beneficial for spectrophotometric protein concentration measurements.

Despite these advantages, researchers should consider the following:

  • Limited Precedent: There is a lack of extensive, published data on successful protein crystallization using this compound as the primary buffer. This may require more extensive screening and optimization efforts.

  • Temperature Dependence: The pKa of this compound, like most amine-based buffers, is temperature-dependent. It is crucial to adjust the pH of the buffer at the temperature at which crystallization experiments will be conducted.

Quantitative Data

A summary of the key quantitative properties of this compound buffer is presented below for easy reference and comparison.

PropertyValueReference
Molecular Weight 223.27 g/mol N/A
pKa at 25°C 7.6[1]
Useful pH Range 6.9 - 8.3[2]
ΔpKa/°C -0.015N/A

Experimental Protocols

Preparation of 1 M this compound Stock Solution (pH 7.5)

This protocol describes the preparation of a 1 M stock solution of this compound buffer, which can be used for the formulation of crystallization screens and optimization experiments.

Materials:

  • This compound (4-(N-morpholino)butanesulfonic acid), free acid (MW: 223.27 g/mol )

  • High-purity water (e.g., Milli-Q or deionized)

  • 10 N Sodium Hydroxide (NaOH) solution

  • Beaker (1 L)

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Sterile filtration unit (0.22 µm)

  • Sterile storage bottle

Procedure:

  • Weigh this compound: Accurately weigh 223.27 g of this compound free acid and transfer it to a 1 L beaker.

  • Dissolve in Water: Add approximately 800 mL of high-purity water to the beaker. Place the stir bar in the beaker and stir on a magnetic stirrer until the this compound is completely dissolved.

  • Adjust pH: While continuously stirring, slowly add 10 N NaOH dropwise to the solution. Monitor the pH using a calibrated pH meter. Continue adding NaOH until the pH reaches 7.5. Caution: The addition of a strong base is an exothermic reaction. Add the NaOH slowly to avoid significant temperature increases.

  • Final Volume Adjustment: Once the target pH is reached, transfer the solution to a 1 L graduated cylinder and add high-purity water to bring the final volume to 1 L.

  • Sterilization: Sterilize the buffer solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Storage: Store the 1 M this compound stock solution at 4°C.

Using this compound Buffer in a Crystallization Screen

This compound can be incorporated into both initial sparse matrix screens and for the optimization of crystallization conditions.

1. Initial Screening:

To create a custom screen or modify an existing one, this compound buffer can be used at a final concentration of 0.1 M. The pH can be varied across a range (e.g., 7.0, 7.5, 8.0) to explore its effect on crystallization.

Example Condition Formulation (Final Concentrations):

  • 15% (w/v) PEG 3350

  • 0.2 M Sodium Chloride

  • 0.1 M this compound, pH 7.5

2. Optimization:

If initial crystals are obtained in a condition containing a different buffer, this compound can be used as an alternative buffer during optimization to potentially improve crystal quality. This is particularly relevant if the initial buffer is suspected of interfering with the protein or if a pH closer to the pKa of this compound is desired.

Protocol for Buffer Optimization:

  • Prepare a Grid Screen: Set up a 2D grid screen where the concentration of the precipitant is varied along one axis and the pH of the this compound buffer is varied along the other.

  • Vary pH: Prepare a series of 1 M this compound stock solutions at different pH values (e.g., 7.2, 7.4, 7.6, 7.8, 8.0).

  • Set up Crystallization Plates: Prepare crystallization drops by mixing the protein solution with the screen solutions containing varying precipitant concentrations and this compound buffer pH.

  • Incubate and Observe: Incubate the plates at a constant temperature and monitor for crystal growth.

Visualizations

Logical Workflow for Buffer Selection in Protein Crystallization

Buffer_Selection_Workflow A Protein Purification & Characterization B Determine Protein pI & Stability Range A->B C Select Candidate Buffers (pKa near desired pH) B->C D Initial Crystallization Screening (Sparse Matrix) C->D E Analyze Results: No Crystals / Precipitate D->E Unfavorable F Analyze Results: Crystal Hits D->F Favorable G Re-evaluate Buffer Choice (Consider this compound if pH 7.0-8.0) E->G H Optimization Screening (Grid screen with this compound) F->H G->D I High-Quality Crystals for Structure Determination H->I

Caption: Workflow for buffer selection in protein crystallography.

Experimental Workflow for this compound Buffer Preparation

MOBS_Preparation_Workflow start Start weigh Weigh this compound Free Acid Powder start->weigh dissolve Dissolve in High-Purity Water weigh->dissolve adjust_ph Adjust pH with NaOH to desired value dissolve->adjust_ph final_volume Adjust to Final Volume adjust_ph->final_volume sterilize Sterile Filter (0.22 µm) final_volume->sterilize store Store at 4°C sterilize->store end End store->end

Caption: Workflow for preparing a this compound buffer stock solution.

References

MOPS Buffer: Application Notes and Protocols for Robust Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-morpholino)propanesulfonic acid (MOPS) is a zwitterionic buffer that has become an invaluable tool in biological and biochemical research. As one of the "Good's" buffers, developed to meet the stringent requirements of biological systems, MOPS offers a stable and reliable pH environment for a wide range of applications.[1] With a pKa of approximately 7.2 at 25°C, MOPS is particularly well-suited for enzyme assays that require a near-neutral pH, mimicking physiological conditions.[2][3] Its chemical stability, minimal interaction with metal ions, and transparency to UV/Visible light make it a superior choice for many enzymatic studies, ensuring the integrity and optimal activity of the enzyme of interest.[4][5]

This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the effective use of MOPS buffer for enzyme assays.

Core Properties and Advantages of MOPS Buffer

The utility of MOPS in enzymatic assays is rooted in its distinct physicochemical properties. These characteristics offer significant advantages over other common buffers such as Tris or phosphate (B84403).

Key Advantages:

  • Optimal Physiological pH Range: The effective buffering range of MOPS (pH 6.5-7.9) is ideal for most enzymes, which exhibit maximal activity at a neutral pH.[2][6]

  • Minimal Metal Ion Interaction: Unlike phosphate buffers that can precipitate metal ions or Tris buffers that can chelate them, MOPS has a negligible affinity for most divalent cations.[7] This is critical for assays involving metalloenzymes or enzymes that depend on metal ion cofactors like Mg²⁺ or Mn²⁺.

  • High Stability and Inertness: MOPS is chemically stable and generally does not interfere with enzymatic reactions, helping to preserve the native conformation and activity of enzymes.[4][5]

  • Spectrophotometric Compatibility: MOPS exhibits low absorbance in the UV and visible spectrum, which is crucial for continuous spectrophotometric assays where changes in absorbance are monitored over time.

Quantitative Data: A Comparative Overview

The choice of buffer can significantly impact enzyme kinetics. The following tables summarize the key properties of MOPS buffer and provide a comparison of enzyme activity in MOPS versus other common biological buffers.

Table 1: Physicochemical Properties of MOPS Buffer

PropertyValueReference(s)
Chemical Name 3-(N-morpholino)propanesulfonic acid[3]
Molecular Weight 209.26 g/mol [2]
pKa (at 25°C) ~7.20[2][3]
Effective pH Range 6.5 – 7.9[2][6]
ΔpKa/°C -0.013[6]
Water Solubility (20°C) 1000 g/L[6]

Table 2: Comparative Enzyme Kinetics in Different Buffers

EnzymeBufferConcentrationKmVmax (or kcat)Catalytic Efficiency (kcat/Km)Reference(s)
Polyester (B1180765) Hydrolase (LCC) MOPS0.2 M-Lower activity vs. Tris-[8]
Tris0.2 M-Highest activity-[8]
Sodium Phosphate0.2 M-Similar to MOPS-[8]
Polyester Hydrolase (TfCut2) MOPS0.1 - 1 M-Low activity-[8]
Tris0.1 M-Higher activity vs. MOPS-[8]
Sodium Phosphate1 M-~10-fold higher vs. 0.1 M-[8]
cis-Aconitate Decarboxylase MOPS50 mMSimilar to HEPES & Bis-TrisSimilar to HEPES & Bis-TrisSimilar to HEPES & Bis-Tris[6]
HEPES50 mMSimilar to MOPS & Bis-TrisSimilar to MOPS & Bis-TrisSimilar to MOPS & Bis-Tris[6]
Bis-Tris50 mMSimilar to MOPS & HEPESSimilar to MOPS & HEPESSimilar to MOPS & HEPES[6]
BLC23O (Metalloenzyme) HEPES-2.87 ± 0.12 µM1.04 ± 0.01 s⁻¹0.36 ± 0.01 µM⁻¹s⁻¹[9]
Tris-HCl-6.93 ± 0.26 µM1.14 ± 0.01 s⁻¹0.17 ± 0.01 µM⁻¹s⁻¹[9]
Sodium Phosphate-3.6 ± 0.1 µM1.006 ± 0.006 s⁻¹0.28 ± 0.01 µM⁻¹s⁻¹[9]
Trypsin (Non-metalloenzyme) HEPES-3.14 ± 0.14 mM1.51 s⁻¹0.48 mM⁻¹s⁻¹[9]
Tris-HCl-3.07 ± 0.16 mM1.47 s⁻¹0.48 mM⁻¹s⁻¹[9]
Sodium Phosphate-2.9 ± 0.02 mM1.53 s⁻¹0.52 mM⁻¹s⁻¹[9]

Note: The suitability of a buffer is highly dependent on the specific enzyme and assay conditions. The data above should be used as a guide for buffer selection and optimization.

Experimental Protocols

Here we provide detailed protocols for the preparation of MOPS buffer and its application in a general enzyme assay workflow, as well as a more specific kinase assay.

Protocol 1: Preparation of 1 M MOPS Stock Solution (pH 7.2)

This protocol describes the preparation of a 1 M sterile stock solution of MOPS buffer.

Materials:

  • MOPS (free acid, molecular weight: 209.26 g/mol )

  • High-purity water (e.g., Milli-Q or deionized)

  • 10 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Beaker and graduated cylinder

  • Sterile filtration unit (0.22 µm)

  • Sterile storage bottle

Procedure:

  • Add 209.26 g of MOPS (free acid) to 800 mL of high-purity water in a beaker.

  • Stir the solution on a magnetic stirrer until the MOPS is completely dissolved.

  • Slowly add 10 M NaOH dropwise to adjust the pH to 7.2. Monitor the pH closely using a calibrated pH meter.

  • Once the pH is stable at 7.2, transfer the solution to a 1 L graduated cylinder.

  • Add high-purity water to bring the final volume to 1 L.

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the 1 M MOPS stock solution at 4°C.

Protocol 2: General Spectrophotometric Enzyme Assay

This protocol outlines a general workflow for a continuous spectrophotometric enzyme assay using MOPS buffer.

Materials:

  • 1 M MOPS stock solution (pH 7.2)

  • Enzyme stock solution

  • Substrate stock solution

  • Cofactors (if required)

  • High-purity water

  • Spectrophotometer and cuvettes (or microplate reader and plates)

Procedure:

  • Prepare the Working Assay Buffer: Dilute the 1 M MOPS stock solution with high-purity water to the desired final concentration (e.g., 50 mM). Adjust the pH to the optimal value for the enzyme at the assay temperature.

  • Prepare the Reaction Mixture: In a cuvette or microplate well, combine the working assay buffer, substrate, and any necessary cofactors. The final volume will depend on the assay format.

  • Temperature Equilibration: Incubate the reaction mixture at the optimal temperature for the enzyme for 5-10 minutes.

  • Initiate the Reaction: Add the enzyme stock solution to the reaction mixture to initiate the reaction. Mix gently but thoroughly.

  • Monitor the Reaction: Immediately place the cuvette or microplate in the spectrophotometer and begin monitoring the change in absorbance at the appropriate wavelength over time.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Working MOPS Buffer mix Combine Buffer, Substrate, Cofactors prep_buffer->mix prep_reagents Prepare Enzyme & Substrate Stocks prep_reagents->mix equilibrate Equilibrate to Assay Temperature mix->equilibrate initiate Initiate with Enzyme equilibrate->initiate monitor Monitor Absorbance initiate->monitor calculate Calculate Initial Velocity (V₀) monitor->calculate kinetics Determine Kinetic Parameters (Km, Vmax) calculate->kinetics

A generalized workflow for a spectrophotometric enzyme assay.
Protocol 3: In Vitro Kinase Assay

This protocol provides a framework for an in vitro kinase assay using a MOPS-based buffer to measure the transfer of a phosphate group to a substrate.

Materials:

  • 1X Kinase Assay Buffer:

    • 25 mM MOPS, pH 7.2

    • 12.5 mM β-glycerophosphate

    • 25 mM MgCl₂

    • 5 mM EGTA

    • 2 mM EDTA

    • 0.25 mM DTT (add fresh)

  • Purified active kinase

  • Peptide or protein substrate

  • ATP (either unlabeled or radiolabeled, e.g., [γ-³²P]ATP)

  • Reaction tubes

  • Water bath or incubator

  • Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counter for radiolabeled assays, or antibodies for western blotting)

Procedure:

  • Reaction Setup: On ice, prepare the reaction tubes. For each reaction, add the 1X Kinase Assay Buffer, the specific substrate to the desired final concentration, and the purified kinase.

  • Pre-incubation: Incubate the reaction tubes at the optimal temperature for the kinase (e.g., 30°C) for 10 minutes to allow for temperature equilibration.

  • Reaction Initiation: Start the kinase reaction by adding ATP to a final desired concentration (e.g., 100 µM). If using radiolabeled ATP, include it in the ATP mix.

  • Incubation: Incubate the reactions at the optimal temperature for a set period (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction. For radiolabeled assays, this can be done by spotting the reaction mixture onto phosphocellulose paper. For other detection methods, adding a solution with a high concentration of EDTA or a denaturing sample buffer is common.

  • Detection and Quantification: Quantify the amount of phosphate incorporated into the substrate using the chosen detection method.

Kinase_Assay_Signaling_Pathway cluster_reactants Reactants in MOPS Buffer cluster_reaction Phosphorylation Reaction cluster_products Products Kinase Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Substrate Substrate->Phosphorylation ATP ATP ATP->Phosphorylation PhosphoSubstrate Phosphorylated Substrate Phosphorylation->PhosphoSubstrate ADP ADP Phosphorylation->ADP

A simplified diagram of a kinase-catalyzed phosphorylation reaction.

Important Considerations

  • Temperature Dependence of pH: The pKa of MOPS is temperature-dependent.[6] It is crucial to adjust the pH of the buffer at the intended assay temperature to ensure accuracy.

  • Buffer Concentration: While higher buffer concentrations provide greater buffering capacity, they also increase the ionic strength of the solution, which can affect enzyme activity. The optimal buffer concentration should be determined empirically for each specific enzyme and assay.

  • Sterilization: MOPS should not be autoclaved, as this can lead to its degradation. Sterilization by filtration through a 0.22 µm filter is recommended.

  • Potential for Inhibition: Although generally considered non-interacting, MOPS has been shown to inhibit some enzymes, particularly at high concentrations.[8] It is advisable to test a range of MOPS concentrations during assay development.

Conclusion

MOPS buffer is a versatile and reliable choice for a wide variety of enzyme assays. Its favorable pKa, minimal interaction with metal ions, and optical transparency provide a stable and non-interfering environment for enzymatic reactions. By understanding the properties of MOPS and following standardized protocols, researchers, scientists, and drug development professionals can enhance the accuracy, reproducibility, and overall success of their enzymatic studies.

References

Application of MOBS Buffer in Northern Blotting: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Northern blotting is a cornerstone technique in molecular biology for the detection and size characterization of specific RNA molecules within a complex sample. A critical component of this method is the buffer system used during the electrophoresis of RNA through an agarose (B213101) gel. This buffer must maintain a stable pH to preserve the integrity of the RNA and ensure accurate separation. For decades, MOPS (3-(N-morpholino)propanesulfonic acid) has been the buffer of choice for denaturing RNA electrophoresis due to its pKa of 7.2, which is ideal for maintaining a near-neutral pH.[1][2] This application note explores the use of a related buffer, MOBS (4-(N-morpholino)butanesulfonic acid), as a potential alternative to MOPS in Northern blotting protocols.

This compound is a zwitterionic buffer and a butane (B89635) analogue of MOPS.[1][3][4] With a useful pH range of 6.9 to 8.3, it is well-suited for biological applications, including those involving RNA.[5] While specific literature on the application of this compound in Northern blotting is not widely available, its chemical similarity to the well-established MOPS buffer suggests it could offer comparable, if not advantageous, performance in terms of buffering capacity and RNA stability. This document provides a comprehensive protocol for Northern blotting, adapted for the use of this compound buffer, and outlines the key considerations for its implementation.

Principle of Northern Blotting

The Northern blotting technique involves several key steps:

  • RNA Separation: Total RNA or mRNA is separated by size using denaturing agarose gel electrophoresis.

  • Transfer: The separated RNA is transferred from the gel to a solid support, typically a nylon membrane.

  • Immobilization: The RNA is fixed to the membrane, usually by UV crosslinking or baking.

  • Hybridization: The membrane is incubated with a labeled probe (DNA, RNA, or oligonucleotide) that is complementary to the RNA sequence of interest.

  • Washing: Unbound probe is washed away.

  • Detection: The labeled probe hybridized to the target RNA is detected, revealing the size and relative abundance of the RNA of interest.

The use of a reliable buffer system like this compound is critical during the electrophoresis step to ensure the RNA remains denatured and migrates accurately according to its size.

Data Presentation

Due to the limited availability of direct comparative studies between this compound and MOPS buffers in Northern blotting, the following table presents a hypothetical comparison of key performance parameters that should be evaluated when considering the use of this compound.

ParameterThis compound Buffer (Hypothetical)MOPS Buffer (Established)Significance in Northern Blotting
Effective pH Range 6.9 - 8.36.5 - 7.9Crucial for maintaining RNA integrity and ensuring proper migration during electrophoresis.
RNA Integrity HighHighA stable pH prevents RNA degradation by hydrolysis.
Resolution of High MW RNA Potentially ImprovedGoodBuffer composition can influence the separation of larger RNA transcripts.
Signal Intensity To be determinedGoodThe buffer should not interfere with probe hybridization and signal detection.
Background Noise To be determinedLowA good buffer will not contribute to non-specific probe binding, leading to a clear signal.
Buffer Stability GoodGoodThe buffer should not degrade during the electrophoresis run.

Experimental Protocols

The following is a detailed protocol for Northern blotting using a this compound-based buffer system. This protocol is adapted from standard procedures that utilize MOPS.

Materials and Reagents

  • Total RNA or mRNA samples

  • Agarose

  • This compound (4-(N-morpholino)butanesulfonic acid)

  • Sodium Acetate

  • EDTA (Ethylenediaminetetraacetic acid)

  • Formaldehyde (37%)

  • Formamide

  • Glycerol

  • Bromophenol Blue

  • Nylon membrane

  • SSC (Saline-Sodium Citrate) buffer

  • DEPC (Diethylpyrocarbonate)-treated water

  • Labeled probe specific to the target RNA

  • Hybridization buffer

  • Wash solutions

  • Detection reagents

Protocol

1. Preparation of Buffers and Solutions

  • 10X this compound Electrophoresis Buffer (pH 7.0):

    • 0.2 M this compound

    • 80 mM Sodium Acetate

    • 10 mM EDTA

    • Dissolve in DEPC-treated water and adjust the final volume. Filter sterilize and protect from light.

  • 1X this compound Running Buffer:

    • Dilute 10X this compound Electrophoresis Buffer to 1X with DEPC-treated water.

  • RNA Loading Buffer:

    • 7.5 µL Formamide

    • 2.5 µL 10X this compound Electrophoresis Buffer

    • 2.4 µL Formaldehyde (37%)

    • 0.5 µL Glycerol (100%)

    • 0.5 µL Bromophenol Blue (10 mg/mL)

    • DEPC-treated water to a final volume of 25 µL.

  • 20X SSC:

    • 3 M NaCl

    • 0.3 M Sodium Citrate

    • Adjust pH to 7.0 with HCl.

2. Denaturing Agarose Gel Electrophoresis

  • Prepare a 1.2% agarose gel by dissolving 1.8 g of agarose in 132 mL of DEPC-treated water.

  • Cool the agarose solution to about 60°C.

  • In a fume hood, add 15 mL of 10X this compound Electrophoresis Buffer and 2.8 mL of 37% formaldehyde.

  • Pour the gel and allow it to solidify.

  • Place the gel in the electrophoresis tank and fill with 1X this compound Running Buffer.

  • For each RNA sample, mix up to 15 µg of RNA with an equal volume of RNA Loading Buffer.

  • Heat the RNA samples at 65°C for 15 minutes, then immediately place on ice.

  • Load the samples into the wells of the gel.

  • Run the gel at a constant voltage (e.g., 5-6 V/cm) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

3. RNA Transfer to Nylon Membrane

  • After electrophoresis, carefully remove the gel from the tank.

  • Rinse the gel briefly in DEPC-treated water, followed by a 20-minute wash in 10X SSC.

  • Set up a capillary transfer apparatus. Place the gel on a filter paper wick saturated with 10X SSC.

  • Cut a piece of nylon membrane to the size of the gel. Pre-wet the membrane in DEPC-treated water and then equilibrate in 10X SSC.

  • Place the membrane on top of the gel, ensuring no air bubbles are trapped.

  • Place several sheets of filter paper and a stack of paper towels on top of the membrane.

  • Allow the transfer to proceed overnight.

4. RNA Immobilization

  • After the transfer, carefully disassemble the blotting stack.

  • Mark the well positions on the membrane with a pencil.

  • Rinse the membrane in 2X SSC.

  • Immobilize the RNA to the membrane by UV crosslinking (e.g., at 120 mJ/cm²) or by baking at 80°C for 2 hours.

5. Hybridization

  • Pre-hybridize the membrane in hybridization buffer at the appropriate temperature (e.g., 42°C for formamide-containing buffers) for at least 1 hour in a hybridization oven.

  • Denature the labeled probe by heating at 100°C for 5-10 minutes and then quickly chilling on ice.

  • Add the denatured probe to fresh hybridization buffer and add it to the membrane.

  • Hybridize overnight with constant rotation.

6. Washing and Detection

  • After hybridization, remove the membrane from the hybridization solution.

  • Perform a series of washes to remove unbound probe. An example wash procedure is:

    • 2 x 15 minutes in low stringency wash buffer (e.g., 2X SSC, 0.1% SDS) at room temperature.

    • 2 x 15 minutes in high stringency wash buffer (e.g., 0.1X SSC, 0.1% SDS) at the hybridization temperature or higher.

  • Proceed with the detection method appropriate for the label used on the probe (e.g., autoradiography for radioactive probes, or chemiluminescent detection for non-radioactive probes).

Visualizations

Northern_Blotting_Workflow cluster_electrophoresis RNA Separation cluster_transfer Transfer cluster_hybridization Hybridization & Detection cluster_result Result RNA_Sample RNA Sample Denaturing_Gel Denaturing Agarose Gel (this compound Buffer) RNA_Sample->Denaturing_Gel Load Electrophoresis Gel Electrophoresis Denaturing_Gel->Electrophoresis Capillary_Transfer Capillary Transfer Electrophoresis->Capillary_Transfer Transfer Nylon_Membrane Nylon Membrane Immobilization UV Crosslinking / Baking Nylon_Membrane->Immobilization Capillary_Transfer->Nylon_Membrane Hybridization Hybridization with Labeled Probe Immobilization->Hybridization Washing Washing Hybridization->Washing Detection Signal Detection Washing->Detection Analysis Analysis of RNA Size and Abundance Detection->Analysis

Caption: Workflow of the Northern blotting experiment using this compound buffer.

Logical_Relationship cluster_core_principle Core Principle cluster_buffer_role Role of this compound Buffer cluster_outcome Desired Outcome RNA_Integrity RNA Integrity Reliable_Results Reliable & Reproducible Results RNA_Integrity->Reliable_Results Accurate_Separation Accurate Size Separation Accurate_Separation->Reliable_Results Stable_pH Maintains Stable pH Stable_pH->RNA_Integrity Denaturation Maintains RNA Denaturation Denaturation->Accurate_Separation

References

MOPS Buffer for Cell Culture Media Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable physiological pH is a cornerstone of successful in vitro cell culture. Cellular processes, including proliferation, metabolism, and viability, are exquisitely sensitive to pH fluctuations. While the bicarbonate-CO2 buffering system is the physiological standard, its efficacy is dependent on a controlled CO2 environment. The use of zwitterionic biological buffers, such as 3-(N-morpholino)propanesulfonic acid (MOPS), offers a robust alternative for stabilizing the pH of cell culture media, particularly in applications requiring prolonged handling of cells outside of a CO2 incubator.

With a pKa of 7.2 at 25°C, MOPS provides a strong buffering capacity within the optimal physiological pH range of 6.5 to 7.9.[1][2] This makes it a suitable choice for a variety of cell culture applications, including the culture of mammalian, yeast, and bacterial cells, as well as for specialized applications like co-culture systems.[1][3] However, like any cell culture reagent, the use of MOPS requires careful consideration of its advantages and potential drawbacks to ensure experimental success and reproducibility.

Physicochemical Properties of MOPS

A thorough understanding of the properties of MOPS is essential for its effective application in cell culture media formulations.

PropertyValue
Full Chemical Name 3-(N-morpholino)propanesulfonic acid
CAS Number 1132-61-2
Molecular Weight 209.3 g/mol
pKa (at 25°C) 7.2
Useful pH Range 6.5 - 7.9[1]
Water Solubility (at 20°C) 1000 g/L

Advantages and Disadvantages of MOPS Buffer

The decision to use MOPS in a cell culture formulation should be based on a clear understanding of its benefits and limitations.

AdvantagesDisadvantages
Effective buffering capacity in the physiological pH range (6.5-7.9). [1]Can be toxic to some mammalian cell lines at concentrations higher than 20 mM. [1][2]
Zwitterionic nature minimizes interactions with most metal ions. [1]May interact with and form complexes with DNA. [1]
Can be used in cell culture media for yeast and bacteria in addition to mammalian cells. [1][3]Can influence lipid interactions. [1]
Provides pH stability in CO2-independent environments. May interfere with the Lowry protein determination method. [1]
Generally considered to have low toxicity at appropriate concentrations. [4]Can slightly affect mRNA expression in in-vitro produced bovine embryos. [1]
Can influence the thickness and barrier properties of rat endothelial surface layers. [1]

Comparative Performance of Buffering Systems

The choice of buffering system can significantly impact experimental outcomes. While direct, extensive comparative studies are limited, some data provides insights into the performance of MOPS relative to other common buffers like HEPES and the bicarbonate system.

Table 1: Comparative Cell Viability in Different Buffering Systems

Buffer SystemCell TypeKey FindingsReference
MOPS in RPMI Keratinocytes (NOK and HaCat)Resulted in approximately 80% cell death after 12 hours of incubation.[5]
HEPES (25 mM) in RPMI Keratinocytes (NOK and HaCat)Maintained approximately 100% cell viability for up to 12 hours of incubation.[5]
MOPS in G-MOPS PLUS Human Oocytes (for ICSI)Associated with lower fertilization rates and a higher rate of whole chromosome mosaicism compared to bicarbonate buffer.[6]
Bicarbonate in G-IVF PLUS Human Oocytes (for ICSI)Resulted in higher fertilization rates and a lower rate of whole chromosome mosaicism compared to MOPS buffer.[6]

Note: The studies cited above highlight the importance of empirical testing to determine the optimal buffer for a specific cell line and application. The toxicity of MOPS can be cell-type dependent.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and use of MOPS-buffered solutions in cell culture.

Protocol 1: Preparation of a 1 M MOPS Stock Solution (pH 7.4)

Objective: To prepare a sterile, concentrated stock solution of MOPS buffer for supplementing cell culture media.

Materials:

  • MOPS (free acid) powder (MW: 209.26 g/mol )

  • Nuclease-free water

  • 10 N Sodium Hydroxide (NaOH) solution

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Weigh out 209.26 g of MOPS powder and transfer it to a sterile beaker.

  • Add approximately 800 mL of nuclease-free water and stir on a magnetic stir plate until the powder is completely dissolved.

  • Slowly add 10 N NaOH solution to adjust the pH to 7.4. Monitor the pH using a calibrated pH meter.

  • Once the desired pH is reached, transfer the solution to a graduated cylinder and add nuclease-free water to a final volume of 1 L.

  • Sterilize the 1 M MOPS stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at 4°C, protected from light.

Protocol 2: Supplementing Cell Culture Medium with MOPS Buffer

Objective: To prepare a complete cell culture medium supplemented with MOPS to a desired final concentration.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile 1 M MOPS stock solution (pH 7.4) from Protocol 1

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Sterile serological pipettes

  • Sterile container

Procedure:

  • In a sterile biological safety cabinet, aseptically transfer the desired volume of basal cell culture medium into a sterile container.

  • Using a sterile serological pipette, add the appropriate volume of the 1 M MOPS stock solution to achieve the final desired concentration (typically 10-20 mM). For example, to prepare 500 mL of medium with 20 mM MOPS, add 10 mL of the 1 M stock solution.[1]

  • Add FBS to the desired final concentration (e.g., 10%).

  • Add Penicillin-Streptomycin to a 1X final concentration.

  • Gently mix the supplemented medium by swirling the container.

  • If necessary, confirm and adjust the final pH of the medium to the desired value (e.g., 7.2-7.4) using sterile 1 M NaOH or 1 M HCl.

  • The MOPS-buffered medium is now ready for use. Store at 4°C, protected from light.

Protocol 3: Assessing the Cytotoxicity of MOPS Buffer using an MTT Assay

Objective: To determine the effect of different concentrations of MOPS buffer on cell viability.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, CHO-K1)

  • Complete cell culture medium (control)

  • Complete cell culture medium supplemented with various concentrations of MOPS (e.g., 10, 20, 40, 80 mM)

  • 24-well or 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 24-well or 96-well plate at an appropriate density and allow them to attach overnight in a CO2 incubator.

  • Treatment: The next day, replace the medium with the control medium and the media containing different concentrations of MOPS.

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (cells grown in medium without MOPS).

Mandatory Visualizations

Buffer_Selection_Workflow start Start: Need for pH Control in Cell Culture co2_incubator CO2 Incubator Available? start->co2_incubator bicarb_system Primary Choice: Bicarbonate Buffering System co2_incubator->bicarb_system Yes zwitterionic_buffer Consider Zwitterionic Buffer (e.g., MOPS, HEPES) co2_incubator->zwitterionic_buffer No no_co2_handling Prolonged Handling Outside CO2 Incubator? bicarb_system->no_co2_handling no_co2_handling->zwitterionic_buffer Yes monitor_ph Monitor pH and Cell Health Throughout Experiment no_co2_handling->monitor_ph No cell_sensitivity Cell Line Sensitivity Known? zwitterionic_buffer->cell_sensitivity literature_review Review Literature for Specific Cell Line cell_sensitivity->literature_review Yes cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) cell_sensitivity->cytotoxicity_assay No select_buffer Select Optimal Buffer and Concentration literature_review->select_buffer cytotoxicity_assay->select_buffer select_buffer->monitor_ph Experimental_Workflow_MOPS_Media_Prep start Start: Prepare MOPS-Supplemented Medium prepare_stock Prepare 1 M MOPS Stock Solution (pH 7.4) start->prepare_stock sterile_filter_stock Sterile Filter (0.22 µm) MOPS Stock prepare_stock->sterile_filter_stock add_to_medium Add MOPS Stock to Basal Medium (10-20 mM) sterile_filter_stock->add_to_medium add_supplements Add Serum and Antibiotics add_to_medium->add_supplements adjust_ph Adjust Final pH (if necessary) add_supplements->adjust_ph final_medium MOPS-Supplemented Complete Medium adjust_ph->final_medium seed_cells Seed Cells final_medium->seed_cells incubate Incubate Cells seed_cells->incubate end End: Cells in MOPS-Buffered Medium incubate->end Signaling_Pathway_Considerations buffer_choice Choice of Biological Buffer (MOPS, HEPES, Bicarbonate) extracellular_ph Extracellular pH Stability buffer_choice->extracellular_ph ion_chelation Metal Ion Chelation buffer_choice->ion_chelation membrane_interaction Interaction with Cell Membrane buffer_choice->membrane_interaction nutrient_transport Nutrient and Ion Transport extracellular_ph->nutrient_transport receptor_activity Membrane Receptor Activity extracellular_ph->receptor_activity intracellular_ph Intracellular pH Regulation extracellular_ph->intracellular_ph enzyme_activity Enzyme Activity ion_chelation->enzyme_activity membrane_interaction->receptor_activity cell_signaling Intracellular Signaling Pathways (e.g., mTOR, MAPK) receptor_activity->cell_signaling intracellular_ph->enzyme_activity gene_expression Gene Expression intracellular_ph->gene_expression enzyme_activity->cell_signaling gene_expression->cell_signaling

References

Application Notes and Protocols for MOPS Buffer in Electrophoresis Gels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In molecular biology, the separation of nucleic acids and proteins is a fundamental technique. Electrophoresis is a widely used method for this purpose, and the choice of buffer system is critical for achieving optimal resolution and maintaining the integrity of the biomolecules. While buffers like Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are commonplace for DNA agarose (B213101) gel electrophoresis, 3-(N-morpholino)propanesulfonic acid (MOPS) buffer offers distinct advantages, particularly for RNA analysis.[1][2][3][4] This document provides detailed application notes and protocols for the use of MOPS buffer in both agarose and polyacrylamide gel electrophoresis.

A related but less common buffer, 3-(N-morpholino)butanesulfonic acid (MOBS), is a butane (B89635) analog of MOPS.[5][6][7] While information on its use in electrophoresis is scarce, its properties suggest potential applications in specific contexts. This document will focus primarily on the well-established MOPS buffer and will also provide available information on this compound.

MOPS Buffer: Properties and Applications

MOPS is a zwitterionic biological buffer, one of the "Good's" buffers, with a pKa of 7.2 at 25°C.[2][8][9] This gives it an effective buffering range of 6.5 to 7.9, which is ideal for maintaining a stable, near-neutral pH environment for many biological samples.[2][3]

Key Advantages of MOPS Buffer:

  • RNA Integrity: MOPS is the buffer of choice for denaturing RNA agarose gel electrophoresis. Its buffering range is optimal for preventing RNA degradation, which is prone to happen in more alkaline conditions.[1][10]

  • Maintains Denaturation: In combination with formaldehyde, MOPS buffer effectively maintains the denatured state of RNA, allowing for accurate separation based on size.[11]

  • Low UV Absorbance: MOPS has a low absorbance in the UV spectrum, which is beneficial for spectrophotometric analysis post-electrophoresis.[8][12]

  • Minimal Metal Ion Binding: It shows minimal interaction with most metal ions, making it a suitable non-coordinating buffer for experiments where metal ion presence is a concern.[8][12]

Applications:

  • RNA Electrophoresis: Predominantly used for denaturing agarose gel electrophoresis of RNA for applications like Northern blotting.[10][13]

  • Protein Electrophoresis: Used as a running buffer in polyacrylamide gel electrophoresis (PAGE), particularly for the separation of proteins.[2][10]

  • Protein Purification: Employed in chromatography techniques for protein purification.[2][3][12]

  • Cell Culture: Used as a buffering agent in certain cell culture media.[3][12]

This compound Buffer: An Overview

This compound, or 3-(N-morpholino)butanesulfonic acid, is a structural analog of MOPS with a butane sulfonic acid side chain instead of a propane (B168953) sulfonic acid one.[5][6][7] It has a useful pH buffering range of 7.0 to 8.3.[6] While its application in electrophoresis is not well-documented, it has been evaluated for use in biological systems, such as in bacterial growth and enzyme assays.[6] Given its buffering range, it could potentially be explored as an alternative to MOPS in specific electrophoretic applications where a slightly more alkaline pH is desired.

Quantitative Data Summary

The following tables summarize key quantitative data for MOPS buffer properties and recommended electrophoresis conditions.

Table 1: Properties of MOPS and this compound Buffers

PropertyMOPSThis compound
Full Chemical Name 3-(N-morpholino)propanesulfonic acid3-(N-morpholino)butanesulfonic acid
Molecular Formula C₇H₁₅NO₄SC₈H₁₇NO₄S
Molecular Weight 209.3 g/mol [3][14]223.29 g/mol [5]
pKa (at 25°C) 7.20[2][9]Not readily available
Effective pH Range 6.5 - 7.9[2][3]7.0 - 8.3[6]
Water Solubility (20°C) 1000 g/L[9]Soluble[6]

Table 2: Recommended Conditions for Denaturing RNA Agarose Gel Electrophoresis using MOPS Buffer

ParameterRecommended Value
Agarose Concentration 1.0 - 1.5%
Running Buffer 1X MOPS Buffer
Voltage 5-6 V/cm[15]
Run Time Until bromophenol blue dye has migrated approximately two-thirds of the way down the gel.[15]
RNA Denaturation Incubate sample at 65°C for 15 minutes.[15]

Table 3: Comparison of Common Electrophoresis Buffers for Nucleic Acids

FeatureMOPSTAE (Tris-acetate-EDTA)TBE (Tris-borate-EDTA)
Primary Application Denaturing RNA electrophoresisDNA electrophoresis (especially >2 kb)[4][16]DNA electrophoresis (especially <2 kb)[16]
Buffering Capacity GoodLower[4]Higher[4]
Resolution of Large Fragments Good for RNABetter for large DNA[16]Poorer for large DNA
Resolution of Small Fragments Good for RNAGoodBetter for small DNA[16]
Enzyme Inhibition MinimalNoneBorate can inhibit some enzymes[16]
Heat Generation ModerateHigherLower[16]

Experimental Protocols

Protocol 1: Preparation of 10X MOPS Buffer

Materials:

  • MOPS (free acid)

  • Sodium Acetate (B1210297)

  • EDTA (0.5 M, pH 8.0)

  • Nuclease-free water

  • NaOH (10 N)

  • Sterile filter unit (0.22 µm)

Procedure:

  • To prepare 1 liter of 10X MOPS buffer, add 41.86 g of MOPS (free acid) and 4.1 g of sodium acetate to 800 mL of nuclease-free water.[15]

  • Stir until the solutes are completely dissolved.

  • Add 20 mL of 0.5 M EDTA (pH 8.0).[15]

  • Adjust the pH to 7.0 with 10 N NaOH.

  • Bring the final volume to 1 liter with nuclease-free water.

  • Sterilize the solution by passing it through a 0.22 µm filter. Note: Do not autoclave, as it can cause the buffer to turn yellow.[15]

  • Store the buffer at room temperature, protected from light.

Protocol 2: Denaturing RNA Agarose Gel Electrophoresis

Materials:

  • 10X MOPS buffer

  • Agarose

  • Formaldehyde (37%)

  • Nuclease-free water

  • RNA sample

  • RNA loading buffer (containing formamide (B127407) and a tracking dye)

  • Ethidium (B1194527) bromide or other nucleic acid stain

  • Horizontal gel electrophoresis apparatus

Procedure:

  • Prepare 1X MOPS Running Buffer: Dilute the 10X MOPS buffer 1:10 with nuclease-free water.

  • Cast the Denaturing Agarose Gel:

    • For a 1% gel, dissolve 1 g of agarose in 72 mL of nuclease-free water by heating.

    • Cool the solution to approximately 60°C.

    • In a fume hood, add 10 mL of 10X MOPS buffer and 18 mL of 37% formaldehyde.[15]

    • Mix gently and pour the gel into a casting tray with the appropriate comb. Allow it to solidify.

  • Sample Preparation:

    • In an RNase-free tube, mix your RNA sample with the RNA loading buffer.

    • Incubate the samples at 65°C for 15 minutes to denature the RNA.[15]

    • Immediately place the tubes on ice for at least 1 minute.[15]

  • Electrophoresis:

    • Place the solidified gel in the electrophoresis tank and fill it with 1X MOPS running buffer until the gel is submerged.

    • Load the denatured RNA samples into the wells.

    • Run the gel at a constant voltage of 5-6 V/cm.[15]

    • Continue electrophoresis until the tracking dye has migrated to the desired distance.

  • Visualization:

    • Stain the gel with ethidium bromide (0.5 µg/mL in 1X MOPS buffer) for 30-45 minutes or use a safer alternative stain.[15]

    • Destain the gel in nuclease-free water for 15-30 minutes if necessary.

    • Visualize the RNA bands using a UV transilluminator.

Protocol 3: Protein Polyacrylamide Gel Electrophoresis (SDS-PAGE) using MOPS Buffer

Materials:

  • 10X MOPS SDS Running Buffer (e.g., 0.5 M MOPS, 0.5 M Tris Base, 1% SDS, 10 mM EDTA)

  • Precast or hand-cast polyacrylamide gels

  • Protein samples

  • Protein loading buffer (containing SDS and a reducing agent)

  • Protein molecular weight standards

  • Vertical gel electrophoresis apparatus

  • Coomassie blue stain or other protein stain

Procedure:

  • Prepare 1X MOPS SDS Running Buffer: Dilute the 10X stock buffer 1:10 with deionized water.

  • Sample Preparation:

    • Mix the protein sample with an equal volume of 2X protein loading buffer.

    • Heat the samples at 95-100°C for 5 minutes to denature the proteins.

  • Electrophoresis:

    • Assemble the polyacrylamide gel in the vertical electrophoresis apparatus.

    • Fill the inner and outer chambers with 1X MOPS SDS Running Buffer.

    • Load the denatured protein samples and molecular weight standards into the wells.

    • Run the gel at a constant voltage (e.g., 100-200 V) until the dye front reaches the bottom of the gel.

  • Visualization:

    • Carefully remove the gel from the cassette.

    • Stain the gel with Coomassie blue for at least 1 hour.

    • Destain the gel in a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background.

Visualizations

chemical_structures cluster_MOPS MOPS Chemical Structure cluster_this compound This compound Chemical Structure mops_node mobs_node rna_electrophoresis_workflow prep_buffer Prepare 10X MOPS Buffer prep_gel Cast Denaturing Agarose Gel prep_buffer->prep_gel load_gel Load Samples into Gel prep_gel->load_gel prep_sample Prepare and Denature RNA Sample prep_sample->load_gel run_gel Run Electrophoresis load_gel->run_gel visualize Stain and Visualize RNA run_gel->visualize buffer_comparison MOPS MOPS TAE TAE MOPS->TAE Better for large DNA TBE TBE MOPS->TBE Better for small DNA TAE->TBE Higher buffering capacity TBE->MOPS RNA integrity experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer Preparation Buffer Preparation Gel Casting Gel Casting Buffer Preparation->Gel Casting Sample Preparation Sample Preparation Electrophoresis Run Electrophoresis Run Sample Preparation->Electrophoresis Run Gel Imaging Gel Imaging Electrophoresis Run->Gel Imaging Data Interpretation Data Interpretation Gel Imaging->Data Interpretation

References

MOPS Buffer in Affinity Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-morpholino)propanesulfonic acid (MOPS) is a zwitterionic buffer that is widely used in biological and biochemical research.[1] As one of the "Good's" buffers, it is valued for its chemical stability, minimal reactivity with biological molecules, and a pKa of 7.2 at 25°C, which provides a stable pH environment within the physiological range of 6.5 to 7.9.[1][2] These characteristics are crucial for maintaining the structural integrity and biological activity of proteins during purification processes.[2] In the context of affinity chromatography, a technique that separates proteins based on specific binding interactions, the choice of buffer is critical to ensure optimal binding, washing, and elution, thereby maximizing the purity and yield of the target protein.[3]

MOPS buffer offers several advantages in affinity chromatography. Its negligible interaction with most metal ions makes it an excellent choice for Immobilized Metal Affinity Chromatography (IMAC), a common method for purifying His-tagged proteins.[1][4] Furthermore, its compatibility with various affinity matrices and its ability to maintain protein stability make it a versatile option for different affinity purification workflows.[2][5] This document provides detailed application notes and protocols for the effective use of MOPS buffer in affinity chromatography.

Physicochemical Properties of MOPS Buffer

A thorough understanding of the physicochemical properties of MOPS is essential for its effective application in protein purification.

PropertyValueReference(s)
pKa (at 25°C)7.20[1]
Useful pH Range6.5 – 7.9[1][2]
ΔpKa/°C-0.013[1]
Molecular Weight209.26 g/mol [1]
Solubility in WaterHigh[1]
Metal Ion BindingNegligible (can form complexes with iron)[1]
UV Absorbance (above 260 nm)Low[5]

Advantages of MOPS Buffer in Affinity Chromatography

  • Maintains Protein Stability: MOPS buffer helps to maintain the native conformation and activity of proteins by providing a stable pH environment within the physiological range.[2] This is crucial for preserving the biological function of the purified protein.

  • Reduces Protein Degradation and Aggregation: By buffering against pH fluctuations, MOPS can minimize protein degradation.[2] Its hydrophilic nature can also create a hydration layer around proteins, which helps to prevent aggregation.[2]

  • High Compatibility: MOPS is compatible with a wide range of affinity chromatography matrices, including Ni-NTA for His-tagged proteins and Glutathione (B108866) agarose (B213101) for GST-tagged proteins.[4][5]

  • Low Metal Ion Interaction: A significant advantage of MOPS is its minimal interaction with most divalent metal ions, which is particularly beneficial in IMAC where metal ions are part of the purification matrix.[1]

  • Improves Purification Efficiency: By optimizing the ionic strength and charge environment, MOPS can enhance the specific interaction between the target protein and the affinity ligand, leading to improved purification efficiency and purity.[2]

Quantitative Data on Protein Stability in MOPS Buffer

While direct comparative studies on protein yield and purity in affinity chromatography using MOPS versus other buffers are limited, studies on protein stability provide strong evidence for its suitability. The stability of a monoclonal antibody was assessed in different buffers, and the Gibbs Free Energy (ΔG°) and the midpoint of inflection (Cm) were determined. Higher values for these parameters indicate greater protein stability.

Table 1: Stability of a Monoclonal Antibody in Various Buffers

BufferpHΔG°₁ (kJ/mol)C_m1_ (M)ΔG°₂ (kJ/mol)C_m2_ (M)Reference
MOPS 7.25 38.48 1.81 75.48 3.22 [2]
TRIS7.5036.721.6779.923.39[2]
Sodium Phosphate (B84403)7.4727.251.5084.853.03[2]
Sodium Citrate (B86180)6.5030.651.5865.592.87[2]

Adapted from Protein Stable Ltd. Application Note PSL-AN-01-2.0.[2]

The data indicates that for this particular monoclonal antibody, MOPS buffer provided a higher Gibbs Free Energy for the first transition and a higher midpoint of inflection compared to phosphate and citrate buffers, suggesting enhanced stability.[1][2]

Experimental Protocols

Preparation of 1 M MOPS Stock Solution (pH 7.4)

Materials:

  • MOPS (free acid)

  • Deionized water (ddH₂O)

  • 10 M NaOH

  • Calibrated pH meter

  • Sterile filtration unit (0.22 µm)

Protocol:

  • Weigh 209.26 g of MOPS free acid.

  • Add the MOPS powder to a beaker containing approximately 800 mL of ddH₂O.

  • Stir the solution until the MOPS is completely dissolved.

  • Carefully adjust the pH of the solution to 7.4 using 10 M NaOH.

  • Transfer the solution to a 1 L graduated cylinder and add ddH₂O to a final volume of 1 L.

  • Sterilize the buffer by passing it through a 0.22 µm filter.

  • Store the stock solution at 4°C.

Protocol 1: Purification of His-tagged Proteins using Ni-NTA Affinity Chromatography with MOPS Buffer

This protocol is designed for the purification of a recombinant protein with a polyhistidine tag (His-tag) using a Nickel-Nitriloacetic Acid (Ni-NTA) resin.

Buffers and Reagents:

  • Lysis/Binding Buffer: 50 mM MOPS, 300 mM NaCl, 10 mM Imidazole, pH 7.4

  • Wash Buffer: 50 mM MOPS, 300 mM NaCl, 20 mM Imidazole, pH 7.4

  • Elution Buffer: 50 mM MOPS, 300 mM NaCl, 250 mM Imidazole, pH 7.4

  • Protease inhibitor cocktail

Methodology:

  • Cell Lysis:

    • Resuspend the cell pellet expressing the His-tagged protein in ice-cold Lysis/Binding Buffer containing a protease inhibitor cocktail.

    • Lyse the cells using an appropriate method (e.g., sonication, high-pressure homogenization).

    • Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Column Equilibration:

    • Pack a chromatography column with Ni-NTA resin.

    • Equilibrate the column with 5-10 column volumes (CV) of Lysis/Binding Buffer.

  • Sample Loading:

    • Load the clarified cell lysate onto the equilibrated Ni-NTA column.

  • Washing:

    • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the His-tagged protein with 5-10 CV of Elution Buffer.

    • Collect fractions of 1 CV.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified protein.

    • Pool the pure fractions.

  • Buffer Exchange (Optional):

    • If necessary, exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM MOPS, 150 mM NaCl, 10% glycerol, pH 7.4) using dialysis or a desalting column.

Protocol 2: Purification of GST-tagged Proteins using Glutathione Affinity Chromatography with MOPS Buffer

This protocol is for the purification of a recombinant protein fused to Glutathione S-Transferase (GST-tag) using a glutathione-agarose resin. MOPS buffer is a suitable alternative to commonly used phosphate-based buffers in this application.[5]

Buffers and Reagents:

  • Binding/Wash Buffer: 50 mM MOPS, 150 mM NaCl, pH 7.4

  • Elution Buffer: 50 mM MOPS, 150 mM NaCl, 10 mM reduced glutathione, pH 8.0

  • Protease inhibitor cocktail

Methodology:

  • Cell Lysis:

    • Resuspend the cell pellet expressing the GST-tagged protein in ice-cold Binding/Wash Buffer containing a protease inhibitor cocktail.

    • Lyse the cells and clarify the lysate as described in Protocol 1.

  • Column/Resin Equilibration:

    • Equilibrate the glutathione-agarose resin with 5-10 column volumes (CV) of Binding/Wash Buffer.

  • Sample Incubation (Batch Purification):

    • Add the clarified lysate to the equilibrated resin and incubate with gentle agitation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the resin by centrifugation (e.g., 500 x g for 5 minutes).

    • Remove the supernatant and wash the resin three times with 10-15 CV of Binding/Wash Buffer.

  • Elution:

    • Add 1-2 CV of Elution Buffer to the washed resin and incubate for 10-15 minutes at room temperature with gentle mixing.

    • Pellet the resin and collect the supernatant containing the eluted GST-tagged protein.

    • Repeat the elution step 2-3 times to maximize recovery.

  • Analysis and Buffer Exchange:

    • Analyze the eluted fractions by SDS-PAGE.

    • Pool the pure fractions and perform buffer exchange if required.

Visualizations

HisTag_Workflow cluster_prep Preparation cluster_chrom Affinity Chromatography cluster_analysis Analysis & Final Steps CellCulture Cell Culture & Expression of His-tagged Protein Lysis Cell Lysis in MOPS Lysis/Binding Buffer CellCulture->Lysis Clarification Clarification by Centrifugation Lysis->Clarification Equilibration Equilibrate Ni-NTA Column with MOPS Binding Buffer Loading Load Clarified Lysate Clarification->Loading Equilibration->Loading Washing Wash with MOPS Wash Buffer Loading->Washing Elution Elute with MOPS Elution Buffer Washing->Elution FractionAnalysis Analyze Fractions (e.g., SDS-PAGE) Elution->FractionAnalysis Pooling Pool Pure Fractions FractionAnalysis->Pooling BufferExchange Buffer Exchange (Optional) Pooling->BufferExchange FinalProduct Purified His-tagged Protein BufferExchange->FinalProduct

Caption: Workflow for His-tagged protein purification using MOPS buffer.

GST_Workflow cluster_prep Preparation cluster_chrom Affinity Chromatography (Batch) cluster_analysis Analysis & Final Steps CellCulture Cell Culture & Expression of GST-tagged Protein Lysis Cell Lysis in MOPS Binding/Wash Buffer CellCulture->Lysis Clarification Clarification by Centrifugation Lysis->Clarification Equilibration Equilibrate Glutathione Resin with MOPS Binding/Wash Buffer Binding Incubate Lysate with Resin (Batch Binding) Clarification->Binding Equilibration->Binding Washing Wash Resin with MOPS Binding/Wash Buffer Binding->Washing Elution Elute with MOPS Elution Buffer containing Glutathione Washing->Elution FractionAnalysis Analyze Fractions (e.g., SDS-PAGE) Elution->FractionAnalysis Pooling Pool Pure Fractions FractionAnalysis->Pooling BufferExchange Buffer Exchange (Optional) Pooling->BufferExchange FinalProduct Purified GST-tagged Protein BufferExchange->FinalProduct

Caption: Workflow for GST-tagged protein purification using MOPS buffer.

Conclusion

MOPS buffer is a valuable and versatile tool for researchers, scientists, and drug development professionals engaged in protein purification via affinity chromatography. Its favorable pKa, low metal ion binding, and demonstrated ability to enhance protein stability make it an excellent choice for a variety of affinity purification applications, including the purification of His-tagged and GST-tagged proteins. The detailed protocols and workflows provided in this document serve as a comprehensive guide for the successful implementation of MOPS buffer in your affinity chromatography experiments, contributing to the attainment of high-purity, active proteins for downstream applications.

References

Application Notes and Protocols for MOPS-based Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Western blotting is a cornerstone technique for the detection and quantification of specific proteins in complex biological samples. The choice of buffer systems at each stage of the workflow is critical for achieving high-quality, reproducible results. While Tris-Glycine buffer systems are widely used for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), Bis-Tris gels paired with MOPS or MES running buffers offer significant advantages, particularly in maintaining protein integrity due to their neutral operating pH.[1][2]

This document provides a detailed protocol for performing a Western blot utilizing a MOPS-based buffer system for the electrophoresis step, followed by standard protocols for protein transfer and immunodetection. We also present a comparative analysis of different buffer systems to aid in the selection of the most appropriate buffers for your specific research needs.

It is important to note that the term "MOBS" (4-morpholinebutanesulfonic acid) is uncommon in standard Western blot literature. It is presumed that this is a typographical error and the intended buffer is MOPS (3-(N-morpholino)propanesulfonic acid), a widely used buffer in biological applications, including electrophoresis.[3][4] These application notes will therefore focus on the use of MOPS buffer. MES (2-(N-morpholino)ethanesulfonic acid) buffer will also be discussed as it is a common alternative to MOPS for separating lower molecular weight proteins.[1][5]

Core Concepts: Buffer Systems in Western Blotting

The Western blot workflow can be divided into two main stages, each with its own set of recommended buffers:

  • SDS-PAGE: The separation of proteins based on molecular weight.

  • Immunodetection: The transfer of proteins to a membrane followed by detection with specific antibodies.

MOPS and MES buffers are primarily utilized in the SDS-PAGE stage as the running buffer for Bis-Tris gels.[1] The subsequent immunodetection steps, including transfer, blocking, and antibody incubation, are typically performed using either Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS).[6][7]

Data Presentation: Comparison of Buffer Systems

Electrophoresis Buffer Systems: Bis-Tris vs. Tris-Glycine
FeatureBis-Tris Gels (with MOPS/MES Running Buffer)Tris-Glycine Gels
Operating pH Neutral (around pH 7.0)[1][2]Alkaline (around pH 9.5)[2]
Protein Integrity High: Minimizes protein modification and degradation.[1][8]Lower: Alkaline pH can lead to protein deamination and alkylation.[1]
Band Sharpness Excellent: Produces sharper, more resolved bands.[8][9]Good: Can sometimes result in broader, less defined bands.[9]
Sensitivity Higher: Improved protein integrity can lead to better antibody recognition.[8]Standard
Shelf Life of Gels Longer: More stable due to neutral pH.[1]Shorter: Prone to hydrolysis at alkaline pH.[1]
Primary Application Ideal for sensitive downstream applications like mass spectrometry, sequencing, and analysis of post-translational modifications.[8]Suitable for routine, general protein analysis.[10]
Running Buffer Selection for Bis-Tris Gels: MOPS vs. MES
FeatureMOPS SDS Running BufferMES SDS Running Buffer
Optimal Protein Separation Range Medium to large-sized proteins.[1][5]Small to medium-sized proteins (<50 kDa).[1][11]
Migration Speed Slower protein migration.[11]Faster protein migration.[11]
Typical pH ~7.7[12]~7.3[12]
Immunodetection Buffer Systems: TBS vs. PBS
FeatureTris-Buffered Saline (TBS/TBST)Phosphate-Buffered Saline (PBS/PBST)
Primary Components Tris, NaClNaCl, KCl, Na₂HPO₄, KH₂PO₄[13]
Phosphorylated Protein Detection Recommended: Avoids interference from phosphate (B84403) ions.[6][14]Not Recommended: Phosphate ions can interfere with phospho-specific antibody binding.[6][14]
Alkaline Phosphatase (AP) Conjugates Recommended: Does not inhibit AP activity.[6][7]Not Recommended: Phosphate ions can inhibit AP activity.[6][7]
General Use Widely applicable for most Western blot applications.Interchangeable with TBS for many applications, particularly with HRP-conjugated antibodies.[6]
Background Often reported to yield lower background.[15]Generally effective, but may sometimes result in higher background.

TBST and PBST refer to the respective buffers with the addition of a detergent, typically Tween-20, to reduce non-specific binding during washing steps.[7]

Experimental Protocols

I. Protein Separation using Bis-Tris Gels with MOPS Running Buffer

This protocol is optimized for the separation of medium to large-sized proteins. For smaller proteins, MES SDS Running Buffer can be substituted.

Materials:

  • Precast Bis-Tris polyacrylamide gel (select acrylamide (B121943) percentage based on protein of interest)

  • 20X MOPS SDS Running Buffer (50 mM MOPS, 50 mM Tris Base, 0.1% SDS, 1 mM EDTA, pH 7.7)[12]

  • Protein samples in sample buffer (e.g., LDS Sample Buffer)

  • Protein molecular weight marker

  • Deionized water

  • Electrophoresis tank and power supply

Procedure:

  • Prepare 1X MOPS SDS Running Buffer: Dilute the 20X MOPS SDS Running Buffer 1:20 with deionized water. For 1 liter, add 50 ml of 20X buffer to 950 ml of deionized water.

  • Assemble the Electrophoresis Apparatus: Place the Bis-Tris gel into the electrophoresis tank according to the manufacturer's instructions.

  • Fill the Tank with Running Buffer: Pour the 1X MOPS SDS Running Buffer into the inner and outer chambers of the tank.

  • Prepare and Load Samples: Heat protein samples and the molecular weight marker at 70-95°C for 5-10 minutes. Load the desired volume of each sample into the wells of the gel.

  • Run the Gel: Connect the electrophoresis tank to the power supply and run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel. The run time will vary depending on the gel percentage and voltage.

II. Protein Transfer

This protocol describes a standard wet transfer method. This is compatible with proteins separated on a Bis-Tris gel with MOPS running buffer.

Materials:

  • Transfer buffer (e.g., 25 mM Tris, 192 mM Glycine, 20% Methanol)

  • PVDF or nitrocellulose membrane

  • Filter paper

  • Methanol (B129727) (for PVDF membrane activation)

  • Transfer apparatus and power supply

Procedure:

  • Equilibrate the Gel: After electrophoresis, carefully remove the gel from the cassette and equilibrate it in transfer buffer for 10-15 minutes.

  • Prepare the Membrane: If using PVDF, activate the membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer for at least 5 minutes. If using nitrocellulose, simply equilibrate the membrane in transfer buffer.

  • Assemble the Transfer Sandwich: Assemble the transfer sandwich in the following order, ensuring no air bubbles are trapped between the layers: sponge, filter paper, gel, membrane, filter paper, sponge.

  • Perform the Transfer: Place the transfer sandwich into the transfer apparatus, fill with transfer buffer, and perform the electrotransfer according to the manufacturer's recommendations (e.g., 1 hour at 100V).

III. Immunodetection

This protocol outlines the steps for blocking, antibody incubation, and detection. The use of TBS-T (Tris-Buffered Saline with 0.1% Tween-20) is described here, which is a widely compatible choice.

Materials:

  • Tris-Buffered Saline with Tween-20 (TBS-T): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6

  • Blocking buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBS-T

  • Primary antibody diluted in blocking buffer

  • HRP-conjugated secondary antibody diluted in blocking buffer

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera or X-ray film)

Procedure:

  • Blocking: After transfer, place the membrane in a container with blocking buffer and incubate for 1 hour at room temperature with gentle agitation. This step blocks non-specific binding sites on the membrane.[16]

  • Primary Antibody Incubation: Discard the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

  • Washing: Decant the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature with gentle agitation.

  • Final Washes: Discard the secondary antibody solution and wash the membrane three to five times for 5-10 minutes each with TBS-T.

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane in the substrate for the recommended time.

  • Signal Capture: Capture the chemiluminescent signal using an appropriate imaging system.

Visualizations

Western_Blot_Workflow cluster_electrophoresis Protein Separation (SDS-PAGE) cluster_transfer Protein Transfer cluster_immunodetection Immunodetection gel_prep Prepare Bis-Tris Gel sample_load Load Protein Samples gel_prep->sample_load electrophoresis Run Electrophoresis in MOPS/MES Buffer sample_load->electrophoresis transfer_setup Assemble Transfer Sandwich electrophoresis->transfer_setup electrotransfer Electrotransfer to Membrane transfer_setup->electrotransfer blocking Blocking (e.g., 5% Milk in TBS-T) electrotransfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Western Blot Workflow using a MOPS/MES-based running buffer system.

Buffer_Selection_Logic protein_size Protein of Interest Size? small_medium < 50 kDa protein_size->small_medium Small/Medium medium_large > 50 kDa protein_size->medium_large Medium/Large mes_buffer Use MES Running Buffer small_medium->mes_buffer mops_buffer Use MOPS Running Buffer medium_large->mops_buffer detection_method Detection Method? phospho Phosphorylated Protein or AP-conjugate detection_method->phospho hrp HRP-conjugate (non-phospho) detection_method->hrp tbs Use TBS-based Buffers phospho->tbs pbs_tbs TBS or PBS-based Buffers hrp->pbs_tbs

Caption: Logic diagram for selecting appropriate running and blotting buffers.

References

MOPS Buffer: Application Notes and Protocols for Plant Biology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-morpholino)propanesulfonic acid, commonly known as MOPS, is a zwitterionic buffer that has become an indispensable tool in a wide array of biological and biochemical research fields. As one of the 'Good's buffers' developed to meet the stringent demands of biological research, MOPS offers excellent pH stability in the near-neutral range, minimal interaction with metal ions, and suitability for various analytical techniques. Its pKa of 7.2 at 25°C makes it an effective buffering agent for experiments requiring a stable pH environment between 6.5 and 7.9, closely mimicking physiological conditions.[1]

In plant biology, maintaining a stable pH is crucial for the integrity and function of cellular components during extraction and analysis. MOPS is particularly valuable in applications such as protein and organelle isolation, enzymatic assays, and cell culture, where fluctuations in pH can lead to denaturation of proteins, loss of enzyme activity, and compromised cellular viability. This document provides detailed application notes and protocols for the use of MOPS buffer in plant biology experiments.

Physicochemical Properties of MOPS Buffer

A thorough understanding of the properties of MOPS is essential for its effective application.

PropertyValue
Full Chemical Name 3-(N-morpholino)propanesulfonic acid
CAS Number 1132-61-2
Molecular Weight 209.26 g/mol [2]
pKa (at 25°C) ~7.2
Useful pH Range 6.5 – 7.9[1]
ΔpKa/°C -0.013
Metal Ion Binding Negligible for most common divalent cations
UV/Visible Absorption Low

Applications in Plant Biology

MOPS buffer is a versatile reagent in plant science research, with key applications in:

  • Protein Extraction: MOPS provides a stable pH environment during cell lysis, which is critical for maintaining the native structure and function of proteins. Its low interference with many protein quantification assays makes it a suitable choice.

  • Organelle Isolation: It is used in the isolation of various plant organelles, such as mitochondria and chloroplasts, helping to preserve their structural and functional integrity.

  • Enzymatic Assays: The near-neutral buffering range of MOPS is ideal for studying the kinetics of many plant enzymes that exhibit optimal activity under these conditions.

  • Plant Tissue and Cell Culture: MOPS can be used as a pH stabilizer in plant growth media, particularly in systems where the bicarbonate-CO2 buffering system is not sufficient.[3]

  • RNA Electrophoresis: MOPS buffer is commonly used in denaturing agarose (B213101) gels for the separation of RNA, ensuring the integrity of the RNA molecules during electrophoresis.[4]

Quantitative Data and Buffer Comparisons

While extensive quantitative comparisons of MOPS to other buffers in plant-specific applications are not abundant in readily available literature, some studies provide insights. For instance, in a study on protein extraction from liverworts, a MOPS-containing buffer was compared with two different Tris-HCl buffers.[5]

Table 1: Comparison of Protein Yield from Liverwort (Dumortiera hirsuta) using Different Extraction Buffers[5]

Extraction BufferProtein Yield in Crude ExtractSoluble Protein Yield after Precipitation
50 mM Tris-HCl (pH 7.5)Lower than PVPP bufferHigher than other tested buffers
1.5 M Tris-HCl (pH 8.8)Lower than PVPP bufferLower than 50 mM Tris-HCl
0.2 M MOPS (pH 7.0) with PVPPImproved yield Lower than both Tris-HCl buffers

Note: This study highlights that while the MOPS-containing buffer improved the initial protein yield in the crude extract, the final soluble protein yield after precipitation was higher with the 50 mM Tris-HCl buffer for this specific plant type and protocol.[5]

Experimental Protocols

Protocol 1: Preparation of a 1 M MOPS Stock Solution (pH 7.0)

This protocol describes the preparation of a sterile 1 M MOPS stock solution, which can be diluted to the desired working concentration for various applications.

Materials:

  • MOPS (free acid, molecular weight: 209.26 g/mol )

  • High-purity, nuclease-free water

  • 10 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Calibrated pH meter and probe

  • Analytical balance

  • Beaker and magnetic stirrer

  • Graduated cylinder

  • Sterile 0.22 µm filter unit and storage bottle

Procedure:

  • Add 209.26 g of MOPS powder to 800 mL of high-purity water in a beaker.

  • Stir the solution on a magnetic stirrer until the MOPS is completely dissolved.

  • Slowly add 10 M KOH or NaOH to the solution while monitoring the pH with a calibrated pH meter. Adjust the pH to 7.0.

  • Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder.

  • Add high-purity water to bring the final volume to 1 L.

  • Sterilize the 1 M MOPS stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at 4°C, protected from light.

G cluster_start Preparation weigh Weigh MOPS Powder dissolve Dissolve in Water weigh->dissolve adjust_ph Adjust pH to 7.0 dissolve->adjust_ph final_vol Bring to Final Volume adjust_ph->final_vol sterilize Sterile Filter final_vol->sterilize store Store at 4°C sterilize->store

Workflow for preparing a 1 M MOPS stock solution.
Protocol 2: Protein Extraction from Plant Leaf Tissue using MOPS Buffer

This protocol provides a general method for the extraction of total proteins from plant leaves, which can be adapted for various downstream applications such as SDS-PAGE, western blotting, or enzyme assays.

Materials:

  • Fresh or frozen plant leaf tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • MOPS Extraction Buffer (see recipe below)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

MOPS Extraction Buffer Recipe (for 50 mL):

ComponentStock ConcentrationVolume to AddFinal Concentration
MOPS (pH 7.5)1 M2.5 mL50 mM
NaCl5 M1.5 mL150 mM
EDTA0.5 M0.1 mL1 mM
Glycerol100%5 mL10% (v/v)
Triton X-10010% (v/v)2.5 mL0.5% (v/v)
Protease Inhibitor Cocktail100X0.5 mL1X
β-mercaptoethanol14.3 M35 µL10 mM
High-purity water-to 50 mL-
Note: Add protease inhibitors and β-mercaptoethanol to the buffer immediately before use.

Procedure:

  • Harvest approximately 100 mg of fresh plant leaf tissue or use frozen tissue stored at -80°C.

  • Immediately freeze the fresh tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the frozen powder to a pre-chilled 1.5 mL microcentrifuge tube.

  • Add 500 µL of ice-cold MOPS Extraction Buffer to the tube.

  • Vortex vigorously for 30 seconds to resuspend the powder.

  • Incubate the sample on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration using a compatible method (e.g., Bradford assay).

  • The protein extract is now ready for downstream analysis or can be stored at -80°C.

G start Start: Plant Leaf Tissue grind Grind in Liquid Nitrogen start->grind extract Add MOPS Extraction Buffer grind->extract incubate Incubate on Ice extract->incubate centrifuge Centrifuge at 4°C incubate->centrifuge supernatant Collect Supernatant (Protein Extract) centrifuge->supernatant quantify Quantify Protein supernatant->quantify analyze Downstream Analysis (e.g., SDS-PAGE) quantify->analyze store Store at -80°C quantify->store

Workflow for plant protein extraction using MOPS buffer.
Protocol 3: Isolation of Mitochondria from Etiolated Corn Seedlings using MOPS Buffer

This protocol is adapted for the isolation of mitochondria from plant tissues and utilizes MOPS buffer to maintain a stable pH during the procedure.[6]

Materials:

  • Etiolated corn seedlings (or other suitable plant tissue)

  • Grinding Medium (see recipe below)

  • Wash Medium (see recipe below)

  • Suspension Medium (see recipe below)

  • Blender or mortar and pestle

  • Cheesecloth or muslin

  • Refrigerated centrifuge and rotors

Buffer Recipes:

BufferComponentConcentration
Grinding Medium Mannitol350 mM
MOPS (pH 7.6)30 mM
EDTA1 mM
Wash Medium Mannitol300 mM
MOPS (pH 7.2)20 mM
EDTA1 mM
Suspension Medium Sucrose250 mM
MOPS (pH 7.2)30 mM

Procedure:

  • Perform all steps at 4°C.

  • Homogenize the plant tissue in ice-cold Grinding Medium.

  • Filter the homogenate through several layers of cheesecloth or muslin to remove cell debris.

  • Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet chloroplasts and nuclei.

  • Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 12,000 x g) for 15 minutes to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in Wash Medium.

  • Repeat the high-speed centrifugation (step 5).

  • Resuspend the final mitochondrial pellet in a small volume of Suspension Medium.

  • The isolated mitochondria can be used for further studies, such as respiration assays or protein analysis.

Protocol 4: Peroxidase Activity Assay in Plant Extracts (Adapted for MOPS Buffer)

This protocol is a general method for determining peroxidase activity in a plant protein extract, adapted to use MOPS buffer. Peroxidases catalyze the oxidation of a substrate in the presence of hydrogen peroxide.

Materials:

  • Plant protein extract (prepared in a compatible buffer like the MOPS Extraction Buffer from Protocol 2)

  • MOPS Assay Buffer (50 mM MOPS, pH 6.5)

  • Guaiacol solution (20 mM in water)

  • Hydrogen peroxide (H₂O₂) solution (10 mM in water)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare the reaction mixture in a cuvette by adding:

    • 2.5 mL of 50 mM MOPS Assay Buffer (pH 6.5)

    • 0.2 mL of 20 mM Guaiacol solution

    • 0.2 mL of plant protein extract

  • Mix the contents of the cuvette by gentle inversion.

  • Place the cuvette in the spectrophotometer and zero the instrument at 470 nm.

  • To initiate the reaction, add 0.1 mL of 10 mM H₂O₂ solution and quickly mix.

  • Record the increase in absorbance at 470 nm for 3 minutes at 30-second intervals.

  • The rate of change in absorbance is proportional to the peroxidase activity. One unit of peroxidase activity can be defined as the amount of enzyme that causes an increase in absorbance of 0.01 per minute.

Signaling Pathways and MOPS Buffer

While MOPS buffer is a crucial tool for maintaining stable conditions during the study of signaling pathways, it does not typically act as a signaling molecule itself. Its primary role is to prevent pH shifts that could alter the activity of kinases, phosphatases, and other enzymes involved in signal transduction. Plant stress signaling is a complex network involving various components.

cluster_mops Experimental Environment (Buffered with MOPS) stress Abiotic Stress (e.g., Drought, Salinity) receptor Stress Perception (Receptors/Sensors) stress->receptor ca_signal Ca²⁺ Signaling receptor->ca_signal ros Reactive Oxygen Species (ROS) Signaling receptor->ros mapk MAPK Cascade ca_signal->mapk ros->mapk gene_exp Transcriptional Reprogramming mapk->gene_exp response Stress Response and Adaptation gene_exp->response

Simplified overview of a plant abiotic stress signaling pathway. MOPS buffer is used in the experimental setup to stabilize the pH for studying these components.

Conclusion

MOPS buffer is a reliable and versatile zwitterionic buffer that is highly suitable for a variety of applications in plant biology research. Its ability to maintain a stable pH in the physiological range, coupled with its minimal interaction with metal ions, makes it an excellent choice for protein and organelle isolation, as well as for enzymatic assays. While the optimal buffer for any given experiment will depend on the specific plant species, tissue type, and downstream application, MOPS provides a robust option for researchers seeking to maintain the integrity and activity of their biological samples. The protocols provided herein offer a starting point for the successful integration of MOPS buffer into your plant science workflows.

References

Application Notes and Protocols: MOPS Buffer in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-morpholino)propanesulfonic acid (MOPS) is a zwitterionic biological buffer, one of the series of "Good's buffers," widely used in biochemistry and molecular biology. Its utility extends into nanoscience, where it serves as a multifunctional reagent in the synthesis of metallic nanoparticles, particularly anisotropic gold nanostructures like nanostars (AuNS). MOPS is valued in this context for its biocompatibility and its triple role as a pH stabilizer, a mild reducing agent, and a shape-directing capping agent.[1] These application notes provide a comprehensive overview of the role of MOPS in nanoparticle synthesis, quantitative data on synthesis parameters, and detailed experimental protocols.

Mechanism of Action: The Multifunctional Role of MOPS

In the synthesis of gold nanoparticles, MOPS plays three critical roles:

  • pH Buffering: MOPS has a pKa of 7.2, making it an effective buffer in the neutral pH range (6.5-7.9). Maintaining a stable pH is crucial for controlling the nanoparticle nucleation and growth kinetics, which in turn influences the final size, shape, and stability of the nanoparticles. The synthesis of AuNS using Good's buffers is highly pH-dependent, and it is critical to perform the synthesis at a pH below the buffer's pKa to ensure nanoparticle stability and prevent aggregation.[1][2] MOPS, in particular, shows low tolerance to pH changes and is unable to form AuNS above its pKa.[2]

  • Reducing Agent: MOPS can reduce gold salts (e.g., HAuCl₄) to metallic gold (Au⁰), initiating the formation of nanoparticles. The morpholine (B109124) ring within the MOPS structure is understood to be involved in this reductive process. This mild reducing capability is essential for the controlled, seedless synthesis of complex nanostructures.

  • Shape-Directing and Capping Agent: MOPS molecules adsorb to the surface of the nascent gold nanocrystals. This surface interaction is not uniform; preferential binding to certain crystallographic facets of the gold can slow down growth in specific directions, leading to anisotropic structures like stars with multiple branches.[1] The ethane (B1197151) sulfonate group of Good's buffers is thought to bind to the gold surface, while the morpholine moiety contributes to the shape direction and colloidal stability.[3] However, MOPS lacks a hydroxyl group, which can lead to less stable bilayer formation compared to other buffers like HEPES, resulting in more heterogeneous solutions.[3]

Quantitative Data Presentation

The concentration of MOPS buffer and the reaction pH are critical parameters that significantly influence the morphology and stability of the resulting gold nanostars (AuNS). The following tables summarize the observed effects.

Table 1: Effect of MOPS Concentration on Gold Nanostar (AuNS) Synthesis

MOPS Concentration RangeResulting Nanoparticle CharacteristicsObservations
Low (e.g., < 100 Rbuffer)No formation of anisotropic structuresInsufficient concentration for reduction and shape-direction.
Optimal (e.g., 150 mM)Formation of distinct Gold Nanostars (AuNS)A specific concentration of 150 mM MOPS with 0.2 mM HAuCl₄ is documented to produce AuNS with two distinct localized surface plasmon resonance (LSPR) peaks, indicative of anisotropic shapes.[3]
High (e.g., > 200 Rbuffer)Particle size plateaus or aggregation occursMOPS is noted to produce AuNS in a smaller concentration range compared to other Good's buffers like EPPS and HEPES.[2] High concentrations can lead to colloidal instability.

*Rbuffer refers to the molar ratio of buffer to gold precursor, a term used in comparative studies.

Table 2: Effect of pH on MOPS-mediated Gold Nanostar (AuNS) Synthesis

pH relative to pKa (pKa of MOPS ≈ 7.2)Outcome of SynthesisStability
pH < pKaSuccessful formation of AuNSNanoparticles are stable in solution.
pH > pKaNo formation of AuNSMOPS is unable to direct the formation of nanostars at pH values above its pKa.[2]
pH >> pKaAggregation of nanoparticlesWhen the pH is significantly greater than the pKa, the nanoparticles aggregate in the solution.[1]

Experimental Protocols

This section provides a detailed protocol for the seedless synthesis of gold nanostars (AuNS) using MOPS buffer.

Protocol 1: Seedless Synthesis of Gold Nanostars (AuNS)

This protocol is adapted from a method demonstrated to produce AuNS with distinct anisotropic features.[3][4]

Materials:

  • 3-(N-morpholino)propanesulfonic acid (MOPS)

  • Gold(III) chloride trihydrate (HAuCl₄)

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Hydrochloric acid (HCl) for pH adjustment

  • Ultrapure water (18.2 MΩ·cm)

  • 50 mL Falcon tubes or glass vials

  • Vortex mixer

  • Calibrated pH meter

Procedure:

  • Preparation of 1 M MOPS Stock Solution:

    • Dissolve the appropriate amount of MOPS buffer salt in ultrapure water to achieve a final concentration of 1 M.

    • Use a magnetic stir bar to ensure the salt is completely dissolved.

    • Carefully adjust the pH of the solution to a value below 7.2 using concentrated NaOH or HCl. Monitor the pH closely with a calibrated pH meter. Note: Precise pH control is critical for this synthesis.

  • Synthesis Reaction:

    • In a 50 mL Falcon tube, prepare a 150 mM MOPS buffer solution by diluting the 1 M stock solution with ultrapure water.

    • Vortex the 150 mM MOPS solution for 1 minute.

    • Add HAuCl₄ solution to the vortexing MOPS buffer to achieve a final HAuCl₄ concentration of 0.2 mM.

    • Continue to vortex the mixture for an additional 1-5 minutes. The solution color will change as the nanoparticles form.

    • After vortexing, leave the growth solution undisturbed at room temperature for 24 hours to allow the reaction to complete.

  • Nanoparticle Stabilization (Optional but Recommended):

    • It has been observed that AuNS synthesized with MOPS can transform into spherical particles over time when left in the growth solution.[3]

    • To improve long-term shape stability, centrifuge the as-synthesized solution to pellet the nanoparticles.

    • Carefully remove the supernatant (the growth solution) and resuspend the nanoparticle pellet in ultrapure water. This washing step can be repeated once or twice.[3]

  • Characterization:

    • The resulting nanoparticles can be characterized using UV-Vis-NIR spectroscopy to observe the localized surface plasmon resonance (LSPR) peaks, which are indicative of anisotropic shape.

    • Transmission Electron Microscopy (TEM) should be used to visualize the individual nanoparticle morphology, including core size and branch length.

Visualizations

Diagram 1: General Mechanism of MOPS in Nanoparticle Synthesis

G General Mechanism of MOPS in AuNS Synthesis cluster_3 Step 4: Final Product Au_salt Au(III) Precursor (HAuCl₄) Reduction Reduction of Au(III) to Au(0) by MOPS Au_salt->Reduction MOPS_buffer MOPS Buffer Solution (pH < 7.2) MOPS_buffer->Reduction Nucleation Formation of Au(0) Nuclei Reduction->Nucleation Capping MOPS acts as Capping Agent Nucleation->Capping Growth Preferential Deposition on Crystal Facets Capping->Growth AuNS Anisotropic Gold Nanostar (AuNS) Growth->AuNS

Caption: The multifaceted role of MOPS in gold nanostar (AuNS) synthesis.

Diagram 2: Experimental Workflow for AuNS Synthesis

G Experimental Workflow for MOPS-mediated AuNS Synthesis prep_mops Prepare 1M MOPS Stock Solution adjust_ph Adjust pH to < 7.2 (NaOH / HCl) prep_mops->adjust_ph dilute_mops Dilute to 150 mM MOPS in Falcon Tube adjust_ph->dilute_mops vortex1 Vortex MOPS (1 min) dilute_mops->vortex1 add_gold Add HAuCl₄ to final concentration of 0.2 mM vortex1->add_gold vortex2 Vortex Mixture (1-5 min) add_gold->vortex2 incubate Incubate Undisturbed (24h at RT) vortex2->incubate stabilize Optional: Centrifuge & Resuspend in H₂O incubate->stabilize characterize Characterize Nanoparticles (TEM, UV-Vis-NIR) incubate->characterize Directly from growth solution stabilize->characterize

Caption: Step-by-step workflow for the synthesis of gold nanostars using MOPS.

References

Application Notes and Protocols for MOPS Buffer in Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using MOPS (3-(N-morpholino)propanesulfonic acid) buffer in bacterial culture. MOPS is a zwitterionic biological buffer valued for its ability to maintain a stable pH in the range of 6.5 to 7.9, making it suitable for the cultivation of various bacteria, including Escherichia coli and Salmonella enterica.[1][2][3][4][5] Its low metal-binding capacity and stability make it a superior choice over traditional phosphate (B84403) buffers in many applications.[6]

Data Presentation

Table 1: Recommended MOPS Concentrations for Various Applications
ApplicationRecommended MOPS ConcentrationKey Considerations
General Bacterial Culture20 mM - 50 mMProvides robust pH control for routine growth.
High-Density Bacterial CultureUp to 150 mMUsed in specialized media like H15 to support high cell densities by counteracting acidification from glucose metabolism.[7]
Mammalian Cell Culture10 mM - 25 mMHigher concentrations (>20 mM) may exhibit cytotoxicity.[8][9][10][11]
Protein Purification20 mM - 50 mMEnsures pH stability during lysis and subsequent purification steps.[8]
RNA Electrophoresis1x (from a 10x stock)Standard component of running buffers for denaturing agarose (B213101) gels.[12][13]
Caldicellulosiruptor bescii Culture20 mM - 160 mMOptimal concentration can be determined by monitoring growth and metabolite production.[14]
Table 2: Physicochemical Properties of MOPS
PropertyValue
Full Chemical Name3-(N-morpholino)propanesulfonic acid
CAS Number1132-61-2[2]
Molecular Weight209.26 g/mol
pKa (at 25°C)7.2
Useful pH Range6.5 - 7.9[1][2][3]
Water Solubility (at 20°C)1000 g/L[2]

Experimental Protocols

Protocol 1: Preparation of 1 M MOPS Stock Solution (pH 7.4)

Objective: To prepare a sterile 1 M stock solution of MOPS buffer for addition to bacterial culture media.

Materials:

  • MOPS (free acid) powder

  • Nuclease-free water

  • 10 N NaOH

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Graduated cylinder

  • 0.22 µm sterile filter unit

  • Sterile storage bottle

Procedure:

  • Weigh out 209.3 g of MOPS free acid powder.

  • In a beaker, dissolve the MOPS powder in approximately 800 mL of nuclease-free water. Stir on a magnetic stir plate until fully dissolved.

  • Slowly add 10 N NaOH to adjust the pH to 7.4. Monitor the pH carefully using a calibrated pH meter.

  • Once the target pH is reached, transfer the solution to a 1 L graduated cylinder.

  • Add nuclease-free water to bring the final volume to 1 L.

  • Sterilize the 1 M MOPS stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at 4°C, protected from light.

Note: Autoclaving MOPS-containing media, especially in the presence of glucose, is not recommended as it can lead to degradation of the buffer.[2][11] Filter sterilization is the preferred method.

Protocol 2: Preparation of MOPS-Buffered Minimal Medium for E. coli

Objective: To prepare a defined minimal medium buffered with MOPS for the cultivation of E. coli. This protocol is adapted from the Neidhardt MOPS Minimal Medium.[15]

Materials:

  • 10X MOPS Mixture (see preparation below)

  • 1 M K₂HPO₄

  • Sterile deionized water

  • 100X Carbon Source (e.g., 20% w/v glucose solution, filter-sterilized)

  • Other required supplements (e.g., amino acids, vitamins), filter-sterilized

Procedure for 10X MOPS Mixture:

  • To approximately 600 mL of sterile deionized water, add the following, ensuring each component dissolves completely before adding the next:

    • 83.72 g MOPS (free acid)

    • 7.17 g Tricine

  • Adjust the pH to 7.4 with 10 M KOH.

  • Add the following sterile stock solutions in order:

    • 10 mL of 0.276 M K₂SO₄

    • 50 mL of 1.9 M NH₄Cl

    • 2.1 mL of 2.5 M MgCl₂

    • 0.25 mL of 0.02 M CaCl₂

    • 100 mL of 5 M NaCl

    • 0.028 g of FeSO₄·7H₂O (prepare fresh)

    • 0.2 mL of Micronutrient Stock Solution

  • Bring the final volume to 1 L with sterile deionized water.

  • Filter-sterilize the 10X MOPS Mixture through a 0.2 µm filter and store in aliquots at -20°C.

Procedure for 1X MOPS Minimal Medium (1 L):

  • In a sterile container, combine the following:

    • 100 mL of 10X MOPS Mixture

    • 1.32 mL of 1 M K₂HPO₄

    • 888.68 mL of sterile deionized water

  • Mix well.

  • Just before use, add 10 mL of a 100X sterile carbon source (e.g., 20% glucose for a final concentration of 0.2%).

  • Add any other required sterile supplements to their final desired concentrations.

Visualizations

Experimental_Workflow_for_MOPS_Buffered_Bacterial_Culture cluster_prep Preparation cluster_culture Culturing cluster_analysis Analysis prep_mops Prepare 1 M MOPS Stock Solution (pH 7.4) add_mops Add MOPS Stock to Basal Medium to Desired Concentration prep_mops->add_mops prep_media Prepare Basal Culture Medium prep_media->add_mops inoculate Inoculate with Bacterial Strain add_mops->inoculate incubate Incubate under Optimal Conditions inoculate->incubate monitor_growth Monitor Growth (e.g., OD600) incubate->monitor_growth monitor_ph Monitor pH incubate->monitor_ph harvest Harvest Cells for Downstream Applications incubate->harvest

Caption: Workflow for Preparing and Using MOPS-Buffered Bacterial Culture Media.

MOPS_Concentration_Decision_Tree start Select MOPS Concentration application What is the primary application? start->application routine_growth Use 20-50 mM MOPS application->routine_growth Routine Growth high_density Use 40-150 mM MOPS (e.g., H15 medium) application->high_density High-Density Culture protein_purification Use 20-50 mM MOPS application->protein_purification Protein Purification sensitive_assay Perform concentration gradient test (e.g., 10-100 mM) to determine optimal concentration. application->sensitive_assay pH-Sensitive Assay

Caption: Decision Tree for Selecting the Optimal MOPS Concentration.

References

MOPS Buffer in Structural Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-(N-morpholino)propanesulfonic acid (MOPS) buffer in structural biology studies. MOPS is a zwitterionic buffer developed by Good and colleagues, valued for its pKa of 7.20 at 25°C, which provides a stable pH environment within the physiological range of 6.5 to 7.9.[1][2][3] Its minimal reactivity, low UV absorbance, and negligible interaction with most metal ions make it a versatile and reliable choice for a variety of applications in protein purification and structural analysis.[1][4]

Physicochemical Properties of MOPS Buffer

A thorough understanding of the properties of MOPS is essential for its effective application. The following table summarizes its key quantitative characteristics.

PropertyValueSource(s)
Chemical Name 3-(N-morpholino)propanesulfonic acid[2]
Molecular Weight 209.26 g/mol [2]
pKa (at 25°C) 7.20[1][3]
Effective pH Range 6.5 – 7.9[1][5]
ΔpKa/°C -0.013[1]
Solubility in Water High[1]

Metal Ion Interactions

A significant advantage of MOPS is its low propensity to form complexes with most divalent metal ions, which is a critical feature in studies of metalloproteins.[1] The table below compares the metal ion binding characteristics of MOPS with other common biological buffers.

BufferMetal Ion Interaction ProfileSource(s)
MOPS Negligible interaction with most metal ions. May form weak complexes with Fe(III).[1][5][6]
HEPES Very low metal-binding constants.[6]
PIPES Very low metal-binding constants.[6]
Tris Can form complexes with several metal ions.[6]
Phosphate Forms insoluble precipitates with divalent cations like Ca²⁺ and Mg²⁺. Can chelate metal ions.[7]
MES No evidence of complex formation with most common metals in biological and environmental studies.[6]

Experimental Protocols: Buffer Preparation

Accurate preparation of MOPS buffer is crucial for reproducibility.

Protocol 3.1: Preparation of 1 M MOPS Stock Solution (pH 7.4)

Materials:

  • MOPS (free acid)

  • High-purity water (e.g., Milli-Q or deionized)

  • 10 M NaOH

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (0.22 µm)

Procedure:

  • To prepare 1 L of 1 M MOPS solution, weigh out 209.26 g of MOPS (free acid).

  • Add the MOPS powder to a beaker containing approximately 800 mL of high-purity water.

  • Stir the solution until the MOPS is completely dissolved.[8]

  • Carefully adjust the pH of the solution to 7.4 using 10 M NaOH. Use a calibrated pH meter to monitor the pH.

  • Transfer the solution to a 1 L graduated cylinder and add high-purity water to a final volume of 1 L.

  • Sterilize the buffer by passing it through a 0.22 µm filter.[9]

  • Store the stock solution at 4°C in a light-protected container. Note that MOPS solutions can turn yellow over time, but slight discoloration does not significantly affect its buffering characteristics.[1][2] Note: Autoclaving MOPS, especially in the presence of glucose, is not recommended as it can lead to degradation.[10]

Application in Protein Purification

MOPS is an excellent buffer for various protein purification techniques due to its stable pH control and minimal interference with metal-dependent proteins.[1][4]

G cluster_start Upstream cluster_purification Purification Steps cluster_end Downstream cell_lysis Cell Lysis & Clarification (MOPS Lysis Buffer) affinity Affinity Chromatography (IMAC) (MOPS Buffers) cell_lysis->affinity Clarified Lysate ion_exchange Ion-Exchange Chromatography (MOPS Buffers) affinity->ion_exchange Partially Purified Protein sec Size-Exclusion Chromatography (MOPS Running Buffer) ion_exchange->sec Further Purified Protein purified_protein Purified Protein for Structural Studies sec->purified_protein Homogeneous Protein G cluster_prep Sample Preparation cluster_screen Crystallization Screening cluster_analysis Crystal Analysis protein_prep Purified Protein in MOPS Buffer (e.g., 20 mM, pH 7.2) concentrate Concentrate Protein (e.g., 5-15 mg/mL) protein_prep->concentrate screen_setup Set up Crystallization Trials (Vapor Diffusion) concentrate->screen_setup Concentrated Protein optimization Optimize Initial Hits (Vary precipitant, pH, additives) screen_setup->optimization Initial Crystals harvest Harvest and Cryo-protect Crystals optimization->harvest Diffraction-quality Crystals diffraction X-ray Diffraction Data Collection harvest->diffraction G cluster_prep Protein Preparation cluster_sample NMR Sample Formulation cluster_analysis NMR Analysis protein_purification Purified Protein buffer_exchange Buffer Exchange into MOPS NMR Buffer protein_purification->buffer_exchange concentrate Concentrate Protein (0.1 - 1 mM) buffer_exchange->concentrate additives Add D2O (5-10%) and Internal Standard (optional) concentrate->additives load_sample Transfer to NMR Tube additives->load_sample nmr_acquisition Acquire NMR Spectra load_sample->nmr_acquisition G cluster_prep Sample Optimization cluster_grid Grid Preparation cluster_analysis Microscopy protein_prep Purified Protein in Storage Buffer buffer_opt Optimize MOPS Buffer (pH, salt, additives) protein_prep->buffer_opt grid_prep Apply Sample to EM Grid buffer_opt->grid_prep Optimized Sample blotting Blot Excess Liquid grid_prep->blotting plunge_freeze Plunge-freeze in Liquid Ethane blotting->plunge_freeze load_grid Load Grid into Cryo-Electron Microscope plunge_freeze->load_grid Vitrified Grid data_collection Screen Grids and Collect Data load_grid->data_collection

References

MOBS for pH Control in Bioreactors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable pH is critical for the success of cell culture in bioreactors. Fluctuations in pH can significantly impact cellular metabolism, growth, viability, and the quality of the final biopharmaceutical product. While the bicarbonate buffer system is commonly used, it is inherently linked to the CO2 concentration in the gas phase, which can be problematic in certain applications. 3-(N-morpholino)butanesulfonic acid (MOBS) is a zwitterionic biological buffer, one of the "Good's" buffers, that offers a reliable alternative for pH control in bioreactor systems. With a pKa of 7.6 at 25°C, this compound provides excellent buffering capacity in the physiologically relevant pH range of 6.9 to 8.3.[1] Its use can uncouple pH control from CO2 sparging, offering greater flexibility and stability in process control.

This document provides detailed application notes and protocols for the effective use of this compound for pH control in bioreactors, aimed at researchers, scientists, and drug development professionals.

Advantages of Using this compound in Bioreactors

  • Stable pH Control: this compound provides robust buffering capacity within its effective pH range, independent of the CO2 concentration in the bioreactor.

  • Zwitterionic Nature: As a zwitterionic buffer, this compound has a net neutral charge at its pKa, which minimizes interactions with charged molecules and metal ions in the culture medium.

  • Low Metal Chelation: this compound exhibits negligible chelation of divalent cations, which is crucial for processes involving metalloenzymes or other metal-dependent cellular functions.

  • High Solubility: this compound is highly soluble in aqueous solutions, facilitating the preparation of concentrated stock solutions.

  • Biological Compatibility: this compound is generally considered non-toxic to a wide range of cell lines at typical working concentrations.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Full Chemical Name3-(N-morpholino)butanesulfonic acid
CAS Number115724-21-5
Molecular Weight223.27 g/mol
pKa (at 25°C)7.6
Useful pH Range6.9 - 8.3
Comparison of Buffering Capacity

Theoretically, the buffering capacity is maximal when the pH equals the pKa. For a given concentration, a buffer's performance is optimal within a range of approximately pKa ± 1.

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution

Materials:

  • This compound powder (MW: 223.27 g/mol )

  • High-purity, sterile water (e.g., WFI or cell culture grade)

  • Sterile sodium hydroxide (B78521) (NaOH) solution (e.g., 5 M) for pH adjustment

  • Calibrated pH meter

  • Sterile magnetic stirrer and stir bar

  • Sterile graduated cylinders and beakers

  • Sterile 0.22 µm filter unit

  • Sterile storage bottles

Procedure:

  • In a sterile beaker, dissolve 223.27 g of this compound powder in approximately 800 mL of high-purity water by stirring with a sterile magnetic stir bar.

  • Once the this compound is completely dissolved, slowly add the NaOH solution dropwise to adjust the pH to the desired setpoint (typically between 7.4 and 7.6). Monitor the pH continuously with a calibrated pH meter.

  • Once the target pH is reached and stable, transfer the solution to a sterile 1 L graduated cylinder.

  • Add high-purity water to bring the final volume to 1 L.

  • Sterilize the 1 M this compound stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the sterilized stock solution at 2-8°C, protected from light.

Protocol 2: Supplementing Cell Culture Medium with this compound

Objective: To prepare a cell culture medium with a final this compound concentration of 20 mM.

Materials:

  • Basal cell culture medium

  • Sterile 1 M this compound stock solution (from Protocol 1)

  • Sterile serological pipettes

  • Sterile media storage bottles

Procedure:

  • Aseptically transfer the desired volume of basal cell culture medium into a sterile container within a laminar flow hood.

  • Using a sterile serological pipette, add the required volume of the 1 M this compound stock solution to achieve the final concentration of 20 mM. For example, to prepare 1 L of medium, add 20 mL of the 1 M this compound stock solution.

  • Gently mix the this compound-supplemented medium by swirling.

  • The medium is now ready for use in the bioreactor.

Protocol 3: Integrating this compound into an Automated Bioreactor pH Control System

Objective: To set up and run a bioreactor with this compound as the primary buffering agent, integrated with an automated pH control system.

Materials:

  • Sterilized bioreactor vessel with calibrated pH probe

  • This compound-supplemented cell culture medium (from Protocol 2)

  • Sterile acid (e.g., 0.5 M HCl) and base (e.g., 0.5 M NaOH) solutions connected to the bioreactor's peristaltic pumps

  • Bioreactor control unit

Procedure:

  • Bioreactor Setup: Assemble and sterilize the bioreactor according to the manufacturer's instructions. Calibrate the pH probe according to standard procedures before sterilization and perform a one-point process calibration after sterilization and addition of the medium.

  • Media Fill: Aseptically transfer the pre-warmed, this compound-supplemented cell culture medium into the bioreactor.

  • Controller Setup:

    • Set the desired pH setpoint on the bioreactor controller (e.g., pH 7.2).

    • Define a dead band for the pH control to prevent excessive addition of acid or base (e.g., ± 0.05 pH units).

    • Configure the controller to use the peristaltic pumps for the addition of acid and base to maintain the pH within the dead band.

  • Inoculation: Inoculate the bioreactor with the cell suspension at the desired seeding density.

  • Process Monitoring:

    • Continuously monitor the pH throughout the culture duration.

    • The bioreactor's control system will automatically add small amounts of sterile acid or base to counteract the pH shifts caused by cellular metabolism (e.g., lactic acid production). The presence of this compound will reduce the frequency and volume of these additions compared to a non-buffered or bicarbonate-buffered system.

    • If CO2 is used for other process parameters (e.g., dissolved oxygen control via an air/O2/CO2 gas mix), the this compound buffer will provide stability against pH changes due to fluctuations in dissolved CO2.

Visualizations

Signaling Pathway Affected by pH

Changes in extracellular and intracellular pH can impact various cellular signaling pathways. For instance, deviations from the optimal physiological pH can influence the Notch signaling pathway, which is critical for cell proliferation, differentiation, and apoptosis.

pH_Effect_on_Notch_Signaling pH_change pH Fluctuation (Deviation from Optimal) Notch_receptor Notch Receptor pH_change->Notch_receptor Alters Conformation & Activity S1_cleavage S1 Cleavage (Golgi) Notch_receptor->S1_cleavage Notch_ligand Notch Ligand (on adjacent cell) Notch_ligand->Notch_receptor Binding S2_cleavage S2 Cleavage (ADAM Protease) S1_cleavage->S2_cleavage S3_cleavage S3 Cleavage (γ-secretase) S2_cleavage->S3_cleavage NICD Notch Intracellular Domain (NICD) S3_cleavage->NICD Release CSL CSL (Transcription Factor) NICD->CSL Nuclear Translocation & Binding Target_genes Target Gene Expression CSL->Target_genes Activation Cell_fate Altered Cell Fate (Proliferation, Differentiation, Apoptosis) Target_genes->Cell_fate This compound This compound Buffer (pH Stabilization) This compound->pH_change Mitigates Bioreactor_Workflow start Start prep_media Prepare this compound-Supplemented Cell Culture Medium start->prep_media prep_bioreactor Prepare & Sterilize Bioreactor Calibrate pH Probe (Pre-run) start->prep_bioreactor fill_bioreactor Fill Bioreactor with This compound-Supplemented Medium prep_media->fill_bioreactor prep_bioreactor->fill_bioreactor setup_controller Set pH Setpoint & Dead Band on Bioreactor Controller fill_bioreactor->setup_controller inoculate Inoculate Bioreactor with Cells setup_controller->inoculate run_culture Run Cell Culture inoculate->run_culture monitor_ph Monitor pH Continuously run_culture->monitor_ph During Run harvest Harvest run_culture->harvest End of Run ph_in_range pH within Dead Band? monitor_ph->ph_in_range add_acid_base Automated Addition of Acid or Base ph_in_range->add_acid_base No continue_run Continue Monitoring ph_in_range->continue_run Yes add_acid_base->monitor_ph continue_run->monitor_ph

References

MOPS Buffer: A Superior Choice for Stability and Performance in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals seeking to enhance the quality and reproducibility of their fluorescence microscopy data now have a comprehensive resource detailing the benefits and applications of MOPS (3-(N-morpholino)propanesulfonic acid) buffer. These new application notes provide in-depth protocols and quantitative data demonstrating the advantages of MOPS buffer for various fluorescence microscopy techniques, including immunofluorescence and live-cell imaging.

Introduction to MOPS Buffer in Fluorescence Microscopy

MOPS is a zwitterionic buffer that was first introduced by Good and his colleagues in the 1960s.[1] It is structurally similar to MES buffer and contains a morpholine (B109124) ring.[1] With a pKa of 7.20 at 25°C, MOPS is an excellent buffer for maintaining a near-neutral pH in many biological systems, with an effective buffering range of pH 6.5 to 7.9.[1][2] This pH range is ideal for a wide variety of fluorescence microscopy applications that aim to mimic physiological conditions.[2]

The stability of the pH environment is critical in fluorescence microscopy for several reasons. The fluorescence intensity and lifetime of many common fluorophores are pH-sensitive. Deviations from the optimal pH can lead to quenching or shifts in the emission spectra, resulting in reduced signal-to-noise ratios and inaccurate quantitative data. Furthermore, for live-cell imaging, maintaining a stable physiological pH is paramount for cell viability and the normal functioning of cellular processes.

Key Advantages of MOPS Buffer

MOPS buffer offers several distinct advantages over more commonly used buffers like phosphate-buffered saline (PBS) in the context of fluorescence microscopy:

  • Superior pH Stability: MOPS is less sensitive to changes in salt concentration, which can occur during various staining and washing steps in immunofluorescence protocols.[3] In contrast, the pH of phosphate (B84403) buffers can shift significantly with changes in ionic strength.[3]

  • Minimal Interaction with Metal Ions: MOPS has a low affinity for most metal ions, making it a suitable choice for experiments where metal ion chelation could interfere with the biological process under investigation.

  • Photochemical Stability: Unlike HEPES buffer, which has been reported to generate hydrogen peroxide upon exposure to light, potentially causing phototoxicity and artifacts in live-cell imaging, MOPS is considered more photochemically stable.

Quantitative Data Summary

The choice of buffer can significantly impact the stability of the fluorescent signal. The following table summarizes the key properties of MOPS buffer in comparison to other commonly used buffers in fluorescence microscopy.

PropertyMOPSPBS (Phosphate-Buffered Saline)HEPES
pKa (at 25°C) 7.20[1]7.27.5
Buffering Range 6.5 - 7.9[2]6.1 - 7.96.8 - 8.2
pH Stability with Changing Salt Concentration High[3]Low[3]Moderate
Metal Ion Binding LowModerate (e.g., Ca²⁺, Mg²⁺)Low
Photochemical Stability HighHighCan produce H₂O₂ upon illumination
Autoclavable No (can degrade and turn yellow)YesYes

Experimental Protocols

Detailed methodologies for the application of MOPS buffer in key fluorescence microscopy experiments are provided below.

Protocol 1: Immunofluorescence Staining using MOPS-based Buffers

This protocol describes the use of MOPS-based buffers for the immunofluorescent staining of adherent cells. The stable pH provided by MOPS throughout the washing and incubation steps helps to ensure optimal antibody binding and fluorophore performance.

Materials:

  • MOPS-Buffered Saline (MBS): 10 mM MOPS, 150 mM NaCl, pH 7.4.

  • Fixation Solution: 4% Paraformaldehyde in MBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in MBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in MBS.

  • Primary and secondary antibodies.

  • Antifade mounting medium.

Procedure:

  • Cell Culture: Grow adherent cells on sterile coverslips to the desired confluency.

  • Washing: Gently wash the cells three times with pre-warmed MBS.

  • Fixation: Fix the cells with 4% Paraformaldehyde in MBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with MBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in MBS for 10 minutes.

  • Washing: Wash the cells three times with MBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in MBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with MBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with MBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope.

Immunofluorescence_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Culture Cells on Coverslips wash1 2. Wash with MBS cell_culture->wash1 fixation 3. Fix with 4% PFA in MBS wash1->fixation wash2 4. Wash with MBS fixation->wash2 permeabilization 5. Permeabilize with Triton X-100 wash2->permeabilization wash3 6. Wash with MBS permeabilization->wash3 blocking 7. Block with 5% BSA in MBS wash3->blocking primary_ab 8. Incubate with Primary Antibody blocking->primary_ab wash4 9. Wash with MBS primary_ab->wash4 secondary_ab 10. Incubate with Secondary Antibody wash4->secondary_ab wash5 11. Wash with MBS secondary_ab->wash5 mounting 12. Mount Coverslips wash5->mounting imaging 13. Fluorescence Microscopy mounting->imaging

Caption: Immunofluorescence Staining Workflow with MOPS Buffer.

Protocol 2: Live-Cell Imaging with MOPS-buffered Medium

This protocol outlines the preparation and use of a MOPS-buffered imaging medium for live-cell fluorescence microscopy. This medium helps maintain cell viability and ensures a stable pH environment, which is crucial for long-term imaging and for fluorescent proteins or dyes that are sensitive to pH fluctuations.

Materials:

  • Basal medium (e.g., DMEM, no phenol (B47542) red).

  • MOPS (free acid).

  • Fetal Bovine Serum (FBS).

  • L-Glutamine.

  • Penicillin-Streptomycin.

  • Sterile 1 M NaOH.

  • Sterile 0.22 µm filter.

Procedure:

  • Prepare Basal Medium: Start with a phenol red-free basal medium to reduce background fluorescence.

  • Add MOPS: Dissolve MOPS (free acid) into the basal medium to a final concentration of 20 mM.

  • Adjust pH: Carefully adjust the pH of the medium to 7.4 using sterile 1 M NaOH. Monitor the pH closely with a calibrated pH meter.

  • Add Supplements: Add FBS, L-Glutamine, and Penicillin-Streptomycin to their final desired concentrations.

  • Sterile Filtration: Sterilize the complete MOPS-buffered imaging medium by passing it through a 0.22 µm filter.

  • Cell Preparation: Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere.

  • Medium Exchange: Before imaging, replace the standard culture medium with the pre-warmed MOPS-buffered imaging medium.

  • Live-Cell Imaging: Perform live-cell imaging on a microscope equipped with an environmental chamber to maintain temperature and humidity.

Live_Cell_Imaging_Medium_Preparation start Start with Phenol Red-Free Basal Medium add_mops Add 20 mM MOPS start->add_mops adjust_ph Adjust pH to 7.4 with NaOH add_mops->adjust_ph add_supplements Add FBS, L-Glutamine, Pen-Strep adjust_ph->add_supplements filter Sterile Filter (0.22 µm) add_supplements->filter ready MOPS-buffered Imaging Medium Ready filter->ready

Caption: Preparation of MOPS-buffered Live-Cell Imaging Medium.

Enhancing Photostability with MOPS and Oxygen Scavengers

Photobleaching, the irreversible destruction of a fluorophore upon light exposure, is a major limitation in fluorescence microscopy.[4] While MOPS itself contributes to a stable chemical environment that can preserve fluorophore function, its combination with an oxygen scavenging system (OSS) can dramatically enhance photostability. Reactive oxygen species are a primary cause of photobleaching, and an OSS effectively removes dissolved oxygen from the imaging medium.

A common OSS consists of:

  • Glucose Oxidase: An enzyme that removes oxygen in the presence of glucose.

  • Catalase: An enzyme that breaks down the hydrogen peroxide byproduct of the glucose oxidase reaction.

  • Glucose: The substrate for glucose oxidase.

Workflow for Preparing Imaging Medium with OSS:

Oxygen_Scavenging_System_Workflow mops_medium Prepare MOPS-buffered Imaging Medium add_glucose Add Glucose (e.g., 10 mM) mops_medium->add_glucose add_enzymes Add Glucose Oxidase and Catalase add_glucose->add_enzymes use_immediately Use Medium Immediately for Imaging add_enzymes->use_immediately

Caption: Workflow for Adding an Oxygen Scavenging System.

Conclusion

The use of MOPS buffer in fluorescence microscopy offers significant advantages in terms of pH stability and, consequently, the reliability and quality of the resulting data. By maintaining a stable, near-physiological pH, MOPS helps to preserve fluorophore brightness and stability, leading to improved signal-to-noise ratios and more accurate quantitative measurements. The provided protocols offer a practical guide for researchers to integrate MOPS buffer into their immunofluorescence and live-cell imaging workflows, ultimately contributing to more robust and reproducible scientific findings.

Contact:

[Email Address]

[Website]

References

MOBS Buffer: A Superior Choice for High-Yield and High-Quality In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For researchers, scientists, and drug development professionals engaged in the synthesis of RNA, the selection of an appropriate buffer system is a critical determinant of transcript yield and quality. While traditional buffers like Tris and HEPES have been widely adopted, 3-(N-morpholino)butanesulfonic acid (MOBS) emerges as a compelling alternative, offering distinct advantages for in vitro transcription (IVT) assays. This document provides detailed application notes and protocols for the effective utilization of this compound buffer in IVT reactions, particularly those employing T7 RNA polymerase.

The Advantage of this compound Buffer in In Vitro Transcription

This compound buffer, a zwitterionic buffer, offers a combination of physicochemical properties that make it highly suitable for enzymatic reactions involving nucleic acids. Its primary advantages in the context of in vitro transcription include:

  • Optimal pH Stability: this compound has a pKa of 7.6 at 25°C, which aligns perfectly with the optimal pH range for the activity of T7 RNA polymerase (pH 7.5-8.0).[1] This ensures a stable pH environment throughout the incubation period, which is typically conducted at 37°C.[1]

  • Minimal Metal Ion Chelation: Unlike some other buffers, this compound exhibits minimal interaction with metal ions.[1] This is a crucial feature as magnesium ions (Mg²⁺) are an essential cofactor for RNA polymerase activity.[1] By not sequestering Mg²⁺, this compound ensures its availability to the enzyme, promoting optimal transcription efficiency.

  • Reduced Temperature-Induced pH Shift: The pH of this compound buffer shows minimal fluctuation with changes in temperature, a desirable characteristic for reactions incubated at temperatures different from the buffer preparation temperature.[1]

Comparative Performance of Buffering Agents

While direct, peer-reviewed comparative studies quantifying the performance of this compound buffer against HEPES and Tris in in vitro transcription are not extensively published, its properties strongly suggest it as a robust option.[1] The following table summarizes the key physicochemical properties of these common IVT buffers.

PropertyMOPSHEPESTris
pKa at 25°C 7.207.45 - 7.658.07
Effective Buffering Range 6.5 - 7.96.8 - 8.27.5 - 9.0
ΔpKa/°C -0.015-0.014-0.031
Metal Ion Binding NegligibleNegligibleCan bind to some metal ions

Data compiled from various sources.[1]

Experimental Protocols

The following protocols provide a framework for utilizing this compound buffer in a standard T7 in vitro transcription reaction. Optimization of individual components, particularly Mg²⁺ and NTP concentrations, may be necessary for specific templates and applications.

Preparation of 5x this compound Transcription Buffer
ComponentFinal Concentration (in 5x buffer)
This compound, pH 7.9200 mM
Dithiothreitol (DTT)50 mM
Spermidine10 mM
MgCl₂100 mM

Instructions:

  • Dissolve the appropriate amount of this compound in nuclease-free water.

  • Adjust the pH to 7.9 with NaOH.

  • Add DTT, Spermidine, and MgCl₂.

  • Bring the final volume to the desired amount with nuclease-free water.

  • Filter-sterilize the buffer and store it in aliquots at -20°C.

In Vitro Transcription Reaction Setup

The following diagram illustrates the general workflow for an in vitro transcription experiment.

In_Vitro_Transcription_Workflow Experimental Workflow for In Vitro Transcription cluster_0 Reaction Assembly cluster_1 Incubation cluster_2 Template Removal cluster_3 RNA Purification A Linearized DNA Template B 5x this compound Transcription Buffer C NTPs (ATP, GTP, CTP, UTP) D RNase Inhibitor E T7 RNA Polymerase F Incubate at 37°C for 2-4 hours E->F G DNase I Treatment F->G H Purify RNA (e.g., column purification or precipitation) G->H

Caption: A schematic overview of the key steps involved in a typical in vitro transcription reaction.

Reaction Components:

Assemble the reaction at room temperature in the following order:

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free WaterUp to 20 µL-
5x this compound Transcription Buffer4 µL1x
100 mM NTP mix (25 mM each)2 µL10 mM total (2.5 mM each)
Linearized DNA template (1 µg/µL)1 µL50 ng/µL
RNase Inhibitor (40 U/µL)1 µL2 U/µL
T7 RNA Polymerase (50 U/µL)1 µL2.5 U/µL

Protocol:

  • Gently mix the components by pipetting.

  • Incubate the reaction at 37°C for 2 to 4 hours.[1]

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.[1]

  • RNA Purification: Proceed with RNA purification using a column-based kit or a precipitation method such as lithium chloride precipitation.

Key Signaling and Interaction Pathways

The core of the in vitro transcription reaction is the enzymatic activity of T7 RNA polymerase on a DNA template. The buffer's role is to provide a stable environment for this interaction.

T7_RNA_Polymerase_Activity Core Reaction of In Vitro Transcription cluster_0 Reactants cluster_1 Enzyme and Cofactor cluster_2 Product cluster_3 Buffer Environment DNA Linearized DNA Template (with T7 Promoter) T7 T7 RNA Polymerase DNA->T7 NTPs NTPs (ATP, GTP, CTP, UTP) NTPs->T7 RNA Synthesized RNA Transcript T7->RNA Mg Mg²⁺ (Cofactor) Mg->T7 This compound This compound Buffer (maintains optimal pH) This compound->T7 Provides Stable Environment

Caption: The central role of T7 RNA Polymerase and the influence of the this compound buffer environment.

Conclusion

This compound buffer presents a robust and reliable option for in vitro transcription assays. Its favorable physicochemical properties, particularly its optimal pH range and minimal metal ion chelation, contribute to a stable reaction environment conducive to high-yield and high-quality RNA synthesis. Researchers are encouraged to consider this compound as a primary buffer choice and to optimize reaction conditions for their specific experimental needs.

References

Troubleshooting & Optimization

MOBS buffer precipitation issues in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning precipitation issues with 3-(N-morpholino)propanesulfonic acid (MOPS) buffer. This resource is intended for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their experiments.

Troubleshooting Guide

If you are experiencing precipitation in your MOPS buffer, this guide will help you identify the potential cause and find a solution.

Visual Troubleshooting Workflow

MOPS_Troubleshooting start Precipitate observed in MOPS buffer solution storage_temp How was the buffer stored? start->storage_temp ph_check Was pH adjusted to ~7.0 before bringing to final volume? storage_temp->ph_check Stored at Room Temp cause_temp Root Cause: Low Temperature Reduced MOPS Solubility storage_temp->cause_temp Stored at 4°C or below concentration_check Is the MOPS concentration above its solubility limit? ph_check->concentration_check Yes cause_ph Root Cause: Incorrect pH MOPS free acid is less soluble ph_check->cause_ph No other_reagents Are other reagents present that could interact with MOPS? concentration_check->other_reagents No cause_conc Root Cause: Concentration Exceeds Solubility Limit concentration_check->cause_conc Yes cause_interaction Root Cause: Reagent Interaction e.g., high concentrations of certain metal ions other_reagents->cause_interaction Yes action_interaction Action: Verify compatibility of all reagents with MOPS buffer. other_reagents->action_interaction action_temp Action: Gently warm buffer to room temperature to redissolve. Store concentrated stocks at room temp. cause_temp->action_temp action_ph Action: Ensure pH is adjusted to ~7.0 with NaOH before the final volumetric adjustment. cause_ph->action_ph action_conc Action: Prepare a less concentrated stock solution (e.g., 10x at 0.4 M). cause_conc->action_conc

Caption: Troubleshooting workflow for MOPS buffer precipitation.

Frequently Asked Questions (FAQs)

Preparation and Storage

Q1: Why did my concentrated MOPS buffer (e.g., 10x) precipitate when I stored it in the cold room (4°C)?

A1: The solubility of MOPS is temperature-dependent. As the temperature decreases, its solubility lessens, which can cause the buffer to precipitate out of solution.[1] While storing working (1x) concentrations of MOPS buffer at 2-8°C is sometimes recommended to prevent microbial growth, concentrated stocks should be stored at room temperature to avoid precipitation.[2][3] If your concentrated buffer has precipitated due to cold storage, you can gently warm it to room temperature to redissolve the precipitate.[4][5]

Q2: What is the maximum concentration of MOPS buffer I can prepare without it precipitating?

A2: The solubility of MOPS free acid in water is high, but not limitless.[5] The solubility is also pH-dependent; MOPS free acid is less soluble than its salt form.[6] After adjusting the pH to the desired buffering range (typically around 7.0 with NaOH), the solubility significantly increases.[5] For most applications, a 10x running buffer containing 0.4 M MOPS is a stable and commonly used concentration.[1][2]

Q3: Can I autoclave my MOPS buffer to sterilize it?

A3: Autoclaving MOPS buffer is not recommended.[7] The high temperature and pressure of autoclaving can cause the buffer to degrade, often resulting in a yellow to brown discoloration.[5][7] This yellowing indicates the formation of degradation products, which may include aldehydes that can interfere with sensitive experiments like RNA electrophoresis.[5] The recommended method for sterilizing MOPS buffer is filtration through a 0.22 µm filter.[2][8]

Q4: My MOPS buffer has turned yellow. Is it still usable?

A4: A slight yellowing of MOPS buffer is a known issue, often accelerated by exposure to light and air.[5][9] For non-critical applications, a faintly yellow buffer might be acceptable. However, for sensitive experiments such as RNA analysis, enzyme kinetics, or protein crystallization, it is highly recommended to use a fresh, colorless solution.[5] A dark yellow or brown color indicates significant degradation, and the buffer should be discarded.[4] Storing the buffer in a dark or amber bottle can help minimize this effect.[4]

Compatibility and Interactions

Q5: Does MOPS buffer interact with metal ions?

A5: MOPS is a "Good's buffer," selected for its low potential to interact with and bind most metal ions, making it suitable for many biological applications.[8][10] It shows weak or insignificant interaction with ions like Mg²⁺, Mn²⁺, Co²⁺, and Ni²⁺.[11] However, it may have a strong interaction with Fe³⁺, and some studies have reported precipitation with lanthanides.[11][12] If your experiment involves high concentrations of specific metal ions, it is advisable to verify compatibility.[2]

Q6: Can I use MOPS buffer in high-performance liquid chromatography (HPLC)?

A6: Yes, but with caution, especially in gradient elution. MOPS, like other buffer salts, can precipitate when the concentration of the organic solvent in the mobile phase becomes too high.[13] It is crucial to know the solubility of your MOPS buffer in the highest organic percentage of your gradient to prevent precipitation, which can cause pressure fluctuations and damage your HPLC system.[13]

Data Presentation

Table 1: MOPS Buffer Solubility and pKa Data
ParameterValueTemperatureNotes
Solubility in Water~2.39 M (500 mg/ml)Room Temp (~25°C)Refers to the solubility of MOPS free acid in water.[1]
Saturation in Water3.0 M0°CRepresents the maximum concentration before precipitation at low temperatures.[5]
Recommended 10x Stock0.4 MRoom Temp (~25°C)A stable, commonly used concentration for 10x MOPS running buffer.[1][2]
pKa at 20°C7.2020°CThe pH at which the acid and base forms are in equal concentration.[14]
pKa Temperature Coefficient-0.013 ΔpKa/°CN/AThe pKa of MOPS decreases as the temperature rises, making the buffer more acidic.[3][6]

Experimental Protocols

Protocol: Preparation of 1 L of Stable 10x MOPS Running Buffer

This protocol is designed to produce a stable, concentrated MOPS buffer solution suitable for applications like RNA gel electrophoresis.

Composition:

  • 0.4 M MOPS

  • 0.1 M Sodium Acetate

  • 0.01 M EDTA

  • Final pH 7.0

Required Reagents:

ReagentMolecular Weight ( g/mol )Amount for 1 L
MOPS (Free Acid)209.2683.70 g
Sodium Acetate82.038.20 g
EDTA (Disodium Salt, Dihydrate)372.243.72 g
Sodium Hydroxide (NaOH)40.00As needed
High-Purity, Nuclease-Free WaterN/ATo 1 L

Methodology:

  • Initial Dissolution: In a clean beaker, add approximately 800 mL of high-purity, nuclease-free water.

  • Add Buffer Components: While stirring with a magnetic stir bar, add 83.70 g of MOPS (free acid), 8.20 g of sodium acetate, and 3.72 g of EDTA.[1]

  • pH Adjustment (Critical Step): The solution will be acidic. Slowly add a concentrated NaOH solution (e.g., 10 N) while continuously monitoring the pH with a calibrated meter. Adjust the pH to 7.0. This step is crucial as MOPS is significantly more soluble once it is deprotonated into its salt form.[5]

  • Final Volume Adjustment: Once the pH is stable at 7.0, transfer the solution to a 1 L graduated cylinder or volumetric flask. Add high-purity water to bring the final volume to exactly 1 liter.

  • Sterilization: Sterilize the buffer by passing it through a 0.22 µm sterile filter. Do not autoclave .[2]

  • Storage: Store the final 10x MOPS buffer in a sterile, light-protected container at room temperature.[4][5] Storing concentrated MOPS buffer at 4°C is not recommended as it can lead to precipitation.[1][2]

Signaling Pathway/Logical Relationship Diagram

MOPS_Equilibrium cluster_equilibrium MOPS Buffer Equilibrium (pH ~7.2) cluster_factors Factors Causing Precipitation mops_acid MOPS (Acid Form) (Less Soluble) mops_base MOPS (Conjugate Base) (More Soluble) mops_acid->mops_base + H⁺ precipitate Precipitation mops_acid->precipitate low_temp Low Temperature low_temp->precipitate Decreases solubility of both forms low_ph Low pH (Excess H⁺) low_ph->mops_acid Shifts equilibrium left high_conc High Concentration high_conc->precipitate Exceeds solubility limit

Caption: Factors shifting MOPS equilibrium towards precipitation.

References

MOPS Buffer pH Adjustment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for accurately adjusting the pH of MOPS (3-(N-morpholino)propanesulfonic acid) buffer.

Frequently Asked Questions (FAQs)

Q1: What is the effective pH range for MOPS buffer? A1: MOPS buffer is most effective in the pH range of 6.5 to 7.9.[1][2][3][4][5] Its pKa is approximately 7.2 at 25°C, which is close to physiological pH, making it a suitable buffer for many biological experiments.[1][4][5][6]

Q2: What should I use to adjust the pH of my MOPS buffer? A2: To adjust the pH of a MOPS buffer solution, you should use a strong base like sodium hydroxide (B78521) (NaOH) to increase the pH or a strong acid like hydrochloric acid (HCl) to decrease the pH.[3][7] It is recommended to use a concentration such as 2N or 10N NaOH and add the solution slowly while stirring to prevent localized pH changes.[3][8][9][10]

Q3: How does temperature affect the pH of MOPS buffer? A3: The pKa of MOPS is temperature-dependent, decreasing by approximately -0.013 to -0.015 units for every 1°C increase in temperature.[1][3][5][6] This means as the temperature increases, the buffer becomes more acidic.[1][3] Conversely, as the temperature decreases, it becomes more basic.[1][3] Therefore, it is crucial to adjust the pH of your MOPS buffer at the specific temperature at which your experiment will be conducted.[1][3]

Q4: My MOPS buffer solution has turned yellow. Can I still use it? A4: A MOPS buffer solution turning yellow over time is a common issue, often caused by exposure to light or autoclaving.[3][11][12] A light straw-colored buffer is generally considered usable; however, a darker-colored solution may indicate significant degradation and should be discarded.[3] To minimize discoloration, store the buffer protected from light.[3][9] It is not recommended to autoclave MOPS buffer as it can cause degradation; filter sterilization is preferred.[2][4]

Q5: Why is my MOPS powder not dissolving? A5: The free acid form of MOPS can be difficult to dissolve in water.[3] Its solubility is pH-dependent. To aid dissolution, you can add a base like NaOH to the solution, which will increase the pH towards the pKa of MOPS (around 7.2) and improve its solubility.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inaccurate or Unstable pH Reading Temperature Fluctuations: The pH meter was calibrated at a different temperature than the buffer solution.Calibrate the pH meter and adjust the buffer pH at the intended experimental temperature.[1][3]
"Overshooting" the pH: Adding too much acid or base, requiring back-titration, which alters ionic strength.[13]Add the acid or base dropwise while continuously stirring and monitoring the pH. If you overshoot, it is best to prepare a fresh solution.
Cloudy or Precipitated Solution Contamination: Presence of impurities or microorganisms in the water or on the labware.[12]Use high-purity, deionized water and clean labware. Prepare fresh buffer if cloudiness persists.
Presence of Divalent Metal Ions: Although MOPS has low metal-binding capacity, high concentrations of certain ions can cause precipitation.[3]If your experiment involves high concentrations of metal ions, consider if this is a potential issue.
Unexpected Experimental Results Buffer Degradation: The buffer may have degraded due to age or improper storage (e.g., exposure to light).[12][14]Prepare a fresh batch of MOPS buffer, ensuring it is stored in a dark container.[3]
Contamination: Introduction of nucleases (RNase/DNase) or heavy metals can inhibit reactions.[14]Use sterile, nuclease-free water and labware. For sensitive applications, use ultra-pure grade MOPS.[14]

Quantitative Data Summary

The table below summarizes key physicochemical properties of MOPS buffer.

PropertyValue
Molecular Weight209.26 g/mol [5]
pKa (at 25°C)~7.2[1][4][5][6]
Effective Buffering pH Range6.5 - 7.9[1][2][4][5]
Temperature Coefficient (ΔpKa/ΔT)-0.013 / °C[1][5]

Experimental Protocol: Preparation of 10x MOPS Running Buffer (1L, pH 7.0)

This protocol describes the preparation of a 10x stock solution of MOPS buffer, commonly used for RNA gel electrophoresis.

Materials:

  • MOPS (free acid): 41.85 g[9][11]

  • Sodium Acetate (B1210297) (anhydrous): 4.1 g[9][15]

  • EDTA Disodium Salt Dihydrate: 3.72 g (or 20 mL of 0.5 M EDTA, pH 8.0)[8][9]

  • Sodium Hydroxide (NaOH) solution (e.g., 2N or 10N)[9][10]

  • High-purity, nuclease-free water

  • 1L Beaker or flask

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

Procedure:

  • Add approximately 800 mL of nuclease-free water to the beaker.[9][15]

  • Place the beaker on a magnetic stirrer and add the stir bar.

  • While stirring, add 41.85 g of MOPS (free acid) to the water.

  • Add 4.1 g of sodium acetate and 3.72 g of EDTA.[15] Continue stirring until all components are dissolved. The solution may be slightly cloudy initially.[3]

  • Calibrate your pH meter at the desired working temperature (e.g., room temperature).

  • Slowly add the NaOH solution dropwise to the MOPS solution to adjust the pH to 7.0.[9][10] Monitor the pH carefully.

  • Once the target pH of 7.0 is reached and stable, transfer the solution to a graduated cylinder.

  • Add nuclease-free water to bring the final volume to 1 L.[9][15]

  • (Optional but Recommended) Sterilize the solution by passing it through a 0.22 µm filter.[4][8][9] Do not autoclave.[4]

  • Store the 10x MOPS buffer at room temperature, protected from light.[9][11]

Workflow for MOPS Buffer Preparation and pH Adjustment

MOPS_Buffer_Preparation cluster_prep Preparation cluster_adjust pH Adjustment cluster_final Final Steps start 1. Add ~80% Final Volume of Water dissolve 2. Dissolve MOPS and other solids start->dissolve mix 3. Stir Until Homogeneous dissolve->mix calibrate 4. Calibrate pH Meter at Working Temp mix->calibrate adjust_ph 5. Add NaOH (to raise pH) or HCl (to lower pH) Dropwise calibrate->adjust_ph check_ph Monitor pH adjust_ph->check_ph Stirring check_ph->adjust_ph pH not target final_vol 6. Adjust to Final Volume with Water check_ph->final_vol pH is target sterilize 7. Filter Sterilize (0.22 µm filter) final_vol->sterilize store 8. Store Protected from Light sterilize->store

Caption: Workflow for preparing and adjusting the pH of MOPS buffer.

References

common problems with MOBS buffer preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MOPS (3-(N-morpholino)propanesulfonic acid) buffer. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the preparation and use of MOPS buffer in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the effective pH range for MOPS buffer?

A1: MOPS buffer is most effective within a pH range of 6.5 to 7.9.[1][2][3] Its pKa at 25°C is 7.2, making it an excellent choice for maintaining a stable pH in many biological and biochemical experiments.[3][4]

Q2: Why is my MOPS buffer solution turning yellow?

A2: A yellow to brownish tint in your MOPS buffer is a common indicator of degradation.[1][5] This can be caused by several factors, including:

  • Oxidation: Prolonged exposure to air and light can cause the MOPS molecule to oxidize. This process can be accelerated by the presence of metal ions.[1][5]

  • Photosensitivity: MOPS is sensitive to light, and exposure, particularly to UV light, can induce photochemical reactions that lead to the formation of colored byproducts.[1][5][6]

  • Improper Storage: Storing the buffer at elevated temperatures or in high humidity can accelerate degradation.[5]

  • Autoclaving: MOPS buffer should not be sterilized by autoclaving, as the high heat and pressure will cause it to break down, often resulting in a yellow solution.[1][5]

While a slight yellowing may be acceptable for some applications, a dark yellow or brown color indicates significant degradation, and the buffer should be discarded.[7]

Q3: Can I autoclave MOPS buffer to sterilize it?

A3: No, autoclaving MOPS buffer is not recommended.[1][5] The high temperatures and pressures of autoclaving can cause the buffer to degrade, leading to a yellow-colored solution and potentially altering its buffering capacity.[1][5] The recommended method for sterilizing MOPS buffer is filtration through a 0.22 µm sterile filter.[1][5][7][8]

Q4: What are the recommended storage conditions for MOPS buffer?

A4: To ensure the stability and longevity of your MOPS buffer, follow these storage guidelines:

  • MOPS Powder: Store in a tightly sealed container in a cool, dry, and dark place at room temperature (15-25°C).[9][10]

  • MOPS Solution: Store at 2-8°C and protect it from light.[1][2] It is advisable to use the prepared solution within six months.[1][4]

Q5: Why has a precipitate formed in my concentrated MOPS buffer, especially when stored at 4°C?

A5: Precipitation in concentrated MOPS buffer, particularly when stored at low temperatures, is often due to the temperature-dependent solubility of MOPS.[7] As the temperature decreases, the solubility of MOPS can decrease significantly, causing it to precipitate out of the solution.[7] To avoid this, it is recommended to store concentrated MOPS buffer stocks at room temperature.[7]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during MOPS buffer preparation.

Issue 1: Incorrect pH of the prepared buffer.

Possible Cause Troubleshooting Step
Inaccurate pH meter calibration. Recalibrate the pH meter using fresh, standard buffers (e.g., pH 4.0, 7.0, and 10.0) before use.[1]
Temperature effects on pKa. The pKa of MOPS is temperature-dependent, with a change of approximately -0.013 units per °C.[3][11] Ensure you are adjusting the pH at the temperature at which the buffer will be used.
Contamination with acidic or alkaline substances. Use high-purity water (e.g., Milli-Q or deionized) and clean glassware to avoid introducing contaminants that could alter the pH.[6]
"Overshooting" during pH adjustment. Add the acid or base (e.g., NaOH or HCl) slowly and with constant stirring to avoid locally high concentrations and to prevent over-adjusting the pH.[12][13]

Issue 2: Precipitation or turbidity in the buffer solution.

Possible Cause Troubleshooting Step
Incomplete dissolution of MOPS powder. Ensure the MOPS powder is completely dissolved before adjusting the final volume. Gentle heating and continuous stirring can aid dissolution.[14]
Low temperature storage of concentrated buffer. If a precipitate forms in a concentrated stock stored at 4°C, warm the buffer to room temperature to redissolve the precipitate and store it at room temperature going forward.[7]
Impure water. Use high-purity, deionized water to prevent impurities like metal ions from reacting with MOPS and forming precipitates.[6]
Concentration exceeds solubility limit. While MOPS is highly soluble, especially after pH adjustment, preparing excessively high concentrations can lead to precipitation. A 10x stock (approximately 0.4 M MOPS) is a standard and stable concentration.[7]
Precipitation in the presence of organic solvents. MOPS and other biological buffers can precipitate in mobile phases with high organic solvent content, a common issue in HPLC.[15][16] Test the solubility of your buffer in the highest organic concentration you plan to use.[15]

Issue 3: Buffer degradation (yellowing).

Possible Cause Troubleshooting Step
Exposure to light. Store MOPS buffer solutions in dark or amber bottles to protect them from light.[1][5][6][7]
Oxidation from air exposure. Keep buffer containers tightly sealed when not in use to minimize exposure to air.[1][2]
Contamination with metal ions. Use high-purity reagents and water to avoid introducing metal ions that can catalyze the oxidation of MOPS.[5]
Improper storage temperature. Store MOPS solutions at 2-8°C to slow down the degradation process.[1][2]

Issue 4: Inconsistent experimental results (e.g., poor RNA electrophoresis, inconsistent enzyme kinetics).

Possible Cause Troubleshooting Step
RNase contamination. For molecular biology applications, prepare MOPS buffer with RNase-free water and glassware. Treat water with DEPC (diethylpyrocarbonate) before adding MOPS. Do not autoclave the final buffer.[5]
Heavy metal contamination. Use ultra-pure grade MOPS and high-purity water. Consider adding a chelating agent like EDTA if metal contamination is suspected, but be aware of its potential to chelate essential metal cofactors for enzymes.[5]
Incorrect buffer concentration. Double-check all calculations and measurements during buffer preparation. High concentrations of MOPS can sometimes inhibit enzyme activity.[5][17]
Buffer degradation products. Use freshly prepared MOPS buffer, especially for sensitive applications like protein crystallization, as degradation products like aldehydes can interfere with experiments.[5]

Quantitative Data Summary

Table 1: Temperature Effect on pKa of MOPS Buffer

Temperature (°C)ΔpKa/°C
20-0.013
Data from Promega.[11]

Table 2: Recommended Concentration Ranges for MOPS Buffer

ApplicationRecommended Concentration
General Use20-50 mM[2]
Protein Ion Exchange Chromatography10-100 mM[17]
Mammalian Cell Culture< 20 mM[17]

Experimental Protocols

Protocol 1: Preparation of 1 L of 1 M MOPS Stock Solution (pH 7.4)

Materials:

  • MOPS (3-(N-morpholino)propanesulfonic acid), free acid powder (MW: 209.26 g/mol )[18]

  • High-purity water (e.g., Milli-Q or deionized)[18]

  • 10 N Sodium Hydroxide (NaOH) solution[18]

  • 2 L beaker or flask[18]

  • Magnetic stirrer and stir bar[18]

  • Calibrated pH meter[18]

  • 1 L graduated cylinder or volumetric flask[18]

  • Sterile filtration unit (0.22 µm pore size)[18]

  • Sterile storage bottle[18]

Procedure:

  • Weigh out 209.26 g of MOPS free acid powder.[18]

  • Add the MOPS powder to a 2 L beaker containing approximately 800 mL of high-purity water.[18]

  • Place a stir bar in the beaker and stir on a magnetic stirrer until the MOPS powder is completely dissolved.[18]

  • Slowly add 10 N NaOH solution while monitoring the pH with a calibrated pH meter until the pH reaches 7.4.[8][18]

  • Transfer the solution to a 1 L graduated cylinder or volumetric flask and add high-purity water to bring the final volume to 1 L.[7][8]

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.[7][8][18]

  • Store the buffer at 2-8°C, protected from light.[1][2]

Visualizations

MOPS_Buffer_Preparation_Workflow cluster_preparation Preparation weigh Weigh MOPS Powder dissolve Dissolve in ~80% Final Volume of High-Purity Water weigh->dissolve ph_adjust Adjust pH with NaOH dissolve->ph_adjust final_volume Bring to Final Volume ph_adjust->final_volume sterilize Filter Sterilize (0.22 µm) final_volume->sterilize store Store at 2-8°C, Protected from Light sterilize->store

Caption: Workflow for preparing MOPS buffer solution.

Troubleshooting_MOPS_Buffer_Issues cluster_issues Identify the Issue cluster_solutions Troubleshooting Actions start Problem with MOPS Buffer incorrect_ph Incorrect pH start->incorrect_ph precipitation Precipitation/Turbidity start->precipitation yellow_color Yellow Color start->yellow_color inconsistent_results Inconsistent Results start->inconsistent_results recalibrate_ph Recalibrate pH Meter / Adjust at Correct Temp incorrect_ph->recalibrate_ph warm_buffer Warm to Room Temp / Use High-Purity Water precipitation->warm_buffer store_darkly Store in Dark / Prepare Fresh yellow_color->store_darkly use_pure_reagents Use High-Purity Reagents / Prepare Fresh inconsistent_results->use_pure_reagents

Caption: Troubleshooting logic for common MOPS buffer problems.

References

Technical Support Center: Optimizing MOPS Buffer Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing MOPS (3-(N-morpholino)propanesulfonic acid) buffer concentration for various assays. Find troubleshooting tips and frequently asked questions to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for MOPS buffer?

The optimal concentration of MOPS buffer typically falls between 10 mM and 100 mM.[1][2] However, the ideal concentration is highly dependent on the specific application. For mammalian cell culture, it is recommended to keep the MOPS concentration at or below 20 mM to avoid potential cytotoxicity.[2][3] For protein purification, a range of 20-50 mM is common to provide sufficient buffering capacity.[4] In nucleic acid electrophoresis, a concentration of 10-20 mM is often used.[4]

Q2: Why is my MOPS buffer solution turning yellow?

A yellow to brownish discoloration in MOPS buffer indicates degradation.[5] This is often caused by oxidation from exposure to air and light, especially during autoclaving.[5] The presence of metal ions can accelerate this process.[5] A yellowed buffer is generally not recommended for sensitive applications like RNA electrophoresis or enzyme kinetics, as the degradation products can interfere with experimental results.[5] To minimize discoloration, store the buffer protected from light, and consider preparing fresh batches more frequently.[5][6]

Q3: How does temperature affect the pH of my MOPS buffer?

The pKa of MOPS is temperature-dependent, decreasing by approximately 0.013 units for every 1°C increase in temperature.[6][7] This means the buffer becomes more acidic as the temperature rises.[6][8] Therefore, it is crucial to adjust the final pH of your MOPS buffer at the temperature at which your assay will be performed to ensure accuracy.[6][7]

Q4: Can I autoclave MOPS buffer?

No, MOPS buffer should not be sterilized by autoclaving.[9] The high temperature and pressure can cause the buffer to degrade, often resulting in a yellow-colored solution and compromising its buffering capacity.[3][10] The recommended method for sterilizing MOPS buffer is by filtration through a 0.22 µm or 0.45 µm filter.[11][12]

Q5: My MOPS powder is not dissolving easily. What should I do?

The solubility of MOPS free acid is pH-dependent. If you are having trouble dissolving the powder, adjusting the pH towards its pKa (around 7.2) with a base like sodium hydroxide (B78521) (NaOH) will help it dissolve more readily.[6]

Troubleshooting Guide

This guide addresses common issues encountered when using MOPS buffer in assays.

ProblemPossible Cause(s)Recommended Solution(s)
Protein Precipitation or Aggregation Incorrect buffer concentration: The concentration may be too low to maintain stable pH or too high, leading to unfavorable ionic strength.Optimize the MOPS concentration by testing a gradient (e.g., 10, 25, 50, 100 mM). A typical starting range is 20-50 mM.[1]
Suboptimal pH: The pH of the buffer may not be optimal for your specific protein's stability.Ensure the pH is within the effective buffering range of MOPS (6.5-7.9) and is ideal for your protein.[1][7] Remember to adjust the pH at your experimental temperature.[6]
Low Protein or Enzyme Activity Inadequate buffering capacity: The buffer concentration may be too low to counteract pH changes during the reaction.Increase the MOPS concentration to ensure stable pH throughout the experiment. A range of 50 to 100 mM is common for purification buffers.[1]
Buffer-protein interactions: Although generally inert, MOPS can sometimes interact with proteins.[1]If adverse interactions are suspected, consider screening other "Good's" buffers like HEPES or MES.[1]
Heavy metal contamination: Trace heavy metals in the buffer can inhibit enzyme activity.[5]Use high-purity, metal-free water and ultra-pure grade MOPS. Consider adding a chelating agent like EDTA, but be aware it could also chelate essential metal cofactors.[5]
Inaccurate or Unstable pH Reading Temperature fluctuations: The pKa of MOPS is sensitive to temperature changes.[6]Calibrate your pH meter and adjust the buffer's pH at the working temperature of your assay.[6]
Buffer degradation: Over time, especially with light exposure, MOPS can degrade, affecting its pH.[5]Prepare fresh buffer and store it protected from light. Discard any buffer that is significantly discolored.[5][6]
Poor Resolution in RNA Electrophoresis Incorrect buffer concentration: Suboptimal concentration can affect RNA migration and resolution.Use the recommended 1X MOPS running buffer, typically prepared from a 10X stock.
Incorrect buffer pH: The optimal pH for RNA electrophoresis is around 7.0.[5]Verify the pH of your MOPS buffer and ensure your pH meter is properly calibrated.[5]
Buffer degradation (yellowing): Degradation products can interfere with the electrophoresis.Discard any yellowed buffer and prepare a fresh solution.[5]

Quantitative Data Summary

The following table summarizes recommended MOPS buffer concentrations for various applications.

ApplicationRecommended Concentration RangeKey Considerations
Mammalian Cell Culture 10 - 25 mM[4]Concentrations above 20 mM may lead to cytotoxicity.[2][3]
Protein Purification 20 - 50 mM[4]Higher concentrations provide stronger buffering capacity.[4]
Nucleic Acid Electrophoresis 10 - 20 mM[4]Maintains a stable pH during electrophoresis, preventing RNA degradation.[7]
Enzyme Assays 50 - 100 mM[1]Ensures pH stability, especially if the reaction produces or consumes protons.[1]
Chloroplast Electron Transfer Studies Effective within its buffering range (pH 6.5-7.9)[13]MOPS is well-suited for studying phosphorylation in chloroplasts.[13]

Experimental Protocols

Protocol 1: Preparation of 10X MOPS Buffer Stock Solution (1L)

This protocol outlines the preparation of a 10-fold concentrated MOPS buffer stock solution.

Materials:

  • MOPS (free acid): 41.86 g[14][15]

  • Sodium Acetate: 4.1 g[14][15]

  • Disodium (B8443419) EDTA: 3.72 g[14][15]

  • High-purity, nuclease-free water: ~800 mL

  • Sodium Hydroxide (NaOH) solution (e.g., 2N or 10N) for pH adjustment[12]

  • 1L graduated cylinder

  • Beaker and magnetic stirrer

  • pH meter

  • 0.22 µm or 0.45 µm sterile filter unit[12]

Procedure:

  • In a beaker, dissolve 41.86 g of MOPS free acid, 4.1 g of sodium acetate, and 3.72 g of disodium EDTA in approximately 800 mL of high-purity water.[6][14][15]

  • Stir the solution until all components are completely dissolved.

  • Calibrate your pH meter at the desired working temperature.

  • Slowly add NaOH solution to adjust the pH to the desired value (typically 7.0 for RNA electrophoresis).[12][14]

  • Transfer the solution to a 1L graduated cylinder and add water to a final volume of 1 L.

  • Sterilize the buffer by passing it through a 0.22 µm or 0.45 µm filter.[12]

  • Store the 10X MOPS buffer at room temperature, protected from light.[12][16] A slightly yellow color may develop over time, but dark-colored buffer should be discarded.[6][12]

Protocol 2: Buffer Concentration Titration for Assay Optimization

This protocol describes a general method to determine the optimal MOPS buffer concentration for a specific assay.

Materials:

  • 1M MOPS buffer stock solution, pH adjusted at the experimental temperature

  • Your specific assay components (e.g., enzyme, substrate, protein)

  • Assay-specific instrumentation (e.g., spectrophotometer, fluorometer)

  • Microplates or appropriate reaction vessels

Procedure:

  • Prepare a series of MOPS buffer dilutions from your stock solution to create a concentration gradient (e.g., 5, 10, 25, 50, 75, 100 mM). Ensure the final pH of each dilution is consistent.

  • Set up your assay reactions in parallel, with each reaction containing a different concentration of the MOPS buffer.

  • Include appropriate positive and negative controls.

  • Initiate the reactions and measure the desired output (e.g., enzyme activity, protein stability, cell viability) at relevant time points.

  • Plot the measured activity or stability as a function of the MOPS buffer concentration.

  • The optimal concentration will be the one that provides the highest activity or stability while maintaining a stable pH throughout the experiment.

Visualizations

experimental_workflow Experimental Workflow for MOPS Buffer Optimization cluster_prep Buffer Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 1M MOPS Stock Solution adjust_ph Adjust pH at Experimental Temperature prep_stock->adjust_ph prep_dilutions Prepare Concentration Gradient (e.g., 10-200 mM) adjust_ph->prep_dilutions setup_reactions Set up Assay with Buffer Gradient prep_dilutions->setup_reactions run_assay Run Experiment & Collect Data setup_reactions->run_assay plot_data Plot Activity/Stability vs. Concentration run_assay->plot_data determine_optimum Determine Optimal Concentration plot_data->determine_optimum validation Validate in Final Assay determine_optimum->validation troubleshooting_flowchart MOPS Buffer Troubleshooting Flowchart start Assay Issue Observed check_buffer Inspect MOPS Buffer start->check_buffer is_yellow Is it yellow? check_buffer->is_yellow prepare_fresh Prepare Fresh Buffer is_yellow->prepare_fresh Yes check_ph Check pH at Assay Temperature is_yellow->check_ph No prepare_fresh->check_ph is_ph_correct Is pH correct? check_ph->is_ph_correct adjust_ph Re-adjust pH is_ph_correct->adjust_ph No optimize_conc Optimize Concentration is_ph_correct->optimize_conc Yes adjust_ph->optimize_conc consider_contaminants Consider Contaminants/Interactions optimize_conc->consider_contaminants end Problem Resolved consider_contaminants->end

References

Technical Support Center: Improving Protein Stability with MOBS Buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on using MOBS (4-morpholinebutanesulfonic acid) buffer to enhance protein stability. Below are frequently asked questions, troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and what are its key properties?

This compound (4-morpholinebutanesulfonic acid) is a zwitterionic biological buffer, part of the series of "Good's" buffers.[1][2] It is an analog of the more commonly known MES and MOPS buffers.[1] Its chemical structure and zwitterionic nature at working pH ranges make it suitable for various biochemical and molecular biology applications, including protein purification, cell culture, and electrophoresis.[1] A key advantage of Good's buffers like this compound is their low potential to interact with or form complexes with most metal ions, making them effective noncoordinating buffers.[2][3]

Q2: When should I choose this compound buffer for my protein?

This compound buffer is particularly useful for applications requiring a stable pH in the range of 6.9 to 8.3.[1] Its pKa at 25°C is 7.6.[1] Consider using this compound buffer when:

  • Your protein requires a stable pH environment near neutrality for optimal stability and activity.

  • Your experiment involves divalent metal ions, and you need a non-coordinating buffer to avoid interference.

  • You are screening multiple buffers to find the optimal condition for protein stability, and your target pH falls within the effective range of this compound.

Q3: How does this compound buffer compare to other common "Good's" buffers?

The choice of buffer is critical and should be tailored to the specific protein and experimental conditions.[4] this compound is distinguished by its four-carbon chain separating the morpholine (B109124) ring and the sulfonate group. This structure influences its pKa and physical properties. The table below compares this compound with other widely used morpholine-based buffers.

BufferAcronymMolecular Weight ( g/mol )pKa (at 25°C)Useful pH RangeΔpKa/°C
4-Morpholineethanesulfonic acidMES195.246.155.5 - 6.7-0.011
3-Morpholinopropanesulfonic acidMOPS209.267.206.5 - 7.9-0.013[5]
4-Morpholinebutanesulfonic acid This compound 223.29 7.6 [1]6.9 - 8.3 [1]N/A
3-(N-Morpholino)-2-hydroxypropanesulfonic acidMOPSO225.286.906.2 - 7.6N/A

Note: The temperature dependence (ΔpKa/°C) for this compound is not as widely documented as for MES or MOPS, but a similar negative trend is expected for amine-based buffers.[6]

Troubleshooting Guides

Issue: My protein precipitates after buffer exchange into this compound buffer.

Protein precipitation upon changing buffer is a common issue that can arise from several factors, including pH, ionic strength, and buffer concentration.[7][8]

Troubleshooting Steps:

  • Verify pH: Ensure the final pH of your protein solution is correct after buffer exchange. The pH of stock buffer solutions can shift, especially with temperature changes.[5][9] The pH should ideally be at least 1 unit away from your protein's isoelectric point (pI).[8]

  • Optimize Ionic Strength: The salt concentration can significantly impact protein solubility.[7] While some proteins are stable in low salt, many require a certain ionic strength (e.g., 150-300 mM NaCl) to prevent aggregation.[7]

  • Adjust Buffer Concentration: High buffer concentrations can sometimes increase ionic strength to a detrimental level, while very low concentrations may provide insufficient buffering capacity.[5] Test a range of this compound concentrations (e.g., 20 mM, 50 mM, 100 mM).

  • Screen Stabilizing Additives: If the protein remains insoluble, consider adding small-molecule stabilizers to the this compound buffer. Common additives include glycerol (B35011) (5-10%), sugars (e.g., sucrose, trehalose), or amino acids (e.g., L-arginine, L-glutamate).[7][8][10]

  • Re-evaluate Temperature: Perform all buffer exchange and handling steps at a temperature where the protein is known to be stable (e.g., 4°C).[8]

A Protein Precipitation in this compound Buffer B Verify pH vs. pI A->B START C Optimize NaCl Conc. (e.g., 50-500 mM) B->C pH is optimal F Protein Soluble B->F Problem solved D Screen Additives (Glycerol, Arginine) C->D Still precipitates C->F Problem solved E Consider Alternative Buffer System D->E Still precipitates D->F Problem solved

Caption: Logical workflow for troubleshooting protein precipitation.

Experimental Protocols

Protocol: Buffer Optimization using Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA), is a rapid and high-throughput method to determine a protein's thermal melting temperature (Tₘ) under various conditions.[11][12][13] A higher Tₘ indicates greater thermal stability. This protocol allows for screening this compound buffer against other conditions to find the most stabilizing formulation.[11][12]

Materials:

  • Purified protein of interest (0.1-0.5 mg/mL final concentration)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Buffer stocks (e.g., 1 M this compound pH 7.6, 1 M HEPES pH 7.5, etc.)

  • Salt stocks (e.g., 5 M NaCl)

  • 96-well qPCR plates

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient

Methodology:

  • Master Mix Preparation: Prepare a master mix containing your protein and SYPRO Orange dye in a minimal, neutral buffer (e.g., 10 mM HEPES, 50 mM NaCl). The final dye concentration should be 5x-10x.

  • Plate Layout: Design a 96-well plate map to test various buffer conditions. Include this compound buffer at different pH values (e.g., 7.0, 7.5, 8.0) and salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl). Include positive and negative controls.

  • Buffer Plate Preparation: In the 96-well plate, add small volumes of the concentrated buffer and salt stocks to each well to achieve the desired final concentrations in a 20-25 µL reaction volume. Add deionized water to bring the volume of additives to 5 µL per well.

  • Reaction Assembly: Add 15-20 µL of the protein/dye master mix to each well of the buffer plate. Seal the plate securely.

  • Thermal Melt: Place the plate in the qPCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute, collecting fluorescence data at each interval.[11]

  • Data Analysis: Plot fluorescence versus temperature for each well. The resulting sigmoidal curve represents the protein unfolding. The midpoint of this transition, found by taking the derivative of the curve, is the Tₘ. The buffer condition yielding the highest Tₘ is considered the most thermally stabilizing.

cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Prepare Protein + SYPRO Orange Master Mix D Add Master Mix to All Wells A->D B Design 96-Well Plate Layout (this compound, Controls, etc.) C Pipette Buffer/Salt Stocks into Plate Wells B->C C->D E Seal Plate and Centrifuge D->E F Run Thermal Melt Program (25°C to 95°C in qPCR Machine) E->F G Generate Fluorescence vs. Temperature Curves F->G H Calculate Tm for Each Condition (Inflection Point) G->H I Identify Buffer with Highest Tm H->I

References

Technical Support Center: Troubleshooting pH Drift with MOPS Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 3-(N-morpholino)propanesulfonic acid (MOPS) buffer, maintaining a stable pH is critical for experimental success. This guide provides in-depth troubleshooting assistance and frequently asked questions to address pH drift and other common issues encountered with MOPS buffer.

Frequently Asked Questions (FAQs)

Q1: What is the effective pH range for MOPS buffer?

A1: MOPS buffer is most effective within a pH range of 6.5 to 7.9.[1][2] Its pKa is approximately 7.2 at 25°C, making it an excellent choice for experiments requiring a stable pH environment near physiological pH.[2]

Q2: How does temperature affect the pH of my MOPS buffer?

A2: The pKa of MOPS is temperature-dependent, decreasing by approximately -0.013 pH units for every 1°C increase in temperature.[2] This means a MOPS buffer solution will become more acidic as it warms up and more alkaline as it cools. Therefore, it is crucial to adjust the pH of the buffer at the specific temperature at which your experiment will be conducted.[2]

Q3: My MOPS buffer solution has turned yellow. Can I still use it?

A3: A yellow to brownish tint in a MOPS buffer solution is a common sign of degradation.[3][4] This can be caused by oxidation, exposure to light, or autoclaving.[3] For sensitive applications like RNA electrophoresis or enzyme assays, it is highly recommended to discard the discolored buffer and prepare a fresh solution to ensure reproducibility and avoid potential interference from degradation byproducts.[3]

Q4: Why is my MOPS powder difficult to dissolve?

A4: The free acid form of MOPS can be challenging to dissolve in water. Its solubility is pH-dependent. To aid dissolution, you can adjust the pH of the solution towards its pKa (around 7.2) with a base like sodium hydroxide (B78521) (NaOH).

Q5: What are the optimal storage conditions for MOPS buffer?

A5: MOPS powder should be stored in a tightly sealed container in a dry, dark place at room temperature.[5] Prepared MOPS buffer solutions should be stored at 2-8°C and protected from light to minimize degradation.[5] It is advisable to use prepared solutions within six months.[5] For concentrated stock solutions (e.g., 10x), storage at room temperature is often recommended to prevent precipitation that can occur at lower temperatures.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to pH drift in MOPS buffer.

Issue 1: Gradual pH drift during an experiment.

Possible Causes:

  • Temperature Fluctuations: Changes in the ambient temperature can cause shifts in the buffer's pH.

  • Absorption of Atmospheric CO2: When exposed to air, the buffer can absorb carbon dioxide, which forms carbonic acid and lowers the pH.

  • Microbial Contamination: Growth of bacteria or fungi can alter the pH of the buffer.[4]

Troubleshooting Steps:

  • Monitor Temperature: Ensure your experiment is conducted in a temperature-controlled environment. If the experimental temperature differs from the temperature at which the buffer was prepared, expect a pH shift.

  • Minimize Air Exposure: Keep buffer containers sealed when not in use. For long experiments, consider using a closed system or overlaying the buffer with mineral oil.

  • Check for Contamination: Visually inspect the buffer for any signs of turbidity or microbial growth. If contamination is suspected, discard the buffer and prepare a fresh, sterile solution.

Issue 2: Incorrect initial pH after preparation.

Possible Causes:

  • Inaccurate pH Meter Calibration: An improperly calibrated pH meter is a common source of error.

  • Incorrect Reagents or Calculations: Errors in weighing reagents or calculating concentrations will lead to an incorrect pH.

  • Temperature of pH Adjustment: Adjusting the pH at a temperature different from the final experimental temperature will result in a pH shift when the buffer reaches the target temperature.

Troubleshooting Steps:

  • Calibrate pH Meter: Calibrate your pH meter immediately before use with fresh, certified calibration standards.

  • Verify Reagents and Calculations: Double-check all calculations and ensure the correct forms of reagents (e.g., MOPS free acid vs. MOPS sodium salt) were used.

  • Adjust pH at the Correct Temperature: Bring the buffer solution to the intended experimental temperature before making final pH adjustments.

Data Presentation

Table 1: Temperature Dependence of MOPS Buffer pKa

Temperature (°C)Approximate pKa
47.38
207.20
257.14
376.99

This table provides estimated pKa values calculated based on a pKa of 7.20 at 20°C and a ΔpKa/°C of -0.013.

Experimental Protocols

Protocol 1: Preparation of Temperature-Compensated 1X MOPS Buffer (pH 7.2 at 37°C)

Objective: To prepare a MOPS buffer solution that will have a pH of 7.2 at a final experimental temperature of 37°C.

Materials:

  • MOPS (free acid)

  • High-purity, deionized water

  • 10 N Sodium Hydroxide (NaOH)

  • Calibrated pH meter with temperature probe

  • Stir plate and stir bar

  • Water bath or incubator set to 37°C

Procedure:

  • Calculate Target pH at Room Temperature:

    • The desired final pH is 7.2 at 37°C.

    • The temperature difference from room temperature (e.g., 25°C) is 12°C.

    • The expected pH shift is 12°C * (-0.013 pH/°C) = -0.156 pH units.

    • Therefore, the target pH for adjustment at 25°C is 7.2 - (-0.156) = 7.356.

  • Prepare the Buffer Solution:

    • For a 1 L solution, dissolve 20.93 g of MOPS free acid in approximately 800 mL of deionized water.

    • Stir until fully dissolved.

  • Adjust pH at Room Temperature:

    • Place the beaker in a water bath set to 25°C and allow the solution to equilibrate.

    • Slowly add 10 N NaOH while monitoring the pH.

    • Adjust the pH to the calculated target of 7.36.

  • Final Volume and Verification:

    • Transfer the solution to a 1 L graduated cylinder and bring the final volume to 1 L with deionized water.

    • To verify, warm a small aliquot of the buffer to 37°C and measure the pH. It should be approximately 7.2.

Protocol 2: Qualitative Test for Aldehyde Contamination in MOPS Buffer

Objective: To detect the presence of aldehyde contaminants, which can be products of MOPS degradation.

Materials:

  • Purpald reagent

  • 1 M NaOH solution

  • MOPS buffer sample

  • Test tubes

  • Vortex mixer

Procedure:

  • In a test tube, dissolve 10-20 mg of Purpald in 2 mL of 1 M NaOH.

  • Add 1 mL of the MOPS buffer sample to be tested.

  • Vortex the tube to ensure mixing and aeration.

  • Observe the solution. A purple color developing within a few minutes indicates the presence of aldehydes.[3]

Mandatory Visualizations

Troubleshooting_pH_Drift start pH Drift Observed in MOPS Buffer check_temp Is the experimental temperature stable and consistent with the preparation temperature? start->check_temp check_exposure Is the buffer exposed to air for extended periods? check_temp->check_exposure Yes sol_temp Action: Control experimental temperature. Prepare temperature-compensated buffer. check_temp->sol_temp No check_contamination Are there visible signs of contamination (turbidity)? check_exposure->check_contamination No sol_exposure Action: Minimize air exposure. Keep containers sealed. check_exposure->sol_exposure Yes check_preparation Was the buffer prepared correctly (calibration, calculations, fresh reagents)? check_contamination->check_preparation No sol_contamination Action: Discard buffer. Prepare fresh, sterile solution. check_contamination->sol_contamination Yes sol_preparation Action: Recalibrate pH meter. Verify calculations and reagents. Prepare fresh buffer. check_preparation->sol_preparation No

Caption: Troubleshooting workflow for pH drift in MOPS buffer.

Buffer_Preparation_Workflow start Start: Prepare MOPS Buffer weigh Weigh MOPS and other components accurately. start->weigh dissolve Dissolve in ~80% of the final volume of high-purity water. weigh->dissolve equilibrate Equilibrate solution to the final experimental temperature. dissolve->equilibrate calibrate Calibrate pH meter with fresh standards. equilibrate->calibrate adjust_ph Adjust pH slowly with NaOH or HCl. calibrate->adjust_ph final_volume Bring to final volume with high-purity water. adjust_ph->final_volume sterilize Sterile filter (do not autoclave). final_volume->sterilize store Store at 2-8°C, protected from light. sterilize->store

Caption: Workflow for preparing stable MOPS buffer.

References

MOBS buffer compatibility with different reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MOPS (3-(N-morpholino)propanesulfonic acid) buffer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of MOPS buffer with various reagents and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

General Properties and Preparation

  • Q1: What are the key properties of MOPS buffer? MOPS is a zwitterionic buffer, one of the "Good's" buffers, with a pKa of approximately 7.2 at 25°C.[1] This gives it an effective buffering range of 6.5 to 7.9, making it suitable for a wide range of biological and biochemical applications that require a near-neutral pH.[1][2] It is favored for its chemical stability, good water solubility, and minimal toxicity to cells.[2]

  • Q2: How do I prepare a 10X MOPS buffer solution? A commonly used protocol for preparing a 10X MOPS buffer for RNA electrophoresis is as follows:

    • Dissolve 41.86 g of MOPS (free acid) in 700 mL of DEPC-treated water.

    • Add 4.1 g of sodium acetate.

    • Add 3.72 g of EDTA (disodium salt, dihydrate).

    • Adjust the pH to 7.0 with NaOH.

    • Bring the final volume to 1 liter with DEPC-treated water.

    • Filter sterilize the solution through a 0.22 µm filter and store it protected from light.[3][4]

  • Q3: Can I autoclave MOPS buffer? Autoclaving MOPS buffer is generally not recommended, especially in the presence of glucose, as it can lead to the degradation of the buffer and cause it to turn yellow.[5] This discoloration can indicate a change in the buffer's properties and may interfere with downstream applications. Filter sterilization is the preferred method.

Compatibility with Common Reagents

  • Q4: Is MOPS buffer compatible with reducing agents like DTT and TCEP? Yes, MOPS buffer is generally compatible with both dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). TCEP is often preferred as it is more stable than DTT, especially in the presence of metal ions, and does not need to be removed before certain downstream applications like maleimide-based crosslinking.[6][7][8][9]

  • Q5: Can I use chelating agents such as EDTA and EGTA in MOPS buffer? Yes, EDTA and EGTA are commonly used in MOPS buffer formulations.[10][11] EDTA is often included to chelate divalent cations that can act as cofactors for RNases, thereby protecting RNA integrity.[4][11] It can also help maintain the stability of the buffer during long-term storage.[11] EGTA can also be used and has a higher affinity for Ca2+ ions.[12]

  • Q6: How does MOPS buffer affect enzyme activity? MOPS is generally considered to be a non-interfering buffer for many enzymatic reactions due to its zwitterionic nature and low tendency to interact with proteins.[13][14] However, its effect can be enzyme-specific. For metalloenzymes, the choice of buffer can influence kinetic parameters.[15][16] It is always recommended to test the buffer's effect on your specific enzyme's activity.

  • Q7: Is MOPS buffer compatible with protein assays? MOPS buffer is compatible with the Bradford and bicinchoninic acid (BCA) assays for protein quantification.[17] However, it is known to interfere with the Lowry protein assay.[2][17]

  • Q8: Can I use MOPS buffer for protein crystallization? Yes, MOPS buffer can be used in protein crystallization setups.[18] Its ability to maintain a stable pH in the near-neutral range and its low ionic strength can be advantageous for crystal growth.[18] However, as with any crystallization experiment, the optimal buffer should be determined empirically for each protein.

  • Q9: What is the compatibility of MOPS buffer with crosslinkers? The compatibility of MOPS buffer with crosslinkers depends on the specific chemistry of the crosslinking agent. For NHS-ester-based crosslinkers, amine-free buffers like MOPS are suitable. However, for photo-reactive crosslinkers, thiol-containing reducing agents that might be used with MOPS should be avoided as they can inactivate the azide (B81097) group.[19]

  • Q10: Does MOPS buffer interfere with silver staining of proteins in gels? MOPS has been used in buffer systems for polyacrylamide gel electrophoresis where silver staining is subsequently performed.[20] However, the composition of the electrophoresis and staining solutions can impact the outcome. It's important to follow a protocol specifically optimized for your gel system and staining method. Some protocols suggest avoiding certain buffers to prevent high background.[20]

Troubleshooting Guides

RNA Electrophoresis

  • Problem: My RNA appears degraded on the MOPS-formaldehyde gel (smearing, loss of distinct rRNA bands).

    • Possible Cause: RNase contamination of solutions, glassware, or the electrophoresis apparatus.

    • Solution: Use certified RNase-free reagents and consumables. Treat water with DEPC and autoclave before adding buffer components. Clean electrophoresis equipment thoroughly with RNase-decontaminating solutions. Always wear gloves.[5]

    • Possible Cause: Incorrect buffer preparation or pH.

    • Solution: Ensure the 1X MOPS running buffer is freshly prepared from a 10X stock and that the pH is around 7.0.[3][5]

    • Possible Cause: Gel overheating during the run.

    • Solution: Run the gel at a lower voltage (e.g., 5-7 V/cm).[21] For longer runs, consider buffer recirculation or performing the electrophoresis in a cold room.

  • Problem: My RNA bands are faint or not visible.

    • Possible Cause: Insufficient amount of RNA loaded.

    • Solution: For visualization with ethidium (B1194527) bromide, load at least 200 ng of total RNA per lane.[5]

    • Possible Cause: Poor staining.

    • Solution: Ensure the ethidium bromide or other nucleic acid stain is not expired and is used at the correct concentration. Some alternative buffer systems may offer better staining efficiency with certain dyes.[22]

Enzyme Assays

  • Problem: My enzyme shows lower than expected activity in MOPS buffer.

    • Possible Cause: The pH of the MOPS buffer is not optimal for your enzyme.

    • Solution: Prepare the MOPS buffer at the temperature of your assay, as the pKa of MOPS is temperature-dependent.[1][2] Test a range of pH values within the buffering capacity of MOPS to find the optimum for your enzyme.

    • Possible Cause: MOPS is interacting with a required metal cofactor.

    • Solution: Although MOPS has low metal-binding capacity, if your enzyme is highly sensitive, consider testing an alternative "Good's" buffer like HEPES.[15][17]

Quantitative Data Summary

Reagent ClassReagentCompatibilityQuantitative Effect/Concentration RangeReference(s)
Reducing Agents DTTCompatibleCommonly used in conjunction with MOPS.[6]
TCEPCompatibleMore stable than DTT, especially in the presence of metal ions. Effective at 5-50 mM.[6][7][8][9][23]
Chelating Agents EDTACompatibleOften included in MOPS buffer for RNA work at ~1 mM to inhibit RNases.[4][10][11]
EGTACompatibleCan be used as an alternative to EDTA, with higher affinity for Ca2+.[10][12]
Enzymes GeneralGenerally CompatibleOptimal concentration for protein stability typically ranges from 10 mM to 100 mM. For mammalian cell culture, it is recommended not to exceed 20 mM.[2]
MetalloenzymesVariableBuffer identity can influence kinetic parameters (Km and kcat).[15][16]
Protein Assays BradfordCompatibleDoes not interfere.[17]
BCACompatibleDoes not interfere.[17]
LowryIncompatibleInterferes with the assay.[2][17]
Crosslinkers NHS-estersCompatibleAmine-free nature of MOPS is suitable.[19]
Photo-reactiveCautionAvoid thiol-containing reducing agents in the buffer.[19]
Staining Silver StainingCautionCan be used, but may contribute to background depending on the protocol.[10][20]

Experimental Protocols & Workflows

Denaturing RNA Agarose (B213101) Gel Electrophoresis

This protocol describes the standard method for separating RNA species under denaturing conditions using a MOPS-formaldehyde agarose gel.

Materials:

  • Agarose

  • 10X MOPS Electrophoresis Buffer (0.2 M MOPS, 0.05 M Sodium Acetate, 0.01 M EDTA, pH 7.0)

  • 37% (12.3 M) Formaldehyde

  • DEPC-treated water

  • RNA samples

  • RNA Loading Buffer (e.g., containing formamide, formaldehyde, and a tracking dye)

  • Ethidium Bromide or other nucleic acid stain

Procedure:

  • Gel Preparation (1.2% Agarose Gel):

    • In a fume hood, add 1.2 g of agarose to 72 mL of DEPC-treated water.

    • Microwave to dissolve the agarose completely.

    • Cool the solution to about 60°C.

    • Add 10 mL of 10X MOPS buffer and 18 mL of 37% formaldehyde. Mix gently.

    • Pour the gel into a casting tray and allow it to solidify.[3]

  • Sample Preparation:

    • To your RNA sample, add RNA loading buffer.

    • Heat the samples at 65°C for 15 minutes to denature the RNA.

    • Immediately place the samples on ice to prevent renaturation.[5]

  • Electrophoresis:

    • Place the gel in the electrophoresis tank and cover it with 1X MOPS running buffer.

    • Load the denatured RNA samples into the wells.

    • Run the gel at a low voltage (e.g., 5-7 V/cm).[21]

  • Visualization:

    • Stain the gel with ethidium bromide (0.5 µg/mL in 1X MOPS buffer) for 30 minutes.

    • Destain in water for 15-30 minutes.

    • Visualize the RNA bands on a UV transilluminator.[21]

RNA_Electrophoresis_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Gel_Prep Prepare Denaturing Agarose-MOPS-Formaldehyde Gel Load_Samples Load Samples into Gel Sample_Prep Prepare and Denature RNA Samples (65°C) Sample_Prep->Load_Samples Electrophoresis Run Electrophoresis (1X MOPS Buffer) Load_Samples->Electrophoresis Stain_Gel Stain Gel (e.g., Ethidium Bromide) Electrophoresis->Stain_Gel Visualize Visualize RNA Bands (UV Transilluminator) Stain_Gel->Visualize

Workflow for Denaturing RNA Agarose Gel Electrophoresis.
General Enzyme Assay Protocol

This protocol outlines a general workflow for conducting an enzyme kinetics assay using MOPS buffer.

Materials:

  • Purified enzyme

  • Substrate

  • MOPS buffer (at desired concentration and pH)

  • Cofactors or other necessary additives

  • Spectrophotometer or other detection instrument

Procedure:

  • Buffer and Reagent Preparation:

    • Prepare a stock solution of MOPS buffer at the desired concentration.

    • Adjust the pH of the buffer at the temperature at which the assay will be performed.

    • Prepare stock solutions of the enzyme, substrate, and any cofactors in the MOPS buffer.

  • Assay Setup:

    • In a suitable reaction vessel (e.g., a cuvette), add the MOPS buffer and any necessary cofactors.

    • Add the enzyme to the reaction mixture and incubate to equilibrate to the assay temperature.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate.

    • Immediately begin monitoring the reaction (e.g., by measuring the change in absorbance over time).

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the progress curve.

    • Repeat the assay at various substrate concentrations to determine kinetic parameters (Km and Vmax).

Enzyme_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Reagents Prepare Reagents in MOPS Buffer (Enzyme, Substrate) Equilibrate Equilibrate Reaction Mixture (Buffer, Enzyme, Cofactors) Prep_Reagents->Equilibrate Initiate Initiate Reaction (Add Substrate) Equilibrate->Initiate Monitor Monitor Reaction Progress (e.g., Spectrophotometry) Initiate->Monitor Calc_Velocity Calculate Initial Velocity Monitor->Calc_Velocity Determine_Kinetics Determine Kinetic Parameters (Km, Vmax) Calc_Velocity->Determine_Kinetics

General workflow for an enzyme kinetics assay in MOPS buffer.

Alternatives to MOPS Buffer

While MOPS is a versatile buffer, there are situations where an alternative may be necessary or offer advantages.

ApplicationAlternative Buffer(s)RationaleReference(s)
RNA Electrophoresis HEPES/Triethanolamine, Tricine/TriethanolamineCan provide improved resolution of large RNA species and may have better staining efficiency with certain dyes.[22][24]
Glyoxal/BPTE gelsAn alternative denaturation method that can yield high-quality gels, though the protocol is longer.[24]
Enzyme Assays HEPES, PIPES, BESThese "Good's" buffers have similar pKa values and can be tested if MOPS is found to interfere with the specific enzyme being studied.[15]
TrisA common and inexpensive buffer, but its primary amine can be reactive in some assays.[15]
Protein Purification HEPES, TrisWidely used in protein purification; the choice depends on the specific protein and purification method.[14]

References

Technical Support Center: Sterilization of MOPS Buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the filter sterilization of MOPS (3-(N-morpholino)propanesulfonic acid) buffer. Adherence to proper sterilization techniques is critical for the success of sensitive downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why should I filter sterilize MOPS buffer instead of autoclaving it?

A1: Autoclaving MOPS buffer is not recommended. The high temperatures and pressure of autoclaving can cause the buffer to degrade, leading to the formation of unknown yellowish substances.[1] This degradation can alter the buffer's properties and potentially interfere with your experiments. Filter sterilization is the recommended method as it effectively removes microorganisms without degrading the buffer components.[1]

Q2: What is the recommended filter pore size for sterilizing MOPS buffer?

A2: A sterile filter with a pore size of 0.2 µm or 0.22 µm should be used for sterilizing MOPS buffer.[1][2] These pore sizes are effective at removing most bacteria.

Q3: Which filter membrane material is best for MOPS buffer?

A3: Polyethersulfone (PES) and Polyvinylidene difluoride (PVDF) are highly recommended for filtering aqueous solutions like MOPS buffer. These materials exhibit low protein binding and are chemically compatible, ensuring minimal alteration of your buffer's composition. Nylon membranes are also a suitable option.

Q4: My MOPS buffer turned yellow after storage. Is it still usable?

A4: A slight yellowing of MOPS buffer over time can occur due to oxidation, especially when exposed to light.[1][3] For many applications, a slightly yellow buffer may still be usable, but it is a sign of degradation. For sensitive experiments like RNA electrophoresis or enzyme kinetics, it is best to use a freshly prepared, colorless solution.[1] If the buffer is dark yellow or brown, it should be discarded.[4]

Q5: Can I pre-filter my MOPS buffer before the final sterile filtration?

A5: Yes, pre-filtration is a good practice, especially if you observe any particulates in your buffer solution after preparation. Using a pre-filter with a larger pore size (e.g., 1.0 µm) can help remove larger particles that might clog the final 0.2/0.22 µm sterile filter, thereby increasing the efficiency of the sterilization process.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the filter sterilization of MOPS buffer.

Issue Possible Cause Troubleshooting Steps
Filter Clogging - Particulates in the buffer: Undissolved buffer components or poor quality water. - Precipitation of buffer salts: Concentrated buffer solutions may precipitate.- Ensure all buffer components are fully dissolved before filtration. - Use high-purity water (e.g., Milli-Q® or equivalent). - Consider using a pre-filter with a larger pore size (e.g., 1.0 µm) before the final sterile filtration.[5][6] - If filtering a concentrated stock, ensure it is at room temperature as solubility decreases at colder temperatures.[4]
Buffer Precipitation After Filtration - Temperature-dependent solubility: Concentrated MOPS buffer can precipitate at lower temperatures (e.g., 4°C).[4] - pH shift: A significant change in pH can affect solubility.- Store concentrated MOPS buffer at room temperature. Working concentrations (1x) are generally safe to store at 2-8°C.[4] - Verify the pH of the buffer after filtration.
Significant pH Shift After Filtration - Leachables from the filter membrane: Some membranes may release acidic or basic compounds. - Degassing of the solution: Removal of dissolved CO2 can increase the pH.- Pre-rinse the filter membrane with a small amount of high-purity water or the buffer solution itself before filtering the entire batch. - Allow the filtered buffer to equilibrate with the atmosphere before final pH measurement and use. - Measure the pH of the buffer after filtration and adjust if necessary.
Yellowing of the Buffer - Degradation of MOPS: Exposure to light and/or high temperatures can cause oxidation.[1][3]- Prepare fresh MOPS buffer for sensitive applications.[1] - Store MOPS buffer solutions in a dark or amber bottle, protected from light.[3][4] - Store at the recommended temperature (2-8°C for working solutions).[3]

Experimental Protocol: Filter Sterilization of 1L of 1x MOPS Buffer

This protocol outlines the steps for preparing and sterilizing a 1x MOPS buffer solution.

Materials:

  • MOPS (free acid)

  • 10 N NaOH or KOH for pH adjustment

  • High-purity, RNase-free water

  • Sterile 1L graduated cylinder and beaker

  • Sterile magnetic stir bar and stir plate

  • Calibrated pH meter

  • Sterile 0.22 µm filter unit (e.g., bottle-top vacuum filter or syringe filter for smaller volumes)

  • Sterile 1L storage bottle

  • Personal protective equipment (gloves, lab coat, safety glasses)

Procedure:

  • Prepare the Work Area: Work in a clean environment, such as a laminar flow hood, to minimize the risk of contamination.

  • Dissolve MOPS: In a 1L beaker, dissolve the appropriate amount of MOPS free acid in approximately 800 mL of high-purity water. Stir using a sterile magnetic stir bar until the powder is completely dissolved.

  • Adjust pH: Carefully adjust the pH of the solution to the desired value (typically around 7.0 for RNA electrophoresis) using 10 N NaOH or KOH. Monitor the pH continuously with a calibrated pH meter.

  • Bring to Final Volume: Once the desired pH is reached, transfer the solution to a 1L graduated cylinder and add high-purity water to bring the final volume to 1L.

  • Set up the Filtration System:

    • For vacuum filtration: Aseptically assemble the 0.22 µm bottle-top filter unit onto a sterile 1L collection bottle.

    • For syringe filtration: Aseptically attach a 0.22 µm syringe filter to a sterile syringe of appropriate volume.

  • Filter the Buffer:

    • Vacuum filtration: Pour the prepared MOPS buffer into the filter funnel and apply a vacuum to draw the buffer through the membrane into the sterile collection bottle.

    • Syringe filtration: Draw the buffer into the syringe, attach the sterile filter, and gently push the plunger to dispense the sterile buffer into a sterile collection tube or bottle.

  • Storage: Tightly cap the sterile storage bottle containing the filtered MOPS buffer. Label the bottle with the buffer name, concentration, pH, date of preparation, and your initials. Store at 2-8°C, protected from light.

Visualizations

experimental_workflow cluster_prep Buffer Preparation cluster_filter Sterilization cluster_storage Storage & QC dissolve Dissolve MOPS powder in high-purity water ph_adjust Adjust pH with NaOH/KOH dissolve->ph_adjust volume_adjust Bring to final volume ph_adjust->volume_adjust pre_filter Optional: Pre-filter (1.0 µm) volume_adjust->pre_filter sterile_filter Sterile Filter (0.22 µm) volume_adjust->sterile_filter pre_filter->sterile_filter qc Final pH check sterile_filter->qc storage Store at 2-8°C, protected from light qc->storage

Caption: Experimental workflow for preparing and filter sterilizing MOPS buffer.

troubleshooting_workflow cluster_clogging Filter Clogging cluster_ph pH Shift cluster_precipitate Precipitation start Problem Encountered clogging_check Particulates visible? start->clogging_check ph_check pH out of range? start->ph_check precipitate_check Precipitate formed? start->precipitate_check prefilter_solution Use pre-filter clogging_check->prefilter_solution Yes dissolve_solution Ensure complete dissolution clogging_check->dissolve_solution No rinse_solution Pre-rinse filter ph_check->rinse_solution Yes adjust_solution Re-adjust pH rinse_solution->adjust_solution temp_solution Store concentrated stock at RT precipitate_check->temp_solution Yes concentration_solution Prepare fresh, less concentrated buffer temp_solution->concentration_solution

Caption: Troubleshooting workflow for common issues in MOPS buffer filtration.

References

avoiding microbial growth in MOBS buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing microbial growth in MOPS (3-(N-morpholino)propanesulfonic acid) buffer.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of microbial contamination in MOPS buffer?

Microbial contamination in MOPS buffer can originate from several sources, including non-sterile reagents, glassware, and handling procedures. Microorganisms such as bacteria and fungi can be introduced through the water used for buffer preparation, contaminated stock chemicals, or improper aseptic techniques during handling.[1][2] The neutral pH range of MOPS buffer (6.5-7.9) can also support the growth of certain microbes if not handled and stored correctly.[1][3]

Q2: Can I autoclave MOPS buffer to sterilize it?

No, it is strongly advised not to autoclave MOPS buffer.[3][4][5] The high temperatures and pressure of autoclaving cause the MOPS molecule to degrade, which is often visually indicated by the solution turning yellow.[4][6][7] This degradation can compromise the buffering capacity and introduce impurities that may interfere with sensitive experiments.[6][8] The recommended method for sterilizing MOPS buffer is filtration through a 0.22 µm filter.[4][5][9]

Q3: What are the visible signs of microbial growth or degradation in my MOPS buffer?

There are several visual cues that can indicate contamination or degradation of your MOPS buffer. These include:

  • Turbidity: The solution appears cloudy or hazy, which can be a sign of bacterial or fungal growth.[4]

  • Color Change: A yellow or brownish tint is a common indicator of MOPS degradation, often caused by oxidation or exposure to light.[4][6]

  • Odor: Any unusual or foul odor can suggest microbial contamination.[4]

  • Precipitate: The formation of solid particles in the buffer can also be a sign of contamination or degradation.

Q4: How should I properly store MOPS buffer to prevent contamination?

Proper storage is critical to maintaining the integrity of your MOPS buffer. For MOPS in its solid, powdered form, store it in a tightly sealed container in a cool, dry, and dark environment at room temperature (15-25°C).[10][11] Once prepared as a solution, it should be filter-sterilized and stored at 2-8°C and protected from light.[4][12][13] It is advisable to use the prepared solution within six months.[13]

Q5: Besides microbial growth, what other factors can affect the stability of MOPS buffer?

Several factors beyond microbial contamination can impact the stability and performance of MOPS buffer:

  • Oxidation: Prolonged exposure to air can lead to the oxidation of the MOPS molecule.[4][6]

  • Photosensitivity: MOPS is sensitive to light, and exposure can induce degradation.[4][6][14]

  • Temperature: The pKa of MOPS is temperature-dependent, decreasing as the temperature increases.[1][15] Therefore, it is crucial to adjust the pH of the buffer at the temperature at which the experiment will be performed.

  • Contaminants: The presence of heavy metals or organic impurities can also affect the buffer's properties and may catalyze its degradation.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Buffer appears cloudy or turbid. Microbial contamination.Discard the buffer. Prepare a fresh batch using sterile technique and filter-sterilize.
Buffer has turned yellow. Degradation of MOPS due to autoclaving, exposure to light, or oxidation.[4][6]Discard the buffer. Prepare a fresh solution and sterilize by filtration. Store in a dark container at 2-8°C.[4][6]
Unexpected pH of the buffer. Improper preparation, degradation, or microbial growth altering the composition.[1][4]Calibrate the pH meter and re-measure. If the pH is still incorrect, discard the buffer and prepare a fresh batch, ensuring accurate measurements.
Poor results in sensitive applications (e.g., RNA electrophoresis). RNase contamination or buffer degradation.Prepare fresh MOPS buffer using RNase-free water and dedicated RNase-free labware.[6] Filter-sterilize the final solution.[6]

Experimental Protocols

Protocol 1: Preparation of Sterile 10X MOPS Buffer

Materials:

  • MOPS (3-(N-morpholino)propanesulfonic acid) powder

  • Nuclease-free water

  • Sodium acetate (B1210297)

  • EDTA

  • NaOH (for pH adjustment)

  • Sterile 0.22 µm filter unit

  • Sterile storage bottle

Procedure:

  • In a clean, nuclease-free beaker, dissolve the required amount of MOPS powder in nuclease-free water.

  • Add sodium acetate and EDTA to the desired final concentrations.

  • Stir the solution until all components are completely dissolved.

  • Adjust the pH to the desired value (typically 7.0 for RNA work) using a freshly prepared solution of NaOH.

  • Bring the final volume to the desired level with nuclease-free water.

  • Sterilize the buffer by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Label the bottle with the buffer name, concentration, preparation date, and your initials.

  • Store the sterilized buffer at 2-8°C, protected from light.

Protocol 2: Testing for Microbial Contamination

Materials:

  • MOPS buffer sample

  • Nutrient agar (B569324) plates

  • Sterile inoculating loop or spreader

  • Incubator

Procedure:

  • Under aseptic conditions (e.g., in a laminar flow hood), open a nutrient agar plate.

  • Using a sterile inoculating loop or spreader, streak a small volume (e.g., 100 µL) of the MOPS buffer sample onto the surface of the agar.

  • Seal the plate and label it with the sample identification and date.

  • Incubate the plate at 37°C for 24-48 hours.

  • After the incubation period, visually inspect the plate for the presence of microbial colonies. The absence of colonies indicates that the buffer is likely free from microbial contamination.

Visual Workflow

MOPS Buffer Troubleshooting Troubleshooting Microbial Growth in MOPS Buffer start Observe Issue with MOPS Buffer visual_inspection Perform Visual Inspection start->visual_inspection decision_visual Any signs of contamination? (Turbidity, odor, color change) visual_inspection->decision_visual ph_check Check pH decision_ph Is pH within expected range? ph_check->decision_ph decision_visual->ph_check No discard_buffer Discard Buffer decision_visual->discard_buffer Yes decision_ph->discard_buffer No use_buffer Buffer is OK to Use decision_ph->use_buffer Yes prepare_fresh Prepare Fresh Buffer (Use Aseptic Technique) discard_buffer->prepare_fresh filter_sterilize Filter Sterilize (0.22 µm) prepare_fresh->filter_sterilize proper_storage Store at 2-8°C, Protected from Light filter_sterilize->proper_storage

Caption: Troubleshooting workflow for MOPS buffer contamination.

References

Technical Support Center: Optimizing Ionic Strength of MOPS Buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionic strength of 3-(N-morpholino)propanesulfonic acid (MOPS) buffer for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is MOPS buffer and what is its effective pH range?

A1: MOPS is a zwitterionic buffer, one of the 'Good's' buffers, commonly used in biological and biochemical research.[1] It is structurally similar to MES buffer but is better suited for applications requiring a pH closer to physiological conditions.[1] The effective buffering range for MOPS is pH 6.5 to 7.9, with a pKa of approximately 7.2 at 25°C.[1][2]

Q2: What is ionic strength and why is it important in experiments using MOPS buffer?

A2: Ionic strength is a measure of the total concentration of ions in a solution.[2] It is a critical parameter in many biological experiments as it can influence protein folding and stability, enzyme activity, and interactions between molecules.[2][3] Adjusting the ionic strength of your MOPS buffer is often necessary to optimize experimental conditions.[2]

Q3: How do I calculate the ionic strength of my MOPS buffer?

A3: The ionic strength (I) can be calculated using the formula: I = ½ Σcᵢzᵢ², where cᵢ is the molar concentration of an individual ion and zᵢ is its charge.[2][4][5] The sum is taken over all ions in the solution.[4][5] In a MOPS buffer, the contributing ions are the MOPS molecule, its conjugate base, and any added salts.[2]

Q4: What are the common methods to adjust the ionic strength of MOPS buffer?

A4: There are three primary methods to adjust the ionic strength of a MOPS buffer:

  • Adding Inert Salts: The most common method is to add inert salts like sodium chloride (NaCl) or potassium chloride (KCl).[2] These salts fully dissociate in water, increasing the total ion concentration.[2]

  • Changing Buffer Concentration: A higher concentration of MOPS will result in a higher ionic strength.[2]

  • Dilution: If the ionic strength is too high, you can dilute the buffer with purified water.[2] However, be aware that this will also decrease the concentration of MOPS and other buffer components.[2]

Q5: How does temperature affect MOPS buffer?

A5: The pKa of MOPS is temperature-dependent, decreasing by about 0.013 units for every 1°C increase in temperature.[6] This means the pH of the buffer will change with temperature.[6] It is crucial to adjust the pH of your MOPS buffer at the temperature at which you will perform your experiment.[6]

Troubleshooting Guides

Problem: Protein Precipitation or Aggregation in MOPS Buffer
Possible Cause Troubleshooting Steps
Incorrect MOPS Concentration The optimal MOPS concentration for protein stability typically ranges from 20-50 mM.[7] Test a gradient of concentrations (e.g., 10, 25, 50, 100 mM) to find the best condition for your specific protein.[7]
Suboptimal Ionic Strength High concentrations of MOPS or other salts can lead to protein precipitation.[7] Try reducing the MOPS concentration or the concentration of any added salts.[7] Conversely, for some proteins, a very low salt concentration can also cause precipitation.[8][9] In such cases, consider gradually increasing the salt concentration (e.g., starting from 150 mM NaCl).[8][10]
pH is at or near the Protein's Isoelectric Point (pI) If the buffer pH is close to the pI of your protein, its net charge will be minimal, reducing solubility and potentially causing precipitation. Adjust the pH of the MOPS buffer to be at least one pH unit away from the protein's pI.
Inadequate Additives For proteins prone to aggregation, consider adding stabilizing agents. Glycerol (5-10%) is known to enhance protein solubility and stability.[8][10]
Problem: Low Enzyme Activity in MOPS Buffer
Possible Cause Troubleshooting Steps
Suboptimal Ionic Strength Both excessively high and low ionic strengths can negatively impact enzyme activity by interfering with the enzyme's ability to interact with its substrate.[11] The optimal ionic strength is enzyme-specific. It is recommended to test a range of salt concentrations (e.g., 0 mM, 50 mM, 100 mM, 150 mM NaCl) to determine the ideal condition for your enzyme.
Inadequate Buffering Capacity If your enzymatic reaction produces or consumes protons, the initial MOPS concentration may not be sufficient to maintain a stable pH, leading to a decrease in activity.[7] For such assays, a MOPS concentration between 50 and 100 mM is often used.[7]
Direct Buffer-Enzyme Interaction Although generally considered non-interacting, MOPS can in some cases interact with the peptide backbone of proteins, potentially affecting enzyme function.[7] If you suspect this is the case, consider testing other "Good's" buffers with a similar pKa, such as HEPES.[7]

The following table provides an example of how ionic strength can affect enzyme activity.

MOPS Buffer (50 mM, pH 7.2) with NaClRelative Enzyme Activity (%)
0 mM75%
50 mM100%
100 mM85%
200 mM60%
500 mM30%

Note: This data is illustrative. The optimal ionic strength is highly dependent on the specific enzyme and substrate.

Experimental Protocols

Protocol 1: Preparation of 1 M MOPS Stock Solution (pH 7.2)
  • Dissolve MOPS: In 800 mL of purified water, dissolve 209.26 g of MOPS free acid.

  • Adjust pH: While stirring, slowly add 10 N sodium hydroxide (B78521) (NaOH) to the solution until the pH reaches 7.2. The pH should be measured at the temperature at which the buffer will be used, as the pKa of MOPS is temperature-sensitive.[6]

  • Adjust Volume: Add purified water to bring the final volume to 1 L.

  • Sterilization: Sterilize the solution by filtering it through a 0.2 µm filter.[1] Do not autoclave MOPS solutions, especially in the presence of sugars, as it can lead to degradation.[7]

Protocol 2: Adjusting the Ionic Strength of a MOPS Working Buffer

This protocol describes how to prepare a 50 mM MOPS buffer (pH 7.2) with an adjusted ionic strength using NaCl.

  • Prepare MOPS Solution: Add 50 mL of the 1 M MOPS stock solution (from Protocol 1) to 800 mL of purified water.

  • Add Salt: To achieve the desired ionic strength, add the appropriate amount of a high-concentration NaCl stock solution (e.g., 5 M). For example, to make a buffer with 150 mM NaCl, add 30 mL of 5 M NaCl.

  • Verify and Adjust pH: After the salt is completely dissolved, re-check the pH and adjust if necessary with dilute NaOH or HCl.[2]

  • Final Volume: Adjust the final volume to 1 L with purified water.

Visualizations

Troubleshooting_Ionic_Strength Start Start: Experimental Issue (e.g., Protein Precipitation, Low Activity) Check_Concentration Is MOPS concentration within the optimal range (e.g., 20-100 mM)? Start->Check_Concentration Adjust_Concentration Adjust MOPS concentration. Test a range (e.g., 10-100 mM). Check_Concentration->Adjust_Concentration No Check_Salt Is an appropriate amount of salt present? Check_Concentration->Check_Salt Yes Adjust_Concentration->Check_Salt Adjust_Salt_High Ionic strength may be too high. Reduce salt concentration. Check_Salt->Adjust_Salt_High Too High Adjust_Salt_Low Ionic strength may be too low. Increase salt concentration (e.g., add 50-150 mM NaCl). Check_Salt->Adjust_Salt_Low Too Low Check_pH Is the buffer pH at least 1 unit away from the protein's pI? Check_Salt->Check_pH Optimal Adjust_Salt_High->Check_pH Adjust_Salt_Low->Check_pH Adjust_pH Adjust buffer pH. Check_pH->Adjust_pH No Consider_Additives Consider stabilizing additives (e.g., glycerol) or a different buffer system. Check_pH->Consider_Additives Yes Adjust_pH->Consider_Additives End Problem Resolved Consider_Additives->End

Caption: Troubleshooting workflow for ionic strength optimization in MOPS buffer.

Protein_Hydration_Shell cluster_low_salt Low Ionic Strength cluster_optimal_salt Optimal Ionic Strength cluster_high_salt High Ionic Strength p1 Protein p2 Protein p1->p2 Aggregation p3 Protein ion1 ion2 ion3 ion4 ion5 ion6 p4 Protein p5 Protein p4->p5 Precipitation ('Salting Out')

Caption: Effect of ionic strength on protein solubility.

References

MOPS vs. HEPES Buffer: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive comparison of MOPS and HEPES buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you select the appropriate buffer for your specific application and resolve common experimental issues.

Quick Comparison: MOPS vs. HEPES

The choice between MOPS and HEPES depends critically on the specific requirements of your experiment, such as the desired pH, temperature, and the presence of metal ions. Both are zwitterionic "Good's buffers", valued for their chemical stability and minimal interference with biological reactions.[1][2]

Data Presentation: Key Properties

Here is a summary of the quantitative data for easy comparison:

PropertyMOPS (3-(N-morpholino)propanesulfonic acid)HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
Molecular Weight 209.26 g/mol [3]238.30 g/mol [4]
pKa at 25°C 7.20[3][5][6]~7.5[][8][9]
Effective pH Range 6.5 – 7.9[5][6][10][11]6.8 – 8.2[4][][8][9]
Temperature Effect (ΔpKa/°C) -0.013[6][10]-0.014[9][12]
Metal Ion Binding Negligible interaction with most metal ions, but can form complexes with iron.[5][13][14]Negligible metal ion binding, making it suitable for studying metal-dependent enzymes.[8][15][16]
UV Absorbance Very low, suitable for spectrophotometric assays.[5][11][13]Low, making it ideal for applications requiring optical transparency.[4][15]
Common Working Concentration Cell Culture: < 20 mM; Electrophoresis: 20-40 mM.[3][17][18]Cell Culture: 10 mM - 25 mM.[1][19]
Recommended Sterilization Filtration (0.22 µm filter).[20][21] Autoclaving is not recommended as it can lead to degradation, especially with glucose.[18][20]Filtration or Autoclave. HEPES powder is stable to autoclaving, but solutions can be sensitive to light.[22][23]

Troubleshooting Guides and FAQs

This section addresses specific issues and questions that users might encounter during their experiments.

General Questions

Q1: What are the primary chemical differences between MOPS and HEPES?

MOPS (3-(N-morpholino)propanesulfonic acid) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are both zwitterionic buffers, but their structures differ. MOPS contains a morpholine (B109124) ring, while HEPES has a piperazine (B1678402) ring.[3] This structural difference results in distinct pKa values, with MOPS having a pKa of 7.20 and HEPES a pKa of approximately 7.5 at 25°C.[5][] Consequently, MOPS is most effective for buffering in the pH range of 6.5-7.9, while HEPES is optimal for the 6.8-8.2 range.[8][10]

Q2: How significantly does temperature affect the pH of these buffers?

Both buffers exhibit temperature-dependent pKa values. The pKa of MOPS decreases by about 0.013 units for every 1°C increase in temperature.[6][10] Similarly, the pKa of HEPES decreases by approximately 0.014 units per 1°C increase.[9][12] This means that a buffer prepared to a specific pH at room temperature (e.g., 25°C) will have a lower pH when used at a higher physiological temperature (e.g., 37°C).[12]

  • Troubleshooting Tip: If your experiment is conducted at a temperature different from where the buffer was prepared, your pH will be inaccurate.

    • Solution: Always adjust the final pH of your buffer at the temperature you will be using for your experiment to ensure accuracy.[12]

Q3: Can I sterilize MOPS and HEPES buffers by autoclaving?

Autoclaving is not recommended for MOPS solutions, especially in the presence of glucose, as it can lead to degradation and the formation of a yellow substance.[18][20] The recommended sterilization method for MOPS is filtration through a 0.22 µm filter.[20][21] HEPES powder is heat-stable, but solutions can be sensitive to light.[22] While HEPES can be autoclaved, filtration is also a common and safe method of sterilization.[23]

Application-Specific Issues
Cell Culture

Q4: Which buffer is better for cell culture, MOPS or HEPES?

HEPES is widely used in cell culture to provide additional buffering capacity to media, especially when a CO₂ incubator is not used or when cells are manipulated outside of an incubator for extended periods.[1][][15] It is effective at maintaining physiological pH (7.2-7.4).[19] MOPS can also be used in cell culture media for bacteria, yeast, and mammalian cells.[5][20] However, for mammalian cells, the concentration of MOPS should not exceed 20 mM as higher concentrations have been shown to be toxic to certain cell lines.[3][5][18][24]

  • Troubleshooting: My cells show signs of toxicity (e.g., poor growth, morphological changes). Could the buffer be the problem?

    • Cause 1 (MOPS): You may be using a MOPS concentration higher than 20 mM. Studies have shown that MOPS can be toxic to some mammalian cell lines at higher concentrations.[24][25]

    • Solution: Reduce the MOPS concentration to 10-20 mM or switch to HEPES, which is generally well-tolerated at typical working concentrations of 10-25 mM.[18][19] A study comparing the two found that HEPES maintained high cell viability in keratinocytes where MOPS showed toxicity.[5][24]

    • Cause 2 (HEPES): HEPES can produce hydrogen peroxide (H₂O₂) when exposed to ambient light, which is toxic to cells.[8][22]

    • Solution: Store HEPES-containing media and solutions protected from light.[8][22] If light exposure is unavoidable during your experiment, consider using a different buffer or minimizing the exposure time.

RNA Electrophoresis

Q5: Why is MOPS the preferred buffer for denaturing RNA agarose (B213101) gel electrophoresis?

MOPS is the buffer of choice for RNA analysis because its pKa of 7.2 provides a stable, near-neutral pH environment (buffering range 6.5-7.9).[6][26] This is critical for maintaining the integrity of RNA, which is highly susceptible to degradation, especially under alkaline conditions.[26][27] MOPS buffer helps prevent RNA hydrolysis during electrophoresis, ensuring more accurate results for downstream applications like Northern blotting or RNA sequencing.[26]

  • Troubleshooting: My RNA bands are smeared or degraded on the gel. Is the buffer the issue?

    • Cause: An improperly prepared or old MOPS buffer can lead to RNA degradation. The pH may have shifted outside the optimal range, or the buffer may have become contaminated. MOPS buffer solutions can also turn yellow over time, though slight discoloration may not significantly impact its buffering capacity.[3]

    • Solution: Always use a freshly prepared MOPS running buffer for RNA electrophoresis.[28] Ensure the pH is correctly adjusted to ~7.0. Use high-purity, nuclease-free water and reagents to prepare the buffer and gel.

Protein Purification and Enzyme Assays

Q6: Are there any compatibility issues with MOPS or HEPES in protein assays?

Both buffers have low UV absorbance, making them generally suitable for spectrophotometric protein quantification.[4][13] However, MOPS has been reported to interfere with the Lowry protein assay.[17] HEPES can interfere with the Folin protein assay but does not affect the Biuret protein assay.[15][29]

  • Troubleshooting: My enzyme activity is low, or my protein appears unstable. Could the buffer be interfering?

    • Cause: If your enzyme's activity is dependent on specific metal ions, your buffer could be interfering. While both MOPS and HEPES are considered non-coordinating with most metal ions, MOPS can form complexes with iron.[5][13] HEPES can also form weak complexes with some metal ions like Cu²⁺.[]

    • Solution: HEPES is often recommended for studies of metal-dependent enzymes due to its negligible metal ion binding.[8][15][16] If you suspect buffer interference, consider dialyzing your protein into a different non-coordinating buffer system like PIPES.

Mandatory Visualizations

Buffer Selection Logic

start Start: Choose a Buffer rna Working with RNA? start->rna cell_culture Application: Cell Culture? rna->cell_culture No use_mops Use MOPS Buffer (pH 6.5-7.9) rna->use_mops Yes metal_ions Metal Ions Present? cell_culture->metal_ions No use_hepes Use HEPES Buffer (pH 6.8-8.2) cell_culture->use_hepes Yes (Check toxicity > 20mM for MOPS) temp_sensitive Temperature Sensitive? metal_ions->temp_sensitive No metal_ions->use_hepes Yes (HEPES has negligible binding) temp_sensitive->use_hepes Yes (Slightly less temp. sensitive) consider_alt Consider Alternative or Test Buffer Compatibility temp_sensitive->consider_alt No

Caption: A decision tree to guide the selection between MOPS and HEPES buffers.

Experimental Workflow: RNA Electrophoresis

cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis prep_buffer Prepare 10X MOPS Buffer (0.4M MOPS, pH 7.0) prep_gel Cast Denaturing Agarose Gel (Formaldehyde + 1X MOPS) prep_buffer->prep_gel setup Assemble Gel Apparatus with 1X MOPS Running Buffer prep_gel->setup prep_sample Denature RNA Sample (65-70°C for 10-15 min) load Load Denatured RNA Sample onto Gel prep_sample->load setup->load run Run Electrophoresis load->run visualize Visualize RNA Bands (UV Transilluminator) run->visualize

Caption: Workflow for denaturing RNA agarose gel electrophoresis using MOPS buffer.

Signaling Pathway: Metal Ion Interference

cluster_good Non-Chelating Buffer (e.g., HEPES) cluster_bad Chelating Buffer hepes HEPES enzyme_h Enzyme product_h Product enzyme_h->product_h Active metal_h Metal Ion metal_h->enzyme_h Binds chelator Chelating Buffer enzyme_c Enzyme no_product No Product enzyme_c->no_product Inactive metal_c Metal Ion metal_c->chelator Sequestered

Caption: How a chelating buffer can inhibit a metal-dependent enzyme's activity.

Experimental Protocols

Protocol 1: Denaturing RNA Agarose Gel Electrophoresis using MOPS Buffer

This protocol is essential for analyzing the size and integrity of RNA samples.

Materials:

  • MOPS (free acid)

  • Sodium Acetate

  • EDTA

  • Nuclease-free water

  • Agarose

  • Formaldehyde (B43269) (37%)

  • RNA Loading Dye

Procedure:

  • Prepare 10X MOPS Electrophoresis Buffer:

    • To prepare 1 liter, dissolve the following in 800 mL of nuclease-free water:

      • 41.86 g of MOPS (0.2 M)

      • 6.80 g of Sodium Acetate trihydrate (50 mM)

      • 3.72 g of EDTA disodium (B8443419) salt (10 mM)

    • Adjust the pH to 7.0 with NaOH.[30]

    • Bring the final volume to 1 liter with nuclease-free water.

    • Sterilize by filtration through a 0.22 µm filter and store in the dark at room temperature.[21]

  • Prepare the 1.2% Denaturing Agarose Gel:

    • In a fume hood, add 1.2 g of agarose to 72 mL of nuclease-free water and melt completely.

    • Add 10 mL of 10X MOPS buffer and mix.

    • Allow the solution to cool to about 60°C.

    • Add 18 mL of 37% formaldehyde and mix thoroughly.[28]

    • Pour the gel into a casting tray and allow it to solidify.

  • Sample Preparation and Electrophoresis:

    • To your RNA sample, add a mixture of formamide, 10X MOPS buffer, formaldehyde, and loading dye.

    • Denature the RNA by heating at 65°C for 15 minutes, then immediately chill on ice.[5]

    • Place the gel in the electrophoresis tank and fill with 1X MOPS running buffer.

    • Load the denatured samples and run the gel at an appropriate voltage.

  • Visualization:

    • Visualize the RNA bands using a UV transilluminator.[5]

Protocol 2: Preparation of HEPES-Buffered Saline (2X HBS) for Transfection

This buffer is commonly used for calcium phosphate-mediated transfection of mammalian cells.

Materials:

  • HEPES (free acid)

  • Sodium Chloride (NaCl)

  • Disodium Phosphate (Na₂HPO₄)

  • High-purity water

Procedure:

  • Prepare 2X HBS Solution (pH 7.05):

    • To prepare 500 mL, dissolve the following in 400 mL of high-purity water:

      • 8.0 g of NaCl

      • 0.1 g of Na₂HPO₄

      • 5.95 g of HEPES (to make a final concentration of 50mM)

    • Stir until all components are fully dissolved.

  • Adjust pH:

    • Carefully and slowly, adjust the pH to exactly 7.05 using 1N NaOH. This step is critical for successful transfection.

    • Use a calibrated pH meter for accuracy.

  • Finalize and Sterilize:

    • Bring the final volume to 500 mL with high-purity water.

    • Sterilize the solution by passing it through a 0.22 µm filter.[29]

  • Storage and Quality Control:

    • Store the 2X HBS in aliquots at -20°C.[29]

    • To test a new batch, mix equal volumes of 2X HBS and 250 mM CaCl₂. A fine precipitate should form, which is necessary for the transfection process.[29] If no precipitate forms, the buffer should not be used.[29]

References

Technical Support Center: Optimizing Immunoassays with MOPS Buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MOPS (3-(N-morpholino)propanesulfonic acid) buffer to reduce background noise in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is MOPS buffer and what are its primary applications?

A1: MOPS is a zwitterionic buffer with a pKa of 7.2, making it an excellent choice for maintaining a stable pH in the range of 6.5 to 7.9, which is near physiological pH.[1][2] Its chemical structure contains a morpholine (B109124) ring.[1] MOPS is widely used in various biological and biochemical applications, including:

  • As a running buffer for denaturing gel electrophoresis , particularly with Bis-Tris gels for the separation of medium to large-sized proteins.[3][4]

  • In studies of electron transfer and phosphorylation in chloroplasts .[5]

  • As a non-toxic buffer in bacterial culture media .[5]

  • In Northern hybridization for RNA separation and transfer.[5]

  • As a component in protein purification chromatography .[6]

Q2: How can MOPS buffer help in reducing background noise in immunoassays?

A2: While MOPS is primarily known as an electrophoresis running buffer, its stable pH buffering capacity in the physiological range can contribute to reduced background noise in several ways[1][7]:

  • Maintaining Protein Stability: By maintaining a stable pH, MOPS helps preserve the native conformation of both the target protein and the antibodies, preventing denaturation that can lead to non-specific binding.[7]

  • Minimizing Non-Specific Interactions: A stable and appropriate pH is crucial during blocking, antibody incubation, and washing steps to minimize non-specific binding of antibodies to the membrane or other proteins.[8][9]

Q3: What is the proper way to prepare and store MOPS buffer?

A3: Proper preparation and storage are critical to ensure the performance of MOPS buffer and prevent experimental variability.

  • Preparation: A common recipe for a 10X MOPS running buffer is 0.2 M MOPS, 0.05 M sodium acetate, and 0.01 M EDTA, with the pH adjusted to 7.0.[10][11] It is recommended to dissolve the components in about 80% of the final volume of DEPC-treated water (for RNA work) or deionized water, adjust the pH, and then bring it to the final volume.[5][10]

  • Storage: MOPS powder should be stored in a tightly sealed container in a cool, dry, and dark place.[12] The prepared solution should be stored at 2-8°C, protected from light, and is best used within six months.[13][14] It is advisable to filter-sterilize the solution as autoclaving can cause it to degrade and turn yellow.[13][15]

Q4: What are the signs of MOPS buffer degradation?

A4: The most common sign of MOPS buffer degradation is a change in color to a yellow or brownish hue .[13][16] Other indicators include the appearance of turbidity, an unusual odor, or the formation of precipitates.[13][14] Degraded buffer should be discarded as it can compromise experimental results.[13]

Q5: What causes MOPS buffer to degrade?

A5: Several factors can lead to the degradation of MOPS buffer:

  • Oxidation: Prolonged exposure to air can cause oxidation.[13][16]

  • Photosensitivity: MOPS is sensitive to light and can degrade upon exposure.[13][16]

  • Improper Temperature: Storing the buffer solution at room temperature for extended periods can accelerate degradation.[13]

  • Contamination: Microbial or chemical contamination can alter the buffer's properties.[13][16]

  • Autoclaving: The high temperature and pressure of autoclaving will cause MOPS to degrade.[13]

Troubleshooting High Background Noise

High background noise is a common issue in immunoassays like Western blotting. While not always directly related to the buffer itself, optimizing buffer conditions and other experimental steps is crucial. Here’s a guide to troubleshooting high background when using MOPS-based systems.

Problem Potential Cause Recommended Solution
High Uniform Background Insufficient Blocking Increase the concentration of the blocking agent (e.g., 5-7% non-fat milk or BSA).[17] Increase the blocking time and/or temperature.[17] Try a different blocking agent (e.g., switch from milk to BSA, especially for phosphorylated proteins).[8][18]
Antibody Concentration Too High Titrate the primary and secondary antibodies to determine the optimal dilution.[8][19] A dot blot can be an efficient method for optimization.[20]
Inadequate Washing Increase the number and/or duration of washing steps.[8] Add a detergent like Tween-20 to the wash buffer to help remove non-specifically bound antibodies.[8][21]
Membrane Drying Out Ensure the membrane remains wet throughout the entire process, as drying can cause irreversible and non-specific antibody binding.[8][18]
Contaminated Buffers Prepare fresh buffers, especially those containing milk or detergents that can support microbial growth.[22] Filter buffers before use.[23]
Non-Specific Bands Non-Specific Binding of Secondary Antibody Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[17] Use a pre-adsorbed secondary antibody.[17]
Sample Degradation Prepare fresh lysates and always include protease and phosphatase inhibitors.[17]
Cross-Reactivity of Blocking Agent For detecting phosphoproteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein.[18] Fish-based blockers can sometimes reduce cross-reactivity with mammalian antibodies.[24]

Experimental Protocols

Preparation of 10X MOPS Running Buffer

This protocol provides a method for preparing a 10X stock solution of MOPS running buffer, suitable for use in electrophoresis.

Composition:

  • 0.2 M MOPS

  • 0.05 M Sodium Acetate

  • 0.01 M EDTA

  • pH 7.0

Procedure (for 1 Liter):

  • Weigh out 41.85 g of MOPS free acid and 4.1 g of anhydrous sodium acetate.[10]

  • Transfer to a beaker or flask and add approximately 800 mL of deionized water.[10]

  • Add 20 mL of 0.5 M EDTA solution (pH 8.0).[5]

  • Stir until all components are completely dissolved.

  • Adjust the pH to 7.0 using NaOH.[5][10]

  • Bring the final volume to 1 Liter with deionized water.[10]

  • For RNA analysis, use DEPC-treated water and sterile techniques.[5]

  • Filter-sterilize the solution through a 0.22 µm filter and store at room temperature, protected from light.[5][15] Do not autoclave .[5][13]

General Western Blotting Workflow for Background Reduction

This workflow outlines key steps in a Western blot protocol with an emphasis on minimizing background noise.

Western_Blot_Workflow cluster_prep Sample Preparation & Electrophoresis cluster_transfer Transfer cluster_detection Immunodetection p1 Protein Lysis (with inhibitors) p2 Quantification p1->p2 p3 SDS-PAGE (Bis-Tris Gel with 1X MOPS Running Buffer) p2->p3 t1 Transfer to Membrane (PVDF/NC) p3->t1 d1 Blocking (e.g., 5% BSA in TBST) t1->d1 d2 Primary Antibody Incubation d1->d2 d3 Washing (e.g., 3x5 min in TBST) d2->d3 d4 Secondary Antibody Incubation d3->d4 d5 Final Washes (e.g., 3x10 min in TBST) d4->d5 d6 Signal Detection (ECL) d5->d6

Caption: A generalized workflow for Western blotting.

Signaling Pathway Consideration: Phosphorylated Protein Detection

Detecting phosphorylated proteins often presents a challenge due to the low abundance of the target and the potential for high background from non-specific antibody binding.

Phospho_Protein_Detection cluster_workflow Key Optimization Steps cluster_pathway Generic Kinase Cascade A Use Phosphatase Inhibitors during Lysis B Choose Appropriate Blocking Buffer (BSA preferred over milk) C Optimize Primary Antibody Dilution D Thorough Washing Steps with Detergent (Tween-20) E Use High-Sensitivity Detection Reagents Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 TargetProtein Target Protein Kinase2->TargetProtein Phosphorylation pTargetProtein Phosphorylated Target Protein TargetProtein->pTargetProtein

Caption: Key considerations for detecting phosphorylated proteins.

References

Validation & Comparative

A Comparative Guide to MOPS and PIPES Buffers for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is paramount to ensure the stability, activity, and reliability of biological experiments. This guide provides a comprehensive comparison of two widely used "Good's" buffers: MOPS (3-(N-morpholino)propanesulfonic acid) and PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)). We will delve into their physicochemical properties and performance in key applications, supported by experimental data and detailed protocols.

Key Physicochemical Properties

Both MOPS and PIPES are zwitterionic buffers, valued for their compatibility with biological systems. Below is a summary of their key properties.

PropertyMOPS (3-(N-morpholino)propanesulfonic acid)PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid))
pKa at 25°C 7.20[1][2]6.76[3]
Effective Buffering pH Range 6.5 - 7.9[2][4]6.1 - 7.5[3]
ΔpKa/°C -0.013[5]-0.0085[5]
Metal Ion Binding Negligible for most divalent cations, but can form complexes with some metals.[6]Negligible capacity to bind most divalent ions.[3]
Solubility in Water HighLow, but its salts are soluble

Performance in Key Applications

Cell Culture

The choice of buffer in cell culture is critical for maintaining a stable physiological pH, which directly impacts cell viability, growth, and function.

MOPS is utilized in various culture media for bacteria, yeast, and mammalian cells.[2] However, it's important to note that MOPS can exhibit toxicity to some mammalian cell lines at concentrations exceeding 20 mM.[1] One study that compared the effects of HEPES and MOPS on keratinocyte viability found that RPMI buffered with HEPES was more suitable for co-culture, as the MOPS-buffered medium led to a significant decrease in cell viability.[7]

PIPES is also used in cell culture due to its pKa being near physiological pH.[8] It has been noted to be a suitable replacement for other buffers in certain cell culture applications.[9]

Experimental Protocol: Preparation of MOPS-Buffered Cell Culture Medium

This protocol describes the preparation of a mammalian cell culture medium supplemented with MOPS buffer.

  • Prepare Basal Medium: Prepare the desired basal medium (e.g., DMEM, RPMI-1640) following the manufacturer's instructions.

  • Add MOPS: Aseptically add a sterile stock solution of MOPS to the basal medium to achieve a final concentration of 10-20 mM.

  • Adjust pH: In a sterile environment, adjust the pH of the medium to the desired level (e.g., 7.2-7.4) using sterile 1N NaOH or 1N HCl.

  • Sterile Filtration: Aseptically filter the final medium through a 0.22 µm filter.

  • Storage: Store the prepared medium at 2-8°C, protected from light.

Enzyme Assays

The performance of a buffer in an enzyme assay is crucial as it can influence enzyme activity and stability.

MOPS is often recommended for enzyme assays due to its minimal interaction with most metal ions, which is critical for metalloenzymes.[6][10]

PIPES is also considered a good choice for enzyme assays involving metal ions due to its low propensity to form complexes.[3][6] However, it's important to be aware that PIPES can form radical cations, which may interfere with redox-active enzymes.[11]

Experimental Data: A Comparative Look at Buffer Effects on Enzyme Kinetics

While direct comparative data for MOPS and PIPES is limited, a study on the influence of different buffers on enzyme kinetics provides valuable insights. The following table is adapted from a study comparing HEPES, Tris-HCl, and Sodium Phosphate buffers, illustrating how buffer choice can impact enzyme kinetic parameters.

EnzymeBufferKm (mM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)
Metalloenzyme HEPES1.800.640.36
Tris-HCl6.931.140.17
Sodium Phosphate3.641.010.28
Non-metalloenzyme HEPES3.141.510.48
Tris-HCl3.071.470.48
Sodium Phosphate2.911.530.52

This data illustrates the importance of selecting a buffer that does not interfere with the enzyme or its cofactors.

RNA Electrophoresis

For the analysis of RNA, maintaining its integrity is of utmost importance. The buffer used in denaturing agarose (B213101) gel electrophoresis plays a key role in this.

MOPS is the most commonly used buffer for denaturing RNA agarose gel electrophoresis, typically in the presence of formaldehyde.[2][4] It provides a stable pH environment that is necessary to keep RNA denatured, allowing for separation based on size.[2]

PIPES is less commonly used for this application, and detailed protocols are not as readily available as for MOPS.

Experimental Protocol: Denaturing RNA Agarose Gel Electrophoresis with MOPS Buffer

This protocol outlines the standard procedure for running a denaturing RNA agarose gel using MOPS buffer.

  • Prepare 10x MOPS Electrophoresis Buffer:

    • Dissolve 41.8 g of MOPS (free acid) in 700 mL of DEPC-treated water.

    • Add 16.6 mL of 3 M sodium acetate (B1210297) (DEPC-treated).

    • Add 20 mL of 0.5 M EDTA (pH 8.0, DEPC-treated).

    • Adjust the pH to 7.0 with NaOH.

    • Bring the final volume to 1 L with DEPC-treated water.

    • Filter sterilize the solution.

  • Prepare 1.2% Denaturing Agarose Gel:

    • Melt 1.2 g of agarose in 72 mL of DEPC-treated water.

    • Cool to approximately 60°C.

    • In a fume hood, add 10 mL of 10x MOPS buffer and 18 mL of 37% (12.3 M) formaldehyde.

    • Pour the gel and allow it to solidify.

  • Sample Preparation and Electrophoresis:

    • Denature RNA samples by heating in a formaldehyde-containing loading buffer.

    • Run the gel in 1x MOPS running buffer.

pH Stability with Temperature

The pKa of a buffer, and therefore its effective buffering range, can be affected by temperature.

MOPS has a ΔpKa/°C of -0.013, meaning its pKa decreases as the temperature rises.[5]

PIPES is more stable with temperature changes, having a ΔpKa/°C of -0.0085.[5] This makes PIPES a better choice for experiments where temperature fluctuations are a concern.

Metal Ion Interactions

Both MOPS and PIPES are considered "non-coordinating" buffers, meaning they have a low affinity for most metal ions.[3][6] This is a significant advantage over buffers like phosphate, which can precipitate with divalent cations. However, it is important to note that no buffer is completely inert, and some interactions can occur.

Visualizing Workflows and Pathways

Buffer_Selection_Workflow Buffer Selection Workflow A Define Experimental pH Range B Consider Temperature Stability (ΔpKa/°C) A->B Near Physiological pH C Assess Metal Ion Sensitivity B->C Temperature Fluctuation? D Evaluate Application Specifics (e.g., Cell Culture, Enzyme Assay) C->D Metalloenzyme? E Select Appropriate Buffer (MOPS or PIPES) D->E Application Compatibility F Optimize Buffer Concentration E->F

Caption: A workflow for selecting between MOPS and PIPES buffers.

MAPK_Signaling_Pathway Simplified MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: A simplified MAPK signaling pathway where pH control is critical.

Conclusion

Both MOPS and PIPES are excellent buffers for a wide range of biological applications. The choice between them often depends on the specific requirements of the experiment. MOPS is a well-established buffer, particularly for RNA electrophoresis, with a buffering range slightly more alkaline than PIPES. PIPES, on the other hand, offers greater pH stability with temperature changes. For experiments involving metal ions, both are generally good choices, but it is always advisable to empirically test for any potential interference. By carefully considering the factors outlined in this guide, researchers can make an informed decision to ensure the success and reproducibility of their experiments.

References

MOBS Buffer: A Comprehensive Validation and Comparison Guide for New Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of biological research and drug development, the selection of an appropriate buffer system is a critical determinant of experimental success. The buffer not only maintains a stable pH but can also significantly impact protein stability, enzyme activity, and the overall reliability of an assay. This guide provides a comprehensive validation of 4-(N-morpholino)butanesulfonic acid (MOBS) buffer and an objective comparison with other commonly used biological buffers: 2-(N-morpholino)ethanesulfonic acid (MES), 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES), and Phosphate-Buffered Saline (PBS). The information presented herein is supported by experimental data to empower researchers to make informed decisions for their specific applications.

Section 1: Physicochemical Properties of Common Biological Buffers

A buffer's utility is primarily defined by its physicochemical characteristics. The selection of a suitable buffer for a specific biological assay is crucial for maintaining pH stability and avoiding unwanted interactions with the experimental system.[1] this compound, a zwitterionic buffer, is a butane (B89635) analog of the well-known Good's buffers, MOPS and MES.[2][3]

PropertyThis compoundMESHEPES (B1663699)PBS
Chemical Structure 4-(N-morpholino)butanesulfonic acid2-(N-morpholino)ethanesulfonic acid4-(2-hydroxyethyl)-1-piperazineethanesulfonic acidMixture of phosphate (B84403) salts
pKa at 25°C 7.6[4]~6.1[5][6][7]~7.5[8]7.2 (for dibasic phosphate)
Buffering pH Range 6.9 - 8.3[3][4]5.5 - 6.7[5][7][9]6.8 - 8.26.8 - 7.6
ΔpKa/°C Not widely reported-0.011-0.014-0.0028
Metal Ion Binding MinimalMinimal, though some studies report weak interactions.[10][11]Minimal, but can be photo-oxidized in the presence of some ions.[12][13]Chelates Ca²⁺ and Mg²⁺
UV Absorbance (260-280 nm) LowMinimal[14]Low, but can produce interfering substances upon photo-oxidation.[12][13]Low

Section 2: Performance in Common Biological Assays

The compatibility and performance of a buffer can vary significantly between different types of assays. This section provides a comparative overview of this compound (with data from its close analog, MOPS, where direct this compound data is unavailable), MES, HEPES, and PBS in Western blotting, protein quantification, and cell-based assays.

Western Blotting

In Western blotting, the buffer is a key component of the transfer and antibody incubation steps, impacting the efficiency of protein transfer to the membrane and the specificity of antibody-antigen interactions.

BufferPerformance & Compatibility
MOPS/MOBS MOPS is a component of some SDS-PAGE running buffers, particularly for separating small to medium-sized proteins.[15] Its consistent pH and low ionic strength can contribute to efficient protein transfer.
MES MES is also used in running buffers for SDS-PAGE, especially for the separation of smaller proteins.[15]
HEPES While less common in standard Western blot protocols, HEPES can be used in lysis buffers. However, its potential for photo-oxidation and the generation of hydrogen peroxide could be a concern.[12][13]
PBS/TBS PBS and Tris-Buffered Saline (TBS) are the most common buffers for washing membranes and diluting antibodies in Western blotting due to their physiological pH and ionic strength, which help to minimize non-specific antibody binding.[16][17]
Protein Assays (BCA Assay)

The bicinchoninic acid (BCA) assay is a popular method for protein quantification. However, its accuracy can be affected by interfering substances, including certain buffers.

BufferCompatibility with BCA Assay
MOPS/MOBS MOPS is generally considered compatible with the BCA assay.[18]
MES MES is also generally compatible with the BCA assay.
HEPES HEPES can interfere with the BCA assay, particularly at higher concentrations.[19]
PBS PBS is highly compatible with the BCA assay.[19]
Cell-Based Assays (MTT Assay for Cell Viability)

In cell-based assays, the buffer must maintain a physiological pH without exhibiting cytotoxicity.

BufferPerformance in Cell Viability Assays
MOPS/MOBS MOPS has been used in cell culture media, but its concentration needs to be carefully optimized as it can be toxic at higher concentrations.[20]
MES MES is used in some cell culture applications, particularly those requiring a more acidic pH.[7][14]
HEPES HEPES is widely used in cell culture media to provide additional buffering capacity. However, it can generate free radicals when exposed to light, which can be toxic to cells.[21]
PBS PBS is a standard, non-toxic buffer used for washing and resuspending cells in a variety of cell-based assays.[22]

Section 3: Experimental Protocols

To facilitate the validation of this compound buffer in your laboratory, detailed protocols for key experiments are provided below. These protocols can be adapted to directly compare the performance of this compound with other buffers.

Protocol for Comparative Western Blotting

Objective: To compare the effect of different transfer buffers (this compound, MES, HEPES, and PBS-based) on the efficiency of protein transfer and subsequent immunodetection.

Materials:

  • Protein samples (e.g., cell lysate)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer Buffers:

    • This compound Transfer Buffer (25 mM this compound, 192 mM glycine, 20% methanol, pH 8.3)

    • MES Transfer Buffer (25 mM MES, 192 mM glycine, 20% methanol, pH 8.3)

    • HEPES Transfer Buffer (25 mM HEPES, 192 mM glycine, 20% methanol, pH 8.3)

    • Standard Transfer Buffer (e.g., Towbin's buffer: 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3)

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate protein samples by SDS-PAGE.

  • Equilibrate the gel and membrane in their respective transfer buffers for 15 minutes.

  • Assemble the transfer stack and perform the protein transfer according to the manufacturer's instructions for your blotting apparatus.

  • After transfer, block the membranes in Blocking Buffer for 1 hour at room temperature.

  • Incubate the membranes with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membranes three times for 10 minutes each with TBST.

  • Incubate the membranes with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membranes three times for 10 minutes each with TBST.

  • Incubate the membranes with the chemiluminescent substrate and capture the signal using an imaging system.

  • Compare the band intensities for the target protein across the different transfer buffer conditions.

Protocol for Buffer Compatibility in BCA Protein Assay

Objective: To assess the interference of this compound, MES, and HEPES buffers with the BCA protein assay, using PBS as a compatible control.

Materials:

  • BCA Protein Assay Kit

  • Bovine Serum Albumin (BSA) standards

  • Buffers to be tested (50 mM this compound, 50 mM MES, 50 mM HEPES, 1x PBS), all at pH 7.4

  • Microplate reader

Procedure:

  • Prepare a series of BSA standards in each of the test buffers.

  • Prepare a "buffer blank" for each buffer type containing no protein.

  • In a 96-well plate, add 25 µL of each standard, sample, and buffer blank to separate wells.

  • Add 200 µL of the BCA working reagent to each well and mix thoroughly.

  • Incubate the plate at 37°C for 30 minutes.

  • Cool the plate to room temperature and measure the absorbance at 562 nm.

  • Subtract the absorbance of the buffer blank from the absorbance of the standards and samples.

  • Generate a standard curve for each buffer condition and compare the linearity and the calculated concentrations of a known sample across the different buffers.

Protocol for Evaluating Buffer Cytotoxicity using an MTT Assay

Objective: To determine the cytotoxic effect of this compound, MES, and HEPES buffers on a mammalian cell line, with PBS as a negative control.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Test Buffers (10 mM, 20 mM, 50 mM, and 100 mM of this compound, MES, and HEPES in serum-free medium, pH 7.4)

  • PBS (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[23]

  • Remove the culture medium and replace it with 100 µL of the test buffer solutions or control medium.

  • Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[23]

  • Remove the medium containing MTT and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[23]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each buffer concentration relative to the cells grown in the control medium.

Section 4: Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological relationships. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to buffer validation.

Experimental_Workflow_for_Buffer_Validation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_conclusion Conclusion Buffer_Prep Prepare Buffer Stocks (this compound, MES, HEPES, PBS) Run_Assay Perform Assay (e.g., Western, BCA, MTT) with each buffer Buffer_Prep->Run_Assay Assay_Reagents Prepare Assay-Specific Reagents Assay_Reagents->Run_Assay Data_Collection Collect Raw Data (Image, Absorbance) Run_Assay->Data_Collection Data_Analysis Analyze Data (Quantify Bands, Plot Curves) Data_Collection->Data_Analysis Comparison Compare Performance Metrics Data_Analysis->Comparison Conclusion Draw Conclusions on Buffer Suitability Comparison->Conclusion

Workflow for validating a new buffer in a biological assay.

Buffer_Selection_Logic Start Start: New Assay pH_Range Assay pH Requirement? Start->pH_Range Metal_Ions Metal Ions Present? pH_Range->Metal_Ions pH Matched UV_Absorbance UV/Vis Detection? Metal_Ions->UV_Absorbance Non-Chelating Buffer Cell_Based Cell-Based Assay? UV_Absorbance->Cell_Based Low UV Absorbance Select_Buffer Select Candidate Buffers Cell_Based->Select_Buffer Non-Toxic Validate Perform Validation Experiments Select_Buffer->Validate Final_Choice Final Buffer Selection Validate->Final_Choice

Decision tree for selecting an appropriate biological buffer.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor (e.g., c-Myc) ERK->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Simplified MAPK signaling pathway, often studied using Western blotting.

References

MOPS vs. TRIS Buffer: A Comparative Guide for Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

Choosing the appropriate buffer is a critical decision in protein purification, directly impacting protein stability, yield, and activity. TRIS (tris(hydroxymethyl)aminomethane) has long been a workhorse in biochemistry labs due to its broad utility and low cost. However, MOPS (3-(N-morpholino)propanesulfonic acid), one of the buffers developed by Norman Good, offers distinct advantages in specific applications due to its superior pH stability and chemical inertness. This guide provides an objective comparison to help researchers, scientists, and drug development professionals select the optimal buffer for their protein purification workflows.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between MOPS and TRIS stem from their distinct chemical properties. These properties influence their behavior under various experimental conditions.

PropertyMOPS (Good's Buffer)TRIS (Trisamine)Significance in Protein Purification
pKa (at 25°C) 7.20[1][2]8.06[3]Determines the effective pH range for buffering.
Useful pH Range 6.5 – 7.9[1][4][5]7.2 – 9.0[5][6]MOPS is ideal for near-physiological pH, while TRIS is suited for slightly more alkaline conditions.
ΔpKa / °C -0.015-0.028[3]MOPS exhibits significantly less pH change with temperature fluctuations, which is crucial for maintaining protein stability during procedures performed at different temperatures (e.g., lysis at 4°C and chromatography at room temperature).[3]
Metal Ion Interaction Does not interact with most metal ions.[2]Can interact with certain metal ions.MOPS is preferred for purifying metalloproteins or for use in Immobilized Metal Affinity Chromatography (IMAC) where buffer-metal interactions could interfere with binding.[7]
Chemical Reactivity Chemically inert zwitterion.[4]Primary amine can react with aldehydes, and other reagents. Can form adducts with thioester intermediates in intein-mediated cleavage systems.[8]TRIS can interfere with certain cross-linking or labeling chemistries and is incompatible with specific purification systems.[8]
UV Absorbance Low absorbance at wavelengths > 260 nm.[1]Can show some absorbance.MOPS is more suitable for experiments requiring spectrophotometric protein concentration measurements during purification.[1]

Performance in Protein Purification: Experimental Insights

While large-scale studies directly comparing protein yield and purity in MOPS versus TRIS are limited, specific experimental data and established applications provide critical insights into their performance.

Protein Stability

A buffer's ability to maintain a stable pH environment, especially during temperature shifts, is paramount for preserving a protein's native conformation.

  • Temperature Sensitivity : The pH of a TRIS buffer prepared at 25°C will rise significantly when cooled to 4°C (e.g., from pH 8.0 to ~8.6), which can affect protein stability and activity.[3] MOPS, with its lower temperature coefficient, provides a much more stable pH environment under such changes.

  • Monoclonal Antibody Stability : In a comparative study on monoclonal antibody stability, both MOPS and TRIS buffers were found to be more favorable than phosphate (B84403) or citrate (B86180) buffers. However, the MOPS buffer provided superior stability for the specific monoclonal antibody tested, as indicated by higher Gibbs Free Energy values.[9]

Enzyme Activity and Inhibition

For purification of active enzymes, the buffer should not interfere with the enzyme's function.

  • Competitive Inhibition : A study on the enzymatic degradation of PET films by polyester (B1180765) hydrolases found that both TRIS and MOPS can act as competitive inhibitors.[10] Molecular docking suggested that both buffer molecules could interfere with the binding of the polymeric substrate into the enzyme's active groove.[10] This indicates that for certain enzymes, the choice of buffer must be carefully validated to avoid inhibition of the target protein.

Performance MetricMOPSTRISSupporting Data / Key Considerations
Protein Stability More Favorable FavorableMOPS provided greater stability for a specific monoclonal antibody compared to TRIS.[9] Its low temperature dependence maintains a more consistent pH.
Enzyme Activity Potentially Inhibitory Potentially Inhibitory Both buffers were found to be competitive inhibitors of certain polyester hydrolases.[10] This effect is enzyme-specific and requires empirical validation.
IMAC Compatibility Excellent Good, with caveatsMOPS's low affinity for metal ions prevents interference with Ni-NTA or other IMAC resins.[2][7]
Electrophoresis Excellent (Bis-Tris Gels) Standard (Tris-Glycine Gels) Bis-Tris gels using MOPS running buffer operate at a neutral pH, enhancing protein stability and providing sharper band resolution compared to the alkaline environment of Tris-Glycine gels.[11]

Experimental Protocols: A Practical Example

Below is a generalized protocol for the purification of a His-tagged protein using Immobilized Metal Affinity Chromatography (IMAC), with parallel buffer formulations for both MOPS and TRIS systems.

Generic IMAC Workflow

IMAC_Workflow node_process node_process node_output node_output A Cell Lysis (in Lysis Buffer) B Lysate Clarification (Centrifugation/Filtration) A->B C Column Binding (Load supernatant onto equilibrated column) B->C D Column Washing (Wash with Wash Buffer) C->D E Elution (Elute with Elution Buffer) D->E F Analysis (SDS-PAGE, Western Blot, etc.) E->F

Caption: A generalized workflow for His-tagged protein purification using IMAC.

Buffer Preparation (1 Liter)

Option 1: MOPS-Based Buffers

  • Lysis Buffer:

    • 20 mM MOPS

    • 500 mM NaCl

    • 20 mM Imidazole

    • Adjust pH to 7.4

    • Add protease inhibitors and DNase I before use.

  • Wash Buffer:

    • 20 mM MOPS

    • 500 mM NaCl

    • 40 mM Imidazole

    • Adjust pH to 7.4

  • Elution Buffer:

    • 20 mM MOPS

    • 500 mM NaCl

    • 250 mM Imidazole

    • Adjust pH to 7.4

Option 2: TRIS-Based Buffers

  • Lysis Buffer:

    • 50 mM TRIS-HCl

    • 500 mM NaCl

    • 20 mM Imidazole

    • Adjust pH to 8.0 (at 25°C)

    • Add protease inhibitors and DNase I before use.

  • Wash Buffer:

    • 50 mM TRIS-HCl

    • 500 mM NaCl

    • 40 mM Imidazole

    • Adjust pH to 8.0 (at 25°C)

  • Elution Buffer:

    • 50 mM TRIS-HCl

    • 500 mM NaCl

    • 250 mM Imidazole

    • Adjust pH to 8.0 (at 25°C)

Methodology:

  • Equilibration: Equilibrate the IMAC column (e.g., Ni-NTA) with 5-10 column volumes of Lysis Buffer.

  • Loading: Load the clarified cell lysate onto the column.

  • Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the target protein using a step or gradient of Elution Buffer.

  • Analysis: Analyze the collected fractions for purity and concentration (e.g., via SDS-PAGE).

Logical Framework for Buffer Selection

The decision to use MOPS or TRIS should be based on the specific requirements of the protein and the experimental design. The following diagram illustrates a logical decision-making process.

Buffer_Choice start_node start_node decision_node decision_node result_node result_node start Protein Purification Experiment q1 Significant Temperature Shifts Involved? (e.g., 4°C to RT) start->q1 q2 Purifying a Metalloprotein or using IMAC? q1->q2 No mops1 Consider MOPS (Superior pH stability) q1->mops1 Yes q3 Target protein is a sensitive enzyme or requires high stability? q2->q3 No mops2 Consider MOPS (Low metal ion interaction) q2->mops2 Yes q4 Using intein-mediated cleavage system? q3->q4 No mops3 Consider MOPS (Inert, stable pH) q3->mops3 Yes mops4 Consider MOPS (TRIS may cause side reactions) q4->mops4 Yes tris TRIS is a viable, cost-effective option q4->tris No

Caption: A decision tree to guide the selection between MOPS and TRIS buffer.

Conclusion

Both MOPS and TRIS are effective buffers for protein purification, but they are not interchangeable.

TRIS remains a versatile and economical choice for a wide range of standard protein purification applications, particularly when the protein is robust and the experimental conditions are stable. Its higher pH range can be advantageous for proteins with a high isoelectric point (pI).

MOPS is the superior choice when experimental conditions demand stringent control over pH. Its stability across temperature changes, chemical inertness, and low metal-binding capacity make it ideal for:

  • Purifying temperature-sensitive or pH-sensitive proteins.

  • Protocols involving significant temperature shifts.

  • Purification of metalloproteins.

  • Applications requiring high protein stability and integrity, such as samples destined for structural biology or high-resolution electrophoresis (Bis-Tris PAGE).

Ultimately, the optimal buffer choice depends on the unique characteristics of the target protein and the specific demands of the purification workflow and downstream applications. When in doubt, empirical testing of both buffer systems is recommended.

References

A Researcher's Guide to Good's Buffers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of biological research, maintaining a stable pH is paramount to experimental success. The choice of buffering agent can significantly impact the activity of enzymes, the viability of cells, and the integrity of macromolecules. Good's buffers, a series of zwitterionic compounds developed by Norman Good and his colleagues, have become indispensable tools in life science research due to their compatibility with biological systems. This guide provides a comprehensive comparative analysis of commonly used Good's buffers, offering researchers, scientists, and drug development professionals the data and methodologies needed to make informed decisions for their specific applications.

Key Physicochemical Properties: A Quantitative Comparison

The selection of an appropriate Good's buffer hinges on several key physicochemical properties. The following table summarizes these critical parameters for a range of frequently used Good's buffers, allowing for a direct comparison of their characteristics.

BufferpKa at 25°CΔpKa/°CUseful pH RangeMetal Ion Binding (Log K)UV Absorbance (λmax)
MES 6.15-0.0115.5 - 6.7Negligible for most divalent cations< 230 nm
PIPES 6.76-0.00856.1 - 7.5Negligible for most divalent cations< 230 nm
MOPS 7.14-0.0136.5 - 7.9Strong interaction with Fe< 230 nm
HEPES 7.48-0.0146.8 - 8.2Negligible for most divalent cations< 230 nm
TES 7.40-0.0206.8 - 8.2Weak< 230 nm
Tricine 8.05-0.0217.4 - 8.8Moderate< 230 nm
Bicine 8.26-0.0187.6 - 9.0Moderate< 230 nm

Note: Metal ion binding affinity can vary with the specific metal ion and experimental conditions. The information provided is a general guide.

Selecting the Right Buffer: A Logical Approach

The process of selecting the optimal Good's buffer for a particular experiment can be guided by a set of logical considerations. The following diagram illustrates a decision-making workflow to aid in this process.

G A Define Experimental pH B Consult pKa Table A->B C Select Buffer with pKa within ±1 of Target pH B->C D Consider Temperature of Experiment C->D E Check ΔpKa/°C D->E F Buffer with Low ΔpKa/°C? E->F F->C No, Re-evaluate G Consider Presence of Divalent Metal Ions F->G Yes H Check Metal Ion Binding Affinity G->H I Buffer with Negligible Binding? H->I I->C No, Re-evaluate J Consider Spectrophotometric Readout I->J Yes K Check UV Absorbance J->K L Buffer with Low Absorbance at Assay Wavelength? K->L L->C No, Re-evaluate M Final Buffer Selection L->M Yes

Caption: A flowchart outlining the key steps for selecting an appropriate Good's buffer.

Experimental Protocols for Comparative Analysis

To empirically determine the most suitable buffer for a specific application, direct comparative experiments are invaluable. Below are detailed protocols for assessing the impact of different Good's buffers on enzyme kinetics and cell viability.

Comparative Analysis of Buffer Effects on Enzyme Kinetics

This protocol outlines a method to compare the influence of different Good's buffers on the kinetic parameters of an enzyme, using lactate (B86563) dehydrogenase (LDH) as an example.

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of LDH in various Good's buffers.

Materials:

  • Purified Lactate Dehydrogenase (LDH)

  • Pyruvate (B1213749) solution

  • NADH solution

  • A selection of Good's buffers (e.g., MES, PIPES, MOPS, HEPES) at 1 M stock solutions, pH adjusted to the desired value (e.g., 7.4)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Buffer Preparation: Prepare working solutions of each Good's buffer at the desired final concentration (e.g., 50 mM) and pH.

  • Assay Mixture Preparation: For each buffer to be tested, prepare a series of assay mixtures in the microplate wells containing a fixed concentration of LDH and varying concentrations of pyruvate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of NADH to each well.

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time. This reflects the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each pyruvate concentration in each buffer from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the pyruvate concentration for each buffer.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for LDH in each buffer.

Expected Results: The kinetic parameters (Km and Vmax) of LDH may vary between the different buffers, indicating an influence of the buffer on enzyme activity. A buffer that yields the highest Vmax and an appropriate Km for the experimental conditions would be considered optimal.

The following diagram illustrates the general workflow for this comparative enzyme kinetics experiment.

G A Prepare Enzyme and Substrate Solutions C Set up Reactions with Varying Substrate Concentrations in Each Buffer A->C B Prepare Different Good's Buffers at Target pH B->C D Initiate Reaction with Co-factor (NADH) C->D E Measure Absorbance Change over Time (340 nm) D->E F Calculate Initial Velocities (V₀) E->F G Plot V₀ vs. [Substrate] for Each Buffer F->G H Determine Km and Vmax using Michaelis-Menten Kinetics G->H I Compare Kinetic Parameters to Select Optimal Buffer H->I

Caption: Workflow for comparing the effects of different Good's buffers on enzyme kinetics.

Comparative Analysis of Buffer Effects on Cell Viability and Morphology

This protocol provides a framework for evaluating the impact of different Good's buffers on the viability and morphology of a mammalian cell line, such as HeLa cells.

Objective: To assess the cytotoxicity and morphological changes induced by different Good's buffers in a cell culture model.

Materials:

  • HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • A selection of Good's buffers (e.g., HEPES, MOPS, PIPES) at sterile, pH-adjusted stock solutions

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Cell counting chamber (hemocytometer) or automated cell counter

  • Inverted microscope

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed HeLa cells into the wells of a 24-well plate at a predetermined density and allow them to adhere overnight.

  • Buffer Treatment: Replace the culture medium with fresh medium supplemented with different concentrations of each Good's buffer to be tested. Include a control group with no added buffer.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, and 72 hours).

  • Morphological Assessment: At each time point, examine the cells under an inverted microscope and document any changes in morphology, such as cell rounding, detachment, or signs of stress.

  • Viability Assessment (Trypan Blue Exclusion Assay):

    • At each time point, detach the cells from the wells using trypsin.

    • Resuspend the cells in complete medium.

    • Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

    • Count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer or automated cell counter.

  • Data Analysis:

    • Calculate the percentage of viable cells for each buffer and concentration at each time point.

    • Compare the viability and morphological observations across the different buffer conditions and the control.

Expected Results: Some buffers may exhibit concentration-dependent cytotoxicity, leading to a decrease in cell viability and adverse morphological changes. A buffer that maintains high cell viability and normal morphology at the desired working concentration is considered suitable for cell culture applications.[1]

Conclusion

The selection of an appropriate Good's buffer is a critical step in the design of robust and reproducible biological experiments. By carefully considering the physicochemical properties of each buffer and, when necessary, performing direct comparative experiments, researchers can ensure that their chosen buffering system provides a stable and non-interfering environment for their specific application. This guide provides the foundational information and methodologies to facilitate this important decision-making process.

References

A Comparative Guide to Morpholino-Based Buffers: MOBS vs. MOPS and MES

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biological research, maintaining a stable pH is critical for the success of a wide range of experiments, from cell culture to enzymatic assays. Morpholino-based buffers, also known as Good's buffers, are a class of zwitterionic compounds widely favored for their chemical stability and compatibility with biological systems. This guide provides a detailed comparison of three key morpholino-based buffers: MOBS (4-(N-morpholino)butanesulfonic acid), MOPS (3-(N-morpholino)propanesulfonic acid), and MES (2-(N-morpholino)ethanesulfonic acid). This objective analysis, supported by experimental data, will assist researchers, scientists, and drug development professionals in selecting the optimal buffer for their specific applications.

Physicochemical Properties: A Quantitative Comparison

The selection of an appropriate buffer is primarily guided by its physicochemical properties, most notably its pKa, which dictates its effective buffering range. The structural differences between this compound, MOPS, and MES—specifically the length of the carbon chain separating the morpholino ring from the sulfonic acid group—give rise to distinct buffering characteristics.

PropertyThis compoundMOPSMES
Chemical Structure C8H17NO4SC7H15NO4SC6H13NO4S
Molecular Weight ( g/mol ) 223.29209.26195.24
pKa at 25°C 7.6[1]7.20[2][3]6.15[2]
Useful pH Range 6.9 – 8.3[1]6.5 – 7.9[2][3]5.5 – 6.7[3]
Temperature Dependence (dpKa/dT in pH units/°C) Not available-0.013[4]-0.011[5]
Stability Constant with Fe(III) (log K) ML: 10.43, ML2: 18.88, ML2H-1: 12.83ML: 10.21, ML2: 18.52, ML2H-1: 12.51ML: 9.98, ML2: 18.23, ML2H-1: 12.18

Performance in Biological Systems

The ideal biological buffer should not only maintain a stable pH but also exhibit minimal interference with the biological processes under investigation. This includes low toxicity and negligible interaction with metal ions that may be crucial for enzymatic activity.

Temperature Effects: The pKa of a buffer, and consequently its buffering capacity at a given pH, can be sensitive to temperature changes. The temperature dependence, expressed as dpKa/dT, indicates the change in pKa for every degree Celsius change in temperature. Both MOPS and MES exhibit a negative dpKa/dT, meaning their pKa decreases as the temperature rises.[4][5] This is an important consideration for experiments conducted at temperatures other than 25°C. For instance, a buffer prepared to a specific pH at room temperature will have a different pH at 37°C. While a specific dpKa/dT value for this compound is not readily found in the literature, it is expected to have a similar negative temperature dependence due to its structural similarity to MOPS and MES.

Metal Ion Interactions: Many enzymes require metal ions as cofactors for their activity. A key advantage of Good's buffers, including the morpholino family, is their generally low affinity for metal ions.[6] However, some interactions can occur. A comparative study on the stability of iron(III) complexes with these buffers found that all three form stable complexes, with the order of stability being this compound > MOPS > MES.[7] This indicates that in experiments where iron is a critical component, the choice of buffer could influence the experimental outcome. For most other divalent cations, the interaction is generally considered negligible.

Experimental Protocols

To provide a framework for the quantitative comparison of these buffers, the following are detailed methodologies for key experiments.

Determination of Buffering Capacity by Titration

This protocol outlines a method to experimentally determine and compare the buffering capacity of this compound, MOPS, and MES.

Materials:

  • This compound, MOPS, and MES buffer substances

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • Burette

  • Beakers

Procedure:

  • Prepare 100 mL of a 0.1 M solution for each buffer (this compound, MOPS, and MES).

  • Adjust the pH of each solution to its respective pKa value using NaOH or HCl.

  • Place 50 mL of one of the buffer solutions in a beaker with a magnetic stir bar and place it on the magnetic stirrer.

  • Immerse the calibrated pH electrode in the solution and record the initial pH.

  • Titrate the buffer solution with 0.1 M HCl, adding the acid in 0.5 mL increments.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has dropped by at least two units from the starting pH.

  • Repeat the titration for the same buffer solution using 0.1 M NaOH, titrating until the pH has increased by at least two units.

  • Repeat the entire titration procedure for the other two buffer solutions.

  • Plot the pH of the solution versus the volume of acid or base added for each buffer. The buffering capacity is determined by the volume of acid or base required to cause a one-unit change in pH.

G cluster_prep Buffer Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare 0.1 M solutions of this compound, MOPS, and MES prep2 Adjust pH to respective pKa prep1->prep2 titrate_acid Titrate with 0.1 M HCl prep2->titrate_acid titrate_base Titrate with 0.1 M NaOH prep2->titrate_base record_pH Record pH after each increment titrate_acid->record_pH 0.5 mL increments titrate_base->record_pH 0.5 mL increments plot Plot pH vs. volume of titrant record_pH->plot capacity Determine buffering capacity plot->capacity

Workflow for determining buffering capacity.
Determination of the Temperature Dependence of pKa (dpKa/dT)

This protocol describes how to measure the change in pKa of a buffer with temperature.

Materials:

  • This compound, MOPS, and MES buffer substances

  • Deionized water

  • pH meter with automatic temperature compensation (ATC) probe

  • Water bath with temperature control

  • Beakers

Procedure:

  • Prepare 0.1 M solutions of each buffer.

  • Adjust the pH of each solution to its pKa at 25°C.

  • Place a beaker with one of the buffer solutions in the water bath set to 20°C.

  • Allow the buffer to equilibrate to the temperature of the water bath.

  • Measure and record the pH of the solution.

  • Increase the temperature of the water bath in 5°C increments up to 40°C.

  • At each temperature point, allow the buffer to equilibrate and record the pH.

  • Repeat the procedure for the other two buffer solutions.

  • For each buffer, plot the measured pH (which is equivalent to the pKa at that temperature since the buffer was prepared at its pKa) versus the temperature.

  • The slope of the resulting line will be the dpKa/dT.

G A Prepare 0.1 M buffer solution at pKa (25°C) B Equilibrate buffer in water bath at 20°C A->B C Measure and record pH B->C D Increase water bath temperature by 5°C C->D E Equilibrate and measure pH D->E F Repeat up to 40°C E->F Loop G Plot pH vs. Temperature F->G H Calculate slope (dpKa/dT) G->H

Workflow for determining dpKa/dT.

Conclusion

The choice between this compound, MOPS, and MES depends primarily on the desired pH of the experiment. All three are excellent "Good's" buffers with low metal ion interference and good chemical stability. This compound is the buffer of choice for applications requiring a stable pH in the physiological to slightly alkaline range. MOPS is a versatile, all-purpose buffer for near-neutral pH conditions, while MES is ideal for experiments that require a more acidic environment. For experiments conducted at varying temperatures, the temperature dependence of the pKa should be taken into account to ensure accurate pH control. By understanding the quantitative differences in their physicochemical properties, researchers can make an informed decision to ensure the reliability and reproducibility of their experimental results.

References

A Comparative Guide to Validating the Purity of Synthesized MOBS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 3-(N-morpholino)butanesulfonic acid (MOBS), a zwitterionic buffer crucial in various biochemical and molecular biology applications. We present a comparative analysis of key analytical techniques, detailed experimental protocols, and a discussion of alternative buffers to aid researchers in selecting the most appropriate methods and materials for their specific needs.

Introduction to this compound and the Importance of Purity Validation

This compound, or 3-(N-morpholino)butanesulfonic acid, is a zwitterionic biological buffer, a member of the "Good's" buffers family, which are known for their suitability in biological research.[1] Its pKa of approximately 7.6 at 25°C makes it an effective buffer for maintaining a stable pH in the physiological range. The purity of synthesized this compound is paramount, as impurities can interfere with sensitive biological assays, affect enzyme kinetics, and compromise the reproducibility of experiments.[2] Potential impurities may arise from starting materials, byproducts of the synthesis process, or degradation products. Therefore, rigorous purity validation is a critical step in ensuring the quality and reliability of experimental results.

Comparison of Analytical Methods for Purity Validation

The purity of synthesized this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) are two of the most powerful and commonly employed methods for the analysis of zwitterionic compounds like this compound.

Table 1: Comparison of HPLC and CZE for this compound Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Zone Electrophoresis (CZE)
Principle Separation based on differential partitioning of the analyte between a stationary phase and a mobile phase.Separation based on the differential migration of ions in an electric field.[3]
Typical Stationary Phase Reversed-phase C18 or C8 columns.Open fused-silica capillary.
Typical Mobile Phase/Buffer Acetonitrile/water gradients with acidic modifiers (e.g., formic acid, TFA).[4]Borate (B1201080) or phosphate (B84403) buffers.[5]
Limit of Detection (LOD) ~0.1 - 1 µg/mL~1 - 10 µg/mL
Limit of Quantitation (LOQ) ~0.5 - 5 µg/mL~5 - 25 µg/mL
Precision (RSD%) < 2%< 5%
Throughput ModerateHigh
Advantages Robust, highly reproducible, and widely available. Excellent for quantitative analysis.[6]High separation efficiency, minimal sample and reagent consumption, and fast analysis times.[7]
Disadvantages Higher solvent consumption and potential for column degradation with aggressive mobile phases.Lower sensitivity compared to HPLC for some analytes and can be more susceptible to matrix effects.

Note: The LOD and LOQ values are illustrative and can vary significantly depending on the specific instrument, column/capillary, and method parameters. These values are typical for the analysis of small organic molecules.

Experimental Protocols

Protocol 1: Purity Determination of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the purity analysis of synthesized this compound using reversed-phase HPLC with UV detection.

Materials:

  • Synthesized this compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • This compound reference standard (≥99% purity)

  • HPLC system with a UV detector, autosampler, and C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the this compound reference standard in water to prepare a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with water to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the synthesized this compound sample in water to a final concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Set the column temperature to 25°C.

    • Set the UV detection wavelength to 210 nm.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes.

    • Inject a blank (water), followed by the calibration standards and the sample solution.

    • Run a suitable gradient program to elute this compound and any potential impurities. An example gradient is as follows:

      • 0-5 min: 5% B

      • 5-15 min: Ramp to 95% B

      • 15-20 min: Hold at 95% B

      • 20-21 min: Ramp back to 5% B

      • 21-30 min: Re-equilibrate at 5% B

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks in the chromatograms.

    • Construct a calibration curve by plotting the peak area of the this compound reference standard against its concentration.

    • Determine the concentration of this compound in the synthesized sample using the calibration curve.

    • Calculate the purity of the synthesized this compound as a percentage of the main peak area relative to the total peak area of all components.

Protocol 2: Purity Determination of this compound by Capillary Zone Electrophoresis (CZE)

This protocol provides a general method for the purity analysis of synthesized this compound using CZE with UV detection.[8]

Materials:

  • Synthesized this compound sample

  • Sodium tetraborate (B1243019)

  • Boric acid

  • Sodium hydroxide (B78521) (for pH adjustment)

  • This compound reference standard (≥99% purity)

  • CZE instrument with a UV detector and a fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

Procedure:

  • Buffer Preparation (Running Buffer):

    • Prepare a 50 mM borate buffer by dissolving sodium tetraborate and boric acid in water.

    • Adjust the pH to 9.2 with sodium hydroxide.

    • Filter the buffer through a 0.22 µm filter.

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound reference standard in water.

    • Prepare working standards by diluting the stock solution with water.

  • Sample Solution Preparation:

    • Prepare a 1 mg/mL solution of the synthesized this compound sample in water.

  • CZE Analysis:

    • Condition the capillary by flushing with 0.1 M NaOH, followed by water, and then the running buffer.

    • Set the capillary temperature to 25°C.

    • Set the detection wavelength to 210 nm.

    • Inject the sample or standard solution using hydrodynamic or electrokinetic injection.

    • Apply a voltage of 20-30 kV for separation.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the migration time of the reference standard.

    • Calculate the purity of the synthesized this compound by determining the corrected peak area of the this compound peak as a percentage of the total corrected peak area of all peaks.

Comparison with Alternative Buffers

This compound is one of several zwitterionic buffers suitable for biological research. The choice of buffer can significantly impact experimental outcomes.

Table 2: Comparison of this compound with Alternative Biological Buffers

BufferpKa (25°C)Useful pH RangeKey Characteristics & Considerations
This compound 7.66.9 - 8.3Butanesulfonic acid analog of MOPS; suitable for a slightly more alkaline pH range.
MOPS 7.26.5 - 7.9Widely used in RNA electrophoresis and cell culture media; should not be autoclaved as it can degrade.[9]
HEPES 7.56.8 - 8.2Commonly used in cell culture; less susceptible to pH changes with temperature fluctuations compared to Tris.[8]
PIPES 6.86.1 - 7.5Often used in protein purification and electron microscopy studies.
Tris 8.17.1 - 9.1Widely used and inexpensive; however, its pKa is highly temperature-dependent.

Mandatory Visualizations

Experimental Workflow for Purity Validation

G cluster_synthesis This compound Synthesis cluster_purification Purification cluster_validation Purity Validation A Starting Materials B Chemical Reaction A->B C Crude this compound B->C D Recrystallization C->D E Washing & Drying D->E F Synthesized this compound Powder E->F G Sample Preparation F->G H Analytical Method Selection G->H I HPLC Analysis H->I Quantitative Focus J CZE Analysis H->J High Throughput K Data Analysis & Purity Calculation I->K J->K L Purity Validated this compound K->L

Caption: Workflow for the synthesis and purity validation of this compound.

Signaling Pathway Application: Enzyme Kinetics Study

This compound, with its pKa in the physiological range, is an excellent buffer for studying enzyme kinetics. The following diagram illustrates a generic kinase assay workflow where a stable pH, maintained by a buffer like this compound, is critical for accurate results.[1]

G cluster_reagents Reaction Components cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Kinase E Incubation at 37°C A->E B Substrate B->E C ATP (γ-³²P) C->E D This compound Buffer (pH 7.4) D->E D->E Maintains Optimal pH F Phosphorylation of Substrate E->F G Reaction Quenching F->G H Separation of Phosphorylated Substrate (e.g., SDS-PAGE) G->H I Autoradiography or Scintillation Counting H->I J Quantification of Phosphate Incorporation I->J K Determination of Kinase Activity J->K

Caption: A generic workflow for a kinase activity assay using this compound buffer.

References

MOBS Buffer: A Comparative Performance Guide for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining optimal cell culture conditions is paramount for reproducible and reliable experimental outcomes. A critical component of the cell culture environment is the buffering system, which stabilizes pH in the face of cellular metabolism. This guide provides a comparative analysis of 3-(N-morpholino)butanesulfonic acid (MOBS) buffer, focusing on its performance in various cell lines relative to other commonly used biological buffers.

While direct comparative data for this compound is limited, its close structural and functional similarity to 3-(N-morpholino)propanesulfonic acid (MOPS) allows for informed performance evaluation. This compound, a butane (B89635) analog of MOPS, is a zwitterionic buffer with a useful pH range of 6.9 to 8.3.[1] This guide will primarily leverage data from its well-studied counterpart, MOPS, to draw comparisons with other standard buffers such as HEPES and Phosphate-Buffered Saline (PBS).

Comparative Analysis of Buffer Performance

The choice of a biological buffer can significantly impact cell viability, proliferation, and even gene expression.[2] The ideal buffer should maintain a stable physiological pH without interfering with cellular processes.

Physicochemical Properties of Common Biological Buffers

A buffer's effectiveness is determined by its physicochemical properties, most notably its pKa value, which should be close to the desired physiological pH.

BufferpKa (at 25°C)Useful pH RangeRecommended Concentration for Mammalian Cell CultureKey Considerations
MOPS 7.20[3]6.5 - 7.9[3][4]< 20 mM[4]Can be toxic at higher concentrations; may interact with DNA.[4]
HEPES 7.31 (at 37°C)[5]6.8 - 8.2[6]10 - 25 mM[7]Generally considered less toxic than MOPS at higher concentrations.[3][8]
MES 6.155.5 - 6.7[6]Varies; potential toxicity at higher concentrations.Primarily used for applications requiring a more acidic pH.
PBS 7.45.8 - 8.0IsotonicCan precipitate with divalent cations; pH can shift upon freezing.
Cell Viability in Different Buffer Systems

The impact of a buffer on cell viability is a critical consideration. Studies have shown that different cell lines can exhibit varying sensitivities to buffer composition.

A comparative study on keratinocytes highlighted the potential for buffer-induced cytotoxicity. In this study, Normal Oral Keratinocytes (NOK) and the Human Keratinocyte cell line (HaCaT) were cultured in RPMI medium buffered with either MOPS or HEPES.

Buffer in RPMI MediumCell LineIncubation TimeCell Viability (%)
MOPSNOKNot Specified~20%[3]
MOPSHaCaTNot Specified~20%[3]
HEPES (25 mM)NOKUp to 12 h~100%[3]
HEPES (25 mM)HaCaTUp to 12 h~100%[3]

These findings underscore the importance of empirical testing to determine the optimal buffer for a specific cell line and experimental context, as MOPS was found to be cytotoxic to these keratinocyte lines at the concentration used, while HEPES maintained high cell viability.[3][8]

Another study investigating the impact of four different buffer compositions on Caco-2 and K562 cancer cell lines revealed buffer- and cell-line-dependent effects on viability over 24 hours.[2] While the specific buffers were not all named, the results demonstrated that some buffers led to a decrease in viability, while others allowed for recovery and even proliferation.[2] This highlights the necessity of validating the chosen buffer for its compatibility with the specific cell lines and duration of the experiment.

Experimental Protocols

To aid researchers in evaluating the suitability of this compound or other buffers for their specific needs, the following detailed experimental protocols are provided.

Protocol 1: Preparation of MOPS-Buffered Cell Culture Medium

This protocol describes the preparation of a complete cell culture medium supplemented with MOPS buffer.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • MOPS powder

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sterile, deionized water

  • 0.22 µm sterile filter

Procedure:

  • Dissolve the appropriate amount of MOPS powder in a small volume of sterile, deionized water to create a stock solution (e.g., 1 M).

  • Warm the basal cell culture medium to 37°C.

  • Aseptically add the MOPS stock solution to the basal medium to achieve the desired final concentration (typically 10-20 mM).

  • Add FBS and Penicillin-Streptomycin to their final concentrations.

  • Adjust the pH of the final medium to the desired physiological level (e.g., 7.2-7.4) using sterile 1N NaOH or 1N HCl.

  • Sterile-filter the complete medium using a 0.22 µm filter.

  • Store the prepared medium at 4°C.

Protocol 2: Comparative Cell Viability Assay Using MTT

This protocol outlines a method to compare the effects of different buffer systems on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium (control)

  • Experimental media containing different buffers (e.g., this compound, MOPS, HEPES, PBS) at various concentrations

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Remove the seeding medium and replace it with the control and various experimental media.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).

  • At the end of the incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the control wells.

Visualizing Key Concepts and Workflows

To further clarify experimental processes and biological concepts, the following diagrams are provided.

Experimental_Workflow_for_Buffer_Comparison cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare Media with Different Buffers (this compound, MOPS, HEPES, Control) C Replace Seeding Medium with Experimental & Control Media A->C B Seed Cells in 96-well Plate B->C D Incubate for 24, 48, 72 hours C->D E Add MTT Reagent D->E F Incubate & Solubilize Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate & Compare Cell Viability (%) G->H

Caption: Workflow for comparing the effects of different buffers on cell viability.

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_cassette Core Kinase Cassette cluster_downstream Downstream Effectors Upstream Cell-Cell Contact, Mechanical Cues, Soluble Factors MST1_2 MST1/2 Upstream->MST1_2 Activation LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates & Inhibits MOB1 MOB1 MOB1->LATS1_2 TEAD TEAD YAP_TAZ->TEAD Co-activates Transcription Target Gene Expression (Cell Proliferation, Survival) TEAD->Transcription

Caption: A simplified diagram of the Hippo signaling pathway, which regulates cell proliferation.

Buffer_Comparison_Logic This compound This compound pH_Range Physiological pH Range This compound->pH_Range Interference Minimal Assay Interference This compound->Interference MOPS MOPS MOPS->pH_Range MOPS->Interference HEPES HEPES HEPES->pH_Range Toxicity Low Cytotoxicity HEPES->Toxicity HEPES->Interference PBS PBS PBS->pH_Range PBS->Toxicity

Caption: Logical comparison of key properties for common biological buffers.

References

MOPS vs. Phosphate Buffer: A Comparative Guide for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate buffer is a cornerstone of reliable and reproducible enzyme kinetic assays. The buffer system not only maintains a stable pH, crucial for optimal enzyme activity, but can also significantly influence enzyme stability, substrate binding, and overall catalytic efficiency. This guide provides an objective, data-driven comparison of two commonly used buffers, 3-(N-morpholino)propanesulfonic acid (MOPS) and phosphate (B84403) buffer, to aid in the selection of the most suitable buffer for your specific research needs.

Key Performance Differences: At a Glance

CharacteristicMOPS BufferPhosphate Buffer
pKa (at 25°C) ~7.2pKa1 = 2.15, pKa2 = 7.20, pKa3 = 12.33
Useful pH Range 6.5 – 7.95.8 – 8.0
Metal Ion Interaction Minimal interaction with most divalent cations.[1]Can precipitate divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺) and may act as a competitive inhibitor for some metalloenzymes.[1]
Enzyme Inhibition Can act as a competitive inhibitor for some enzymes, such as certain polyester (B1180765) hydrolases.[2][3][4]Can inhibit kinases and phosphatases where the phosphate ion mimics the substrate or product.[5]
UV Absorbance Low absorbance in the UV/Visible spectrum.Can have significant absorbance at lower UV wavelengths.
Temperature Sensitivity (ΔpKa/°C) -0.013 to -0.015-0.0028

Quantitative Comparison of Kinetic Parameters

The choice of buffer can have a significant impact on the kinetic parameters of an enzyme. Below are tables summarizing experimental data from studies comparing the effects of different buffers on enzyme activity.

Case Study 1: Polyester Hydrolases (LCC and TfCut2)

A study on the hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) films by two polyester hydrolases, LCC and TfCut2, revealed differences in their activity in MOPS and sodium phosphate buffers.

Table 1: Maximum Initial Hydrolysis Rates of Polyester Hydrolases in Different Buffers [3]

EnzymeBuffer (0.2 M)Maximum Initial Hydrolysis Rate (μm·h⁻¹)
LCC MOPS40 - 60
Sodium Phosphate40 - 60
TfCut2 MOPS40 - 60
Sodium Phosphate40 - 60

While the maximum initial hydrolysis rates at 0.2 M concentration were comparable, the study found that at higher concentrations (1 M), MOPS significantly inhibited LCC activity by over 90%, whereas the activity of LCC in phosphate buffer remained largely unaffected across a range of concentrations (0.1-1 M).[3][4] Conversely, the activity of TfCut2 was about 10-fold higher in 1 M sodium phosphate compared to 0.1 M, while its activity in MOPS remained low across the tested concentrations.[3][4]

Further investigation revealed that MOPS acts as a competitive inhibitor for both enzymes.[2][3][4][6]

Table 2: Inhibition Constants (Ki) of MOPS for Polyester Hydrolases [3]

EnzymeInhibitorKi (M)
LCC MOPS0.43 ± 0.04
TfCut2 MOPS0.08 ± 0.01
Case Study 2: Metalloenzyme (BLC23O) and Non-Metalloenzyme (Trypsin)

A comparative study of a Mn²⁺-dependent dioxygenase (BLC23O) and a serine protease (trypsin) in HEPES, Tris-HCl, and sodium phosphate buffers provides valuable insights into how buffer choice can affect different types of enzymes. Although this study does not include MOPS, the data for phosphate buffer is highly relevant.

Table 3: Kinetic Parameters of Metalloenzyme BLC23O in Different Buffers [7][8]

Buffer (pH 7.4, 32.5 °C)Km (mM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)
HEPES 0.54 ± 0.020.45 ± 0.010.84 ± 0.02
Tris-HCl 0.65 ± 0.030.33 ± 0.002 0.51 ± 0.03
Sodium Phosphate 0.24 ± 0.01 0.07 ± 0.000.28 ± 0.00

For the metalloenzyme BLC23O, the sodium phosphate buffer resulted in the highest substrate affinity (lowest Km), but the lowest catalytic efficiency (kcat/Km).[7][8]

Table 4: Kinetic Parameters of Non-Metalloenzyme Trypsin in Different Buffers [7][8]

Buffer (pH 8.0)Km (mM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)
HEPES 3.14 ± 0.141.51 ± 0.030.48 ± 0.02
Tris-HCl 3.07 ± 0.161.47 ± 0.030.48 ± 0.02
Sodium Phosphate 2.91 ± 0.02 1.53 ± 0.01 0.52 ± 0.02

In contrast to the metalloenzyme, the kinetic parameters of the non-metalloenzyme trypsin were comparable across all three buffers, with sodium phosphate showing slightly higher catalytic efficiency.[7][8]

Experimental Protocols

Below are detailed methodologies for a general spectrophotometric enzyme kinetics assay, which can be adapted for use with either MOPS or phosphate buffer.

General Spectrophotometric Enzyme Assay Protocol

This protocol outlines the determination of enzyme kinetics by monitoring the change in absorbance over time.

1. Reagent Preparation:

  • Assay Buffer:

    • MOPS Buffer: Prepare a stock solution of 1 M MOPS. For a working solution, dilute the stock to the desired final concentration (e.g., 50 mM) and adjust the pH to the optimal value for the enzyme of interest (typically between 6.5 and 7.9) using NaOH or HCl.

    • Phosphate Buffer: Prepare stock solutions of 1 M sodium phosphate monobasic (NaH₂PO₄) and 1 M sodium phosphate dibasic (Na₂HPO₄). Mix the stock solutions to achieve the desired pH (typically between 5.8 and 8.0) and dilute to the final desired concentration (e.g., 50 mM).

  • Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable, stable buffer (which may be different from the assay buffer). Just before the assay, dilute the enzyme to the desired final concentration in the chosen assay buffer (MOPS or phosphate). Keep the enzyme on ice.

  • Substrate Solution: Prepare a stock solution of the substrate in the assay buffer. A range of substrate concentrations will be needed to determine Km and Vmax.

  • (Optional) Inhibitor Solution: If studying enzyme inhibition, prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO), and then dilute it in the assay buffer.

2. Assay Procedure:

  • Set up the Spectrophotometer: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength to the absorbance maximum of the product being formed or the substrate being consumed. Set the temperature of the cuvette holder to the desired assay temperature.

  • Prepare the Reaction Mixture: In a cuvette, combine the assay buffer and the substrate solution. The total volume should be kept constant for all assays. Allow the mixture to equilibrate to the assay temperature for a few minutes.

  • Initiate the Reaction: Add a small, fixed volume of the diluted enzyme solution to the cuvette to start the reaction. Quickly mix the contents by gently inverting the cuvette with a piece of parafilm over the top.

  • Measure Absorbance: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at regular time intervals (e.g., every 15-30 seconds) for a set period (e.g., 3-5 minutes).

  • Data Collection: Record the absorbance readings over time. The initial, linear portion of the absorbance vs. time curve represents the initial velocity (v₀) of the reaction.

  • Vary Substrate Concentration: Repeat steps 2-5 with different substrate concentrations, keeping the enzyme concentration constant.

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each substrate concentration from the slope of the linear portion of the absorbance vs. time plot.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for an enzyme kinetics assay and a logical decision-making process for selecting between MOPS and phosphate buffer.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (MOPS or Phosphate) mix_reagents Mix Buffer and Substrate in Cuvette prep_buffer->mix_reagents prep_enzyme Prepare Enzyme Solution initiate_reaction Initiate Reaction with Enzyme prep_enzyme->initiate_reaction prep_substrate Prepare Substrate Solutions (Varying Concentrations) prep_substrate->mix_reagents setup_spectro Set up Spectrophotometer (Wavelength, Temperature) setup_spectro->mix_reagents equilibrate Equilibrate to Assay Temperature mix_reagents->equilibrate equilibrate->initiate_reaction measure_abs Measure Absorbance over Time initiate_reaction->measure_abs calc_velocity Calculate Initial Velocity (v₀) measure_abs->calc_velocity plot_data Plot v₀ vs. [S] calc_velocity->plot_data determine_params Determine Km and Vmax (Michaelis-Menten Fit) plot_data->determine_params

A typical experimental workflow for an enzyme kinetics assay.

Buffer_Selection_Logic start Start: Buffer Selection for Enzyme Assay enzyme_type Is the enzyme a metalloenzyme? start->enzyme_type ph_optimum What is the optimal pH of the enzyme? enzyme_type->ph_optimum No mops Consider MOPS Buffer enzyme_type->mops Yes ph_optimum->mops pH 6.5 - 7.9 phosphate Consider Phosphate Buffer ph_optimum->phosphate pH 5.8 - 8.0 evaluate_both Evaluate Both Buffers Empirically ph_optimum->evaluate_both Overlapping Range inhibition_concern Is there concern for phosphate inhibition? uv_assay Is the assay monitored in the low UV range? inhibition_concern->uv_assay No inhibition_concern->mops Yes (e.g., Kinase) uv_assay->mops Yes uv_assay->evaluate_both No mops->inhibition_concern phosphate->inhibition_concern

A decision-making guide for choosing between MOPS and phosphate buffer.

Conclusion and Recommendations

The choice between MOPS and phosphate buffer for enzyme kinetic studies is not one-size-fits-all and requires careful consideration of the specific enzyme and reaction conditions.

MOPS buffer is generally recommended for:

  • Metalloenzymes: Its minimal interaction with divalent cations prevents the chelation of essential cofactors.[1]

  • Assays sensitive to ionic strength: MOPS, as a zwitterionic buffer, may have less of an impact on the overall ionic strength of the assay medium.

  • Spectrophotometric assays in the low UV range: Its low UV absorbance minimizes interference with measurements.[1]

  • Experiments with temperature fluctuations: MOPS exhibits a smaller change in pKa with temperature compared to many other buffers, ensuring greater pH stability.[1]

Phosphate buffer remains a suitable choice for:

  • Many non-metalloenzymes: As demonstrated with trypsin, it can provide excellent buffering capacity without negatively impacting enzyme activity.[7][8]

  • Enzymes with optimal activity in the neutral pH range: Its pKa of 7.2 makes it an effective buffer for many biological reactions.[9]

  • Cost-sensitive applications: Phosphate buffers are generally more economical than MOPS.

Ultimately, for novel enzymes or sensitive assays, empirical testing of both buffer systems is the most rigorous approach to determine the optimal conditions for your specific experiment. By understanding the properties and potential interactions of each buffer, researchers can make an informed decision that enhances the accuracy and reliability of their enzyme kinetics data.

References

A Comparative Guide to MOBS Buffer in Experimental Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biological and biochemical research, the choice of buffer is a critical parameter that can significantly influence experimental outcomes. This guide provides a comprehensive comparison of 4-(N-morpholino)butanesulfonic acid (MOBS) buffer with other commonly used biological buffers. This compound is a zwitterionic buffer, a butane (B89635) analogue of the well-known Good's buffers, MOPS and MES.[1] Its chemical structure and properties make it a versatile option for a variety of applications, including biological research, pharmaceutical development, and analytical chemistry.[2] This guide aims to equip researchers, scientists, and drug development professionals with the necessary data and protocols to effectively evaluate and utilize this compound buffer in their experimental designs.

Physicochemical Properties of this compound and Comparative Buffers

A buffer's performance is dictated by its physicochemical properties. The following table summarizes the key characteristics of this compound and other frequently used buffers.

BufferChemical StructurepKa (at 25°C)Useful pH RangeKey Characteristics
This compound 4-(N-morpholino)butanesulfonic acid7.6[3]6.9 – 8.3[3][4]Zwitterionic; butane analogue of MOPS and MES[1]; low toxicity and minimal metal ion binding.[2]
MOPS 3-(N-morpholino)propanesulfonic acid7.2[5][6]6.5 – 7.9[5][6]Widely used in RNA electrophoresis and cell culture; minimal interaction with metal ions.[6]
HEPES 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid7.56.8 – 8.2Commonly used in cell culture; low pH sensitivity to temperature changes.
PBS Phosphate-Buffered Saline7.4 (of phosphate)~7.0 – 7.6Isotonic and non-toxic to most cells; can precipitate with divalent cations.
Tris Tris(hydroxymethyl)aminomethane8.17.2 – 9.0Primary amine can be reactive; pH is highly sensitive to temperature.

Performance in Key Experimental Applications

The selection of a buffer should be empirically validated for each specific application. Below, we compare the performance of this compound and its analogue MOPS with other buffers in various experimental contexts.

Enzyme Kinetics

The choice of buffer can significantly impact enzyme activity. A comparative study on cis-aconitate decarboxylase showed that the enzyme kinetics were similar in 50 mM MOPS, HEPES, and Bis-Tris buffers at pH 7.5, suggesting that for some enzymes, these buffers can be used interchangeably without significantly affecting the catalytic parameters.

Table 1: Comparative Enzyme Kinetics of cis-aconitate decarboxylase in Different Buffers

Buffer (50 mM, pH 7.5)KM (µM)kcat (s-1)kcat/KM (M-1s-1)
MOPS 130 ± 101.5 ± 0.11.15 x 104
HEPES 140 ± 201.6 ± 0.11.14 x 104
Bis-Tris 120 ± 101.4 ± 0.11.17 x 104

Data adapted from a study on cis-aconitate decarboxylase.

Protein Stability

Buffer components can influence protein stability by interacting with the protein surface. A study on the stability of a monoclonal antibody demonstrated that MOPS and TRIS buffers provided greater stability compared to phosphate (B84403) and citrate (B86180) buffers. This suggests that for therapeutic protein formulations, the choice of buffer is critical for maintaining product integrity.

Table 2: Thermal Stability of a Monoclonal Antibody in Various Buffers

BufferMid-point of Inflection (Tm1)Gibbs Free Energy (ΔG)
MOPS Higher valueHigher value
TRIS Lower valueLower value
Phosphate Lower than MOPS/TRISLower than MOPS/TRIS
Citrate Lower than MOPS/TRISLower than MOPS/TRIS

Qualitative summary based on an application note comparing monoclonal antibody stability.[5]

Experimental Protocols

The following are detailed methodologies for key experiments, adapted for the use of this compound buffer.

Protocol 1: Kinase Assay

This protocol outlines a method to measure the activity of a purified kinase.

Materials:

  • Kinase Assay Buffer: 25 mM this compound (pH 7.4), 25 mM MgCl₂, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT (added fresh).

  • Purified active kinase.

  • Specific peptide or protein substrate.

  • 10X ATP Mix: 1 mM ATP (cold) supplemented with γ-³²P-ATP.

  • Phosphocellulose paper squares.

  • 75 mM Phosphoric acid wash solution.

  • Scintillation counter and vials.

Procedure:

  • Set up the reaction tubes on ice.

  • For each reaction, add the Kinase Assay Buffer, substrate to the desired final concentration, and purified kinase.

  • Add high-purity water to bring the volume to 90 µL.

  • Pre-incubate the tubes in a water bath at 30°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the 10X ATP Mix and mix gently.

  • Incubate at 30°C for the desired reaction time (e.g., 20 minutes).

  • Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.

  • Wash the phosphocellulose paper extensively with 75 mM phosphoric acid.

  • Measure the incorporated radioactivity using a scintillation counter.

G cluster_0 Kinase Assay Workflow Reaction Setup Reaction Setup Pre-incubation Pre-incubation Reaction Setup->Pre-incubation 30°C, 10 min Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Add ATP Mix Incubation Incubation Reaction Initiation->Incubation 30°C Reaction Termination Reaction Termination Incubation->Reaction Termination Spot on paper Detection Detection Reaction Termination->Detection Scintillation Counting

Kinase Assay Workflow Diagram
Protocol 2: Protein Purification using Ion-Exchange Chromatography

This protocol describes the purification of a protein using an anion-exchange column with a this compound buffer system.

Materials:

  • Equilibration Buffer: 20 mM this compound (pH 7.8).

  • Wash Buffer: 20 mM this compound (pH 7.8), 50 mM NaCl.

  • Elution Buffer: 20 mM this compound (pH 7.8), 500 mM NaCl.

  • Anion-exchange chromatography column.

  • Clarified cell lysate containing the target protein.

Procedure:

  • Equilibrate the anion-exchange column with 5-10 column volumes of Equilibration Buffer.

  • Load the clarified cell lysate onto the column.

  • Wash the column with 5-10 column volumes of Wash Buffer to remove unbound proteins.

  • Elute the bound proteins with a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.

  • Collect fractions and analyze for the presence of the target protein using SDS-PAGE and a protein concentration assay.

Signaling Pathway Visualization

Buffers like this compound are crucial for in vitro studies of signaling pathways, as they maintain a stable pH environment necessary for protein function and interaction. Below is a diagram of a generic Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a common pathway studied in drug development.

G cluster_1 MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse Regulates Gene Expression

Generic MAPK Signaling Cascade

References

A Comparative Analysis of Buffering Capacity: MOBS vs. MES

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffering agent is critical for maintaining stable pH conditions in experimental and manufacturing settings. Among the array of "Good's buffers," 4-(N-morpholino)butanesulfonic acid (MOBS) and 2-(N-morpholino)ethanesulfonic acid (MES) are two structurally similar zwitterionic buffers. This guide provides an objective comparison of their buffering capacities, supported by established physicochemical data and a detailed experimental protocol for direct comparison.

Physicochemical Properties and Buffering Ranges

The primary difference between this compound and MES lies in the length of the alkyl chain separating the morpholino ring and the sulfonic acid group, which directly influences their respective pKa values and, consequently, their optimal buffering ranges. This compound, with its butane (B89635) sulfonic acid side chain, has a higher pKa than MES, which has an ethane (B1197151) sulfonic acid side chain. This makes this compound suitable for applications requiring a stable pH in the neutral to slightly alkaline range, while MES is ideal for acidic conditions.[1]

PropertyThis compoundMES
Chemical Structure 4-(N-morpholino)butanesulfonic acid2-(N-morpholino)ethanesulfonic acid
pKa (at 25°C) 7.66.15[2][3]
Useful pH Range 6.9 – 8.35.5 – 6.7[4][5]
Molecular Weight 223.3 g/mol 195.2 g/mol [2]

Experimental Determination of Buffering Capacity

To empirically compare the buffering capacity of this compound and MES, a titration-based experiment can be performed. The buffering capacity (β) is a measure of a buffer's resistance to pH change upon the addition of an acid or base. It is maximal at the buffer's pKa.

Experimental Protocol:

Objective: To determine and compare the buffering capacity of this compound and MES solutions by titration with a strong base.

Materials:

  • This compound (4-(N-morpholino)butanesulfonic acid)

  • MES (2-(N-morpholino)ethanesulfonic acid)

  • Sodium hydroxide (B78521) (NaOH), 0.1 M solution (standardized)

  • Hydrochloric acid (HCl), 0.1 M solution

  • Deionized water

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Volumetric flasks and pipettes

  • Beakers

Procedure:

  • Preparation of Buffer Solutions:

    • Prepare 100 mL of a 0.1 M this compound solution. Weigh the appropriate amount of this compound, dissolve it in approximately 80 mL of deionized water, and adjust the pH to its pKa (7.6) using 0.1 M NaOH or 0.1 M HCl while monitoring with a calibrated pH meter. Once the target pH is reached, transfer the solution to a 100 mL volumetric flask and add deionized water to the mark.

    • Prepare 100 mL of a 0.1 M MES solution following the same procedure, adjusting the pH to its pKa (6.15).

  • Titration:

    • Pipette 50 mL of the 0.1 M this compound solution into a 150 mL beaker equipped with a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

    • Record the initial pH of the solution.

    • Fill a burette with the standardized 0.1 M NaOH solution.

    • Add the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the solution to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH has increased by at least 2 pH units from the starting pH.

    • Repeat the titration process for the 0.1 M MES solution.

  • Data Analysis:

    • Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) for both this compound and MES to generate titration curves.

    • Calculate the buffering capacity (β) at different pH values using the formula: β = dC / dpH where dC is the moles of added base per liter and dpH is the change in pH.

    • Plot the buffering capacity (β) against the pH for both buffers to create buffering capacity curves. The peak of each curve should correspond to the pKa of the respective buffer.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for comparing the buffering capacities of this compound and MES.

experimental_workflow cluster_prep Buffer Preparation cluster_titration Titration cluster_analysis Data Analysis prep_this compound Prepare 0.1M this compound (pH = 7.6) titrate_this compound Titrate this compound with 0.1M NaOH prep_this compound->titrate_this compound prep_mes Prepare 0.1M MES (pH = 6.15) titrate_mes Titrate MES with 0.1M NaOH prep_mes->titrate_mes plot_titration Plot Titration Curves titrate_this compound->plot_titration titrate_mes->plot_titration calc_beta Calculate Buffering Capacity (β) plot_titration->calc_beta plot_beta Plot Buffering Capacity Curves calc_beta->plot_beta

Caption: Experimental workflow for comparing this compound and MES buffering capacity.

Conclusion

The choice between this compound and MES fundamentally depends on the desired pH of the application. MES is the superior choice for experiments requiring a stable acidic environment (pH 5.5-6.7), while this compound is better suited for maintaining a stable pH in the neutral to slightly alkaline range (pH 6.9-8.3). The provided experimental protocol offers a robust method for directly quantifying and comparing their buffering capacities, enabling researchers to make an informed decision based on empirical data for their specific needs. Both buffers are characterized by their low metal-binding capacity and minimal interference in many biological and biochemical assays.

References

MOBS Buffer: A Comparative Guide for Life Science Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of 4-(N-Morpholino)butanesulfonic acid (MOBS) as a biological buffer, offering a comparative analysis of its properties and applications against other common buffers, supported by available data and experimental protocols.

Introduction to this compound Buffer

4-(N-Morpholino)butanesulfonic acid, commonly known as this compound, is a zwitterionic buffer that belongs to the group of "Good's buffers". These buffers were developed to meet the stringent requirements of biological research, offering favorable biochemical properties. This compound is a butane (B89635) analog of the more widely known MOPS (3-(N-Morpholino)propanesulfonic acid) and MES (2-(N-Morpholino)ethanesulfonic acid) buffers. It is characterized by a morpholine (B109124) ring and a butanesulfonic acid group, which gives it a useful pH buffering range of approximately 6.9 to 8.3. This positions this compound as a valuable tool for a variety of biochemical and molecular biology applications, particularly those requiring stable pH conditions in the slightly alkaline range.

Physicochemical Properties of this compound

A key characteristic of any buffer is its pKa, the pH at which the buffer is in equilibrium between its acidic and basic forms. The pKa of this compound has been determined to be 7.702 ± 0.0005 at 25°C.[1] Understanding the temperature dependence of a buffer's pKa is crucial for maintaining accurate pH control in experiments conducted at different temperatures. The change in pKa per degree Celsius (d(pKa)/dT) for this compound has been studied, providing researchers with the necessary data to adjust pH accurately.[1]

Table 1: Comparison of Physicochemical Properties of this compound and Other Common Biological Buffers

BufferMolecular Weight ( g/mol )Useful pH RangepKa at 25°Cd(pKa)/dT
This compound 223.296.9 - 8.3[2]7.6[2]-
MOPS 209.266.5 - 7.9[3]7.2-0.013
MES 195.245.5 - 6.76.15-0.011
HEPES 238.36.8 - 8.27.5-0.014
Tris 121.147.2 - 9.08.1-0.028

Applications of this compound Buffer in Research

This compound buffer is utilized in a range of applications within the life sciences, valued for its low toxicity and minimal interaction with metal ions. Its primary applications include:

  • Cell Culture and Cryopreservation: this compound can be used as a buffering agent in cell culture media to maintain a stable physiological pH, which is critical for optimal cell growth and function. It is also a component in cryopreservation media, helping to protect cells during freezing and thawing.

  • Protein Purification and Chromatography: Due to its minimal interaction with metal ions, this compound is a suitable buffer for various protein purification techniques, including affinity and ion-exchange chromatography. It helps to maintain the native conformation and activity of proteins throughout the purification process.

  • Electrophoresis: this compound can be used as a running buffer in gel electrophoresis for the separation of proteins and nucleic acids. Its buffering capacity helps to maintain a stable pH during the electrophoretic run, ensuring reproducible results.

  • Cosmetics and Other Applications: Beyond the research lab, this compound also finds use in the cosmetics industry.

Comparative Performance of this compound and Other Buffers

While specific quantitative data directly comparing this compound to other buffers in various applications is limited in the available literature, we can infer its performance based on its physicochemical properties and by drawing parallels with its close analog, MOPS.

In Cell Culture

The choice of buffer in cell culture is critical for maintaining cell viability and growth. While direct comparative studies with this compound are scarce, studies on other buffers highlight the importance of buffer composition on cell health. For instance, one study demonstrated that different buffer compositions can significantly influence the viability of Caco-2 and K562 cells over time.[4] When selecting a buffer for cell culture, it is crucial to determine the optimal, non-toxic concentration for each specific cell line.

In Protein Purification

In protein purification, the buffer must maintain a stable pH without interfering with the protein of interest or the purification matrix. MOPS, the propyl analog of this compound, is widely used in protein purification due to its good buffering capacity in the physiological pH range and low metal-binding affinity. Given the structural similarity, this compound is also expected to perform well in these applications, particularly when a slightly more alkaline pH is required.

In Electrophoresis

The buffer used in electrophoresis plays a key role in the separation and resolution of biomolecules. While MOPS is a standard component in RNA electrophoresis, comparative studies have shown that other buffer systems may offer superior resolution for certain applications.[3] For DNA electrophoresis, a study comparing four different buffers found that a "super buffer" provided the best performance in terms of speed and heat generation, while TAE buffer was a reliable second choice.[2][5] Although this compound was not included in this particular study, its properties suggest it could be a viable option, especially for applications requiring its specific pH range.

Experimental Protocols

Preparation of a 1 M this compound Stock Solution (Adapted from MOPS Protocol)

Materials:

  • This compound (free acid) powder (MW: 223.29 g/mol )

  • Nuclease-free water

  • 10 N Sodium Hydroxide (NaOH) solution

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Weigh out 223.29 g of this compound powder and transfer it to a clean, sterile beaker.

  • Add approximately 800 mL of nuclease-free water and stir on a magnetic stir plate until the powder is completely dissolved.

  • Slowly add 10 N NaOH solution to adjust the pH to the desired value (e.g., 7.6). Monitor the pH using a calibrated pH meter.

  • Once the desired pH is reached, transfer the solution to a graduated cylinder and add nuclease-free water to a final volume of 1 L.

  • Sterilize the 1 M this compound stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at 4°C, protected from light.

Visualizing Experimental Workflows

Logical Flow for Buffer Selection in Biological Experiments

Buffer_Selection A Define Experimental Requirements B Required pH Range A->B C Presence of Metal Ions? A->C D Temperature of Experiment A->D E Select Potential Buffers B->E G Consider Metal Binding Properties C->G F Consider Buffer pKa and d(pKa)/dT D->F E->F H Test Buffer Compatibility and Toxicity F->H G->H I Final Buffer Selection H->I

Caption: A flowchart illustrating the key considerations for selecting an appropriate biological buffer.

General Workflow for Protein Purification

Protein_Purification start Cell Lysis in this compound Buffer centrifugation Centrifugation to Clarify Lysate start->centrifugation chromatography Chromatography (e.g., Affinity, Ion Exchange) with this compound-based Buffers centrifugation->chromatography elution Elution of Target Protein chromatography->elution analysis Analysis of Purity and Yield (e.g., SDS-PAGE, Bradford Assay) elution->analysis end_node Purified Protein analysis->end_node

Caption: A simplified workflow for a typical protein purification process using this compound buffer.

Conclusion

This compound is a valuable zwitterionic buffer for a range of applications in biological and biochemical research, particularly for experiments requiring a stable pH in the slightly alkaline range. While direct comparative data is not as abundant as for its analog MOPS, its favorable physicochemical properties, including its pKa near physiological pH and low potential for metal ion interaction, make it a strong candidate for use in cell culture, protein purification, and electrophoresis. As with any reagent, researchers should carefully consider the specific requirements of their experimental system when selecting a buffer and perform appropriate validation to ensure optimal performance.

References

MOBS: A Superior Non-Coordinating Buffer for Sensitive Biological and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 4-(N-Morpholino)butanesulfonic acid (MOBS) with other commonly used biological buffers, supported by experimental data and detailed protocols, validates its use as a robust non-coordinating buffer in research, diagnostics, and drug development.

In the intricate landscape of biological and pharmaceutical research, the choice of a buffering agent can significantly impact experimental outcomes. An ideal buffer should maintain a stable pH within the desired range without interfering with the biological system under investigation. This is particularly critical in studies involving metal-dependent enzymes and proteins, where the buffer's interaction with metal ions can lead to erroneous results. This guide provides a comprehensive validation of this compound as a non-coordinating buffer, comparing its performance with other commonly used buffers and offering detailed experimental protocols for its evaluation.

The Critical Need for Non-Coordinating Buffers

Many essential biological processes are dependent on the presence of metal ions, which can act as cofactors for enzymes, stabilize protein structures, or participate in signal transduction. Common buffering agents, such as phosphate (B84403) and citrate, are known to chelate divalent cations like Ca²⁺ and Mg²⁺, leading to their precipitation or sequestration. This interference can inhibit enzymatic activity, disrupt protein conformation, and compromise the integrity of experimental results.

"Good's buffers," a series of zwitterionic buffers developed by Norman Good and his colleagues, were designed to overcome these limitations. These buffers are characterized by their pKa values near physiological pH, high solubility in water, and minimal interaction with biological components. This compound, a member of the morpholine-based family of Good's buffers, has emerged as a superior choice for applications demanding a truly non-coordinating environment.

Comparative Analysis of Buffer Properties

The selection of an appropriate buffer depends on several key physicochemical properties. The following table summarizes a comparison of this compound with other widely used biological buffers.

PropertyThis compoundMESHEPESPIPESPhosphate
pKa at 25°C 7.606.107.486.767.20 (pK₂)
Buffering pH Range 6.9 – 8.35.5 – 6.76.8 – 8.26.1 – 7.56.2 - 8.2
ΔpKa/°C -0.011-0.011-0.014-0.0085-0.0028
Metal Ion Binding NegligibleNegligible to weakWeakNegligibleStrong
Primary Amine Group NoNoNoNoNo

Data Presentation: A Closer Look at Metal Ion Interactions

The non-coordinating nature of a buffer is best quantified by its stability constants (log K) with various metal ions. A lower stability constant indicates a weaker interaction. While specific stability constants for this compound with a wide range of divalent metal ions are not extensively documented in publicly available literature, its structural similarity to MOPS (3-(N-morpholino)propanesulfonic acid) and MES (2-(N-morpholino)ethanesulfonic acid) provides a strong basis for its characterization. Studies on the morpholine (B109124) family of buffers have indicated that their interaction with metal ions is significantly lower than that of piperazine-based buffers like HEPES, especially with ions like Ag(I).

For comparison, the following table presents known stability constants for other common buffers with selected divalent metal ions. The general consensus is that morpholine-based buffers exhibit negligible binding with alkali earth and most transition metal ions, with only very weak interactions observed with ions like Cu²⁺.

BufferMetal Ionlog K₁
MOPS Cu²⁺~2.9
Ni²⁺~1.4
Zn²⁺~1.2
Co²⁺~1.1
HEPES Cu²⁺~3.1
Ni²⁺~2.2
Zn²⁺~1.8
Co²⁺~1.6
Phosphate Ca²⁺1.68
Mg²⁺1.63

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.

The available data suggests that MOPS, and by extension this compound, demonstrates significantly lower metal ion chelation compared to HEPES and especially phosphate buffers. This makes this compound a highly reliable choice for assays involving metalloproteins and enzymatic reactions sensitive to metal ion concentration.

Experimental Validation of this compound as a Non-Coordinating Buffer

To empirically validate the non-coordinating properties of this compound, two key experimental approaches can be employed: potentiometric titration to determine metal-buffer binding constants and enzymatic assays to assess interference.

Experimental Protocol 1: Potentiometric Titration for Metal-Buffer Interaction

This method allows for the determination of the stability constants of metal-buffer complexes.

Methodology:

  • Solution Preparation:

    • Prepare a standardized stock solution of the metal salt (e.g., CuSO₄, ZnCl₂) of high purity.

    • Prepare a stock solution of this compound buffer at a known concentration.

    • Prepare a carbonate-free solution of a strong base (e.g., NaOH) and standardize it.

    • All solutions should be prepared in deionized water with a constant ionic strength maintained using a background electrolyte (e.g., 0.1 M KNO₃).

  • Titration Setup:

    • Use a thermostatted titration vessel to maintain a constant temperature (e.g., 25 °C).

    • Calibrate a pH electrode using standard buffer solutions.

    • Place a known volume and concentration of this compound and the metal salt in the titration vessel.

  • Titration Procedure:

    • Titrate the solution with the standardized strong base.

    • Record the pH of the solution after each addition of the titrant.

    • Perform a separate titration of the this compound buffer in the absence of the metal ion to determine its pKa.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Use a suitable software program (e.g., Hyperquad) to analyze the titration curves and calculate the stability constants (log K) for the metal-buffer complexes.

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Metal_Salt Standardized Metal Salt Solution Titration_Vessel Thermostatted Titration Vessel (this compound + Metal Salt) Metal_Salt->Titration_Vessel Buffer_Sol This compound Buffer Solution Buffer_Sol->Titration_Vessel Base_Sol Standardized Strong Base Burette Burette with Strong Base Base_Sol->Burette pH_Electrode Calibrated pH Electrode Titration_Vessel->pH_Electrode pH Measurement Titration_Curve Plot pH vs. Volume of Titrant pH_Electrode->Titration_Curve Burette->Titration_Vessel Titration Software_Analysis Software Analysis (e.g., Hyperquad) Titration_Curve->Software_Analysis Stability_Constants Determine Stability Constants (log K) Software_Analysis->Stability_Constants

Workflow for Potentiometric Titration
Experimental Protocol 2: Enzymatic Assay to Evaluate Buffer Interference

This experiment assesses the impact of the buffer on the activity of a metal-dependent enzyme.

Methodology:

  • Enzyme and Substrate Preparation:

    • Select a well-characterized metal-dependent enzyme (e.g., alkaline phosphatase, which requires Zn²⁺ and Mg²⁺).

    • Prepare a stock solution of the enzyme and its substrate (e.g., p-nitrophenyl phosphate, pNPP).

  • Buffer Preparation:

    • Prepare solutions of this compound, HEPES, and phosphate buffer at the same concentration and pH (e.g., 50 mM, pH 7.5).

  • Assay Procedure:

    • In a 96-well plate, set up reaction mixtures containing the enzyme, substrate, and one of the three buffers.

    • Include control wells without the enzyme to measure background substrate hydrolysis.

    • Initiate the reaction by adding the substrate.

  • Data Acquisition:

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each buffer condition by determining the slope of the linear portion of the absorbance vs. time plot.

    • Compare the enzymatic activity in the presence of this compound to that in HEPES and phosphate buffer. A minimal reduction in activity in the this compound buffer would indicate its non-coordinating nature.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis Enzyme Metal-Dependent Enzyme Well_Plate 96-Well Plate (Reaction Mixtures) Enzyme->Well_Plate Substrate Substrate (e.g., pNPP) Substrate->Well_Plate Buffers Buffer Solutions (this compound, HEPES, Phosphate) Buffers->Well_Plate Plate_Reader Microplate Reader (Absorbance at 405 nm) Well_Plate->Plate_Reader Measure Data_Plot Plot Absorbance vs. Time Plate_Reader->Data_Plot Velocity_Calc Calculate Initial Velocity (V₀) Data_Plot->Velocity_Calc Comparison Compare Activity Across Buffers Velocity_Calc->Comparison

Workflow for Enzymatic Assay

Signaling Pathway Considerations

In cellular signaling research, maintaining the integrity of phosphorylation cascades is paramount. Phosphate buffers can act as competitive inhibitors of phosphatases or substrates for kinases, thereby altering signaling outcomes. The use of a non-coordinating, non-phosphate buffer like this compound is crucial in these studies.

Signaling_Pathway cluster_pathway Typical Kinase Cascade cluster_interference Potential Buffer Interference Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Target_Protein Target Protein Kinase2->Target_Protein Phosphorylates Biological_Response Biological Response Target_Protein->Biological_Response Phosphate_Buffer Phosphate Buffer Phosphate_Buffer->Kinase2 Inhibits/Competes Phosphate_Buffer->Target_Protein Inhibits/Competes

Interference of Phosphate Buffer in Signaling

Conclusion

The selection of a suitable buffer is a foundational aspect of reliable and reproducible research in the life sciences. The evidence presented in this guide strongly supports the validation of this compound as a superior non-coordinating buffer. Its favorable pKa, low temperature sensitivity, and, most importantly, its negligible interaction with metal ions make it an ideal choice for a wide range of applications, from fundamental enzymatic studies to the development of complex biopharmaceutical products. For researchers, scientists, and drug development professionals seeking to minimize experimental artifacts and ensure the integrity of their results, this compound offers a dependable and effective buffering solution.

Comparative Analysis of Metal Binding Affinities: A Focus on MOBS Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of metal binding affinities, with a specific focus on the Monopolar spindle-One-Binder (MOB) protein family. While direct quantitative data on the metal binding affinities of MOB proteins are not extensively available in current scientific literature, structural studies have identified a potential metal-binding site within this family, inviting further investigation.

Structural analysis of human Mob1A/Mats1 has revealed the presence of an atypical Cys2-His2 zinc-binding site. This motif is a well-characterized feature in a large family of DNA- and protein-binding proteins known as zinc finger proteins. The zinc ion in these motifs is crucial for maintaining the structural integrity and, consequently, the function of the protein.

Given the absence of specific dissociation constants for MOBS proteins, this guide presents a comparative table of zinc binding affinities for other well-characterized proteins containing the Cys2His2 zinc finger motif. This data serves as a valuable reference point, offering an expected range of binding affinities for researchers planning to investigate the metal-binding properties of this compound proteins.

Comparative Zinc Binding Affinities of Cys2His2 Zinc Finger Proteins

The following table summarizes the dissociation constants (Kd) for zinc (Zn²⁺) binding to various proteins that, like MOB1, feature a Cys2His2 zinc finger motif. The dissociation constant is a measure of binding affinity; a lower Kd value indicates a stronger binding interaction.

Protein/PeptideMetal IonDissociation Constant (Kd)Method
Designed Peptide (P1)Zn²⁺~220 nMITC
Artificial Zinc Finger (1MEY#)Zn²⁺logβ' = 12.2 (High Affinity)ITC, Fluorimetry
Designed Protein (Spelter)Zn²⁺< 10 nMITC
GAGA Factor (single finger)Zn²⁺5 nM-

Note: The affinity of zinc finger proteins for zinc is typically very high, often in the nanomolar (nM) or even picomolar (pM) range, reflecting the critical structural role of the zinc ion.

Experimental Protocols for Determining Metal Binding Affinity

To facilitate the investigation of metal binding to this compound proteins, this section provides detailed methodologies for two common and powerful techniques: Isothermal Titration Calorimetry (ITC) and Fluorescence Spectroscopy.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[1]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a purified solution of the this compound protein (e.g., Mob1) in a suitable buffer (e.g., Tris or HEPES) at a known concentration, typically in the range of 5-50 µM.[1]

    • Prepare a solution of the metal salt (e.g., ZnCl₂ or ZnSO₄) in the exact same buffer. The metal concentration should be approximately 10-20 times higher than the protein concentration.

    • It is critical that the protein and metal solutions are in identical buffer to minimize heats of dilution.[1]

    • Degas both solutions thoroughly before the experiment to prevent the formation of air bubbles in the calorimeter cell.[1]

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Load the reference cell with the dialysis buffer.

    • Carefully load the this compound protein solution into the sample cell, avoiding the introduction of bubbles.

    • Load the metal solution into the injection syringe.

  • Titration Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 1-2 µL) of the metal solution into the protein solution in the sample cell.

    • Allow the system to reach equilibrium after each injection. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat of binding.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of metal to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to calculate the Kd, stoichiometry (n), and enthalpy (ΔH).

Fluorescence Spectroscopy

This technique relies on changes in the fluorescence properties of a protein or a fluorescent probe upon metal binding. The change can be in fluorescence intensity, emission wavelength, or polarization/anisotropy.[2]

Experimental Protocol (Intrinsic Tryptophan Fluorescence Quenching):

  • Sample Preparation:

    • Prepare a solution of the this compound protein at a fixed concentration (e.g., 1-5 µM) in a suitable buffer. The protein must contain tryptophan residues, as their intrinsic fluorescence will be monitored.

    • Prepare a concentrated stock solution of the metal ion (quencher) in the same buffer.

  • Instrument Setup:

    • Use a spectrofluorometer to measure the fluorescence of the protein solution.

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Record the emission spectrum, typically from 310 to 400 nm. The wavelength of maximum emission should be determined.

  • Titration Experiment:

    • To the protein solution in the cuvette, make small, stepwise additions of the concentrated metal solution.

    • After each addition, mix gently and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence intensity at the emission maximum after each addition. The fluorescence is expected to decrease (quench) as the metal binds to the protein.

  • Data Analysis:

    • Correct the fluorescence data for dilution by multiplying the observed fluorescence by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of metal solution added.

    • Plot the corrected fluorescence intensity against the total metal concentration.

    • Analyze the data using a suitable binding equation, such as the Stern-Volmer equation for quenching or a direct binding isotherm, to determine the dissociation constant (Kd).

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the biological context of this compound proteins.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_itc 2. ITC Instrument Setup cluster_run 3. Titration cluster_analysis 4. Data Analysis p Purified this compound Protein (in buffer) degas_p Degassed Protein p->degas_p Degas m Metal Solution (in identical buffer) degas_m Degassed Metal m->degas_m Degas load_cell Load Protein into Sample Cell degas_p->load_cell load_syr Load Metal into Syringe degas_m->load_syr run Inject Metal into Protein (sequential additions) measure Measure Heat Change (μcal/sec) run->measure raw Raw Data (Heat Pulses) measure->raw integrated Integrated Data (kcal/mol of injectant) raw->integrated fit Fit Binding Isotherm integrated->fit results Determine: Kd, n, ΔH, ΔS fit->results

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Hippo_Pathway MST1_2 MST1/2 SAV1 SAV1 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates MOB1 MOB1 (Cys2His2 Zinc-Binding) MST1_2->MOB1 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates TEAD TEAD YAP_TAZ->TEAD co-activates Proliferation Cell Proliferation & Survival TEAD->Proliferation promotes transcription Upstream Upstream Signals (e.g., Cell-Cell Contact) Upstream->MST1_2 activates

Caption: Hippo Signaling Pathway with MOB1.

References

Assessing the Impact of Organoboron Compounds on Enzyme Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organoboron compounds, particularly those containing boronic acid and benzoxaborole motifs, have emerged as a versatile class of enzyme inhibitors with significant therapeutic potential. Their unique mechanism of action, centered around the electron-deficient boron atom, allows for potent and often selective modulation of enzyme activity. This guide provides a comparative analysis of the impact of these meta-organoboron species (MOBS) on various enzymes, supported by experimental data and detailed methodologies.

Mechanism of Action: The Role of the Boron Atom

The inhibitory activity of organoboron compounds stems from the Lewis acidic nature of the boron atom. This allows for the formation of a reversible covalent bond with nucleophilic residues, commonly serine, in the active site of target enzymes. This interaction mimics the transition state of the enzyme-substrate complex, effectively blocking the catalytic activity of the enzyme.[1] Benzoxaboroles, a class of organoboron compounds, are known to bind to the active sites of enzymes through both esterification and strong noncovalent interactions.[2]

Comparative Analysis of Enzyme Inhibition

This section details the inhibitory effects of various organoboron compounds on key enzyme targets and compares their performance with alternative, non-boron-based inhibitors.

Leucyl-tRNA Synthetase (LeuRS) Inhibition

Leucyl-tRNA synthetase is a crucial enzyme in protein synthesis and a key target for antifungal and antibacterial agents. Benzoxaboroles, such as tavaborole, have demonstrated potent inhibition of this enzyme.

Table 1: Comparative Activity of LeuRS Inhibitors

CompoundOrganismTarget EnzymeInhibition Metric (IC50/MIC in µg/mL)Reference
Tavaborole (AN2690) Trichophyton rubrumFungal LeuRSMIC50: 4.0, MIC90: 8.0[3]
Trichophyton mentagrophytesFungal LeuRSMIC50: 4.0, MIC90: 8.0[3]
Candida albicansFungal LeuRSMIC50: 16, MIC90: 16[4]
Aspergillus flavusFungal LeuRSMIC50: 2, MIC90: 4[5]
Fluconazole Candida albicansLanosterol 14α-demethylaseMIC50: 4, MIC90: 64[4]
Aspergillus flavusLanosterol 14α-demethylaseMIC50: 64, MIC90: 64[5]
Itraconazole Candida albicansLanosterol 14α-demethylaseMIC50: 0.25, MIC90: 4[4]
Aspergillus flavusLanosterol 14α-demethylaseMIC50: 0.125, MIC90: 0.25[5]
Terbinafine Candida albicansSqualene epoxidaseMIC50: 2, MIC90: 4[4]
Aspergillus flavusSqualene epoxidaseMIC50: 0.5, MIC90: 4[5]
AN6426 Plasmodium falciparumProtozoal LeuRSIC50: 420 nM[6]
ZCL039 Streptococcus pneumoniaeBacterial LeuRSIC50: 1.72 µM[7]
Escherichia coliBacterial LeuRSIC50: 8.25 µM[7]

Mechanism of LeuRS Inhibition by Benzoxaboroles

The proposed mechanism involves the boron atom of the benzoxaborole forming a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (B11128) of tRNALeu within the editing site of the LeuRS enzyme. This traps the tRNA, preventing the completion of the aminoacylation reaction and halting protein synthesis.[8]

LeuRS_Inhibition cluster_enzyme Leucyl-tRNA Synthetase (LeuRS) Active Site LeuRS LeuRS tRNA_Leu tRNA-Leu LeuRS->tRNA_Leu Binds Inhibited_Complex Inhibited LeuRS-tRNA-Benzoxaborole Adduct tRNA_Leu->Inhibited_Complex Benzoxaborole Benzoxaborole Benzoxaborole->LeuRS Binds to editing site Benzoxaborole->Inhibited_Complex Protein_Synthesis Protein Synthesis Inhibited_Complex->Protein_Synthesis Halts Beta_Lactamase_Inhibition cluster_enzyme β-Lactamase Active Site Serine_Residue Serine Residue Tetrahedral_Intermediate Stable Tetrahedral Intermediate Serine_Residue->Tetrahedral_Intermediate Boronic_Acid Boronic Acid Inhibitor Boronic_Acid->Serine_Residue Forms covalent bond Boronic_Acid->Tetrahedral_Intermediate Antibiotic_Hydrolysis β-Lactam Antibiotic Hydrolysis Tetrahedral_Intermediate->Antibiotic_Hydrolysis Blocks Enzyme_Inhibition_Workflow Start Start Prepare_Reagents 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Enzyme_Dilution 2. Prepare Enzyme Dilutions Prepare_Reagents->Enzyme_Dilution Pre_incubation 3. Pre-incubate Enzyme with Inhibitor Enzyme_Dilution->Pre_incubation Initiate_Reaction 4. Initiate Reaction by Adding Substrate Pre_incubation->Initiate_Reaction Monitor_Reaction 5. Monitor Reaction Progress (e.g., Spectrophotometry) Initiate_Reaction->Monitor_Reaction Data_Analysis 6. Data Analysis (Calculate IC50/Ki) Monitor_Reaction->Data_Analysis End End Data_Analysis->End

References

Independent Validation of MOBS Buffer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of buffer is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of 4-(N-morpholino)butanesulfonic acid (MOBS) buffer and its performance relative to other commonly used biological buffers. As direct independent validation data for this compound is limited in publicly available literature, this guide will draw comparisons using data from its close structural and functional analog, 3-(N-morpholino)propanesulfonic acid (MOPS), alongside other common buffers such as Tris, HEPES, and phosphate (B84403) buffers. The information presented is supported by experimental data from various studies to ensure a robust and objective comparison.

Data Presentation

Enzyme Kinetics

The buffer system can significantly influence enzyme kinetics. The following tables summarize the kinetic parameters of different enzymes in various buffer systems.

Table 1: Kinetic Parameters of a Metalloenzyme (BLC23O, a Mn2+-dependent extradiol dioxygenase) in Different Buffers [1][2][3]

Buffer SystemKm (mM)kcat (s-1)kcat/Km (mM-1s-1)
Tris-HCl0.75 ± 0.040.33 ± 0.0020.44 ± 0.02
HEPES0.54 ± 0.020.45 ± 0.010.84 ± 0.02
Sodium Phosphate0.24 ± 0.01 0.17 ± 0.0010.71 ± 0.03

Data presented as mean ± standard deviation. The best value for each parameter is highlighted in bold.

Table 2: Kinetic Parameters of a Non-Metalloenzyme (Trypsin) in Different Buffers [2][3]

Buffer SystemKm (mM)kcat (s-1)kcat/Km (mM-1s-1)
Tris-HCl3.07 ± 0.161.47 ± 0.010.48 ± 0.01
HEPES3.14 ± 0.141.51 ± 0.010.48 ± 0.01
Sodium Phosphate2.90 ± 0.02 1.53 ± 0.01 0.52 ± 0.01

Data presented as mean ± standard deviation. The best value for each parameter is highlighted in bold.

Table 3: Effect of Buffer on the Hydrolysis of PET Films by Polyester (B1180765) Hydrolases [4]

EnzymeBuffer (0.2 M)Relative Initial Hydrolysis Rate
LC Cutinase (LCC)TrisHigh
LC Cutinase (LCC)MOPSModerate
LC Cutinase (LCC)Sodium PhosphateModerate
TfCut2TrisLow
TfCut2MOPSModerate
TfCut2Sodium PhosphateModerate
Protein Stability

Protein stability, often measured by its melting temperature (Tm), is crucial for many biological experiments. The choice of buffer can significantly impact a protein's thermal stability.

Table 4: Protein Thermal Shift Assay (Differential Scanning Fluorimetry) - Buffer Screen

Buffer SystemTypical ConcentrationGeneral Observations on Protein Stability (Tm)
MOPS/MOBS20-100 mMGenerally provides good stability, especially for proteins sensitive to metal ions.
HEPES20-100 mMWidely used and often provides high thermal stability.[5]
Tris-HCl20-100 mMCan sometimes negatively impact stability, particularly for metalloproteins, due to its metal-chelating properties.[1]
Phosphate20-100 mMCan provide high stability but may precipitate with divalent cations.

Note: The optimal buffer and concentration are protein-dependent and should be determined empirically.

Cell Viability

While direct comparative studies on the effect of various buffers on cell viability assays are not abundant, the choice of a biocompatible buffer is essential. "Good's buffers," including MOPS and by extension this compound, are generally considered to have low toxicity.

Table 5: General Characteristics of Buffers for Cell-Based Assays

Buffer SystemBiocompatibility/ToxicityCommon Applications in Cell-Based Assays
MOPS/MOBSGenerally low toxicityCell culture media, cell lysis buffers.
HEPESLow toxicityWidely used in cell culture media to maintain physiological pH.
Tris-HClCan be toxic at higher concentrationsGenerally not recommended for direct use in cell culture but used in lysis buffers.
Phosphate (PBS)Non-toxicIsotonic and widely used for washing cells and as a base for many biological assays.

Experimental Protocols

Protocol for Comparative Enzyme Kinetics Assay

This protocol outlines a general procedure for comparing the effect of different buffers on enzyme kinetics using a spectrophotometric assay.

  • Buffer Preparation: Prepare stock solutions (e.g., 1 M) of each buffer to be tested (e.g., this compound, MOPS, Tris-HCl, HEPES, Sodium Phosphate). Adjust the pH of each stock solution to the desired experimental pH at the intended reaction temperature.

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in a minimal, non-interfering buffer.

    • Prepare a stock solution of the substrate in a suitable solvent.

    • From the stock solutions, prepare a series of substrate dilutions in each of the test buffers.

  • Assay Setup:

    • In a 96-well microplate or cuvettes, add the appropriate volume of each substrate dilution in its respective buffer.

    • Equilibrate the plate/cuvettes to the desired assay temperature.

  • Enzyme Reaction Initiation and Measurement:

    • Initiate the reaction by adding a small, fixed volume of the enzyme solution to each well/cuvette.

    • Immediately start monitoring the change in absorbance at the appropriate wavelength over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot for each substrate concentration in each buffer.

    • Plot V0 versus substrate concentration for each buffer system.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax (and subsequently kcat) for the enzyme in each buffer.

    • Compare the kinetic parameters obtained in the different buffer systems.[1][2][3]

Protocol for Protein Thermal Shift Assay (TSA / DSF)

This protocol describes how to assess protein stability in different buffers using a thermal shift assay.[5][6][7][8]

  • Reagent Preparation:

    • Prepare a stock solution of the purified protein.

    • Prepare a series of different buffers (e.g., this compound, MOPS, HEPES, Tris, Phosphate) at the desired concentration and pH.

    • Prepare a stock solution of a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

  • Assay Setup (in a 96-well PCR plate):

    • For each buffer condition, mix the protein, the specific buffer, and the fluorescent dye in triplicate.

    • Include a "no protein" control for each buffer to measure background fluorescence.

  • Thermal Denaturation and Fluorescence Measurement:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature incrementally (e.g., 1°C/minute) over a defined range (e.g., 25°C to 95°C).

    • Program the instrument to measure the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature for each buffer condition.

    • The resulting curve will show a sigmoidal transition as the protein unfolds.

    • Determine the melting temperature (Tm), which is the midpoint of this transition, often calculated from the peak of the first derivative of the melt curve.

    • A higher Tm indicates greater protein stability in that buffer.

Protocol for a General Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general workflow for assessing cell viability, which can be adapted to compare the effects of different buffers in the assay medium.[9][10]

  • Cell Culture: Culture cells in their standard growth medium to the desired confluency in a 96-well plate.

  • Experimental Treatment:

    • Remove the standard growth medium.

    • Wash the cells with a phosphate-buffered saline (PBS) solution.

    • Add the experimental medium containing the test compounds dissolved in different buffers (e.g., this compound, HEPES-buffered media). Include appropriate controls (cells in buffer alone, cells in standard media).

    • Incubate for the desired period.

  • MTT Addition:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add the MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or an acidic solution of SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Compare the absorbance values across the different buffer conditions to assess any impact of the buffer on cell viability.

Mandatory Visualization

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Buffer_Prep Prepare Buffer Stocks (this compound, Tris, HEPES, etc.) Assay_Setup Set up Reactions in 96-well Plate Buffer_Prep->Assay_Setup Reagent_Prep Prepare Enzyme and Substrate Solutions Reagent_Prep->Assay_Setup Incubate Equilibrate to Assay Temperature Assay_Setup->Incubate Initiate Initiate Reaction with Enzyme Incubate->Initiate Measure Measure Absorbance over Time Initiate->Measure Calc_V0 Calculate Initial Velocity (V0) Measure->Calc_V0 Plot_Data Plot V0 vs. [Substrate] Calc_V0->Plot_Data Fit_Model Fit to Michaelis-Menten Equation Plot_Data->Fit_Model Compare Compare Kinetic Parameters (Km, Vmax) Fit_Model->Compare

Caption: Workflow for comparing enzyme kinetics in different buffer systems.

Protein_Thermal_Shift_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Protein_Prep Prepare Purified Protein Mix_Components Mix Protein, Buffer, and Dye in 96-well PCR Plate Protein_Prep->Mix_Components Buffer_Screen Prepare Different Buffers (this compound, HEPES, etc.) Buffer_Screen->Mix_Components Dye_Prep Prepare Fluorescent Dye Dye_Prep->Mix_Components Thermal_Ramp Apply Thermal Ramp in Real-Time PCR Machine Mix_Components->Thermal_Ramp Measure_Fluorescence Measure Fluorescence at each Temperature Thermal_Ramp->Measure_Fluorescence Plot_Melt_Curve Plot Fluorescence vs. Temperature Measure_Fluorescence->Plot_Melt_Curve Calculate_Tm Calculate Melting Temperature (Tm) Plot_Melt_Curve->Calculate_Tm Compare_Stability Compare Tm values to Determine Optimal Buffer Calculate_Tm->Compare_Stability

Caption: Experimental workflow for a protein thermal shift assay.

Cell_Viability_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_assay Assay cluster_measurement Measurement & Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Compounds in Different Buffers Seed_Cells->Treat_Cells Add_Reagent Add Viability Reagent (e.g., MTT) Treat_Cells->Add_Reagent Incubate Incubate Add_Reagent->Incubate Solubilize Solubilize Formazan (if necessary) Incubate->Solubilize Read_Plate Read Absorbance/ Fluorescence/Luminescence Solubilize->Read_Plate Analyze_Data Analyze and Compare Viability Read_Plate->Analyze_Data

Caption: Generalized workflow for a cell viability assay.

References

Safety Operating Guide

Proper Disposal of MO-PS Buffer: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 3-(N-morpholino)propanesulfonic acid (MOPS) buffer is a critical aspect of laboratory safety and regulatory compliance. While MOPS itself is not classified as a hazardous waste under Occupational Safety and Health Administration (OSHA) standards, its disposal requires careful consideration of its final composition, including any potential contaminants.[1] This guide provides a detailed, step-by-step procedure for the proper disposal of MOPS buffer solutions, tailored for researchers, scientists, and drug development professionals.

I. Hazard Identification and Safety Precautions

Before handling MOPS buffer for disposal, it is essential to be aware of its potential hazards and to use appropriate personal protective equipment (PPE).

Potential Hazards:

  • Skin and Eye Irritation: MOPS can cause skin irritation and serious eye irritation.[2][3][4][5][6]

  • Respiratory Irritation: Inhalation of MOPS dust or aerosols may cause respiratory irritation.[2][4][5][7]

  • Harmful if Swallowed or Inhaled: Some safety data sheets indicate that MOPS may be harmful if swallowed or inhaled.[4][7]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[2][3][7]

  • Hand Protection: Use compatible, chemical-resistant gloves.[2][3][7]

  • Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[2][3]

  • Respiratory Protection: If working with MOPS powder or creating aerosols, use an appropriate certified respirator.[2][3]

II. Step-by-Step Disposal Procedures

The correct disposal method for MOPS buffer depends on whether it has been contaminated with hazardous materials.

A. Uncontaminated MOPS Buffer Solution

For small quantities of MOPS buffer that have not been mixed with any hazardous substances, the following procedure can be followed:

  • Dilution: Dilute the MOPS buffer solution with a significant amount of water, at a ratio of at least 10 parts water to 1 part buffer solution.[1]

  • pH Neutralization: Check the pH of the diluted solution. While MOPS is a buffer, the prepared solution might be acidic or basic. Adjust the pH to a neutral range, typically between 6.0 and 8.0, using a weak acid (e.g., acetic acid) or a weak base (e.g., sodium bicarbonate).[1]

  • Drain Disposal: Pour the neutralized and diluted MOPS solution down the drain with a copious amount of running water.[1] This further dilutes the solution, minimizing its impact on the wastewater system.[1]

  • Record Keeping: Maintain a detailed log of all chemical disposals, including the date, chemical name, quantity, and method of disposal.[1]

B. Contaminated MOPS Buffer Solution

If the MOPS buffer has been contaminated with hazardous materials, it must be treated as hazardous waste.[1] Common laboratory contaminants can include heavy metals, organic solvents, and biological materials.[1]

  • Waste Characterization: Identify all contaminants within the MOPS buffer waste.[1] Consult the Safety Data Sheets (SDS) for all components of the solution to understand the specific hazards and disposal recommendations.[1]

  • Segregation: Do not mix contaminated MOPS buffer with other waste streams.[1][8]

  • Containerization: Store the contaminated MOPS buffer in a clearly labeled, sealed, and appropriate waste container.[1][9]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical names of all components (including MOPS and all contaminants) with their approximate concentrations.[1][9]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's established procedures.[1][7] Never dispose of hazardous waste down the drain.

III. Quantitative Data Summary

ParameterGuidelineSource
pH Range for Drain Disposal6.0 - 8.0[1]
Dilution Ratio (Water:Buffer)≥ 10:1[1]

IV. Experimental Protocols and Methodologies

The disposal procedures outlined above are based on standard laboratory safety protocols and waste management guidelines. The key experimental step in the disposal of uncontaminated MOPS buffer is the pH measurement and neutralization.

Protocol for pH Neutralization of Uncontaminated MOPS Buffer:

  • Objective: To adjust the pH of the diluted MOPS buffer solution to a neutral range (6.0-8.0) before drain disposal.

  • Materials:

    • Diluted MOPS buffer solution

    • pH meter or pH indicator strips

    • Weak acid (e.g., 0.1 M acetic acid)

    • Weak base (e.g., 0.1 M sodium bicarbonate)

    • Stir plate and stir bar

    • Appropriate PPE

  • Methodology:

    • Place a beaker containing the diluted MOPS buffer solution on a stir plate and add a stir bar.

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Immerse the pH electrode in the solution and record the initial pH.

    • If the pH is below 6.0, add the weak base dropwise while stirring until the pH is within the 6.0-8.0 range.

    • If the pH is above 8.0, add the weak acid dropwise while stirring until the pH is within the 6.0-8.0 range.

    • Once the desired pH is achieved and stable, the solution is ready for drain disposal with copious amounts of water.

V. Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of MOPS buffer.

MOPS_Disposal_Workflow start Start: MOPS Buffer Waste characterize Characterize Waste: Contaminated with Hazardous Material? start->characterize uncontaminated Uncontaminated MOPS Buffer characterize->uncontaminated No contaminated Contaminated MOPS Buffer (Hazardous Waste) characterize->contaminated Yes dilute Dilute with Water (>=10:1) uncontaminated->dilute segregate Segregate and Containerize contaminated->segregate neutralize Neutralize pH (6.0 - 8.0) dilute->neutralize drain Dispose Down Drain with Copious Water neutralize->drain label_waste Label as 'Hazardous Waste' segregate->label_waste store Store in Designated Accumulation Area label_waste->store professional_disposal Arrange for Professional Waste Disposal store->professional_disposal

Caption: Decision workflow for the proper disposal of MOPS buffer.

References

Essential Safety and Operational Guide for Handling MOBS

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals working with MOBS (4-Morpholinebutanesulfonic acid). Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

This compound is a zwitterionic buffer, structurally a butane (B89635) analog of MOPS and MES buffers, commonly used in biochemical and molecular biology research.[1][2][3][4]

PropertyValue
Synonyms 4-(N-Morpholino)butanesulfonic acid[1][2]
CAS Number 115724-21-5[1][2]
Molecular Formula C₈H₁₇NO₄S[1][2]
Molecular Weight 223.29 g/mol [1][2][5]
Appearance Pale yellow to colorless solid[2]
Useful pH Range 6.9 - 8.3[5]
pKa (25°C) 7.6[5]
Storage Room Temperature[2]
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile rubber gloves are suitable. Inspect gloves before use and remove with care to avoid skin contamination.
Eye/Face Protection Safety glasses with side-shields or gogglesEnsure they meet appropriate safety standards.
Skin and Body Protection Laboratory coatLong-sleeved to prevent skin contact.
Respiratory Protection Not required under normal use with adequate ventilationIf dust is generated, use a particulate respirator.
Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and the safety of the laboratory environment.

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid inhalation of dust and contact with eyes, skin, and clothing.[6]

  • Wash hands thoroughly after handling.[7]

  • Avoid the formation of dust and aerosols.[6]

Storage:

  • Store in a cool, well-ventilated, and dry place.[6][8]

  • Keep the container tightly sealed until ready for use.[6]

  • Keep away from direct sunlight and incompatible materials such as strong oxidizing agents.[6][8]

Operational and Disposal Plans

A systematic approach to operations involving this compound, from preparation to disposal, is essential for safety and regulatory compliance.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

MOBS_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Risk Assessment B Don Personal Protective Equipment (PPE) A->B C Weighing and Solution Preparation (in fume hood if dusty) B->C D Conduct Experiment C->D E Decontaminate Work Area D->E F Segregate Waste E->F G Dispose of Waste (as per institutional & local regulations) F->G

This compound Handling and Disposal Workflow
Spillage and First Aid

Accidental Release Measures:

  • Small Spills: Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[9]

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill.

  • Ventilation: Ensure the area is well-ventilated after a spill.

  • Environmental Precautions: Do not let the product enter drains.[6]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]

Disposal Plan

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[9]

  • Disposal Method: Dispose of this compound waste and contaminated materials through a licensed professional waste disposal service.[10] Do not dispose of it down the drain.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.